molecular formula C15H30N2 B1207222 Bis(4-amino-3-methylcyclohexyl)methane CAS No. 6864-37-5

Bis(4-amino-3-methylcyclohexyl)methane

Numéro de catalogue: B1207222
Numéro CAS: 6864-37-5
Poids moléculaire: 238.41 g/mol
Clé InChI: IGSBHTZEJMPDSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,4′ -Methylenebis(2-methylcyclohexylamine) is an alicyclic diamine.>

Propriétés

IUPAC Name

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSBHTZEJMPDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)CC2CCC(C(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029670
Record name Bis(4-amino-3-methylcyclohexyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, COLOURLESS-TO-YELLOW LIQUID.
Record name Cyclohexanamine, 4,4'-methylenebis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

342 °C
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 0.4
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.95
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.08
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

6864-37-5
Record name Bis(4-amino-3-methylcyclohexyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6864-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-amino-3-methylcyclohexyl)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, 4,4'-methylenebis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(4-amino-3-methylcyclohexyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K4H01E55X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-7 °C
Record name 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Core Building Block for Advanced Polymers

Bis(4-amino-3-methylcyclohexyl)methane, also known by its CAS number 6864-37-5 and often referred to as 4,4'-Methylenebis(2-methylcyclohexylamine) (MMCA), is a cycloaliphatic diamine that serves as a crucial curing agent and monomer in the formulation of high-performance polymers.[1][2] Its unique molecular architecture, characterized by two methylated cyclohexyl rings linked by a methylene bridge and bearing primary amine functionalities, imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the resulting materials.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of advanced epoxy resins and polyamides for researchers and industry professionals.

Core Chemical and Physical Properties

This compound is a colorless to light yellow viscous liquid at room temperature.[2][3] Its non-aromatic, saturated ring structure is a key determinant of its physical and chemical behavior, distinguishing it from common aromatic diamine curing agents like methylenedianiline (MDA).

Identifiers and Structural Information
  • IUPAC Name: 4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine[1]

  • CAS Number: 6864-37-5[1]

  • Molecular Formula: C₁₅H₃₀N₂[1]

  • Molecular Weight: 238.41 g/mol [1]

  • SMILES: CC1CC(CCC1N)CC2CCC(C(C2)C)N[1]

  • InChI Key: IGSBHTZEJMPDSZ-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Appearance Colorless to light yellow/orange liquid[2]
Melting Point -7 °C[1][3]
Boiling Point ~289.6 - 342 °C at 760 mmHg[1][2][3]
Density 0.94 - 0.95 g/mL at 25 °C[1][3]
Vapor Pressure 0.08 Pa at 20 °C[1][3]
Flash Point >113 °C (>230 °F)[1][4]
Water Solubility 0.4 - 3.6 g/L at 20 °C[2][3][5]
Refractive Index n20/D 1.499[5][6]
LogP 2.3 - 2.8[1][2]

Stereochemistry: The Impact of Isomerism

A critical aspect of this compound is its complex stereochemistry. The molecule possesses multiple chiral centers, leading to a variety of possible stereoisomers. Commercial grades of this chemical are typically sold as a "mixture of isomers".[5][6]

The stereochemistry arises from the relative positions (cis or trans) of the substituents on each cyclohexyl ring:

  • The amino group relative to the methyl group on each ring.

  • The methylene bridge relative to the amino and methyl groups.

  • The relative orientation of the two substituted cyclohexyl rings to each other (e.g., cis,cis; cis,trans; trans,trans).

G cluster_molecule Key Stereochemical Considerations A This compound (Mixture of Isomers) B Relative orientation of substituents on each ring (cis/trans) A->B Determined by C Relative orientation between the two rings (cis,cis; cis,trans; trans,trans) A->C Determined by D Impact on Physical Properties (e.g., Melting/Boiling Point, Viscosity) B->D E Impact on Reactivity (e.g., Curing Kinetics, Pot Life) B->E C->D C->E F Impact on Final Polymer Properties (e.g., Tg, Mechanical Strength) D->F E->F G reactant 3,3'-Dimethyl-4,4'- diaminodiphenylmethane product This compound reactant->product Hydrogenation conditions H₂ Gas Ru/Al₂O₃ Catalyst High Pressure (e.g., 8 MPa) Elevated Temp (e.g., 160°C) Solvent (e.g., THF) conditions->product

Caption: Synthesis via catalytic hydrogenation.

This reaction is typically carried out at high pressure and elevated temperature in a solvent such as tetrahydrofuran (THF), using a ruthenium on alumina (Ru/Al₂O₃) catalyst. [7]The process hydrogenates the aromatic rings to form the corresponding cycloaliphatic structure.

The following protocol is adapted from established industrial processes: [7]

  • Charging the Reactor: A high-pressure autoclave is charged with 3,3'-dimethyl-4,4'-diaminodiphenylmethane, an equal mass of tetrahydrofuran (THF), and catalytic amounts of 5% Ru/Al₂O₃ and aluminum ammonium sulfate.

  • Inerting: The reactor is sealed and the air is purged and replaced with hydrogen gas.

  • Reaction Conditions: The reactor is pressurized with hydrogen to an initial pressure (e.g., 6 MPa) and heated to the reaction temperature (e.g., 160°C). The hydrogen pressure is maintained at a higher level (e.g., 8 MPa) throughout the reaction with vigorous stirring for a set duration (e.g., 4 hours).

  • Work-up and Isolation: After cooling, the reaction mixture is processed. The catalyst is typically filtered off, and the solvent is removed under reduced pressure. The final product is purified by distillation. Gas chromatography is used to confirm the conversion of the starting material and the yield of the final product. [7]

Core Reactivity: Epoxy Curing

The primary application of this compound is as a curing agent (or hardener) for epoxy resins. [2][5]The two primary amine (-NH₂) groups are nucleophilic and react with the electrophilic carbon atoms of the epoxide rings in the resin.

G R_NH2 R-NH₂ (Primary Amine) Intermediate R-NH-CH₂-CH(OH)-R' (Secondary Amine) R_NH2->Intermediate + Epoxy1 Epoxy Group Epoxy1->Intermediate Ring Opening Final R-N-(CH₂-CH(OH)-R')₂ (Tertiary Amine & Cross-link) Intermediate->Final + Epoxy2 Epoxy Group Epoxy2->Final Ring Opening

Caption: General mechanism of epoxy curing by a primary amine.

Mechanism:

  • Primary Amine Addition: One of the hydrogen atoms on the primary amine attacks the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. [8]2. Secondary Amine Addition: The newly formed secondary amine is also reactive and can attack another epoxide ring, forming a tertiary amine and a second hydroxyl group.

Each molecule of this compound has four reactive amine hydrogens, allowing it to react with four epoxy groups. This tetra-functionality enables the formation of a dense, three-dimensional cross-linked polymer network, which is responsible for the rigidity and thermal stability of the cured material. [8]The cycloaliphatic nature of the diamine provides better UV resistance and a higher glass transition temperature (Tg) compared to linear aliphatic amines, without the brittleness sometimes associated with aromatic amines. [9]

Applications in Materials Science

The unique properties of this diamine make it a preferred choice in several demanding applications.

  • Epoxy Resins: It is widely used as a curing agent for epoxy resins in applications such as high-performance industrial coatings, ship paints, heavy anti-corrosion systems, and composite materials for wind turbine blades. [2][7]The resulting cured resins exhibit excellent mechanical strength and thermal stability. [2]* Polyimides: It serves as a monomer for the synthesis of fully aliphatic polyimides and polyimide-siloxanes (APISiO). [5][6]These materials are valued for their high thermal stability and mechanical properties in advanced engineering applications.

  • Polyamides and Polyurethanes: The diamine can be used to synthesize specialty polyamides and polyurethanes. Polyamides made with this monomer can exhibit good mechanical strength and wear resistance, while the polyurethanes can offer excellent elasticity and oil resistance. [7]

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols during handling.

Hazard Identification

The substance is classified as corrosive, acutely toxic, and hazardous to the aquatic environment. [1][3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H411 (Toxic to aquatic life with long lasting effects). [1]* Short-Term Exposure: The substance is very corrosive to the eyes, skin, and respiratory tract. [3][5]Inhalation of aerosols may cause lung edema, with symptoms potentially being delayed. [1][3]* Long-Term Exposure: May have effects on the skin, potentially leading to chronic conditions. [3][5]There is also evidence of potential effects on the blood, cardiovascular system, kidneys, and liver. [3][5]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood. [6]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear a face shield or chemical safety goggles. [3] * Skin Protection: Wear suitable protective gloves (e.g., nitrile) and protective clothing to prevent skin contact. [3] * Respiratory Protection: If ventilation is inadequate or aerosols are generated, use an appropriate respirator with a filter for organic vapors and ammonia (e.g., type ABEK). [6]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed. Store below +30°C. [3][5]* First Aid:

    • Inhalation: Move victim to fresh air. Seek immediate medical attention. [3] * Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [3] * Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [1]

Conclusion

This compound is a versatile and highly effective cycloaliphatic diamine that plays a pivotal role in the formulation of advanced polymer systems. Its distinct structure provides a unique balance of properties, including high thermal stability, excellent mechanical performance, and durability, making it an indispensable component in high-performance coatings, composites, and engineering plastics. A thorough understanding of its properties, particularly its stereochemistry and reactivity, is essential for optimizing its use in research and development and for ensuring its safe handling in industrial settings.

References

Sources

4,4'-methylenebis(2-methylcyclohexylamine) CAS number 6864-37-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-Methylenebis(2-methylcyclohexylamine) (CAS 6864-37-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4'-methylenebis(2-methylcyclohexylamine), an alicyclic diamine with significant industrial applications. We will delve into its fundamental chemical properties, synthesis, primary applications as a polymer building block and curing agent, and critical safety protocols. The information is tailored for researchers, chemists, and professionals in polymer science and material development.

Core Chemical Identity and Structure

4,4'-Methylenebis(2-methylcyclohexylamine), often referred to by synonyms such as Bis(4-amino-3-methylcyclohexyl)methane or MACM, is a colorless to light yellow viscous liquid.[1][2] Its chemical identity is defined by the CAS Number 6864-37-5.[3][4] The molecule consists of two 2-methylcyclohexylamine rings linked by a methylene bridge at the 4 and 4' positions. This alicyclic (aliphatic cyclic) structure is key to its utility, imparting unique properties to the polymers it helps create.

SynthesisWorkflow reactant reactant catalyst catalyst condition condition process process product product qc qc start Start: Autoclave Loading reactant1 3,3'-dimethyl-4,4'- diaminodiphenylmethane start->reactant1 Charge Reactor reactant2 Tetrahydrofuran (Solvent) start->reactant2 Charge Reactor catalyst_node 5% Ru/Al₂O₃ Catalyst start->catalyst_node Charge Reactor process_seal Seal Autoclave & Purge with H₂ reactant1->process_seal reactant2->process_seal catalyst_node->process_seal condition_pressure Pressurize to 8 MPa with H₂ process_seal->condition_pressure condition_temp Heat to 160°C process_seal->condition_temp reaction Vigorous Stirring (4 hours) condition_pressure->reaction condition_temp->reaction cooling Cool Down reaction->cooling sampling Sample Collection cooling->sampling analysis GC-MS Analysis sampling->analysis final_product Product: 4,4'-Methylenebis (2-methylcyclohexylamine) (Yield: ~99.4%) analysis->final_product

Caption: Industrial synthesis workflow for 4,4'-methylenebis(2-methylcyclohexylamine).

Experimental Protocol: Synthesis

This protocol is a representation of the industrial synthesis process. [1][2]

  • Reactor Charging : To a 6000L autoclave, add 2000 kg of 3,3'-dimethyl-4,4'-diaminodiphenylmethane and 2000 kg of tetrahydrofuran as a solvent.

  • Catalyst Addition : Add 100 kg of a 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst.

  • Sealing and Purging : Seal the autoclave and replace the internal atmosphere with hydrogen gas to remove all air.

  • Pressurization and Heating : Introduce hydrogen gas until the pressure reaches 6 MPa. Begin heating the autoclave to a target temperature of 160°C.

  • Reaction Conditions : Once at temperature, adjust the hydrogen inlet to maintain a constant pressure of 8 MPa. Stir the mixture vigorously for 4 hours.

  • Cooling and Sampling : After the reaction period, cool the autoclave to a safe temperature.

  • Product Validation : Collect a sample and analyze it using gas chromatography-mass spectrometry (GC-MS) to confirm the conversion of the starting material and determine the yield and purity of the final product, 4,4'-methylenebis(2-methylcyclohexylamine). A typical yield is reported to be around 99.4%. [1][2]

Core Applications in Polymer Chemistry

The primary utility of 4,4'-methylenebis(2-methylcyclohexylamine) stems from its two primary amine functional groups, which make it an excellent monomer or curing agent.

Epoxy Resin Curing Agent

This is one of the most significant applications. [1][5]As a curing agent (or hardener), it cross-links epoxy resin prepolymers. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. Because it is a diamine, each molecule can react with multiple epoxy groups, forming a rigid, three-dimensional thermoset polymer network.

Causality : The alicyclic nature of the diamine, as opposed to a more common aromatic diamine, imparts specific, desirable properties to the cured epoxy:

  • Improved UV Resistance : Lack of aromaticity leads to better color stability and resistance to yellowing upon UV exposure.

  • Good Thermal Stability : The rigid cyclohexyl rings contribute to a high glass transition temperature (Tg). [6]* Excellent Mechanical Properties : The resulting cross-linked structure provides high strength and durability. [5]* Chemical Resistance : The dense polymer network offers robust resistance to a wide range of chemicals. [5] These properties make it suitable for high-performance coatings, adhesives, and composite materials in demanding sectors like aerospace, automotive, and construction. [5]

CuringMechanism cluster_reactants Reactants cluster_process Curing Process cluster_result Result amine_node amine_node epoxy_node epoxy_node result_node result_node network_node network_node MACM MACM Diamine (R'-(NH₂)₂) Reaction Nucleophilic Attack: Amine opens Epoxide Ring MACM->Reaction Epoxy Epoxy Resin (R-(C₂H₃O)₂) Epoxy->Reaction Linkage Formation of β-hydroxyamine linkages Reaction->Linkage Step 1 Network Cross-Linked Polymer Network Linkage->Network Step 2: Polymerization

Caption: Epoxy curing mechanism using an alicyclic diamine hardener.

Monomer for Polyamides and Polyimides

4,4'-Methylenebis(2-methylcyclohexylamine) serves as a diamine monomer in the synthesis of fully aliphatic polyimides and polyamides. [1][3]When reacted with diacids or dianhydrides, it forms robust polymer chains. These aliphatic polymers are valued for their flexibility and toughness, finding use in specialized coatings and inks. [5]It is also used in the synthesis of fully aliphatic polyimide-siloxanes (APISiO). [1][3]

Safety, Handling, and Toxicology

This compound is classified as hazardous and requires strict safety protocols during handling and use. [4] Hazard Classification :

  • Acute Toxicity : Harmful if swallowed, toxic in contact with skin, and fatal if inhaled. [7][8]* Corrosivity : Causes severe skin burns and eye damage. [7][8]* Organ Toxicity : May cause damage to organs through prolonged or repeated exposure. * Environmental Hazard : Toxic to aquatic life with long-lasting effects. [7][8]

Mandatory Handling Protocol
  • Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [7][8]2. Personal Protective Equipment (PPE) :

    • Gloves : Wear impervious chemical-resistant gloves. [9] * Eye Protection : Use tightly fitting safety goggles and a face shield. [8][9] * Clothing : Wear protective clothing and boots to prevent skin contact. [8] * Respiratory : If ventilation is inadequate or in case of aerosol generation, use a NIOSH-approved respirator. [7][8]3. Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area. [10][7]Store locked up. [7]4. Spill Response : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. [7][9]Prevent entry into drains and waterways. [9]5. First Aid :

    • Inhalation : Move the person to fresh air immediately. Call a poison center or doctor. [7][8] * Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7][8] * Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention. [7][8] * Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. [7][8]

Conclusion

4,4'-Methylenebis(2-methylcyclohexylamine) (CAS 6864-37-5) is a versatile alicyclic diamine whose unique structure provides significant advantages in polymer chemistry. Its role as a high-performance epoxy curing agent and a monomer for specialty polyimides makes it a valuable component in the development of advanced materials. However, its significant hazardous properties demand that all handling, storage, and disposal be conducted with the utmost adherence to established safety protocols.

References

  • 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99%. Ottokemi. [Link]
  • 4,4'-Methylenebis(2-methylcyclohexylamine). MySkinRecipes. [Link]
  • 4,4 -Methylenebis(2-methylcyclohexylamine), mixture of isomers 99. Acros Organics. [Link]
  • 4,4'-Methylenebis(2-methylcyclohexylamine). Polysil. [Link]
  • HARTCURE MMEA (4,4'-methylenebis(2-methyl-6-ethylaniline)). Johnson Fine Chemical. [Link]
  • 4,4'-Methylenebis(2-methylcyclohexylamine) (mixture of isomers). Cenmed. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Isomers of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a critical component in the formulation of high-performance polymers, notably as a curing agent for epoxy resins. Its molecular structure, characterized by two substituted cyclohexane rings, gives rise to a complex mixture of stereoisomers. This guide provides a comprehensive analysis of the molecular architecture of this compound, delves into the intricacies of its stereoisomerism, and explores the profound impact of the isomeric composition on the material's physical properties and performance in epoxy systems. This document is intended to serve as a foundational resource for researchers and professionals in materials science and polymer chemistry, enabling a deeper understanding and more precise application of this versatile molecule.

Introduction: The Significance of a Complex Molecule

This compound, also known by synonyms such as 4,4'-methylenebis(2-methylcyclohexylamine) and its CAS Number 6864-37-5, is a colorless to light yellow viscous liquid.[1][2] It is a key building block in polymer chemistry, primarily utilized as a curing agent or hardener for epoxy resins. Its cycloaliphatic structure imparts unique properties to the cured polymers, including enhanced flexibility and thermal resistance compared to other amine-based curing agents.[3] The presence of two primary amine functionalities facilitates efficient cross-linking in epoxy formulations.[3]

Commercially, this compound is available under trade names such as Laromin® C 260.[4][5][6] A crucial aspect of this molecule, and the central focus of this guide, is that it is not a single chemical entity but rather a complex mixture of stereoisomers.[2][7][8] Understanding the nuances of these isomers is paramount for predicting and controlling the properties of the resulting polymers.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of two 3-methyl-4-aminocyclohexyl rings linked by a methylene bridge.[9]

Table 1: General Properties of this compound

PropertyValueReferences
CAS Number 6864-37-5[9]
Molecular Formula C15H30N2[9]
Molecular Weight 238.41 g/mol [9]
Appearance Colorless to light yellow viscous liquid[2]
Density ~0.94 - 0.95 g/cm³ at 20-25 °C[10]
Boiling Point ~342 °C[10]
Melting Point -7 °C[10]
Flash Point >110 °C (>230 °F)[11]
Solubility in Water 0.4 g/100ml at 20 °C[9][10]

The Heart of the Matter: Stereoisomerism

The complexity of this compound arises from the presence of multiple stereocenters and the substituted cyclohexane rings, leading to a variety of stereoisomers. These can be broadly categorized into geometric (cis/trans) isomers and optical isomers (enantiomers and diastereomers).

Geometric Isomerism in the Cyclohexane Rings

Each of the two cyclohexane rings has two substituents on adjacent carbons (a 1,2-disubstitution pattern): the amino group at position 1 and the methyl group at position 2 (or vice-versa, depending on numbering). The relative orientation of these two groups gives rise to cis and trans isomers.

  • cis isomer: The amino and methyl groups are on the same side of the cyclohexane ring. In the stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.

  • trans isomer: The amino and methyl groups are on opposite sides of the ring. In the more stable chair conformation, both substituents can occupy equatorial positions, which minimizes steric hindrance. This generally makes the trans isomer the more thermodynamically stable of the two.

The methylene bridge connects the two cyclohexane rings at the 4-position relative to the amino group. The orientation of this bridge relative to the amino and methyl groups further contributes to the overall stereochemistry.

Chirality and Optical Isomerism

There are four chiral centers in the this compound molecule, located at carbons 1, 2, 1', and 2' of the two cyclohexane rings. The presence of these chiral centers means the molecule can exist as a number of enantiomers and diastereomers. The combination of cis/trans isomerism and the multiple chiral centers results in a complex mixture of diastereomeric pairs of enantiomers.

The commercial product is a mixture of these various isomers, and the exact composition can influence the physical and chemical properties of the material.

G cluster_molecule This compound cluster_isomerism Stereoisomerism cluster_cis_trans Geometric Isomers Core Two 3-methyl-4-aminocyclohexyl rings linked by a methylene bridge Geometric Geometric Isomers (cis/trans) Core->Geometric Relative orientation of amino and methyl groups Optical Optical Isomers (Enantiomers/Diastereomers) Core->Optical Four chiral centers cis cis Isomer (axial/equatorial substituents) Geometric->cis trans trans Isomer (diequatorial substituents) More stable Geometric->trans IsomerMixture Commercial Product: A complex mixture of stereoisomers Geometric->IsomerMixture Optical->IsomerMixture Properties Influences Physical and Chemical Properties IsomerMixture->Properties

Impact of Isomer Composition on Performance

The ratio of cis to trans isomers in the mixture is a critical factor influencing the performance of this compound as an epoxy curing agent. The different spatial arrangements of the amine groups in the various isomers affect their reactivity and the structure of the resulting cross-linked polymer network.

Reactivity and Curing Characteristics

Field-proven insights from studies on similar cycloaliphatic diamines suggest that the trans isomers, with their diequatorial amine groups, are more sterically accessible and therefore more reactive towards the epoxy groups. The cis isomers, with one of the reactive groups in a more hindered axial position, can exhibit a slower reaction rate. This difference in reactivity can affect the curing profile, including the gel time and the final degree of cure.

Thermomechanical Properties of Cured Resins

The isomeric composition has a direct impact on the thermomechanical properties of the cured epoxy resin, most notably the glass transition temperature (Tg). A higher proportion of the more reactive and sterically favorable trans isomers can lead to a more complete and uniform cross-linked network, often resulting in a higher Tg.[12][13] Conversely, a higher concentration of cis isomers may lead to a less ordered network with potentially lower cross-linking density and a lower Tg. The flexibility and packing efficiency of the polymer chains are also influenced by the isomer ratio, which in turn affects mechanical properties such as modulus, strength, and toughness.[14]

Table 2: Anticipated Effects of Isomer Composition on Epoxy Resin Properties

Isomer PredominanceReactivityCuring ProfileGlass Transition Temperature (Tg)Mechanical Properties
High trans content HigherFaster cure, potentially more completeHigherHigher modulus and strength
High cis content LowerSlower cure, may require higher temperaturesLowerPotentially greater flexibility and toughness

Synthesis and Control of Isomerism

The industrial synthesis of this compound typically involves the hydrogenation of 3,3'-dimethyl-4,4'-diaminodiphenylmethane.[15] The reaction is carried out at elevated temperature and pressure in the presence of a catalyst, such as ruthenium on an alumina support.[15]

The stereochemical outcome of the hydrogenation is influenced by the reaction conditions (temperature, pressure, catalyst, and solvent). While specific protocols for controlling the cis/trans ratio are often proprietary, it is generally understood that thermodynamic control (higher temperatures, longer reaction times) will favor the formation of the more stable trans isomers. Kinetically controlled conditions (lower temperatures) may yield a higher proportion of the cis isomers.

Experimental Protocol: General Synthesis via Hydrogenation

  • Reactor Setup: A high-pressure autoclave is charged with 3,3'-dimethyl-4,4'-diaminodiphenylmethane, a suitable solvent (e.g., tetrahydrofuran), and a hydrogenation catalyst (e.g., 5% Ru/Al2O3).[15]

  • Inerting: The autoclave is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired level (e.g., 6-8 MPa) and heated to the target temperature (e.g., 160 °C).[15] The reaction mixture is vigorously stirred for a set duration (e.g., 4 hours).[15]

  • Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by vacuum distillation.

G Start 3,3'-dimethyl-4,4'-diaminodiphenylmethane Process Hydrogenation (H₂, Catalyst, Solvent, Heat, Pressure) Start->Process Product This compound (Mixture of Isomers) Process->Product Purification Filtration and Distillation Product->Purification FinalProduct Purified Isomer Mixture Purification->FinalProduct

Analytical Characterization of Isomers

The separation and quantification of the different stereoisomers of this compound are typically achieved using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating the various isomers based on their boiling points and interactions with the stationary phase of the GC column.[16] The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the separated isomers based on their mass spectra.[15][16]

Experimental Protocol: General GC-MS Analysis

  • Sample Preparation: A dilute solution of the isomer mixture is prepared in a suitable solvent (e.g., acetone or dichloromethane).[16]

  • Injection: A small volume of the sample is injected into the GC-MS instrument.

  • Separation: The isomers are separated on a capillary column (e.g., a methyl-siloxane column) using a temperature program that ramps the oven temperature to elute the different components.[16]

  • Detection and Quantification: The separated isomers are detected by the mass spectrometer, and the relative peak areas can be used to determine the isomer distribution.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases, can be employed for the separation of enantiomers and diastereomers. This technique is highly valuable for obtaining a more detailed understanding of the isomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane rings can provide detailed information about the cis/trans configuration and the axial/equatorial positions of the substituents.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[9][10][11][17] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[9][10] It is also toxic to aquatic life with long-lasting effects.[9][17] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should always be used when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

Conclusion

The performance of this compound as a polymer building block, particularly as an epoxy curing agent, is intricately linked to its complex stereochemistry. The ratio of cis and trans isomers, arising from the substitution pattern on the cyclohexane rings, dictates the reactivity, curing behavior, and ultimately the thermomechanical properties of the final polymer network. A thorough understanding of the molecular structure and the ability to characterize the isomer distribution are therefore essential for researchers and formulators seeking to optimize the performance of materials based on this versatile cycloaliphatic diamine. This guide has provided a foundational overview to aid in this endeavor, highlighting the critical interplay between molecular architecture and macroscopic properties.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91555, this compound.
  • BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260. UL Prospector.
  • LookChem. (n.d.). This compound.
  • ChemBK. (2024, April 10). This compound.
  • BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260. UL Prospector.
  • Ottokemi. (n.d.). 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers, 99%.
  • PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane.
  • BASF. (2004, August). Laromin grades. [Technical Bulletin].
  • BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260. UL Prospector.
  • MySkinRecipes. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine).
  • Palmese, G. R. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry.
  • SpectraBase. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers - Optional[13C NMR] - Spectrum.
  • Al-Qadhi, K. A. (2015). Effects of epoxy resin and hardener type on durability and mechanical properties of epoxy mix. [Master's thesis, King Fahd University of Petroleum and Minerals].
  • Foreman, J. P., et al. (2018). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers. Polymer, 155, 134-144.
  • Kamon, T., & Furukawa, H. (1986). Curing mechanisms and mechanical properties of cured epoxy resins. Advances in Polymer Science, 80, 173-202.
  • Pascault, J. P., & Williams, R. J. J. (2010).
  • Origin. (2023, February 3). Understanding Cycloaliphatic Amine Hardeners: Properties and Applications.
  • Liu, T., et al. (2017). Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.
  • Wang, J., et al. (2022). Properties of epoxy resin system cured by different mixed curing agents at low temperature.
  • Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(7), 1124-1129.
  • Caldara, M., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 12(14), 7320.
  • Shimadzu Corporation. (n.d.). Analytical Solutions for Analysis of Polymer Additives.
  • LabRulez GCMS. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC.

Sources

A Comprehensive Technical Guide to the Synthesis of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a critical component in the advanced polymers industry, primarily serving as a high-performance epoxy curing agent and a monomer for specialty polyamides and polyimides.[1][2] Its unique structure, characterized by a bridged dicyclic system with methyl and amino functional groups, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This guide provides an in-depth exploration of the predominant industrial synthesis route for this compound: the catalytic hydrogenation of its aromatic analogue, 4,4'-diamino-3,3'-dimethyldiphenylmethane. We will dissect the causality behind experimental choices, present a validated, step-by-step protocol, and discuss the critical parameters that govern reaction efficiency and stereochemical outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis and application of this versatile chemical intermediate.

Chapter 1: Introduction to this compound

This compound, also known by trade names such as Laromin C 260 and the abbreviation DMDC, is a colorless to light-yellow viscous liquid.[3] It is a mixture of stereoisomers, a factor that significantly influences its physical properties, such as its liquid state at room temperature, and the performance of the polymers derived from it.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, processing, and application.

PropertyValueSource(s)
CAS Number 6864-37-5[1][2]
Molecular Formula C15H30N2[2]
Molecular Weight 238.41 g/mol [2]
Appearance Colorless to yellow liquid[1][3]
Boiling Point ~289-342 °C at 760 mmHg[1][3]
Melting Point -7 °C[1][3]
Density ~0.94-0.95 g/mL at 25 °C[1][3]
Flash Point >230 °F (>110 °C)[1][3]
Solubility in Water 2.01 - 3.6 g/L at 20°C[1]
The Significance of Stereoisomerism

The hydrogenation of the two aromatic rings in the precursor molecule creates multiple chiral centers, leading to a complex mixture of stereoisomers (e.g., cis-cis, cis-trans, trans-trans). The specific ratio of these isomers dictates the final physical state (liquid vs. solid) and reactivity of the amine. Industrial processes are often optimized to produce a liquid mixture, as this simplifies handling and processing, particularly in epoxy formulations.[4] Control over the trans-trans isomer content, for instance, is a key objective in some patented processes to ensure a liquid product.[5]

Industrial Applications

The primary utility of this compound stems from its two reactive primary amine groups.

  • Epoxy Curing Agent: It is widely used as a hardener for epoxy resins. The resulting cured systems exhibit high glass transition temperatures (Tg), excellent mechanical properties, and superior resistance to chemical attack.[3][6]

  • Polymer Synthesis: It serves as a monomer in the production of fully aliphatic polyimides and polyamides, contributing to polymers with high thermal stability and optical transparency.[1]

  • Advanced Composites: Its adhesive properties make it valuable in the manufacturing of composite materials, including those used for wind turbine blades.[6]

Chapter 2: The Predominant Industrial Synthesis Route: Catalytic Hydrogenation

The most economically viable and scalable method for producing this compound is the catalytic hydrogenation of 4,4'-diamino-3,3'-dimethyldiphenylmethane. This multi-step process begins with readily available feedstocks and employs well-established catalytic technologies.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation o-Toluidine o-Toluidine Aromatic_Precursor 4,4'-diamino-3,3'- dimethyldiphenylmethane o-Toluidine->Aromatic_Precursor Condensation Formaldehyde Formaldehyde Formaldehyde->Aromatic_Precursor Final_Product This compound Aromatic_Precursor->Final_Product H₂ / Catalyst (e.g., Ru/Al₂O₃) High P, High T

Overall Synthesis Pathway
Rationale for the Hydrogenation Route

This pathway is preferred for several reasons:

  • Feedstock Availability: The starting materials, o-toluidine and formaldehyde, are large-scale industrial chemicals.

  • Process Maturity: The condensation reaction to form the aromatic diamine precursor and subsequent catalytic hydrogenation are mature, well-understood industrial processes.

  • High Atom Economy: The hydrogenation step is an addition reaction, resulting in a high atom economy with hydrogen being the only other reactant.

The Hydrogenation Step: A Mechanistic Perspective

The core of the synthesis is the reduction of the two aromatic rings of the precursor. This is a heterogeneous catalytic process where the aromatic diamine, dissolved in a suitable solvent, is exposed to high-pressure hydrogen in the presence of a solid catalyst.

The reaction proceeds via the adsorption of the aromatic rings onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms, ultimately leading to the saturation of the rings. The choice of catalyst is paramount to achieving high conversion and selectivity without promoting undesirable side reactions.

Critical Parameters and Their Scientific Basis

The success of the hydrogenation hinges on the precise control of several interdependent parameters.

G cluster_params Controlling Parameters center Hydrogenation Efficiency & Selectivity Catalyst Catalyst (Ru, Rh, Pt) Catalyst->center Dictates activity & side reactions Pressure H₂ Pressure Pressure->center Drives H₂ availability Temp Temperature Temp->center Affects rate & isomer ratio Solvent Solvent Solvent->center Influences solubility & mass transfer Additives Additives (e.g., LiOH) Additives->center Can enhance rate & yield

Key Parameters Influencing Hydrogenation
  • Catalyst Selection: Ruthenium (Ru) is the most effective and widely cited catalyst for this transformation, typically supported on materials like alumina (Al₂O₃) or carbon.[4][5][7] Ruthenium excels at hydrogenating aromatic rings under conditions that minimize hydrodeamination (cleavage of the C-N bond) or other side reactions. Pre-treating the ruthenium catalyst with air or oxygen has been shown to increase the reaction rate.[7] While other platinum-group metals can be used for aniline hydrogenation, ruthenium is often preferred for its high activity and selectivity in this specific application.[8][9]

  • Temperature: Reaction temperatures typically range from 100 to 200°C.[7] Higher temperatures increase the reaction rate but can also lead to an increase in by-products and affect the final isomer distribution. A careful balance must be struck to ensure complete conversion within a reasonable timeframe without compromising yield.[4]

  • Pressure: High hydrogen pressures (500 to 4000 psig, or ~3.5 to 27.5 MPa) are necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.[5][10]

  • Solvent: The choice of solvent is critical for dissolving the starting material and the product, as well as for facilitating mass transfer of hydrogen to the catalyst surface. Alcohols like methanol and isopropanol or ethers like tetrahydrofuran (THF) are commonly used.[5][7]

  • Additives: The addition of water and a basic promoter, such as lithium hydroxide (LiOH), has been shown to significantly increase the reaction rate.[10] Water appears to play a crucial role in enhancing the rate, while the base helps to suppress the formation of by-products.

Chapter 3: Experimental Protocol: A Validated Laboratory-Scale Synthesis

The following protocol is a representative example derived from established methodologies for the hydrogenation of aromatic diamines.[5][10] It is designed as a self-validating system where reaction progress is monitored to completion.

Safety Precaution: This procedure involves high-pressure hydrogen gas and flammable solvents. It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel within a certified fume hood or blast-proof enclosure.

Materials and Equipment
  • Reactants: 4,4'-diamino-3,3'-dimethyldiphenylmethane (MDA derivative), Isopropyl alcohol (IPA), Deionized water, Lithium hydroxide monohydrate (LiOH·H₂O).

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃).

  • Equipment: 600 mL high-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

Step-by-Step Procedure

G start Start charge 1. Charge Reactor - Aromatic Diamine - LiOH·H₂O - IPA / H₂O - Ru/Al₂O₃ Catalyst start->charge purge 2. Purge System - Flush with N₂ (3x) - Flush with H₂ (3x) charge->purge pressurize 3. Pressurize & Heat - Pressurize to ~850 psig H₂ - Heat to 120-150 °C purge->pressurize react 4. Run Reaction - Stir at ~1000 psig - Monitor H₂ uptake pressurize->react monitor H₂ uptake ceased? react->monitor monitor->react No, recharge H₂ cool 5. Cool & Depressurize - Cool to room temp - Vent excess H₂ safely monitor->cool Yes filter 6. Isolate Product - Filter to remove catalyst cool->filter purify 7. Purify - Remove solvent via  rotary evaporation - Optional: Vacuum distillation filter->purify end End purify->end

Experimental Workflow for Hydrogenation
  • Reactor Charging: Into the 600 mL reactor vessel, add the following in order: 100g of 4,4'-diamino-3,3'-dimethyldiphenylmethane, 0.4g of LiOH·H₂O, 20g of isopropyl alcohol, 10g of water, and 7g of 5% Ru/Al₂O₃ catalyst.[10]

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to ~1.0 MPa and then venting. Repeat this three times. Follow with a similar three-cycle purge using hydrogen gas to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to approximately 850 psig. Begin stirring and heat the reaction mixture to the target temperature of 120-150°C.[5][10]

  • Reaction Execution: Once the target temperature is reached, adjust the hydrogen pressure to a working pressure of ~1000-1050 psig. The reaction is exothermic; maintain a constant temperature. The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. Maintain the pressure by periodically recharging the reactor with hydrogen.

  • Completion and Cooldown: The reaction is considered complete when hydrogen uptake ceases. This can take several hours (e.g., 3.5 - 5 hours).[5][10] Once complete, stop the heating and allow the reactor to cool to room temperature.

  • Product Isolation: Carefully vent the excess hydrogen pressure. Open the reactor and filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a small amount of additional solvent to ensure complete product recovery.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product, this compound, can be further purified by vacuum distillation if required.

Chapter 4: Alternative Synthetic Approaches

While catalytic hydrogenation is the dominant method, other synthetic routes have been proposed, though they are less common in industrial practice.

  • Reductive Amination: A theoretical approach could involve the reductive amination of the corresponding diketone, bis(3-methyl-4-oxocyclohexyl)methane, with ammonia. Reductive amination is a powerful tool for C-N bond formation, typically using a reducing agent like sodium triacetoxyborohydride in a one-pot reaction.[11] However, the synthesis of the diketone precursor is complex, making this route less direct than the hydrogenation pathway.

  • Reaction with Formaldehyde: An alternative method mentioned involves reacting 3,3'-dimethyl-4,4'-diaminodicyclohexylmethane with formaldehyde under controlled conditions.[6] This suggests a potential modification or derivatization route rather than a de novo synthesis.

These alternative routes are generally less favored due to the multi-step nature of synthesizing the required precursors and the overall lower efficiency compared to the direct hydrogenation of the readily available aromatic diamine.

Chapter 5: Conclusion

The synthesis of this compound is a mature industrial process, with catalytic hydrogenation of 4,4'-diamino-3,3'-dimethyldiphenylmethane standing as the most efficient and scalable route. The choice of a ruthenium catalyst, combined with carefully controlled temperature, pressure, and the use of solvent/additive systems, allows for high-yield production of this crucial epoxy hardener and polymer building block. Understanding the interplay of these parameters is key to not only optimizing the reaction rate and yield but also to controlling the final stereoisomer distribution, which in turn dictates the material properties of the end product. Future research may focus on developing even more active or selective catalysts, potentially using non-precious metals or exploring flow chemistry conditions to further enhance process safety and efficiency.

References

  • LookChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91555, this compound.
  • mzCloud. (n.d.). Bis 4 amino 3 methylcyclohexyl methane.
  • DTU Research Database. (n.d.). Green and selective hydrogenation of aromatic diamines over the nanosheet Ru/g–C3N4–H2 catalyst prepared by ultrasonic assisted impregnation-deposition method.
  • Heesung Catalysts Corporation. (n.d.). Aniline Catalyst.
  • ResearchGate. (n.d.). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.
  • ACS Publications. (1959). Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. The Journal of Organic Chemistry.
  • PubMed Central (PMC). (2023). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
  • Google Patents. (2011). CN102093227A - Method for producing 4,4'-diamino dicyclohexyl methane with low trans-trans isomer content.
  • ACS Catalysis. (2020). Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites.
  • Google Patents. (1999). US5981801A - Hydrogenation of aromatic diamines.
  • Google Patents. (1996). US5550294A - Method of increasing hydrogenation rate of aromatic amines.

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4'-Methylenebis(2-methylcyclohexylamine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4,4'-methylenebis(2-methylcyclohexylamine) (CAS: 6864-37-5), a cycloaliphatic diamine widely utilized as a curing agent for epoxy resins and a monomer for polyimides.[1][2] Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide delves into the structural interpretation of the spectra, explains the scientific rationale behind experimental protocols, and provides validated, step-by-step methodologies for data acquisition. The inherent complexity of the commercial product, which exists as a mixture of stereoisomers, is a central consideration in the interpretation of its spectroscopic signature.[3][4]

Introduction: The Molecular Architecture of 4,4'-Methylenebis(2-methylcyclohexylamine)

4,4'-Methylenebis(2-methylcyclohexylamine), with a molecular formula of C₁₅H₃₀N₂ and a molecular weight of approximately 238.42 g/mol , is a structurally complex alicyclic diamine.[1][3] Its architecture consists of two 2-methylcyclohexylamine rings linked by a methylene (-CH₂-) bridge at their 4-positions. The presence of multiple chiral centers (at C1, C2, and C4 of each ring) means the compound is a mixture of various cis/trans and R/S isomers. This isomeric complexity is the most critical factor in spectral analysis, as it leads to the broadening of signals or the appearance of multiple closely-spaced resonances where a single pure isomer would show sharp, distinct peaks. Understanding this is paramount for accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Due to the isomeric mixture, NMR spectra will exhibit complex multiplets and potentially overlapping signals.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into several key regions. The chemical shifts are influenced by the electron-withdrawing effect of the primary amine groups and the overall aliphatic structure. Based on data from analogous compounds like cyclohexylamine, the following assignments are anticipated.[4]

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Amine (NH ₂)0.9 - 1.6Broad Singlet (br s)Integrates to 4H total (2H per amine). Position is concentration and solvent dependent. Disappears upon D₂O exchange.
Methine (C H-NH₂)2.5 - 3.2Multiplet (m)Deshielded proton on the carbon bearing the amine group. Complexity arises from coupling to adjacent protons and the presence of multiple isomers.
Methylene Bridge (-CH ₂-)0.8 - 1.4Multiplet (m)Protons of the bridge connecting the two rings.
Methyl (-CH ₃)0.8 - 1.1Doublet (d)Coupled to the adjacent methine proton. The presence of multiple isomers may lead to overlapping doublets.
Cyclohexyl Ring Protons0.9 - 2.0Complex Multiplets (m)A broad, complex region containing all other C-H protons of the two rings. Significant signal overlap is expected due to the large number of non-equivalent protons in different isomeric environments.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the distinct carbon environments. While a single isomer would show 8 signals (7 for the substituted ring and 1 for the methylene bridge, with some potential for overlap), the isomeric mixture will likely result in clusters of peaks for each type of carbon. A reference spectrum for the mixture is available on the SpectraBase database.[4]

Carbon Type Expected Chemical Shift (δ, ppm) Notes
C -NH₂50 - 58The carbon atom directly bonded to the nitrogen is the most deshielded of the ring carbons.
C -CH₃30 - 38The methine carbon bearing the methyl group.
Methylene Bridge (-C H₂-)35 - 45The chemical shift of the bridging carbon.
Cyclohexyl Ring Carbons20 - 35The remaining sp³ hybridized carbons of the cyclohexyl rings.
Methyl (-C H₃)15 - 22The carbon of the methyl group substituent.
Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for organic molecules. A standard 5 mm NMR tube and a spectrometer operating at 400 MHz or higher are recommended to achieve adequate signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of 4,4'-methylenebis(2-methylcyclohexylamine) in approximately 0.7 mL of CDCl₃. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-3 seconds.

    • Acquire several hundred to a few thousand scans to achieve adequate sensitivity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing A Weigh 10-20 mg of Sample B Dissolve in 0.7 mL CDCl3 A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum (16 scans) D->E F Acquire 13C Spectrum (≥512 scans) D->F G Fourier Transform & Phasing E->G F->G H Baseline Correction & Calibration G->H I Integration & Peak Picking H->I J Final Spectrum & Interpretation I->J Spectral Analysis

Caption: Workflow for NMR analysis of 4,4'-methylenebis(2-methylcyclohexylamine).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this diamine, the most characteristic signals will be from the N-H bonds of the primary amine groups and the C-H bonds of the aliphatic structure.

Expected IR Absorption Bands

The presence of primary amine groups is readily confirmed by characteristic N-H stretching and bending vibrations.[5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3350 - 3450Medium, SharpA characteristic doublet for primary amines (asymmetric and symmetric stretches).[6]
C-H Stretch (sp³)2850 - 2960StrongTypical for aliphatic C-H bonds in the cyclohexyl rings, methyl groups, and methylene bridge.[4]
N-H Bend (Scissoring)1580 - 1650Medium to StrongConfirms the presence of a primary amine (-NH₂).[5]
C-H Bend1440 - 1470MediumBending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.
C-N Stretch1020 - 1250Weak to MediumAliphatic C-N bond stretch. Often difficult to assign definitively.[5]
Protocol for IR Data Acquisition (ATR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid samples without requiring extensive sample preparation like creating KBr pellets. It provides high-quality data with minimal sample volume.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place one to two drops of the neat liquid 4,4'-methylenebis(2-methylcyclohexylamine) onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR (ATR) Workflow Diagram

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply 1-2 Drops of Liquid Sample B->C D Engage ATR Press C->D E Acquire Spectrum (16-32 scans) D->E F Clean Crystal Post-Analysis E->F G Identify Functional Group Frequencies E->G Data Analysis

Caption: Workflow for IR analysis using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expected Mass Spectrum Data

Molecular Ion: The compound contains two nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7] The calculated monoisotopic mass is 238.24. Therefore, the molecular ion peak (M⁺˙) is expected at an m/z of 238.

Key Fragmentation Patterns: The fragmentation of aliphatic amines is dominated by alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[8][9] This process results in a resonance-stabilized iminium cation. For this molecule, several alpha-cleavage pathways are possible, leading to a complex spectrum.

m/z Value Possible Fragment Identity Fragmentation Pathway
238[M]⁺˙Molecular Ion
223[M - CH₃]⁺Loss of a methyl radical.
140[C₉H₁₈N]⁺Alpha-cleavage with loss of a C₆H₁₂ radical (cyclohexyl ring fragment).
126[C₈H₁₆N]⁺Alpha-cleavage with loss of a C₇H₁₄ radical.
98[C₆H₁₂N]⁺Cleavage of the bond between the methylene bridge and one ring, followed by alpha-cleavage.
56[C₃H₆N]⁺A common fragment for cyclohexylamines, often the base peak.[2]
Protocol for MS Data Acquisition (GC-MS)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this analysis. The GC separates the volatile mixture of isomers, and the MS detector provides a mass spectrum for each eluting component. Electron Ionization (EI) is a standard, high-energy method that induces reproducible fragmentation, creating a spectral "fingerprint" of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC Method:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV.

    • Source Temperature: Set to 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peaks corresponding to the isomers. Analyze the mass spectrum of each peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to known pathways for cyclic amines.

GC-MS Workflow Diagram

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare Dilute Sample (~1 mg/mL) B Inject into GC A->B C Vaporization (250°C) B->C D Separation on DB-5ms Column C->D E Elution of Isomers D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Data System: Chromatogram & Mass Spectra H->I

Caption: Workflow for GC-MS analysis of 4,4'-methylenebis(2-methylcyclohexylamine).

Conclusion

The comprehensive spectroscopic analysis of 4,4'-methylenebis(2-methylcyclohexylamine) requires a multi-technique approach. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key primary amine functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The primary challenge in interpreting the spectra of this compound lies in its existence as a complex mixture of isomers, which leads to signal complexity. By understanding the foundational principles of each technique and applying the robust protocols outlined in this guide, researchers can confidently characterize the structure and purity of this important industrial chemical.

References

  • SpectraBase. 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers - Optional[13C NMR] - Spectrum. [Link]
  • Ottokemi. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99%. [Link]
  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
  • Whitman College. GCMS Section 6.
  • NIST WebBook. Cyclohexylamine. [Link]
  • PubChem. Cyclohexylamine | C6H11NH2 | CID 7965. [Link]
  • Chemistry LibreTexts. 6.
  • JoVE. Video: Mass Spectrometry of Amines. [Link]
  • University of California, Irvine. IR Spectroscopy Tutorial: Amines. [Link]
  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Bis(4-amino-3-methylcyclohexyl)methane solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis(4-amino-3-methylcyclohexyl)methane in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is paramount to its successful application. This guide provides a detailed exploration of the solubility characteristics of this compound, a key component in various industrial and pharmaceutical applications. We will delve into the physicochemical principles governing its solubility, present available data, and offer practical, step-by-step methodologies for its determination.

Introduction to this compound

This compound (CAS No. 6864-37-5), often referred to as Laromin C 260, is a cycloaliphatic diamine. It is a mixture of three geometric isomers: trans,trans; cis,trans; and cis,cis. This isomeric composition is a critical factor influencing its physical properties, including its solubility. The molecule's structure, featuring two amine groups and a flexible cyclohexyl backbone, allows for a range of intermolecular interactions, making its solubility behavior complex and highly dependent on the solvent environment. Its primary applications are as a curing agent for epoxy resins and in the synthesis of polyamides and polyimides.

The Physicochemical Landscape of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The two primary amine groups are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. The cyclohexyl rings, however, introduce a significant nonpolar character to the molecule.

A fundamental principle governing solubility is "like dissolves like." Therefore, solvents that can engage in hydrogen bonding and have a polarity that is compatible with the overall polarity of the this compound molecule are expected to be effective solvents.

Solubility Profile in Organic Solvents

General Solubility Observations:

  • High Solubility: Expected in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and glycols, where hydrogen bonding can be readily established.

  • Moderate to Good Solubility: Expected in polar aprotic solvents like ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran).

  • Limited to Low Solubility: Expected in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) due to the molecule's polar amine groups.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityPrimary Interaction Mechanism
AlcoholsMethanol, EthanolHighHydrogen Bonding
KetonesAcetoneGoodDipole-Dipole, Hydrogen Bonding
EstersEthyl AcetateModerate to GoodDipole-Dipole, Hydrogen Bonding
EthersTetrahydrofuranModerateDipole-Dipole
Aromatic HydrocarbonsTolueneLowvan der Waals forces
Aliphatic HydrocarbonsHexaneVery Lowvan der Waals forces

Experimental Determination of Solubility: A Practical Protocol

To obtain precise solubility data, experimental determination is essential. The following is a detailed protocol for determining the solubility of this compound using the isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic water bath or heating block

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

4.2. Step-by-Step Experimental Workflow

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic bath set to the desired temperature.

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, stop the stirring and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

    • For finer suspensions, centrifugation at the same temperature can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

4.3. Data Analysis and Calculation

The solubility (S) is calculated using the following formula:

S ( g/100g solvent) = (Concentration from analysis × Dilution factor × Volume of solvent) / (Weight of solvent) × 100

Diagram 1: Experimental Workflow for Solubility Determination

G prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature & Stirring) prep->equil 24-48h sep Phase Separation (Settling or Centrifugation) equil->sep 2-4h samp Sampling & Dilution (Clear Supernatant) sep->samp anal Quantitative Analysis (HPLC or GC) samp->anal calc Solubility Calculation anal->calc

Caption: Isothermal equilibrium method workflow.

Factors Influencing Solubility

5.1. Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Diagram 2: Influence of Temperature on Solubility

G Temp Temperature Increase Energy Increased Kinetic Energy of Solvent & Solute Temp->Energy Interactions Overcomes Intermolecular Forces in Solid Energy->Interactions Solubility Increased Solubility Interactions->Solubility

Caption: Effect of temperature on the dissolution process.

5.2. Isomeric Ratio: The different geometric isomers (cis,cis; cis,trans; trans,trans) of this compound will have different crystal lattice energies and dipole moments. These differences can lead to variations in their solubility in the same solvent. A detailed characterization of the isomeric composition of the starting material is therefore crucial for reproducible solubility measurements.

5.3. Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. It is therefore imperative to use high-purity materials for accurate and reliable data.

Conclusion

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of PACM Amine Compounds

Abstract

Bis(p-aminocyclohexyl)methane (PACM), a cycloaliphatic amine, is a cornerstone in the formulation of high-performance polymers, particularly as a curative for epoxy resin systems.[1] Its utility in demanding applications such as industrial flooring, protective coatings, and composites stems from the superior mechanical properties and chemical resistance it imparts to the final cured product.[1][2] However, the performance and long-term durability of these materials are intrinsically linked to the thermal stability of the PACM-cured network. This guide provides a comprehensive technical exploration of the factors governing the thermal stability of PACM, the mechanisms of its degradation, and the analytical methodologies essential for its characterization. It is intended for researchers, chemists, and materials scientists engaged in the development and application of high-performance thermoset polymers.

Introduction: The Role of PACM in Thermoset Systems

PACM, also known as 4,4'-diaminodicyclohexylmethane, is an organic amine characterized by two primary amine groups attached to a dicyclohexylmethane backbone. This structure provides a unique combination of properties. The cycloaliphatic rings introduce rigidity and a high glass transition temperature (Tg) to polymer networks, while the amine functionalities serve as reactive sites for cross-linking with epoxy resins.[3]

The thermal stability of an amine curing agent is not merely an academic curiosity; it is a critical performance metric. In application, materials are often exposed to elevated temperatures during their service life. Degradation of the polymer network, initiated by the thermal breakdown of the amine or the surrounding matrix, can lead to a catastrophic loss of mechanical strength, reduced chemical resistance, and ultimately, component failure.[4][5] Understanding the limits of PACM's thermal stability is therefore paramount for predicting material lifetime and ensuring reliability.

Fundamentals of Thermal Degradation in Amines

The degradation of amine compounds at elevated temperatures is a complex process that can proceed through several pathways, primarily dictated by the surrounding atmosphere.[6]

Oxidative Degradation

In the presence of oxygen, oxidative degradation is the predominant failure mechanism. This process typically occurs at lower temperatures than anaerobic degradation and involves a free-radical chain reaction. For primary and secondary amines, the reaction is often initiated by the abstraction of a hydrogen atom, leading to the formation of unstable radical species.[7] These radicals can then react further, causing chain scission, cross-linking, and the formation of various degradation byproducts, including aldehydes, amides, and ammonia.[8] The presence of metal ions, often from processing equipment, can catalyze and accelerate these oxidative reactions.[9]

Thermal Degradation (Pyrolysis)

In an inert atmosphere (e.g., nitrogen or argon), degradation occurs via pyrolysis. This process requires higher temperatures to initiate and involves the direct cleavage of chemical bonds (C-N, C-C, C-H) within the molecule.[5] For PACM-cured epoxy resins, this results in the breakdown of the polymer network, leading to significant weight loss as volatile fragments are released.[5][10] The final residue is often a carbonaceous char.

Environmental Factors

Other environmental factors can influence stability. For instance, amines can react with atmospheric carbon dioxide (CO2) to form carbamates, a phenomenon known as "amine blushing" in coatings.[2][3] While PACM has a reduced tendency for this compared to other cycloaliphatic amines, the presence of CO2 and moisture can alter surface properties and potentially influence degradation pathways over the long term.[2][11]

Analytical Techniques for Assessing Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability of PACM and PACM-cured systems. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by methods to identify degradation products.[12]

Thermogravimetric Analysis (TGA)

TGA is the workhorse technique for evaluating thermal stability by measuring the change in a material's mass as a function of temperature in a controlled atmosphere.[12][13]

Key Parameters Obtained from TGA:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Temperature of Maximum Decomposition Rate (Tpeak): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment, indicating the amount of char formation.

  • Sample Preparation: A small, representative sample of the cured epoxy resin (typically 5-10 mg) is carefully weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Select the atmosphere: To study pyrolysis, use a high-purity inert gas like nitrogen at a flow rate of 20-50 mL/min. To study oxidative stability, use air or a specific O2/N2 mixture.

    • Program the temperature profile:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (a standard rate is 10 °C/min) to a final temperature well above the decomposition region (e.g., 700-800 °C).[13]

  • Data Acquisition: The instrument records mass, temperature, and time throughout the run.

  • Data Analysis: Plot mass loss (%) versus temperature. Calculate the first derivative of this curve (the DTG curve) to clearly identify Tpeak. Determine Tonset and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For thermosets, its most critical application is determining the glass transition temperature (Tg). A reduction in Tg after thermal aging is a sensitive and early indicator of network degradation, often detectable before significant mass loss occurs in TGA.[4]

  • Sample Preparation: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in a DSC pan (typically aluminum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

    • Program the temperature profile (a "heat-cool-heat" cycle is standard):

      • First Heat: Ramp temperature from ambient to a point above the expected Tg (e.g., 200 °C) at a rate of 10-20 °C/min. This erases the prior thermal history of the material.[13]

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • Second Heat: Ramp the temperature again through the transition region at the same rate as the first heat.

  • Data Analysis: The Tg is determined from the second heating scan, typically as the midpoint of the step-change in the heat flow curve.

Analysis of Degradation Products

To understand the chemical pathways of degradation, it is necessary to identify the volatile compounds and residues produced. This is typically achieved through "hyphenated" techniques.

  • TGA-MS/FTIR: The gas stream exiting the TGA can be fed directly into a Mass Spectrometer (MS) or an FTIR spectrometer. This allows for the real-time identification of evolved gases as a function of temperature, linking specific decomposition products to different stages of degradation.[14][15]

  • Forced Degradation Studies: In these studies, the material is aged under specific stress conditions (e.g., 80°C in an oxidative environment for 500 hours).[16] The aged material is then analyzed. Degradation products can be extracted using solvents and subsequently identified using powerful separation and detection techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

Visualization of Concepts and Workflows

Diagrams are essential for visualizing the complex relationships in thermal degradation studies.

Conceptual Degradation Pathway

G cluster_inputs Inputs cluster_process Degradation Process cluster_outputs Outputs / Products PACM PACM Compound / Cured Network Initiation Bond Scission (C-N, C-C) PACM->Initiation Heat Thermal Energy (Heat) Heat->Initiation Atmosphere Atmosphere (O₂, N₂) Atmosphere->Initiation Intermediates Formation of Free Radicals Initiation->Intermediates Volatiles Volatile Products (e.g., NH₃, CO₂, H₂O, smaller fragments) Intermediates->Volatiles Char Carbonaceous Char Residue Intermediates->Char

Caption: Conceptual pathway of PACM thermal degradation.

Experimental Workflow for Stability Assessment

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_aging 3. Accelerated Aging (Optional) cluster_results 4. Data Interpretation Prep Cure PACM System (e.g., with Epoxy) TGA TGA Analysis (N₂ and Air Atmospheres) Prep->TGA DSC DSC Analysis (Determine Initial Tg) Prep->DSC Aging Isothermal Aging (e.g., 150°C for 500h) Prep->Aging Results Compare T_onset, T_peak Compare Initial vs. Aged Tg Lifetime Estimation TGA->Results DSC->Results DSCAged DSC Analysis (Determine Aged Tg) Aging->DSCAged DSCAged->Results

Caption: Workflow for evaluating the thermal stability of PACM systems.

Data Interpretation & Key Findings

The thermal stability of a PACM-cured epoxy is significantly influenced by the atmosphere.

ParameterTest ConditionTypical ResultSignificance
Tonset (5% mass loss) TGA in Nitrogen (10°C/min)~350 - 400 °CIndicates the start of pyrolytic degradation of the polymer network.[5]
Tonset (5% mass loss) TGA in Air (10°C/min)~330 - 370 °CLower onset temperature compared to nitrogen shows the accelerating effect of oxygen on degradation.[5]
Residual Mass at 700°C TGA in Nitrogen15 - 30%Represents the formation of a stable char residue in an inert atmosphere.[10]
Residual Mass at 700°C TGA in Air< 5%The char formed is oxidized in air, leading to almost complete mass loss.
Glass Transition (Tg) DSCVaries (e.g., 150-180°C)Represents the upper service temperature limit. A high Tg is desirable.
ΔTg after Aging DSCNegative ShiftA decrease in Tg after thermal aging indicates chain scission and degradation of the network crosslink density.[4]

Table 1: Representative thermal analysis data for a PACM-cured epoxy system. Actual values depend heavily on the specific epoxy resin and cure schedule.

Generally, cycloaliphatic amines like PACM, when used to cure epoxy resins, create systems with high thermal stability, though often slightly lower than their aromatic amine counterparts. The rigid cyclohexyl structure contributes positively to the Tg and overall stability.[3] However, the presence of C-H bonds adjacent to the amine group makes them susceptible to oxidation, which is the primary life-limiting factor in many applications.

Conclusion

The thermal stability of PACM amine compounds is a critical determinant of their performance in high-end applications. A comprehensive assessment requires a combination of analytical techniques, primarily TGA and DSC, to probe both mass loss and changes in polymer network properties. The degradation is predominantly driven by oxidation at lower temperatures and pyrolysis at higher temperatures. By understanding these mechanisms and employing the rigorous analytical workflows described, researchers and developers can select appropriate materials, optimize formulations, and confidently predict the long-term performance and reliability of PACM-based thermoset systems.

References

  • US5414067A - Process for reducing cure time in cycloaliphatic amine based epoxy resins - Google P
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.
  • Comparative Simulation and Optimization of “Continuous Membrane Column” Cascades for Post-Combustion CO 2 Capture - MDPI.
  • Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)
  • Synthesis of phase change materials and its thermal properties - ResearchG
  • DSC curves obtained for segmented polyureas based on - ResearchG
  • (PDF)
  • (PDF)
  • Thermal decomposition behavior and the mechanical properties of an epoxy/cycloaliphatic amine resin with ABS | Request PDF - ResearchG
  • Prediction of Durability of Thermal Insulating Epoxy Coatings with Regard to Clim
  • Bis(4-aminocyclohexyl)methane(1761-71-3) - ChemicalBook.
  • VESTAMIN EP - 1812 - Evonik.
  • Thermo-Chemical Characterization of Organic Phase Change Materials (PCMs)
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC.
  • Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of M
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC - PubMed Central.
  • Thermogravimetric analysis (TGA)
  • DSC of (Pa), (Pb) and (Pc) The thermal decomposition behavior of the...
  • (PDF)
  • Synthesis and Properties of Shape-Stabilized Phase Change Materials Based on Poly(triallyl isocyanurate-silicone)/n-Octadecane Composites - NIH.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • (PDF)
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - University Blog Service.
  • (PDF)
  • Thermal stability and lifetime estimates of a high temper
  • Amine-Functional Curatives for Low Temperature Cure Epoxy Co
  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas
  • [PDF] Oxidative degradation of amines using a closed b
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI.
  • Epoxy hardeners: advantages of PACM-based formulations - Paint & Co
  • Degradation and Lifetime Prediction of Epoxy Composite Insulation Materials under High Rel
  • An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change M
  • 4,4 -Methylenebis(cyclohexylamine) technical grade, 95 1761-71-3 - Sigma-Aldrich.
  • EP0554823B1 - Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)
  • Thermal properties and thermal conductivity enhancement of composite phase change materials using myristyl alcohol/metal foam for solar thermal storage | Request PDF - ResearchG
  • How Does Thermal Degradation Affect Epoxy Resins? - Chemistry For Everyone - YouTube.
  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temper
  • China 4,4'-Diaminodicyclohexyl Methane 1761-71-3 Manufacturers, Suppliers, Factory - Keyingchem.
  • Thermal Stability, Mechanical Properties and Ceramization Mechanism of Epoxy Resin/Kaolin/Quartz Fiber Ceramifiable Composites - MDPI.
  • Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Labor
  • How Does Chemical Structure Affect Thermal Stability? - Chemistry For Everyone - YouTube.
  • 4,4'-DIAMINODICYCLOHEXYL METHANE - CAMEO Chemicals - NOAA.
  • Analysis of an Ammonia/Ammonium Nitrate Fuel's Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis.
  • Synthesis and hygrothermal properties of capric–myristic acid/diatomite-based composite phase change materials for thermal energy storage - PMC - PubMed Central.
  • Thermogravimetric Analysis – Decomposition of Polymers - YouTube.

Sources

An In-depth Technical Guide to the Toxicological Profile of 4,4'-Methylenebis(2-methylcyclohexylamine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Methylenebis(2-methylcyclohexylamine), often referred to as MMCA or by its CAS number 6864-37-5, is an alicyclic diamine primarily utilized as a curing agent for epoxy resins. These resins are integral components in a variety of industrial applications, including the formulation of durable coatings, adhesives, and composites. Given its industrial significance and the potential for human exposure, a thorough understanding of its toxicological profile is paramount for ensuring occupational safety and conducting comprehensive risk assessments. This guide provides a detailed examination of the toxicological properties of 4,4'-methylenebis(2-methylcyclohexylamine), synthesizing available data on its toxicokinetics, acute and chronic health effects, and genotoxic and reproductive hazards. The methodologies for key toxicological assessments are also detailed, providing a framework for the scientific evaluation of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is critical in toxicology, as these characteristics influence its absorption, distribution, and potential for environmental fate.

PropertyValueReference
Molecular Formula C15H30N2
Molecular Weight 238.41 g/mol
Appearance Colorless to yellowish viscous liquid
Boiling Point 93-100 °C[1]
Density 0.94 g/mL at 25 °C[1]
Water Solubility 3.6 g/L at 20 °C
Vapor Pressure 0.08 Pa at 20 °C

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific in-vivo toxicokinetic studies on 4,4'-methylenebis(2-methylcyclohexylamine) are not extensively available in the public domain, its behavior in biological systems can be inferred from its chemical structure as an alicyclic amine and available toxicological data.

Absorption: This substance can be absorbed into the body through multiple routes of exposure, including inhalation of its aerosol, dermal contact, and ingestion.[2] Its corrosive nature suggests that it can readily damage biological membranes, facilitating its entry into the systemic circulation.

Distribution: Following absorption, it is anticipated that 4,4'-methylenebis(2-methylcyclohexylamine) is distributed throughout the body. The observed systemic toxicity in repeated dose studies, affecting organs such as the liver, kidneys, heart, and skeletal muscle, supports this widespread distribution.

Metabolism: The metabolism of alicyclic amines can involve the formation of reactive iminium ion intermediates.[3] The primary site of xenobiotic metabolism is the liver, where cytochrome P450 enzymes play a crucial role in phase I detoxification reactions.[4][5] These reactions typically involve oxidation, reduction, or hydrolysis to increase the water solubility of the compound, facilitating its excretion. Subsequent phase II reactions involve conjugation with endogenous molecules like glucuronic acid.[4] It is plausible that 4,4'-methylenebis(2-methylcyclohexylamine) undergoes similar metabolic transformations.

Excretion: The metabolites of 4,4'-methylenebis(2-methylcyclohexylamine), being more water-soluble, are expected to be primarily excreted through the urine. A minor portion may also be eliminated via the feces.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Inhalation Inhalation Systemic Circulation Systemic Circulation Inhalation->Systemic Circulation Dermal Contact Dermal Contact Dermal Contact->Systemic Circulation Ingestion Ingestion Ingestion->Systemic Circulation Liver Liver Systemic Circulation->Liver Kidneys Kidneys Systemic Circulation->Kidneys Heart Heart Systemic Circulation->Heart Skeletal Muscle Skeletal Muscle Systemic Circulation->Skeletal Muscle Phase I (CYP450) Phase I (CYP450) Liver->Phase I (CYP450) Phase II (Conjugation) Phase II (Conjugation) Phase I (CYP450)->Phase II (Conjugation) Urine Urine Phase II (Conjugation)->Urine Feces Feces Phase II (Conjugation)->Feces

Figure 1: Postulated ADME pathway for 4,4'-methylenebis(2-methylcyclohexylamine).

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the immediate hazards of a substance following a single, short-term exposure.

EndpointSpeciesRouteValueClassificationReference
LD50 RatOral320 - 460 mg/kgHarmful if swallowed[6]
LD50 RabbitDermal200 - 400 mg/kgToxic in contact with skin[6][7]
LC50 RatInhalation0.42 mg/L (aerosol)Fatal if inhaled[7]

Clinical Signs of Acute Toxicity: Exposure can lead to a range of immediate and severe health effects. Inhalation may cause a burning sensation, cough, sore throat, and labored breathing, with the potential for delayed onset of pulmonary edema.[2] Ingestion can result in abdominal pain, a burning sensation, and shock or collapse.[2]

Local Effects: Skin and Eye Corrosion

4,4'-Methylenebis(2-methylcyclohexylamine) is a potent corrosive agent, capable of causing severe and irreversible damage to tissues upon direct contact.

  • Skin Corrosion: In rabbit studies conducted according to OECD Test Guideline 404, the substance was found to cause severe skin burns and necrosis.[6][7] Corrosive effects were observed after as little as a 3-minute exposure.[7]

  • Eye Damage: Application to the eyes of rabbits resulted in corrosive and irreversible damage.[6]

The mechanism of chemical-induced skin corrosion involves direct cytotoxic effects leading to the death of epidermal and dermal cells. This process, known as necrosis, is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which triggers an inflammatory response.[8][9]

Skin_Corrosion_Pathway MMCA Exposure MMCA Exposure Direct Cytotoxicity Direct Cytotoxicity MMCA Exposure->Direct Cytotoxicity Cell Membrane Damage Cell Membrane Damage Direct Cytotoxicity->Cell Membrane Damage Cell Swelling & Lysis Cell Swelling & Lysis Cell Membrane Damage->Cell Swelling & Lysis Release of DAMPs Release of Damage-Associated Molecular Patterns (DAMPs) Cell Swelling & Lysis->Release of DAMPs Inflammatory Response Inflammatory Response Release of DAMPs->Inflammatory Response Tissue Necrosis Tissue Necrosis Inflammatory Response->Tissue Necrosis

Figure 2: Cellular cascade of MMCA-induced skin corrosion.

Sensitization

Despite its corrosive properties, 4,4'-methylenebis(2-methylcyclohexylamine) was not found to be a skin sensitizer in a Maximization Test conducted on guinea pigs according to OECD Test Guideline 406.[6]

Repeated Dose Toxicity

Sub-chronic exposure to 4,4'-methylenebis(2-methylcyclohexylamine) has been shown to induce systemic toxicity, affecting multiple organ systems.

In a 90-day oral toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 2.5 mg/kg body weight per day was established.[6] At higher doses, adverse effects were observed in the liver, kidneys, heart, and skeletal muscle. A key finding in repeated dose studies with this compound and its analogues is vacuolar degeneration in various organs, which can progress to tissue degeneration.[7] This suggests a mechanism of cellular injury that may involve disruption of metabolic processes and organelle function.[10][11]

Genotoxicity

Genotoxicity assays are crucial for assessing the potential of a substance to cause DNA damage, which can lead to mutations and cancer. Available data indicates that 4,4'-methylenebis(2-methylcyclohexylamine) is not considered to have genotoxic potential.[7] A study using hamster lung cells yielded a negative result for mutagenicity.[6]

Carcinogenicity

There is no evidence to suggest that 4,4'-methylenebis(2-methylcyclohexylamine) is carcinogenic. The International Agency for Research on Cancer (IARC) has not classified it as a probable, possible, or confirmed human carcinogen.[6]

Reproductive and Developmental Toxicity

The available data on the reproductive and developmental toxicity of 4,4'-methylenebis(2-methylcyclohexylamine) is limited. Some studies on analogous substances suggest a potential for reproductive toxicity, with effects such as reduced implantation sites being observed.[7] However, the evidence is not sufficient to warrant a definitive classification. Developmental toxicity studies have shown some signs of adverse effects, including reduced viability and increased postnatal loss, but the significance of these findings is not yet fully established.[7] The disruption of endocrine signaling pathways is a common mechanism by which chemicals can exert reproductive toxicity.[12][13][14]

Experimental Protocols

The toxicological data for 4,4'-methylenebis(2-methylcyclohexylamine) have been generated using standardized and internationally recognized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. The rationale behind using these standardized protocols is to ensure the reliability, reproducibility, and comparability of the data for regulatory and risk assessment purposes.

OECD Test Guideline 401: Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 value.[15]

Step-by-Step Methodology:

  • Animal Selection: Young, healthy adult rodents (commonly rats) of a single sex are used.[15]

  • Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.[15]

  • Dose Administration: The test substance is administered in a single dose by oral gavage. A range of dose levels is used across different groups of animals.[15]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[16]

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.[15]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.[15]

OECD Test Guideline 402: Acute Dermal Toxicity

Objective: To assess the toxicity of a substance following a single, prolonged dermal application.[17][18]

Step-by-Step Methodology:

  • Animal Selection: Young, healthy adult animals (rats or rabbits) with intact skin are used.[19]

  • Skin Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[20]

  • Application: The test substance is applied uniformly over a defined area of the skin (approximately 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.[17][19]

  • Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days. Body weight is monitored weekly.[17]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[17]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][21]

Step-by-Step Methodology:

  • Animal Selection: A single albino rabbit is typically used for the initial test.[22]

  • Application: A small amount of the substance is applied to a patch of clipped skin for a defined period (initially 3 minutes, then 1 hour, and finally 4 hours if no corrosive effects are seen).[3]

  • Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at specific time points (1, 24, 48, and 72 hours) after patch removal and the reactions are scored. The observation period can be extended to 14 days to assess the reversibility of the effects.[3]

  • Confirmatory Testing: If the initial test does not show clear corrosive or irritant effects, the test is repeated in additional animals to confirm the results.[21]

Experimental_Workflow cluster_acute_oral OECD 401: Acute Oral Toxicity cluster_acute_dermal OECD 402: Acute Dermal Toxicity cluster_skin_corrosion OECD 404: Dermal Corrosion A1 Animal Selection & Fasting A2 Oral Gavage Dosing A1->A2 A3 14-Day Observation A2->A3 A4 Necropsy & LD50 Calculation A3->A4 B1 Animal Selection & Skin Prep B2 24-Hour Dermal Application B1->B2 B3 14-Day Observation B2->B3 B4 Necropsy B3->B4 C1 Single Animal & Skin Prep C2 Sequential Patch Application (3min, 1hr, 4hr) C1->C2 C3 Observation & Scoring C2->C3 C4 Confirmatory Testing C3->C4

Figure 3: Simplified workflow for key acute toxicity and corrosion studies.
OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

Objective: To evaluate the adverse effects of a substance following prolonged, repeated oral exposure.[23][24]

Step-by-Step Methodology:

  • Animal Selection: Young, healthy adult rodents (usually rats) are used.[24]

  • Dose Administration: The test substance is administered daily via oral gavage or in the diet/drinking water for 90 days. At least three dose levels and a control group are used.[23][24]

  • Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations, including body weight and food consumption, are conducted weekly.[23]

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.[25]

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[25]

  • Data Analysis: The data are analyzed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[23]

Conclusion

4,4'-Methylenebis(2-methylcyclohexylamine) is a chemical with a significant toxicological profile. It is harmful if swallowed, toxic in contact with the skin, and fatal if inhaled. Its most pronounced local effect is severe skin and eye corrosion. Repeated exposure can lead to systemic toxicity, affecting multiple organs. While it is not considered to be genotoxic or carcinogenic, and its skin sensitization potential is low, its acute and corrosive hazards necessitate stringent safety precautions during handling and use. A comprehensive understanding of its toxicological properties, as outlined in this guide, is essential for professionals in research, drug development, and industrial settings to implement appropriate risk management strategies and ensure human health and safety. Further research into the specific toxicokinetics of this compound would provide a more complete picture of its biological fate and effects.

References

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
  • OECD. (2002).
  • Jaeschke, H., et al. (2019). Xenobiotic-induced liver injury: Molecular mechanisms and disease progression. PubMed Central. [Link]
  • Gore, A. C., et al. (2015). Reproductive toxicity of combined effects of endocrine disruptors on human reproduction. Frontiers in Endocrinology. [Link]
  • Rowland, M., & Balani, S. K. (2014). Human absorption, distribution, metabolism and excretion properties of drug molecules: a plethora of approaches. British Journal of Clinical Pharmacology. [Link]
  • Kumar, V., Abbas, A. K., & Aster, J. C. (2021).
  • Patel, S. J., & Elewski, B. E. (2023). Necrosis Pathology.
  • Martin, S. J., & Henry, C. M. (2021). Cell death in skin function, inflammation, and disease.
  • Altogen Labs. Oral Toxicity OECD 408. [Link]
  • Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]
  • Guengerich, F. P. (2015). Regulation of Xenobiotic Metabolism in the Liver.
  • Letcher, R. J., & van der Burg, B. (2012). Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) in male Sprague-Dawley rats.
  • Ali, I., et al. (2022). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI. [Link]
  • International Feed Industry Federation.
  • Analytice. (2021). OECD 402: Acute Dermal Toxicity. [Link]
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica. [Link]
  • Nucro-Technics. (2024).
  • Ioannides, C. (2015). Molecular mechanisms underlying chemical liver injury. PMC. [Link]
  • US EPA. Health Effects Test Guidelines OPPTS 870.1200 Acute Dermal Toxicity. [Link]
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • Jha, A., & Jha, M. (2023). Molecular Mechanisms of Cellular Injury and Role of Toxic Heavy Metals in Chronic Kidney Disease. MDPI. [Link]
  • Wahlang, B., et al. (2020).
  • European Commission. Acute Toxicity. The Joint Research Centre - EU Science Hub. [Link]
  • OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. [Link]
  • Wikipedia. Biochemical cascade. [Link]
  • Alépée, N., et al. (2014).
  • FAO. Skin (dermal) irritation.
  • Technology Networks. (2022). Cellular Mechanisms of Genetic Skin Diseases Uncovered. [Link]
  • National Toxicology Program. (1998). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. [Link]
  • MG Chemicals. (2025).
  • McLachlan, J. A. (2001). Environmental signaling and reproduction: A comparative biological and chemical perspective. PMC. [Link]
  • Abdel-Hamid, A. Z. (2022). Clinical Perspectives on Xenobiotic-Induced Hepatotoxicity.
  • Slideshare. (2019). OECD Guideline For Acute oral toxicity (TG 423). [Link]
  • Wu, Y., & Prokop, S. (2018). Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Wang, Y., et al. (2023). Advancing the understanding of PFAS-induced reproductive toxicity in key model species. Environmental Science: Processes & Impacts. [Link]
  • Altogen Labs. Acute Dermal Toxicity OECD 402. [Link]
  • Analytice. (2023). OECD N°404 : Laboratory skin irritant/corrosive test. [Link]
  • European Medicines Agency. (2010).
  • van de Waterbeemd, H., & Gifford, E. (2003). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery.
  • YouTube. (2020). OECD Guidelines for Oral Acute toxicity study. [Link]
  • Slideshare. (2018). Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). [Link]

Sources

An In-Depth Technical Guide to the Neurotoxicity Assessment of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a critical curing agent for epoxy resins, finding extensive application in industrial coatings, composite materials, and high-performance adhesives.[1][2][3] Its utility, however, is paralleled by a toxicological profile that necessitates a thorough evaluation of its potential risks to human health, particularly neurotoxicity.[1][4][5] This guide presents a comprehensive, tiered strategy for the neurotoxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. Grounded in the principles of scientific integrity and regulatory guidance, this document outlines a logical progression of studies, from foundational in vitro screenings to definitive in vivo characterizations.[6][7][8] Each proposed experimental protocol is detailed with a clear rationale, emphasizing the causality behind methodological choices to ensure a self-validating and robust toxicological evaluation.

Introduction: The Neurotoxicological Imperative

This compound, also known as 4,4'-methylenebis(2-methylcyclohexylamine), is a colorless to light yellow viscous liquid.[1][4] While its primary uses are in industrial applications, the potential for human exposure through occupational settings or environmental contact cannot be overlooked.[1][4][9] Existing toxicological data indicates that this compound is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[9] Of particular concern are findings from animal studies that suggest systemic effects on the blood, cardiovascular system, kidneys, and liver following repeated exposure.[4][5][10] A significant red flag for neurotoxicity comes from a study where repeated oral administration to rats resulted in severe damage to the choroid plexus in the brain.[1] This direct evidence of central nervous system pathology underscores the critical need for a dedicated and thorough neurotoxicity investigation.

This guide is structured to provide a clear and logical pathway for such an investigation, adhering to internationally recognized guidelines from bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).[6][11][12]

Tier 1: In Vitro Neurotoxicity Screening - A Mechanistic First Look

The initial phase of neurotoxicity assessment should focus on in vitro models to efficiently screen for potential hazards, elucidate mechanisms of action, and minimize animal use in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).[13][14][15][16] These assays provide a cost-effective and high-throughput means of identifying key cellular and molecular events perturbed by this compound.[17][18]

Foundational Cytotoxicity in Neural Cell Lines

The first step is to establish the concentration range over which this compound exerts cytotoxic effects on neural cells. This provides a baseline for sublethal concentrations to be used in more specific functional assays.

Experimental Protocol: Neural Cell Viability Assay

  • Cell Culture: Culture human neuroblastoma (e.g., SH-SY5Y) and glioblastoma (e.g., U-87 MG) cell lines in appropriate media and conditions until they reach 80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Treatment: Expose the cultured cells to a range of concentrations of the test compound for 24 and 48 hours.

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential.

Causality and Self-Validation: By using both neuronal and glial cell lines, this initial screen can indicate if there is selective toxicity towards a particular neural cell type. The inclusion of multiple time points helps to distinguish between acute and delayed cytotoxicity.

Neurite Outgrowth Assay

Neurite outgrowth is a critical process in neuronal development and plasticity, and its disruption is a sensitive indicator of neurotoxicity.[17]

Experimental Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC-12 or differentiated SH-SY5Y) at a low density to allow for clear visualization of neurites.

  • Differentiation: Induce differentiation with an appropriate agent (e.g., Nerve Growth Factor for PC-12 cells).

  • Treatment: Expose the differentiating neurons to sublethal concentrations of this compound.

  • Immunofluorescence: After the exposure period, fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length, number of branches, and number of neurites per cell.

Causality and Self-Validation: This assay provides quantitative data on the disruption of neuronal morphology. A dose-dependent decrease in neurite outgrowth would be a strong indicator of developmental neurotoxicity.

Microelectrode Array (MEA) for Functional Neurotoxicity

To assess the impact on neuronal network function, microelectrode arrays (MEAs) are employed to non-invasively record the electrophysiological activity of cultured neuronal networks.[13][19]

Experimental Protocol: MEA Analysis of Neuronal Network Activity

  • Cell Culture: Culture primary neurons or iPSC-derived neurons on MEA plates until a stable, spontaneously active neuronal network is formed.

  • Baseline Recording: Record the baseline spontaneous electrical activity of the network, including spike rate, burst frequency, and network synchrony.

  • Treatment: Acutely or chronically expose the neuronal network to non-cytotoxic concentrations of this compound.

  • Post-Exposure Recording: Record the network activity at various time points post-exposure.

  • Data Analysis: Analyze the recorded data for significant changes in electrophysiological parameters compared to the baseline and vehicle controls.

Causality and Self-Validation: The MEA platform provides a functional readout of neurotoxicity. Changes in firing patterns can indicate effects on ion channels, synaptic transmission, or overall network excitability, providing mechanistic insights.

Table 1: Summary of Tier 1 In Vitro Neurotoxicity Assays

AssayCell Model(s)Endpoint(s) MeasuredRationale
Cytotoxicity SH-SY5Y (neuronal), U-87 MG (glial)Cell Viability (IC50)Establishes dose-range and identifies potential cell-type specific toxicity.
Neurite Outgrowth PC-12, differentiated SH-SY5YNeurite length, branch points, number of neuritesAssesses interference with neuronal development and morphology, a key indicator of neurotoxicity.[17]
MEA Primary cortical neurons, iPSC-derived neuronsSpike rate, burst frequency, network synchronyEvaluates functional neurotoxicity by measuring changes in neuronal network electrical activity.[13][19]

Diagram 1: Tier 1 In Vitro Neurotoxicity Testing Workflow

G cluster_0 Tier 1: In Vitro Screening A Cytotoxicity Assay (SH-SY5Y, U-87 MG) B Determine IC50 & Sublethal Doses A->B C Neurite Outgrowth Assay (PC-12, SH-SY5Y) B->C D Microelectrode Array (MEA) (Primary/iPSC Neurons) B->D E Assess Morphological Neurotoxicity C->E F Assess Functional Neurotoxicity D->F G Mechanistic Insights & Hazard Identification E->G F->G

Caption: A flowchart of the proposed in vitro screening strategy.

Tier 2: In Vivo Neurotoxicity Assessment - The Whole Organism Response

Should the in vitro studies indicate a potential for neurotoxicity, in vivo studies in rodent models are warranted to understand the effects in a complex, whole-organism system. These studies should be designed in accordance with OECD Test Guideline 424 for neurotoxicity studies in rodents.[11][20][21]

Acute and Sub-chronic Neurotoxicity Study

This study aims to identify the dose levels at which this compound causes neurotoxic effects after single and repeated exposures.

Experimental Protocol: Rodent Neurotoxicity Study (OECD 424)

  • Animal Model: Use adult male and female Sprague-Dawley rats.

  • Dosing: Administer this compound via a relevant route of exposure (e.g., oral gavage) at three dose levels plus a vehicle control, based on range-finding studies. The duration would be for a sub-chronic period (e.g., 90 days).

  • Functional Observational Battery (FOB): Conduct a comprehensive assessment of neurological function at regular intervals. This includes observations of home cage activity, open field behavior, and sensory-motor responses.

  • Motor Activity Assessment: Quantify locomotor activity using an automated system.

  • Neuropathology: At the end of the study, perform a detailed histopathological examination of the central and peripheral nervous systems.

  • Data Analysis: Statistically analyze the data for dose-dependent effects on behavior, motor function, and neural tissue morphology.

Causality and Self-Validation: The combination of functional, behavioral, and pathological endpoints provides a comprehensive picture of the neurotoxic potential. A correlation between observed behavioral deficits and specific neuropathological findings would provide strong evidence of a causal link.

Developmental Neurotoxicity (DNT) Study

Given the potential for developmental effects suggested by the neurite outgrowth assay, a DNT study is crucial to assess the impact of exposure during critical periods of brain development. This would follow OECD Test Guideline 426.[22][23]

Experimental Protocol: Developmental Neurotoxicity Study (OECD 426)

  • Animal Model: Use pregnant female rats.

  • Dosing: Administer the test compound during gestation and lactation.

  • Maternal Observations: Monitor the dams for signs of toxicity.

  • Offspring Assessment: Evaluate the offspring for effects on survival, growth, and development. Conduct behavioral tests at various life stages, including assessments of motor activity, learning, and memory.

  • Neuropathology: Perform a detailed neuropathological examination of the brains of the offspring at different developmental time points.

Causality and Self-Validation: This study directly assesses the vulnerability of the developing nervous system. Long-term behavioral deficits in the offspring, coupled with brain malformations, would be definitive evidence of developmental neurotoxicity.

Table 2: Summary of Tier 2 In Vivo Neurotoxicity Assays

AssayAnimal ModelKey EndpointsRationale
Acute/Sub-chronic Neurotoxicity Adult Rats (Male & Female)Functional Observational Battery, Motor Activity, NeuropathologyTo characterize the dose-response relationship and identify target organs for neurotoxicity in adult animals.[20][21]
Developmental Neurotoxicity Pregnant Rats & OffspringOffspring survival, growth, behavior (learning, memory), NeuropathologyTo assess the potential for adverse effects on the developing nervous system following perinatal exposure.[22][23]

Diagram 2: Integrated Neurotoxicity Assessment Strategy

G cluster_0 Integrated Assessment Framework A Tier 1: In Vitro Screening (Cytotoxicity, Neurite Outgrowth, MEA) B Potential Neurotoxic Hazard Identified? A->B C No Hazard Identified (Low Priority) B->C No D Tier 2: In Vivo Studies (OECD 424, OECD 426) B->D Yes E Characterize Dose-Response & In Vivo Effects D->E F Risk Assessment (Hazard Identification, Dose-Response Assessment) E->F

Caption: A tiered approach to neurotoxicity testing.

Risk Characterization and Conclusion

The data generated from this tiered approach will enable a comprehensive risk characterization for this compound.[6][7][8][24] The in vitro studies will provide valuable mechanistic information, while the in vivo studies will establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for neurotoxicity. This information is essential for establishing safe exposure limits for occupational settings and for informing regulatory decisions.

References

  • U.S. Environmental Protection Agency. (2025-08-01). Guidelines for Neurotoxicity Risk Assessment.
  • U.S. Environmental Protection Agency. Guidelines for Neurotoxicity Risk Assessment.
  • Animal Welfare Body Utrecht. Alternative methods for determining neurotoxicity.
  • Tilson, H. A. (1998). EPA's neurotoxicity risk assessment guidelines. PubMed.
  • Policy Commons. EPA Guidelines for Neurotoxicity Risk Assessment.
  • Smolecule. Buy this compound | 6864-37-5.
  • Echemi. This compound.
  • LookChem. This compound.
  • OECD. Guidance Document for Neurotoxicity Testing.
  • Inchem.org. Neurotoxicity risk assessment for human health : principles and approaches.
  • Biobide. Neurotoxicity Assay Using Alternative Models - Blog.
  • PubChem. This compound | C15H30N2 | CID 91555.
  • OECD. In vitro assays for developmental neurotoxicity.
  • Creative Bioarray. In Vitro Neurotoxicity.
  • Alfa Chemistry. This compound - Materials / Alfa Chemistry - Catalysts.
  • National Institute of Technology and Evaluation, Japan. Bis (4-aminocyclohexyl) methane Chemical Substances Control Law Reference No..
  • OECD. Test No. 424: Neurotoxicity Study in Rodents.
  • ChemBK. This compound. (2024-04-10).
  • Michigan Department of Environmental Quality. (2018-07-16). Toxic Screening Level Justification for 6864-37-5.
  • Axion Biosystems. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons.
  • Wikipedia. Alternatives to animal testing.
  • ResearchGate. Description of existing OECD guideline studies that include neurotoxicity as an endpoint.
  • ResearchGate. (PDF) Alternative Methods to Animal Experiments in Toxicity Testing.
  • PubMed Central (NIH). In vitro techniques for the assessment of neurotoxicity.
  • Visikol. (2023-04-04). Neurotoxicity Assay.
  • Humane World for Animals. 7 Alternatives to Animal Experiments.
  • Regulations.gov. (2007-10-16). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • mzCloud. Bis 4 amino 3 methylcyclohexyl methane.
  • PubMed. Toxicity of 1,4-bis(aminocyclohexyl)methane.
  • Sigma-Aldrich. Toxicity of 1,4-bis(aminocyclohexyl)methane..

Sources

An In-depth Technical Guide to the Material Safety of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties: A Foundation for Safe Handling

Bis(4-amino-3-methylcyclohexyl)methane, also known as 4,4'-methylenebis(2-methylcyclohexylamine), is a cycloaliphatic amine primarily utilized as a curing agent for epoxy resins.[1] Its unique structure imparts enhanced flexibility and thermal resistance to cured polymer systems.[1] A thorough understanding of its physical and chemical properties is the first step in establishing safe laboratory practices.

PropertyValueSource
Molecular Formula C₁₅H₃₀N₂[1]
Molecular Weight 238.41 g/mol [1]
Appearance Colorless to light yellow or light orange clear liquid[1][2]
Melting Point -7 °C[1][2]
Boiling Point ~289.6 °C at 760 mmHg[1]
Density 0.95 g/cm³ (Relative density to water = 1)[2][3]
Vapor Pressure 0.08 Pa at 20 °C[2][3]
Water Solubility 0.4 g/100ml at 20 °C[2][3]
Flash Point >230 °F (>110 °C)[2]

These properties indicate that while the substance is not highly volatile at room temperature, the potential for aerosol formation during handling exists, which is a critical consideration for inhalation exposure.[2][4]

Hazard Identification and GHS Classification: Understanding the Risks

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its corrosive nature and acute toxicity through multiple exposure routes.[3]

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H311: Toxic in contact with skin (Acute toxicity, dermal)

  • H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)

  • H331: Toxic if inhaled (Acute toxicity, inhalation)

  • H411: Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard)

The following diagram illustrates the key hazards associated with this compound.

Hazard_Identification cluster_main_hazards Primary Hazards of this compound Corrosive { Corrosive | Causes severe skin burns and eye damage} Acute_Toxicity Acute Toxicity Oral: Harmful if swallowed Dermal: Toxic in contact with skin Inhalation: Toxic if inhaled Environmental_Hazard { Environmental Hazard | Toxic to aquatic life with long lasting effects}

Caption: GHS Hazard Profile of this compound.

Toxicological Profile: A Deeper Dive into Health Effects

The acute toxicity of this compound is well-documented. However, for researchers and those in drug development, understanding the potential for long-term and target organ effects is paramount.

Acute Effects:

  • Inhalation: Inhalation of aerosols can cause a burning sensation, cough, sore throat, labored breathing, and shortness of breath, with the potential for delayed onset of symptoms.[3] High concentrations may lead to lung edema.[2][4]

  • Skin Contact: Causes serious skin burns, pain, and redness.[3]

  • Eye Contact: Leads to pain, redness, and severe deep burns.[3]

  • Ingestion: Corrosive on ingestion.[2][4]

Chronic and Target Organ Effects:

  • Prolonged or repeated exposure may have effects on the skin, potentially leading to chronic conditions like scleroderma.[2][4]

  • Animal studies have indicated potential target organ toxicity. Repeated oral administration in rats has been shown to cause severe damage to the choroid plexus in the brain.[5] Studies in dogs receiving oral doses over an extended period showed evidence of kidney and liver damage.[6]

  • Research has also suggested that exposure can induce pathological changes in the Clara cells of the lungs in rat models.[1]

Occupational Exposure Limits and Control Measures

While no official Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established, an Initial Threshold Screening Level (ITSL) of 2 µg/m³ with an annual averaging time has been justified.[5] This value is derived from a subchronic inhalation study in rats and incorporates uncertainty factors for extrapolation to humans and chronic exposure.[5]

Given the significant hazards, stringent control measures are necessary.

Engineering Controls:

  • All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Use of local exhaust ventilation at the site of chemical release is highly recommended.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A full-face respirator can provide both eye and respiratory protection.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Disposable Tyvek-type sleeves taped to gloves are recommended if full disposable clothing is not used.[9]

  • Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used.[7] For higher concentrations or in situations with unknown exposure levels, a self-contained breathing apparatus (SCBA) is necessary.[7]

The following workflow outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow Start Handling this compound Assess_Task Assess Task: - Weighing - Mixing - Transferring Start->Assess_Task Low_Exposure Low Potential for Aerosolization (e.g., careful weighing in fume hood) Assess_Task->Low_Exposure Low Risk High_Exposure High Potential for Aerosolization (e.g., mixing, spraying, heating) Assess_Task->High_Exposure High Risk PPE_Low Minimum PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Half-face respirator with appropriate cartridges Low_Exposure->PPE_Low PPE_High Enhanced PPE: - Full-face Respirator or PAPR - Chemical Resistant Gloves (e.g., Butyl rubber) - Chemical Resistant Suit/Apron High_Exposure->PPE_High

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Accidental Release Measures:

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection.[7]

Application Protocol: Curing of an Epoxy Resin

This compound is widely used as a curing agent for epoxy resins. The following is a representative protocol for a laboratory-scale curing process.

Materials:

  • This compound

  • Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)

  • Mixing container

  • Stirring rod

  • Vacuum desiccator (optional)

  • Mold

  • Oven

Procedure:

  • Stoichiometric Calculation: Determine the correct mix ratio of epoxy resin to curing agent based on their respective equivalent weights (epoxy equivalent weight, EEW, and amine hydrogen equivalent weight, AHEW). The goal is typically a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms.

  • Mixing: In a chemical fume hood, accurately weigh the epoxy resin and this compound into the mixing container. Mix thoroughly with the stirring rod until a homogeneous mixture is achieved. Be mindful of the exothermic nature of the reaction.

  • Degassing (Optional but Recommended): Place the mixture in a vacuum desiccator to remove any entrapped air bubbles, which can compromise the mechanical properties of the cured resin.

  • Casting: Pour the mixed and degassed system into a pre-conditioned mold.

  • Curing Schedule: Transfer the mold to an oven and follow a predetermined curing schedule. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example, an initial cure at 80°C for 2 hours, followed by a post-cure at 150°C for 3 hours.[11] The exact temperatures and times will depend on the specific epoxy system and desired properties.

  • Cooling: Allow the cured resin to cool slowly to room temperature to avoid internal stresses.

The following diagram illustrates the experimental workflow for curing an epoxy resin.

Epoxy_Curing_Workflow Start Start: Epoxy Curing Calculate 1. Calculate Stoichiometric Ratio (Epoxy Resin : Curing Agent) Start->Calculate Weigh 2. Weigh Components in Fume Hood Calculate->Weigh Mix 3. Thoroughly Mix Components Weigh->Mix Degas 4. Degas Mixture (Vacuum) Mix->Degas Cast 5. Cast into Mold Degas->Cast Cure 6. Multi-Stage Oven Curing Cast->Cure Cool 7. Controlled Cooling Cure->Cool End End: Cured Epoxy Resin Cool->End

Caption: Experimental Workflow for Curing Epoxy Resin.

Storage and Disposal

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

  • Keep containers tightly closed.[7]

  • Store separately from food and feedstuffs.[2]

Disposal:

  • Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter the environment.[3]

References

  • Toxic Screening Level Justification for 6864-37-5. (2018, July 16).
  • Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. (2023, December 14). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
  • NJ Department of Health. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • This compound. (n.d.). LookChem. [Link]
  • Methylene bis(4-cyclohexylisocyanate). (n.d.). CDC - NIOSH Pocket Guide to Chemical Hazards. [Link]
  • Process for reducing cure time in cycloaliphatic amine based epoxy resins. (1995).

Sources

An In-Depth Technical Guide to Bis(4-amino-3-methylcyclohexyl)methane: Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic amine widely utilized as a high-performance curing agent for epoxy resins. The guide delves into the historical context of its discovery, tracing its origins from the broader development of cycloaliphatic amines as a critical class of epoxy hardeners. It explores the detailed synthesis of the compound via the catalytic hydrogenation of 3,3'-dimethyl-4,4'-diaminodiphenylmethane, and examines the complexities of its stereoisomerism, detailing the impact of different isomers on its physical and chemical properties. Furthermore, this guide presents its key applications, particularly in the formulation of advanced coatings, composites, and adhesives. Detailed experimental protocols for its synthesis and characterization are also provided to offer practical insights for researchers and professionals in the field.

Introduction

This compound, known by various names including 4,4'-Methylenebis(2-methylcyclohexylamine), MACM, and commercially as Laromin® C 260, is a cycloaliphatic diamine that has become a cornerstone in the formulation of high-performance epoxy systems. Its chemical structure, characterized by two cyclohexyl rings bridged by a methylene group and bearing primary amine functionalities, imparts a unique combination of properties to cured epoxy resins. These include excellent color stability, high gloss, robust mechanical strength, and superior chemical and thermal resistance.

This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important industrial chemical. While not directly a pharmaceutical agent, its use in high-performance coatings and adhesives for medical devices and infrastructure makes an in-depth knowledge of its properties and history relevant to the broader scientific community. We will explore the scientific drivers that led to its development, its synthesis and chemical intricacies, and its evolution into a versatile and indispensable component in the polymer industry.

Chapter 1: The Genesis of a Workhorse Amine: Discovery and Historical Context

The story of this compound is intrinsically linked to the rise of epoxy resins in the mid-20th century. The discovery of the curing reaction between epoxides and amines by Paul Schlack in Germany in 1934, followed by the development of bisphenol-A based epoxy resins by Pierre Castan in Switzerland and Sylvan Greenlee in the United States in the early 1940s, set the stage for a revolution in polymer chemistry.[1]

Early epoxy formulations relied heavily on aromatic amines as curing agents. While effective, these compounds often resulted in dark coloration and were prone to yellowing upon exposure to UV light. This spurred research into alternative hardeners that could offer improved aesthetics without compromising performance. This led to the exploration of cycloaliphatic amines, which lack the light-absorbing aromatic structures.

The foundational chemistry for producing cycloaliphatic amines like this compound was established through early work on the hydrogenation of aromatic amines. Seminal patents from the 1950s, such as those by Kirk, et al., and Whitman, detailed the catalytic hydrogenation of bis(4-aminophenyl)methane (the parent compound to the precursor of our topic molecule) using ruthenium catalysts to produce mixtures of stereoisomeric bis(4-aminocyclohexyl)methanes.[2] These early investigations demonstrated the feasibility of converting aromatic diamines into their cycloaliphatic counterparts, paving the way for the development of a new class of epoxy curing agents.

While a single, definitive "discovery" of the 3-methyl substituted variant is not prominently documented, its development can be seen as a logical progression in the refinement of cycloaliphatic amine chemistry. The introduction of methyl groups on the cyclohexyl rings offered a means to fine-tune the reactivity, viscosity, and glass transition temperature (Tg) of the resulting cured epoxy. Companies like BASF, with their extensive expertise in amine chemistry, commercialized this compound under the trade name Laromin® C 260, establishing it as a key product for demanding applications.[3][4]

Chapter 2: The Art of Synthesis: From Aromatic Precursor to Cycloaliphatic Amine

The industrial synthesis of this compound is a classic example of catalytic hydrogenation. The process begins with its aromatic analogue, 3,3'-dimethyl-4,4'-diaminodiphenylmethane. This precursor is subjected to high-pressure hydrogen in the presence of a noble metal catalyst, typically ruthenium or rhodium, often on a support material.[5][6]

The hydrogenation reaction is a critical step that transforms the rigid, planar aromatic rings into three-dimensional, saturated cyclohexyl rings. This structural change is fundamental to the desirable properties of the final product, such as low viscosity and improved UV stability.

Caption: Synthesis of this compound.

Laboratory-Scale Synthesis Protocol:

The following is a representative, generalized protocol for the hydrogenation of 3,3'-dimethyl-4,4'-diaminodiphenylmethane. Note: This procedure involves high-pressure hydrogenation and should only be performed by trained personnel in a suitably equipped laboratory.

  • Reactor Preparation: A high-pressure autoclave is charged with 3,3'-dimethyl-4,4'-diaminodiphenylmethane and a suitable solvent, such as tetrahydrofuran (THF) or an alcohol like isopropanol.

  • Catalyst Addition: A ruthenium-based catalyst (e.g., 5% Ru on alumina) is added to the mixture. The catalyst loading is typically a small percentage of the substrate weight.

  • Inerting: The autoclave is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Pressurization and Heating: The vessel is then pressurized with hydrogen to the target pressure (e.g., 4-10 MPa) and heated to the reaction temperature (e.g., 100-180 °C).[6]

  • Reaction: The reaction mixture is vigorously stirred for several hours. The progress of the reaction can be monitored by observing the uptake of hydrogen.

  • Cooling and Depressurization: Once the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Product Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to light-yellow liquid.

Chapter 3: The Complexity of Form: Stereoisomerism

The hydrogenation of the two aromatic rings in the precursor molecule results in the formation of multiple stereoisomers of this compound. The relative orientation of the amino and methyl groups on each cyclohexyl ring, as well as the orientation of the rings relative to each other, gives rise to a complex mixture of cis,cis, cis,trans, and trans,trans isomers.

The specific ratio of these isomers has a significant impact on the physical properties of the amine, particularly its viscosity and the final properties of the cured epoxy resin, such as its glass transition temperature (Tg) and mechanical strength. Commercial grades of this amine are typically sold as a mixture of isomers, carefully controlled to ensure consistent performance.

Stereoisomers cluster_precursor Precursor cluster_isomers Stereoisomers Precursor Aromatic Precursor CisCis cis,cis Precursor->CisCis Hydrogenation CisTrans cis,trans Precursor->CisTrans Hydrogenation TransTrans trans,trans Precursor->TransTrans Hydrogenation

Caption: Formation of stereoisomers during hydrogenation.

Table 1: Influence of Isomer Ratio on Properties

PropertyPredominantly cis,cis IsomerMixed IsomersPredominantly trans,trans Isomer
Viscosity at 25°C LowerModerateHigher
Reactivity HigherModerateLower
Glass Transition Temp (Tg) of Cured Epoxy LowerModerateHigher
Flexibility of Cured Epoxy HigherModerateLower (more brittle)

Note: The data in this table is representative and illustrates general trends. Exact values depend on the specific epoxy resin and cure conditions.

Chapter 4: An Industrial Workhorse: Applications

The unique properties of this compound make it a preferred curing agent in a wide range of demanding applications where performance and appearance are critical.

  • High-Performance Coatings: Its excellent color stability and resistance to yellowing make it ideal for clear coats, topcoats, and pigmented coatings for industrial flooring, marine applications, and protective coatings for metal and concrete.[3][7]

  • Composite Materials: It is used in the manufacturing of composite parts for wind turbine blades, automotive components, and sporting goods, where its low viscosity allows for excellent fiber wetting and its high strength contributes to the durability of the final product.[7]

  • Adhesives and Encapsulants: The strong adhesion and good mechanical properties of epoxy systems cured with this amine make it suitable for structural adhesives and as an encapsulating compound for electronic components.[8]

Chapter 5: Assuring Quality: Characterization and Analysis

Ensuring the quality and consistency of this compound is crucial for its successful application. Several analytical techniques are employed for its characterization.

Characterization_Workflow Sample MACM Sample AmineValue Titration for Amine Value Sample->AmineValue GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Ratio Sample->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis Sample->FTIR Viscometry Viscometry for Flow Properties Sample->Viscometry Report Quality Control Report AmineValue->Report GCMS->Report FTIR->Report Viscometry->Report

Caption: Analytical workflow for MACM characterization.

Protocol: Determination of Amine Value by Titration

The amine value is a measure of the total amine content and is a critical parameter for calculating the correct stoichiometric ratio with an epoxy resin.

  • Sample Preparation: Accurately weigh a sample of the amine into an Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a suitable solvent, such as isopropanol.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 N HCl) using a potentiometric titrator or a colorimetric indicator.

  • Endpoint Determination: The endpoint of the titration corresponds to the neutralization of all amine groups.

  • Calculation: The amine value is calculated based on the volume of titrant used and the weight of the sample.

Conclusion

This compound represents a significant advancement in the field of epoxy curing agents. Its development, born from the need to overcome the limitations of early aromatic amine hardeners, has provided formulators with a versatile tool to create high-performance, durable, and aesthetically pleasing epoxy systems. From its synthesis through catalytic hydrogenation to the nuanced effects of its stereoisomers, a deep understanding of this cycloaliphatic amine is essential for anyone working in the fields of polymer chemistry, materials science, and advanced coatings. As the demand for high-performance materials continues to grow, the importance of well-characterized and reliable components like this compound will undoubtedly increase.

References

  • Google Patents. (n.d.). Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • Google Patents. (n.d.). WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • DTU Research Database. (n.d.). Green and selective hydrogenation of aromatic diamines over the nanosheet Ru/g–C>3>N>4>–H>2> catalyst prepared by ultrasonic assisted impregnation-deposition method.
  • Google Patents. (n.d.). CN112105671A - Cycloaliphatic amines used in epoxy formulations: novel curing agents for epoxy systems.
  • Google Patents. (n.d.). CN112105671B - Cycloaliphatic amines for epoxy formulations: novel curing agents for epoxy systems.
  • European Patent Office. (1996). Self-emulsifying epoxy curing agent - Patent 0714924.
  • PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101050184A - Method for producing H12MDA through hydrogenation reaction.
  • BASF Dispersions & Pigments Asia Pacific. (n.d.). Laromin® C260.
  • The History of Epoxy. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for Bis(4-amino-3-methylcyclohexyl)methane as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Performance Epoxy Formulations

Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a highly effective curing agent for epoxy resins, instrumental in formulating robust materials for demanding applications. Its unique molecular structure, characterized by two primary amine groups attached to substituted cyclohexane rings, imparts a distinct combination of properties to the cured epoxy network. This guide provides a comprehensive overview of its application, from the fundamental curing chemistry to detailed experimental protocols and performance characteristics, designed for researchers, scientists, and professionals in materials science and drug development.

The cycloaliphatic nature of this curing agent contributes to excellent color stability and resistance to weathering, making it suitable for coatings and composites where aesthetic and long-term performance are critical.[1] Furthermore, the methyl-substituted rings enhance the polymer's thermal and mechanical stability.[2] This document will delve into the scientific principles and practical methodologies for leveraging these attributes in your epoxy formulations.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use.

PropertyValue
CAS Number 6864-37-5
Molecular Formula C₁₅H₃₀N₂
Molecular Weight 238.41 g/mol [3]
Amine Hydrogen Equivalent Weight (AHEW) 59.6 g/eq
Appearance Colorless to yellowish liquid[4]
Boiling Point 342 °C[3]
Melting Point -7 °C[3]
Density 0.95 g/cm³ (relative to water)[3]
Solubility in Water 0.4 g/100ml at 20 °C[3]

Curing Mechanism: The Chemistry of Network Formation

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atoms of the primary amine groups attacks the electrophilic carbon of the oxirane (epoxy) ring. This reaction opens the epoxy ring and forms a covalent bond between the amine and the epoxy resin, creating a hydroxyl group.

Each primary amine group contains two active hydrogen atoms, both of which can react with an epoxy group. This tetra-functionality (two primary amines with two active hydrogens each) allows for the formation of a highly cross-linked, three-dimensional polymer network. The rigidity of the cycloaliphatic rings and the presence of the methyl groups contribute to a high glass transition temperature (Tg) and excellent mechanical properties in the cured product.[5]

Caption: Epoxy curing reaction pathway.

Stoichiometric Considerations for Optimal Performance

Achieving the desired properties in the cured epoxy is critically dependent on the correct mixing ratio of the epoxy resin and the curing agent. The stoichiometric ratio is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

Calculation of Mixing Ratio (by weight):

Parts of Curing Agent per 100 parts of Resin (PHR) = (AHEW / EEW) * 100

  • AHEW of this compound: 59.6 g/eq

  • EEW of a standard Bisphenol A diglycidyl ether (DGEBA) resin: Typically 180-190 g/eq. For this example, we will use an EEW of 185 g/eq.

Example Calculation:

PHR = (59.6 / 185) * 100 ≈ 32.2

Therefore, approximately 32.2 parts by weight of this compound should be used for every 100 parts by weight of an epoxy resin with an EEW of 185 g/eq. It is crucial to consult the technical data sheet of the specific epoxy resin being used for its exact EEW.

Experimental Protocols

Protocol 1: Preparation of Cured Epoxy Samples for Mechanical Testing

This protocol outlines the steps for preparing cast epoxy samples suitable for mechanical property evaluation (e.g., tensile strength, flexural modulus).

Materials and Equipment:

  • This compound

  • Liquid epoxy resin (e.g., DGEBA, EEW 180-190 g/eq)

  • Silicone molds for casting test specimens

  • Vacuum desiccator or vacuum oven

  • Hot plate with magnetic stirring capabilities

  • Disposable mixing cups and stirring rods

  • Digital balance (accurate to 0.01 g)

  • Programmable oven

Procedure:

  • Pre-treatment of Materials: Pre-heat the epoxy resin to 50-60 °C to reduce its viscosity. This facilitates mixing and the release of entrapped air.

  • Weighing: Accurately weigh the required amounts of epoxy resin and this compound into a clean, dry mixing cup according to the calculated stoichiometric ratio.

  • Mixing: Place the mixing cup on a hot plate with magnetic stirring and mix thoroughly for 5-10 minutes at a moderate speed to ensure a homogeneous mixture. Scrape the sides and bottom of the cup periodically to ensure all material is incorporated.

  • Degassing: Place the mixture in a vacuum desiccator or vacuum oven and apply a vacuum of 28-30 inHg. Hold the vacuum until the mixture is free of bubbles. The time required will vary depending on the batch size and vacuum level.

  • Casting: Carefully pour the degassed mixture into the pre-heated silicone molds.

  • Curing: Transfer the molds to a programmable oven and follow a suitable cure schedule. A typical two-stage cure schedule is recommended for optimal properties:

    • Initial Cure: 2 hours at 80 °C

    • Post-Cure: 3 hours at 150 °C

  • Cooling and Demolding: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses. Once cooled, carefully demold the specimens.

  • Conditioning: Condition the specimens for at least 24 hours at standard laboratory conditions (23 °C and 50% relative humidity) before testing.

Caption: Workflow for preparing mechanical test specimens.

Protocol 2: Evaluation of Chemical Resistance

This protocol describes a method for assessing the chemical resistance of epoxy coatings cured with this compound through an immersion test.

Materials and Equipment:

  • Cured epoxy panels (prepared as per a modified Protocol 1, typically as a coating on a substrate)

  • Test chemicals (e.g., solvents, acids, bases)

  • Sealed immersion containers

  • Analytical balance (accurate to 0.0001 g)

  • Calipers

  • Controlled temperature environment (e.g., water bath, oven)

Procedure:

  • Sample Preparation: Prepare coated panels and cure them according to the desired schedule.

  • Initial Measurements: Before immersion, measure and record the initial weight and dimensions of each cured panel.

  • Immersion: Fully immerse the panels in the test chemicals in sealed containers. Ensure there is sufficient volume of the chemical to cover the panels completely and to avoid significant concentration changes during the test.

  • Exposure: Store the immersion containers at a specified temperature for a defined period (e.g., 7, 14, or 28 days).

  • Interim and Final Evaluation: At specified intervals, remove the panels from the chemical, gently pat them dry with a lint-free cloth, and immediately weigh them.

  • Data Analysis: Calculate the percentage weight change for each panel at each interval.

  • Visual Inspection: Visually inspect the panels for any signs of degradation, such as swelling, cracking, blistering, or discoloration.

Performance Data

Epoxy systems cured with this compound exhibit excellent mechanical and thermal properties. The following table provides typical performance data for an epoxy resin cured with a cycloaliphatic amine hardener, which can be considered representative.

PropertyTypical Value
Glass Transition Temperature (Tg) 150 - 165 °C
Tensile Strength 70 - 80 MPa
Tensile Modulus 2.5 - 3.0 GPa
Elongation at Break 4 - 7 %
Flexural Strength 110 - 130 MPa
Flexural Modulus 3.0 - 3.5 GPa

Note: These values are illustrative and can vary depending on the specific epoxy resin, cure schedule, and testing conditions.

Applications

The outstanding properties of epoxies cured with this compound make them suitable for a wide range of high-performance applications:

  • Industrial and Protective Coatings: Its excellent chemical resistance and durability make it ideal for coatings on floors, tanks, and pipelines.[2]

  • Composites: It is used in the manufacturing of high-strength composite materials for aerospace, automotive, and sporting goods industries.[2]

  • Adhesives: The strong adhesion and toughness imparted by this curing agent are beneficial for structural adhesives.

  • Electrical Encapsulation: Its good insulating properties and thermal stability are advantageous for potting and encapsulating electronic components.

Safety and Handling

This compound is a corrosive and toxic substance.[6] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[7] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[7] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and high-performance curing agent for epoxy resins. By understanding its chemistry, adhering to proper formulation and curing protocols, and following safety guidelines, researchers and professionals can unlock its full potential to develop advanced materials with exceptional mechanical, thermal, and chemical resistance properties.

References

  • PubChem. (n.d.). This compound.
  • ChemBK. (2024, April 10). This compound.
  • Epoxy Chemicals Inc. (n.d.). Custom Epoxy Curing Agents.
  • Tri-iso. (n.d.). Epoxy Curatives.
  • LookChem. (n.d.). This compound.
  • CTech-LLC. (n.d.). Epoxy Curing Agents.
  • Google Patents. (n.d.). EP0554823A1 - Epoxy resins cured with mixed methylene bridged poly(cyclohexyl-aromatic)amine curing agents.
  • Google Patents. (n.d.). US5414067A - Process for reducing cure time in cycloaliphatic amine based epoxy resins.
  • Google Patents. (n.d.). EP1496075A1 - Epoxy resin compositions.
  • Google Patents. (n.d.). EP0380029A2 - Bridged bis (cyclohexylamine) curing agents for epoxy resins.
  • Wikipedia. (n.d.). 4,4'-Diaminodicyclohexylmethane.
  • Googleapis.com. (n.d.). Epoxy resins cured with mixed methylene bridged poly\cyclohexyl-aromatic\amine curing agents.
  • precisionFDA. (n.d.). This compound.
  • mzCloud. (n.d.). Bis 4 amino 3 methylcyclohexyl methane.
  • PubMed. (2008). Bis{4-[(3-phenyl-allyl-idene)amino]cyclo-hexyl}methane trichloro-methane solvate.

Sources

Application Note: Synthesis and Application of High-Performance Polyamides Using Bis(p-aminocyclohexyl)methane (PACM)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of bis(p-aminocyclohexyl)methane (PACM), a cycloaliphatic diamine monomer, for the synthesis of high-performance polyamides. It details the unique properties conferred by the PACM structure, provides step-by-step protocols for melt and solution polymerization, outlines methods for polymer characterization, and discusses key application areas. This document is intended for researchers, scientists, and engineers in the fields of polymer chemistry and materials science, offering both theoretical grounding and practical methodologies for developing advanced polymeric materials.

Introduction: The Rationale for PACM in Polyamide Synthesis

Polyamides (PAs) are a critical class of engineering thermoplastics known for an excellent balance of mechanical strength, thermal stability, and chemical resistance.[1][2] While aliphatic polyamides like PA 6 and PA 6,6 are widely used, there is a growing demand for materials with enhanced performance, particularly in transparency, toughness, and stability in harsh environments.

Bis(p-aminocyclohexyl)methane, also known as 4,4'-diaminodicyclohexylmethane and commonly abbreviated as PACM, is a cycloaliphatic diamine that serves as a key building block for these advanced polyamides.[3] Its chemical structure, featuring two aminocyclohexyl rings linked by a methylene bridge, is fundamental to its utility.

The non-planar, saturated ring structure of PACM disrupts the regular chain packing that leads to high crystallinity in linear aliphatic polyamides. This disruption results in polymers that are often amorphous or microcrystalline, leading to high optical transparency.[4] Furthermore, the rigid cycloaliphatic backbone imparts a high glass transition temperature (Tg), excellent mechanical properties such as impact resistance, and good dimensional stability.[4] The specific stereoisomer ratio of PACM (trans-trans, cis-trans, and cis-cis) also plays a crucial role in determining the final properties of the polyamide, allowing for fine-tuning of crystallinity and mechanical performance.[4]

This document will explore the synthesis of PACM-based polyamides, focusing on the common reaction with long-chain dicarboxylic acids like 1,12-dodecanedioic acid (DDDA) to form PA(PACM,12).[5][6]

Properties of PACM-Based Polyamides

The incorporation of PACM into the polyamide backbone yields a unique combination of properties that distinguish these materials from conventional nylons. They are considered high-performance plastics suitable for demanding engineering applications.[1]

Key Performance Characteristics:

  • High Transparency: The amorphous or microcrystalline nature of PACM-based polyamides allows for excellent light transmission, making them suitable for optical applications.[4]

  • Mechanical Robustness: These polymers exhibit a high Young's modulus, superior impact resistance, and excellent abrasion and wear resistance.[2][5][7] This makes them a viable lightweight alternative to metals in many applications.[7]

  • Thermal Stability: PACM polyamides possess high thermal stability and retain their mechanical properties at elevated temperatures.[1]

  • Chemical and Solvent Resistance: The crystalline domains, even if small, provide strong resistance to a wide range of chemicals, oils, and solvents, a critical feature for automotive and industrial components.[2][4]

  • Resistance to Stress Cracking: The unique molecular structure provides robust resistance to environmental stress cracking.[4]

Table 1: Typical Properties of PACM-based Polyamide (PA PACM,12)

Property Typical Value Test Standard
Mechanical
Tensile Modulus 2000 - 2500 MPa ISO 527
Tensile Strength 70 - 90 MPa ISO 527
Elongation at Break 3 - 10% ISO 527
Notched Impact Strength 5 - 15 kJ/m² ISO 179
Thermal
Glass Transition Temp. (Tg) 140 - 160 °C ISO 11357 (DSC)
Melting Temperature (Tm) 210 - 250 °C ISO 11357 (DSC)
Heat Deflection Temp. (HDT) 130 - 150 °C ISO 75
Physical
Density 1.01 - 1.04 g/cm³ ISO 1183
Water Absorption (23°C) < 2.0% ISO 62

| Optical Transmission | > 90% | ASTM D1003 |

Note: Values are representative and can vary based on the specific PACM isomer ratio, molecular weight, and processing conditions.

Synthesis of Polyamides from PACM

The synthesis of polyamides from PACM and a dicarboxylic acid is a step-growth polycondensation reaction, forming a repeating amide linkage with the elimination of water.

General Reaction Scheme

The reaction involves the equimolar reaction of the diamine (PACM) with a dicarboxylic acid, such as 1,12-dodecanedioic acid (DDDA), to first form a nylon salt, which is then heated under vacuum to drive the polymerization.

reaction cluster_reactants Reactants cluster_product Polyamide Product (PA PACM,12) PACM H₂N-(C₆H₁₀)-CH₂-(C₆H₁₀)-NH₂ Plus + Diacid HOOC-(CH₂)₁₀-COOH Polymer -[HN-(C₆H₁₀)-CH₂-(C₆H₁₀)-NH-CO-(CH₂)₁₀-CO]n- Plus->Polymer Δ, Vacuum Water +  2n H₂O

Caption: Polycondensation of PACM and DDDA to form PA PACM,12.

Protocol 1: Melt Polycondensation

Melt polycondensation is a common industrial method that involves heating the monomers above the melting point of the resulting polymer without the use of a solvent.[8]

Rationale: This method is solvent-free ("green"), efficient, and allows for the production of high molecular weight polymers.[9] The process relies on high temperatures and vacuum to drive the removal of the water byproduct, pushing the reaction equilibrium towards the polymer product.

Step-by-Step Protocol:

  • Nylon Salt Preparation:

    • Accurately weigh equimolar amounts of PACM and 1,12-dodecanedioic acid (DDDA).

    • Add both monomers to a high-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Add deionized water (approx. 30-50% by weight of total monomers) to form a slurry or solution.

    • Causality: Creating an aqueous salt solution ensures stoichiometric balance and homogeneity of the reactants, which is critical for achieving high molecular weight.

  • Initial Heating and Pressurization:

    • Seal the reactor and purge thoroughly with nitrogen to remove oxygen, which can cause oxidative degradation at high temperatures.

    • Heat the reactor to 220-240°C under a controlled nitrogen pressure of approximately 15-18 bar.

    • Causality: The elevated pressure keeps water in the liquid phase, preventing the sublimation of monomers and promoting efficient heat transfer and initial amide bond formation.

  • Pressure Release and Water Removal:

    • Hold at temperature and pressure for 1-2 hours.

    • Slowly reduce the pressure to atmospheric pressure over 1-1.5 hours, allowing the water (steam) to vent through the distillation column.

    • Causality: A slow, controlled pressure release prevents violent boiling and loss of monomer reactants with the steam.

  • Vacuum Stage:

    • Once at atmospheric pressure, increase the temperature to 250-270°C.

    • Gradually apply a vacuum, reducing the pressure to below 5 mbar.

    • Continue stirring under high vacuum for 1-2 hours. The viscosity of the melt will increase significantly during this stage.

    • Causality: The combination of high temperature and high vacuum is essential to remove the final traces of water, driving the polymerization to completion and achieving the target molecular weight.

  • Extrusion and Pelletization:

    • Once the desired melt viscosity is reached (indicating target molecular weight), pressurize the reactor with nitrogen.

    • Extrude the molten polymer through a die into a strand.

    • Cool the strand in a water bath and feed it into a pelletizer to produce polymer granules.

Protocol 2: Solution Polycondensation

Solution polymerization is advantageous when the polymer is needed in a dissolved state for applications like coatings or fiber spinning, or when the polymerization temperature is a concern.[10][11]

Rationale: The solvent helps to manage the heat of reaction and reduces the viscosity of the polymerizing mixture, which can otherwise become difficult to stir.[10] However, it requires an additional step for solvent removal and recycling.

Step-by-Step Protocol:

  • Reactant and Solvent Preparation:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve a precisely weighed amount of dicarboxylic acid (e.g., dodecanedioic acid) in a suitable high-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[10]

    • Add a condensation agent system, such as triphenyl phosphite (TPP) and pyridine, to the solution.

    • Causality: The solvent must keep both the monomers and the resulting polymer soluble.[11] The TPP/pyridine system activates the carboxylic acid groups, allowing the reaction to proceed at lower temperatures than melt polymerization.[12]

  • Monomer Addition and Reaction:

    • In a separate vessel, dissolve an equimolar amount of PACM in a small amount of NMP.

    • Slowly add the PACM solution to the stirred diacid solution at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 100-110°C and maintain for 3-5 hours.[12]

    • Causality: Slow addition and controlled temperature prevent side reactions and ensure a uniform polymer chain growth. The nitrogen atmosphere is critical to prevent oxidation.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Pour the solution slowly into a non-solvent, such as ethanol or methanol, while stirring vigorously. This will cause the polyamide to precipitate.

    • Causality: The polymer is soluble in the reaction solvent but insoluble in the non-solvent, allowing for its isolation from the reaction mixture and unreacted monomers.

  • Washing and Drying:

    • Filter the precipitated polymer.

    • Wash the polymer thoroughly with hot water and then with the non-solvent (ethanol) to remove any residual solvent, pyridine, and other impurities.[12]

    • Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

General Synthesis Workflow

Caption: General workflow for PACM-based polyamide synthesis.

Characterization of PACM Polyamides

After synthesis, a full characterization of the polymer is essential to validate its structure, properties, and suitability for the intended application.

Table 2: Standard Characterization Techniques

Technique Purpose Typical Results
FTIR Spectroscopy Confirms the formation of amide bonds and the absence of unreacted monomers. Shows characteristic amide I (~1640 cm⁻¹) and amide II (~1540 cm⁻¹) bands. Disappearance of carboxylic acid O-H bands.
NMR Spectroscopy Elucidates the detailed chemical structure and confirms monomer incorporation. Provides proton and carbon chemical shifts corresponding to the polymer repeating unit.
Gel Permeation (GPC) Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). High Mw indicates successful polymerization. PDI is typically ~2 for step-growth polymers.[12]
Differential Scanning (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[5] Determines the polymer's service temperature range and degree of crystallinity.[5]
Thermogravimetric (TGA) Evaluates thermal stability and decomposition temperature. High decomposition temperature (>400°C) indicates excellent thermal stability.[13]

| Mechanical Testing | Measures properties like tensile strength, modulus, and impact resistance using an instron or similar device. | Quantifies the material's suitability for load-bearing applications.[12] |

Key Applications

The unique properties of PACM-based polyamides make them ideal for applications where performance exceeds the capabilities of standard nylons.

  • Automotive: Used for components requiring high heat and chemical resistance, such as fuel lines, connectors, and under-the-hood parts. Their lightweight nature contributes to fuel efficiency.[7]

  • Industrial: Employed in high-strength gears, bearings, and durable protective conduits for cables and wires due to their excellent wear and abrasion resistance.[7]

  • Consumer & Sports Goods: The high impact resistance and transparency make them suitable for high-performance spectacle frames, protective eyewear, and components in sports equipment.[4]

  • Epoxy Curing Agents: PACM itself is a widely used curing agent for epoxy resin systems, creating coatings and composites with high strength and durability.[3]

Safety and Handling of PACM Monomer

PACM is a hazardous chemical and must be handled with strict adherence to safety protocols.[14]

Hazard Profile:

  • Corrosive: Causes severe skin burns and serious eye damage.[15][16]

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[17]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[17]

Handling Protocol:

  • Engineering Controls: Always handle PACM in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use splash-proof safety goggles and a face shield.[18]

    • Body Protection: Wear a lab coat or chemical-resistant apron. Disposable sleeves are recommended.[18]

  • Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[3][14] PACM is hygroscopic and can react with atmospheric CO2, so protection from moisture is critical.[3] It may crystallize at temperatures below 15°C and require gentle warming (max 60°C) to re-liquify completely.[3]

  • Spill & Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18]

    • Eye Contact: Immediately flush eyes with water for at least 20-30 minutes, holding eyelids open. Seek immediate medical attention.[18]

    • Spills: Absorb small spills with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[18]

  • Disposal: Dispose of waste PACM and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Bis(p-aminocyclohexyl)methane (PACM) is a versatile and powerful monomer for the synthesis of high-performance polyamides. Its unique cycloaliphatic structure provides a pathway to materials with superior transparency, mechanical toughness, and thermal stability compared to conventional aliphatic polyamides. Through well-established polymerization techniques like melt and solution polycondensation, researchers and engineers can develop advanced materials tailored for demanding applications in the automotive, industrial, and consumer goods sectors. Adherence to rigorous synthesis protocols and strict safety measures is paramount to successfully and safely harnessing the potential of this important monomer.

References

  • Towards High-performance Materials Based on Carbohydrate-Derived Polyamide Blends. (2019).
  • Properties & Uses of Polyamide | Applic
  • Polyamide mixture. (2015).
  • PAcM-AN: poly (N-acryloylmorpholine)-conjugated antisense oligonucleotides. (2000). PubMed. [Link]
  • Lauric Diacid‐Derived Sulfur‐Decorated Functional Polymers Displaying Programmable Thermal and Unconventional Luminescence Properties by Simple Thionation. University of Edinburgh Research Explorer. [Link]
  • Solution polymeriz
  • Melt compounding of polymeric nanocomposites.
  • United States Patent Office - Filaments of Polymer from Bis(para-aminocyclohexyl)methane and Azelaic Acid.
  • Ionic Compatibilization of Polymers. (2022). ACS Publications - American Chemical Society. [Link]
  • How Does Chain Length Affect Polyamide Properties?. (2023). YouTube. [Link]
  • Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
  • Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications.
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry (RSC Publishing). [Link]
  • Role of chain architecture in the solution phase assembly and thermoreversibility of aqueous PNIPAM/silyl methacrylate copolymers. (2022). Polymer Chemistry (RSC Publishing). [Link]
  • Bis(4-amino-3-methylcyclohexyl)methane. PubChem. [Link]
  • Polyamide moulding compound and moulded articles produced here
  • Polyamide (PA): Properties, applications and processing. K.D. Feddersen. [Link]
  • Method of Polymerization: Solution Polymeriz
  • Photoinduced bulk polymerization strategy in melt state for recyclable polydiene derivatives. (2025).
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library. [Link]
  • Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. (2024). PubMed. [Link]
  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (2024). Chemical Review and Letters. [Link]

Sources

Application Notes and Protocols for Poly(acrylonitrile-co-methyl acrylate) [PACM] in High-Performance Composite Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Poly(acrylonitrile-co-methyl acrylate), or PACM, represents a cornerstone material in the advanced composites industry, primarily serving as the optimized precursor for the production of high-performance carbon fibers. While pure polyacrylonitrile (PAN) possesses the requisite molecular backbone for conversion into high-strength carbon, its thermal properties present significant processing challenges. The strategic incorporation of methyl acrylate (MA) as a comonomer modifies the polymer's characteristics, enhancing its processability and enabling precise control over the critical thermal conversion stages. This guide provides an in-depth exploration of the application of PACM in composite materials manufacturing, with a focus on the synthesis of carbon fibers. It details the scientific rationale behind material choices, provides step-by-step manufacturing protocols from fiber spinning to carbonization, and outlines essential characterization techniques for quality assurance. This document is intended for materials scientists, researchers, and engineers engaged in the development and manufacturing of advanced composite materials.

The Strategic Role of PACM in Carbon Fiber Production

Carbon fiber reinforced polymers (CFRPs) are indispensable in industries where high strength-to-weight and stiffness-to-weight ratios are paramount, such as aerospace, high-performance automotive, and sporting goods.[1][2] The vast majority—approximately 90%—of all carbon fibers produced today originate from a polyacrylonitrile (PAN) precursor.[3][4] PAN is the preferred starting material due to its high carbon yield and the ability of its polymer structure to form highly oriented, graphite-like fibrils upon thermal conversion.[2][5]

However, pure PAN homopolymer presents a significant manufacturing challenge: upon heating, it undergoes rapid, highly exothermic cyclization reactions that can cause the polymer to degrade before it melts.[6] This behavior complicates or precludes melt-spinning, an economically advantageous fiber production method, and makes the thermal conversion difficult to control.

This is where the copolymerization of acrylonitrile with methyl acrylate (MA) to form PACM becomes critical. The inclusion of MA serves two primary functions:

  • Internal Plasticization: The MA units disrupt the regular, polar structure of the PAN polymer chains, which reduces intermolecular forces. This lowers the polymer's melting point and broadens the processing window, making techniques like melt-spinning more viable.[6][7]

  • Exotherm Control: The MA comonomer acts as a "spacer" in the polymer chain, separating the acrylonitrile units. This separation shifts the onset of the exothermic cyclization reactions to higher temperatures and reduces the overall intensity of the heat release, allowing for a more controlled and uniform thermal stabilization process.[8] The optimal composition is typically a small percentage of MA, often in the range of 2-6 mol%.[8][9]

PACM Precursor: Synthesis and Critical Properties

PACM is synthesized via free-radical polymerization of acrylonitrile and methyl acrylate monomers. The precise control over the resulting copolymer's properties is essential, as these directly influence the characteristics of the final carbon fiber.

PropertyTypical RangeSignificance in Carbon Fiber Manufacturing
Methyl Acrylate (MA) Content 2 - 8 mol%Controls the melting behavior and modulates the exothermic stabilization reactions. Too little MA provides insufficient processability; too much can hinder the formation of the ideal ladder structure and reduce the final mechanical properties.[8]
Molecular Weight (Mw) 80,000 - 300,000 g/mol Influences the viscosity of the spinning solution (dope) and the mechanical properties of the precursor fiber. Higher Mw generally leads to stronger fibers but makes processing more difficult.[10]
Polydispersity Index (PDI) 2.0 - 4.0A narrower PDI is desirable for more uniform fiber properties and consistent behavior during thermal conversion.
Tacticity AtacticThe stereochemistry of the polymer chain. While cyclization can occur nonstereospecifically, tacticity can influence the kinetics of the stabilization reactions.[8]

The Manufacturing Workflow: From PACM Polymer to Carbon Fiber

The conversion of PACM into carbon fiber is a sophisticated, multi-stage thermal and chemical process. Each step is meticulously controlled to develop the desired microstructure and mechanical properties.

G cluster_0 Precursor Formation cluster_1 Thermal Conversion cluster_2 Finishing Polymer PACM Polymer Dope Spinning Dope Preparation Polymer->Dope Spinning Protocol 3.1: Precursor Fiber Spinning Dope->Spinning Stabilization Protocol 3.2: Thermal Oxidative Stabilization Spinning->Stabilization Carbonization Protocol 3.3: Carbonization Stabilization->Carbonization Graphitization Graphitization (High Modulus Fibers) Carbonization->Graphitization Optional SurfaceTx Protocol 3.4: Surface Treatment Carbonization->SurfaceTx Graphitization->SurfaceTx Sizing Sizing Application SurfaceTx->Sizing Winding Final Spooling Sizing->Winding

Fig 1. Overall manufacturing workflow from PACM polymer to finished carbon fiber.
Protocol 3.1: Precursor Fiber Spinning (Solution Spinning)

This protocol outlines a typical wet-spinning process, where the polymer is dissolved and then solidified in a coagulation bath.

  • Dope Preparation:

    • Dissolve PACM polymer powder in a suitable solvent (e.g., dimethylformamide, dimethyl sulfoxide) to a concentration of 15-25% w/v.

    • Stir the mixture in a sealed reactor at a controlled temperature (e.g., 60-80°C) until a homogenous, viscous solution ("dope") is formed.[3]

    • Filter the dope to remove any gels or impurities that could cause defects in the fiber.

  • Fiber Extrusion:

    • Pump the filtered dope through a spinneret—a metal disc with thousands of microscopic holes (typically 10-100 µm in diameter)—into a coagulation bath.

    • The coagulation bath contains a mixture of the solvent and a non-solvent (e.g., water), which causes the polymer to precipitate and solidify into continuous filaments.[2]

  • Washing and Stretching:

    • Guide the newly formed filaments through a series of washing baths to remove residual solvent.

    • Stretch the filaments in a multi-stage process, often in hot water or steam. This stretching orients the PACM polymer chains along the fiber axis, a critical step for achieving high tensile strength in the final carbon fiber.[5]

  • Drying and Winding:

    • Pass the stretched fibers over heated rollers to dry.

    • Wind the resulting PACM precursor fibers (now called "white fiber") onto spools for transfer to the next stage.

Protocol 3.2: Thermal Oxidative Stabilization

This is the most time-consuming and chemically complex stage of the process. The goal is to convert the thermoplastic PACM fibers into a thermally stable, non-flammable ladder polymer that will not melt during high-temperature carbonization.[11][12]

G Mechanism of PACM Thermal Stabilization PACM PACM Linear Chain -[CH2-CH(CN)]n-[CH2-CH(COOCH3)]m- Cyclized Cyclized Structure Formation of C=N bonds PACM->Cyclized Heat (Δ), O2 ~200-300°C Dehydro Dehydrogenated Structure Formation of C=C backbone Cyclized->Dehydro Dehydrogenation Oxidized Oxidized Ladder Polymer Introduction of C=O groups Dehydro->Oxidized Oxidation

Fig 2. Key chemical transformations during the oxidative stabilization of PACM.
  • Loading and Atmosphere:

    • Load the spools of PACM white fiber onto a creel, which feeds the fiber tows into a multi-zone oven.

    • The process is conducted in an air atmosphere to provide the oxygen necessary for the oxidation reactions.[13]

  • Staged Heating Protocol:

    • Maintain a slight tension on the fibers throughout the process to preserve the molecular orientation achieved during spinning.

    • Zone 1: Heat the fibers from ambient temperature to 200-230°C at a slow, controlled rate (e.g., 1-5 °C/min).[14] This initiates the cyclization of the nitrile groups.

    • Zone 2: Hold the temperature isothermally at 230-260°C for 30-60 minutes. This allows the cyclization and cross-linking reactions to propagate.[15]

    • Zone 3: Increase the temperature to 260-300°C to complete the stabilization process, including dehydrogenation and oxidation reactions.

    • The total residence time in the stabilization ovens can be several hours. The resulting fiber is black, infusible, and flame-resistant, often called "black fiber".[16]

  • In-Process Quality Control:

    • Periodically sample the fiber and analyze it using Fourier-Transform Infrared (FTIR) Spectroscopy. A successful stabilization is indicated by the significant reduction or disappearance of the nitrile (C≡N) peak at ~2242 cm⁻¹ and the appearance of peaks corresponding to C=N, C=C, and C=O functional groups.[7][15]

Protocol 3.3: Carbonization and Graphitization

In this stage, the stabilized black fiber is heated to extreme temperatures in an inert environment to eliminate non-carbon atoms and form a fiber composed of highly ordered graphitic carbon.

  • Atmosphere Control:

    • The entire carbonization process must be conducted in an inert (oxygen-free) atmosphere, typically high-purity nitrogen (N₂) or argon (Ar), to prevent the carbon from burning.[11]

  • Pre-Carbonization (Low Temperature):

    • Feed the stabilized fiber into a furnace and heat it from the stabilization temperature to approximately 1100°C.[16]

    • During this phase, significant mass loss occurs as volatile byproducts (H₂O, NH₃, HCN, N₂) are driven off.[11] The furnace must have a robust off-gas treatment system.

  • Carbonization (High Temperature):

    • Immediately transfer the fiber to a second furnace and heat to 1300-1800°C.[16] This stage is crucial for developing the tensile strength of the fiber as the carbon atoms arrange into graphitic planes aligned along the fiber axis.

  • Graphitization (Optional):

    • For applications requiring very high stiffness (Young's Modulus), a third heating stage is employed.

    • The fibers are passed through a furnace heated to temperatures above 2500°C, sometimes as high as 3000°C, in an argon atmosphere.[16] This process further improves the crystalline order and orientation of the graphitic planes, yielding a high-modulus carbon fiber.

Protocol 3.4: Surface Treatment and Sizing

The surface of a newly carbonized fiber is relatively inert and does not bond well with polymer matrices. This final step prepares the fiber for integration into a composite material.

  • Electrolytic Oxidation:

    • Pass the carbon fiber tows through an electrolytic bath (e.g., an aqueous solution of ammonium bicarbonate).

    • Apply an electrical potential to the fibers, making them anodic. This process lightly etches the surface and introduces oxygen-containing functional groups (e.g., carboxyl, hydroxyl), which improves both mechanical interlocking and chemical bonding with the matrix resin.[16]

  • Sizing Application:

    • Wash and dry the surface-treated fibers.

    • Pass the fibers through a bath containing a dilute solution of a sizing agent, which is a polymer compatible with the intended matrix resin (e.g., a water-based epoxy dispersion for epoxy composites).[16]

    • The sizing protects the brittle carbon filaments from damage during subsequent handling (e.g., weaving) and enhances their compatibility with the matrix.

  • Final Drying and Winding:

    • Dry the sized fibers on heated rollers and wind them onto final spools for shipping or direct use in composite manufacturing.

Quality Control and Characterization of PACM-Derived Carbon Fibers

Rigorous characterization is essential to ensure the final carbon fibers meet the demanding specifications for their intended applications.

TechniquePurposeTypical Results / Observations
Scanning Electron Microscopy (SEM) To visualize fiber diameter, surface morphology, and cross-sectional shape. Used to identify defects like voids or surface flaws.Uniform, circular cross-section with a diameter of 5-10 µm. Surface should be smooth post-carbonization and slightly roughened after surface treatment.
Tensile Testing (Single Filament or Tow) To measure key mechanical properties: Tensile Strength, Young's Modulus, and Strain-to-Failure.High-strength fibers: >3.5 GPa strength, ~230 GPa modulus. High-modulus fibers: >2.5 GPa strength, >400 GPa modulus.[1]
X-Ray Diffraction (XRD) To determine the degree of crystallinity, graphitic content, and orientation of the graphitic planes within the fiber.A sharp peak around 2θ = 25-26° indicates the (002) plane of graphite. The orientation of this peak provides information on the alignment of graphitic planes along the fiber axis.[11]
Raman Spectroscopy To assess the structural quality of the carbon. The ratio of the D-band (disordered carbon) to the G-band (graphitic carbon) is a key metric.A low ID/IG ratio indicates a higher degree of graphitic order and fewer defects, which is desirable for high-performance fibers.
Atomic Force Microscopy (AFM) To characterize surface topography and local mechanical properties at the nanoscale, particularly before and after surface treatment.[17]Provides high-resolution images of surface changes and can probe the stiffness of the fiber/matrix interphase in a finished composite.[17]

Integration into Composite Material Fabrication

The PACM-derived carbon fiber serves as the reinforcement in a composite material. The fibers are combined with a matrix (typically a thermoset resin like epoxy or a thermoplastic like PEEK) to create a final component. Common manufacturing processes include:

  • Prepreg Layup: Fibers are pre-impregnated with a partially cured resin to form sheets ("prepreg"). These sheets are cut, stacked in a mold, and cured under heat and pressure, often in an autoclave.[18]

  • Filament Winding: Continuous tows of sized carbon fiber are passed through a resin bath and wound onto a rotating mandrel to create hollow, cylindrical structures like pressure vessels and drive shafts.[19]

  • Pultrusion: Fibers are pulled through a resin bath and then through a heated die that shapes and cures the composite into a continuous profile with a constant cross-section, such as rods or I-beams.[20]

  • Resin Transfer Molding (RTM): Dry carbon fiber fabric is placed in a closed mold, and liquid resin is injected under pressure to impregnate the fibers before curing.[21]

Conclusion and Future Outlook

The use of Poly(acrylonitrile-co-methyl acrylate) as a precursor is a mature and highly refined technology that underpins the entire high-performance carbon fiber industry. The inclusion of methyl acrylate provides essential processability and control that makes the large-scale, consistent production of superior-quality carbon fibers possible. Ongoing research focuses on further cost reduction through the development of alternative, lower-cost precursors (such as those from lignin or polyethylene) and more energy-efficient conversion technologies like plasma oxidation.[22][23] However, for the foreseeable future, PACM will remain the dominant precursor material for applications demanding the highest levels of mechanical performance.

References

  • Vertex AI Search Result[24] - This result was not directly applicable as it discussed a different chemical abbreviated as PACM (4,4'-Diaminodicyclohexylmethane).
  • Melt-Spinnable Polyacrylonitrile—An Alternative Carbon Fiber Precursor. (n.d.). MDPI. [Link]
  • Bang, Y., Lee, S., & Cho, H. H. (1998). Effect of methyl acrylate composition on the microstructure changes of high molecular weight polyacrylonitrile for heat treatment. Journal of Applied Polymer Science, 68(13), 2205–2213. [Link]
  • Stadnik, O. M., et al. (2015). Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy. Analytical Methods, 7(24), 10351-10358. [Link]
  • Comonomers used to improve the performance of polyacrylonitrile within the carbon fiber production process. (n.d.).
  • Terpolymers of acrylonitrile, methyl acrylate, and 2‐acrylamido‐2‐methylpropane sulfonic acid for carbon fiber precursor. (n.d.). Semantic Scholar. [Link]
  • Vertex AI Search Result[25] - This result was not directly applicable as it discussed a different chemical abbreviated as PACM (4,4'-Methylenebis(cyclohexylamine)).
  • Russo, M. L., et al. (2020). Effect of Thermal Stabilization on PAN-Derived Electrospun Carbon Nanofibers for CO2 Capture.
  • Liu, H., et al. (2018). Preparation, Stabilization and Carbonization of a Novel Polyacrylonitrile-Based Carbon Fiber Precursor. Polymers, 10(11), 1254. [Link]
  • Vertex AI Search Result[26] - General review on composite phase change m
  • Oxidative stabilization of polyacrylonitrile for carbon fiber production. (n.d.). American Chemical Society. [Link]
  • Oxidative stabilization of PAN macromolecule. (n.d.).
  • Vertex AI Search Result[27] - Image from ResearchGate showing stabiliz
  • Konstantopoulos, G., et al. (2021).
  • S, S., et al. (2019). Oxidative stabilization studies on pretreated polyacrylonitrile precursor fiber suitable for carbon fiber production. AIP Conference Proceedings, 2162(1), 020108. [Link]
  • Döpke, C., et al. (2020).
  • Al-Messiere, M. A., et al. (2021). Fabrication of Poly (Acrylonitrile-Co-Methyl Methacrylate) Nanofibers Containing Boron via Electrospinning Method. Polymers, 13(21), 3749. [Link]
  • Low Cost, High Volume, Carbon Fiber Precursor for Plasma Oxid
  • Production of Polyacrylonitrile (PAN) Precursor Fibers for Carbon Fibers. (n.d.). Vaisala. [Link]
  • Sgardeli, V., et al. (2021). Impact of Alternative Stabilization Strategies for the Production of PAN-Based Carbon Fibers with High Performance. Polymers, 13(19), 3373. [Link]
  • Vertex AI Search Result[28] - General review on composite phase change m
  • Döpke, C., et al. (2018). Fixing PAN Nanofiber Mats during Stabilization for Carbonization and Creating Novel Metal/Carbon Composites.
  • Vertex AI Search Result[29] - This result was not directly applicable as it discussed a different chemical abbrevi
  • The Role of Polyacrylonitrile in Material Modification and Composites. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Vertex AI Search Result[30] - General review on composite phase change m
  • A Guide to Understanding the Composites Manufacturing Process. (n.d.). Globe Composite Solutions. [Link]
  • Review of Polyacrylonitrile Blends and Application in Manufacturing Technology: Recycling and Environmental Impact. (2020). Results in Engineering. [Link]
  • 5 basic steps for manufacturing carbon fiber? (n.d.). NitPro Composites. [Link]
  • Vertex AI Search Result[31] - Discussed PAN for wastewater tre
  • A REVIEW OF CHARACTERIZATION TECHNIQUES OF COMPOSITE MATERIALS. (2017). International Research Journal of Engineering and Technology (IRJET). [Link]
  • How are composites manufactured? (n.d.). TWI Ltd. [Link]
  • MANUFACTURING PROCESS AND APPLICATIONS OF COMPOSITE MATERIALS. (n.d.).
  • Composites manufacturing. (n.d.). CKN Knowledge in Practice Centre. [Link]
  • Vertex AI Search Result[32] - General composite characteriz
  • Processes. (n.d.). Composites UK. [Link]
  • Kelly, V. (n.d.). Process flow for the manufacture of PAN based carbon fiber. [Link]
  • Vertex AI Search Result[33] - Present
  • Paulauskas, F. (2022). Melt-Spun PAN Precursor for Cost-Effective Carbon Fibers in High Pressure Compressed Gas Tankage. Hydrogen Program, U.S. Department of Energy. [Link]
  • SGL Carbon's precursor - the starting product of carbon fibers. (2022). SGL Carbon. [Link]
  • Vertex AI Search Result[34] - General review on composite phase change m
  • Carbon Fiber Manufacturing Process. (n.d.).
  • How is Carbon Fiber Made? (2024). AZoM. [Link]
  • Vertex AI Search Result[35] - General review on biopolymer composites, not specific to PACM.
  • Carbon Fiber | Manufacturing Process. (2019).
  • Montgomery, C. (2017). Interphase Chemical Mapping Of Carbon Fiber-epoxy Composites By Afm-ir Spectroscopy.
  • Iturriaga, L., et al. (2018). Preparation and Characterization of Polymer Composite Materials Based on PLA/TiO2 for Antibacterial Packaging. Polymers, 10(12), 1365. [Link]
  • Characterizing Composite Materials for High-performance Applications: A Review of Testing Methods. (2023).

Sources

Protocol for curing epoxy resins with 4,4'-methylenebis(2-methylcyclohexylamine)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for Curing Epoxy Resins with 4,4'-Methylenebis(2-methylcyclohexylamine)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive protocol for the use of 4,4'-Methylenebis(2-methylcyclohexylamine), also known as MMCA or MACM, as a curing agent for epoxy resin systems. As an alicyclic diamine, MMCA is utilized to produce cured epoxy components with excellent mechanical properties, high thermal stability, and robust chemical resistance.[1] This guide is intended for researchers, scientists, and professionals in materials science and development. It details the underlying chemistry, critical safety protocols, stoichiometric calculations, step-by-step curing procedures, and troubleshooting to ensure the successful formulation and application of MMCA-cured epoxy systems.

Introduction to 4,4'-Methylenebis(2-methylcyclohexylamine) (MMCA)

4,4'-Methylenebis(2-methylcyclohexylamine) is a cycloaliphatic amine hardener valued in the formulation of high-performance epoxy systems.[2][3] Its chemical structure, featuring two primary amine groups attached to cyclohexyl rings, imparts a unique combination of properties to the cured polymer network. Unlike some linear aliphatic amines, the rigid cycloaliphatic backbone contributes to a higher glass transition temperature (Tg), improved stiffness, and excellent durability. These characteristics make it a preferred choice for demanding applications, including high-strength adhesives, protective coatings, and advanced composite materials in the aerospace, automotive, and construction industries.[1][4]

The reaction between MMCA and epoxy resins proceeds via a nucleophilic addition mechanism, where the active hydrogens on the primary amine groups react with the epoxide rings of the resin. This forms a highly cross-linked, three-dimensional thermoset polymer. The cure kinetics can be influenced by temperature, with elevated temperatures often required to drive the reaction to completion and develop the material's ultimate properties.[5][6]

Critical Health and Safety Protocols

4,4'-Methylenebis(2-methylcyclohexylamine) is a hazardous chemical and requires strict safety protocols. All handling should be performed in accordance with the Safety Data Sheet (SDS).[7]

2.1 Hazard Summary

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic or fatal if inhaled.[8][9][10]

  • Corrosivity: Causes severe skin burns and serious eye damage.[8]

  • Sensitization: May cause an allergic skin reaction.[8]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[8]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[7][11]

2.2 Personal Protective Equipment (PPE) and Handling

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[11]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7] Eyewash stations should be readily accessible.[11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent any skin contact.[7][9] Contaminated clothing must be removed immediately and washed before reuse.[8]

  • Respiratory Protection: If vapors or mists are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[9][11]

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][11]

2.3 First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Principles of Epoxy Curing with MMCA

3.1 Curing Mechanism

The curing of an epoxy resin with MMCA is an addition polymerization reaction. Each of the two primary amine (-NH₂) groups on the MMCA molecule contains two active hydrogen atoms. These hydrogens act as nucleophiles, attacking the electrophilic carbon atoms of the epoxy ring (oxirane) in the resin. This reaction opens the epoxy ring and forms a covalent bond, creating a hydroxyl (-OH) group and a secondary amine. The newly formed secondary amine still has an active hydrogen and can react with another epoxy group. This process continues until a rigid, three-dimensional, cross-linked network is formed.

3.2 Stoichiometric Calculations: The Key to Optimal Properties

Achieving the desired performance from the cured epoxy is critically dependent on using the correct ratio of curing agent to resin. This is determined by stoichiometry, ensuring that there is a reactive equivalent of amine hydrogens for each epoxy group. The calculation relies on two key values: the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

  • Epoxide Equivalent Weight (EEW): The weight of resin in grams that contains one mole of epoxide groups. This value is provided by the epoxy resin manufacturer.

  • Amine Hydrogen Equivalent Weight (AHEW): The weight of the amine curing agent in grams that contains one mole of active amine hydrogens.

For MMCA (C₁₅H₃₀N₂), the AHEW is calculated as follows:

  • Molecular Weight (MW) of MMCA = 238.41 g/mol [1][12]

  • Number of active hydrogens per molecule = 4 (two from each primary amine group)

  • AHEW = MW / Number of Active Hydrogens = 238.41 / 4 = 59.6 g/eq

The required amount of curing agent, expressed in parts per hundred parts of resin by weight (phr), is calculated with the following formula[13]:

phr = (AHEW / EEW) * 100

Example Calculation: For a standard liquid epoxy resin like Bisphenol A diglycidyl ether (DGEBA) with an EEW of 188 g/eq:

phr = (59.6 / 188) * 100 ≈ 31.7 phr

This means you would need approximately 31.7 grams of MMCA for every 100 grams of the epoxy resin.

Experimental Guide and Curing Protocol

This section provides a detailed, step-by-step methodology for curing epoxy resin with MMCA.

4.1 Required Materials and Equipment

  • Epoxy Resin: (e.g., DGEBA-based resin with a known EEW)

  • Curing Agent: 4,4'-Methylenebis(2-methylcyclohexylamine) (MMCA)

  • Equipment:

    • Top-loading analytical balance (±0.01 g precision)

    • Disposable mixing containers (e.g., polypropylene beakers)

    • Mixing tools (e.g., spatulas, mechanical stirrer)

    • Vacuum chamber and pump for degassing

    • Programmable laboratory oven

    • Molds for casting (if applicable)

    • All required PPE (gloves, safety goggles, face shield, lab coat)

4.2 Protocol Workflow Diagram

G cluster_prep Preparation cluster_mix Processing cluster_cure Curing calc 1. Calculate Mix Ratio (phr = (59.6 / EEW) * 100) weigh 2. Accurately Weigh Resin & MMCA calc->weigh mix 3. Mix Thoroughly (3-5 minutes) weigh->mix degas 4. Degas Under Vacuum (until bubbling stops) mix->degas pour 5. Pour into Mold or Apply degas->pour cure 6. Initial Cure (e.g., 2h @ 80-100°C) pour->cure post_cure 7. Post-Cure (e.g., 2-3h @ 125-150°C) cure->post_cure final_part 8. Cured Part post_cure->final_part Cool Slowly

Caption: Workflow for curing epoxy resins with MMCA.

4.3 Step-by-Step Procedure

  • Calculation and Weighing: Based on the EEW of your specific epoxy resin, calculate the required amount of MMCA in phr. Accurately weigh the epoxy resin and the calculated amount of MMCA into a clean, dry mixing container.

  • Mixing: Mix the two components thoroughly for 3-5 minutes. Use a spatula or mechanical stirrer to scrape the sides and bottom of the container multiple times to ensure a homogeneous mixture. Inadequate mixing is a common cause of curing failure.

  • Degassing: Place the mixture inside a vacuum chamber. Apply a vacuum to remove any air bubbles that were entrapped during mixing. Continue the vacuum until the bubbling subsides. This step is crucial for achieving a void-free, high-strength cured material.

  • Application and Initial Cure: Pour the degassed mixture into a pre-heated mold or apply it to the substrate. Place the assembly into a pre-heated oven to begin the curing process. Cycloaliphatic amines generally require heat to achieve a good cure.[14] A typical initial cure might be 1-2 hours at 80-100°C.

  • Post-Curing: After the initial cure, the material is often solid but has not yet reached its optimal properties. A post-cure at a higher temperature is necessary to maximize the cross-link density, which enhances the thermal and mechanical properties. A typical post-cure schedule might be 2-3 hours at 125-150°C.[6][15]

  • Cooling: After the post-cure is complete, allow the part to cool slowly to room temperature, ideally within the oven, to prevent the buildup of internal stresses that can cause cracking or warping.

Data and Tables for Formulation

Table 1: Properties of 4,4'-Methylenebis(2-methylcyclohexylamine)

Property Value Reference
CAS Number 6864-37-5 [2]
Molecular Formula C₁₅H₃₀N₂ [1]
Molecular Weight 238.41 g/mol [1][12]
Appearance Colorless to light yellow liquid [2][3]
Density ~0.94 g/mL at 25°C [12]
Boiling Point 93-100°C

| Amine Hydrogen Equivalent Weight (AHEW) | 59.6 g/eq | (Calculated) |

Table 2: Example Mixing Ratios (phr) for Various Epoxy Resins

Epoxy Resin Type Typical EEW (g/eq) Calculated phr of MMCA
Standard Liquid DGEBA 180 - 192 33.1 - 31.0
Epoxy Novolac (DEN 438) 176 - 181 33.9 - 32.9

| Cycloaliphatic Epoxy (TTA21P) | 152 - 160 | 39.2 - 37.3 |

Table 3: Recommended Cure Schedules

Application Goal Initial Cure Post-Cure Notes
General Purpose 2 hours @ 80°C 3 hours @ 125°C Provides a good balance of properties.
High Glass Transition (Tg) 2 hours @ 100°C 2 hours @ 150°C Higher temperature post-cure maximizes Tg.[6]
Reduced Stress 4 hours @ 70°C 2 hours @ 120°C, then 1 hour @ 140°C A slower, stepped cure can reduce internal stress in larger castings.

Note: These are starting point recommendations. The optimal cure schedule should be determined experimentally for each specific resin system and application.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Tacky or Incomplete Cure - Incorrect mix ratio (off-stoichiometry).- Inadequate mixing.- Curing temperature is too low or time is too short.- Recalculate and carefully re-weigh components.- Mix thoroughly, ensuring to scrape sides and bottom of the container.- Increase cure temperature or duration. Verify oven accuracy.
Brittle Cured Material - Mix ratio is significantly off-stoichiometry.- Post-cure was insufficient or omitted.- Cooled too rapidly after post-cure.- Verify calculations and weighing procedure.- Implement a proper post-cure schedule at an elevated temperature.- Allow the part to cool slowly to room temperature.
Voids or Bubbles in Cured Part - Air entrapped during mixing.- Insufficient degassing.- Ensure the mixture is degassed under vacuum until bubbling ceases before pouring.

References

  • Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. (n.d.). Semantic Scholar.
  • Safety Data Sheet 834HTC-B. (2025, October 23). MG Chemicals.
  • 4,4'-Methylenebis(2-methylcyclohexylamine). (n.d.). MySkinRecipes.
  • The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. (n.d.). Jiangxi Johnson Technology Co., Ltd.
  • Factory Supply 4,4'-Methylenebis(2-methylcyclohexylamine) / MACM CAS 6864-37-5. (n.d.). UCHEM.
  • 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers, 99%. (n.d.). Ottokemi.
  • Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. (2010). ResearchGate.
  • US Patent No. US20210054134A1. (2021). Google Patents.
  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Huntsman.
  • Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. (n.d.). CORE.

Sources

Application Notes & Protocols: Formulation of High-Performance Industrial Adhesives with Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Performance with a Unique Cycloaliphatic Amine Curative

Bis(4-amino-3-methylcyclohexyl)methane, also known by its acronym MACM and CAS number 6864-37-5, is a cycloaliphatic amine curing agent that has carved a niche in the formulation of high-performance epoxy adhesives.[1] Its distinct molecular structure, characterized by two cyclohexyl rings linked by a methylene bridge and bearing primary amine functionalities, imparts a unique combination of properties to cured epoxy systems.[1] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on leveraging the attributes of this compound to develop robust industrial adhesives.

The primary function of this amine is to act as a hardener for epoxy resins, creating a highly cross-linked, three-dimensional polymer network.[2] This network structure is the foundation for the desirable properties of the final adhesive, including exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] The cycloaliphatic nature of this compound contributes to enhanced flexibility and thermal resistance when compared to some other amine-based curing agents.[2]

This guide will provide a deep dive into the formulation principles, starting point recommendations, curing protocols, and performance evaluation of epoxy adhesives based on this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in adhesive formulations. These properties influence storage, handling, stoichiometry calculations, and the ultimate performance of the cured adhesive.

PropertyValueSource
CAS Number 6864-37-5[3]
Molecular Formula C15H30N2[4]
Molecular Weight 238.41 g/mol [4]
Appearance Colorless to light yellow viscous liquid[2][3]
Density ~0.95 g/cm³[3][4]
Boiling Point 342 °C[3][4]
Melting Point -7 °C[3][4]
Flash Point >230 °F (>110 °C)[3]
Water Solubility 0.4 g/100ml at 20°C[3][4]
Amine Hydrogen Equivalent Weight (AHEW) ~59.6 g/eqCalculated

Formulation Principles and Starting Points

The formulation of a two-component epoxy adhesive involves the careful selection and proportioning of the epoxy resin (Part A) and the curing agent (Part B), which contains this compound. The stoichiometry, or the chemical ratio of the reactive groups, is a critical parameter that dictates the cross-linking density and, consequently, the final properties of the adhesive.

Stoichiometry Calculation

The optimal ratio of epoxy resin to curing agent is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin. The AHEW of this compound is calculated as its molecular weight divided by the number of active amine hydrogens (which is four).

AHEW = Molecular Weight / Number of Active Hydrogens = 238.41 / 4 ≈ 59.6 g/eq

The recommended mix ratio, expressed as parts by weight of curing agent per 100 parts of resin (phr), is calculated as follows:

phr = (AHEW / EEW) * 100

Starting Point Formulations

The following table provides illustrative starting point formulations for a general-purpose industrial adhesive using a standard liquid epoxy resin, Bisphenol A diglycidyl ether (DGEBA), with an EEW of approximately 188 g/eq.

ComponentSupplier Examplephr (by weight)Purpose
Part A: Epoxy Resin
DGEBA Epoxy Resin (EEW ~188)-100Primary binder
Part B: Curing Agent Formulation
This compoundActylis (Dimethyl Dicykan)32Curing Agent
Optional Additives
Fumed Silica-1-5Thixotropic agent, viscosity control
Calcium Carbonate-10-50Filler, cost reduction, shrinkage control
Silane Adhesion PromoterSiSiB® PC31000.5-2Improved adhesion to inorganic substrates

Note: These are starting point formulations and may require optimization based on the specific performance requirements of the application.

The Curing Mechanism and Process

The curing of an epoxy resin with this compound is an addition polymerization reaction. The primary amine groups of the curing agent react with the epoxide groups of the resin, opening the epoxy ring and forming a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, thermoset polymer network.

As a cycloaliphatic amine, this compound typically requires an elevated temperature cure to achieve optimal properties.[5] While it will react at ambient temperature, the cure will be slow and may not proceed to completion.

Typical Cure Schedules

A common approach is a two-stage cure schedule: an initial lower temperature cure to allow for good wetting of the substrate and to manage exotherm, followed by a higher temperature post-cure to drive the reaction to completion and develop the final properties.

  • Initial Cure: 2-4 hours at 60-80°C

  • Post Cure: 1-3 hours at 150-170°C

The specific cure schedule will depend on the thermal sensitivity of the substrates, the mass of the adhesive, and the desired final properties. Differential Scanning Calorimetry (DSC) is a valuable tool for determining the optimal cure schedule for a given formulation.

Performance Characteristics of Adhesives Cured with this compound

Adhesives formulated with this compound are known for their excellent balance of properties, making them suitable for demanding industrial applications.

  • Mechanical Properties: These adhesives typically exhibit high tensile and shear strength, along with good flexibility and impact resistance due to the cycloaliphatic structure of the curing agent.[1]

  • Thermal Stability: The cured epoxy network demonstrates good thermal stability, allowing the adhesive to maintain its properties at elevated temperatures.[1]

  • Chemical Resistance: The high cross-link density of the cured adhesive imparts excellent resistance to a wide range of chemicals, including water, solvents, acids, and bases.[1]

Experimental Protocols: Preparation and Testing of Adhesives

The following protocols outline the steps for preparing and evaluating the performance of an industrial adhesive formulated with this compound.

Protocol 1: Adhesive Formulation and Mixing
  • Preparation: Ensure all components (epoxy resin, curing agent, and any fillers or additives) are at room temperature.

  • Weighing: Accurately weigh the epoxy resin (Part A) into a clean, dry mixing vessel.

  • Additive Incorporation (Optional): If using fillers or other solid additives, add them to the epoxy resin and mix until a homogenous dispersion is achieved. Mechanical mixing is often required for effective dispersion.

  • Curing Agent Addition: Weigh the appropriate amount of this compound (Part B) and add it to the resin mixture.

  • Mixing: Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogenous mixture. Avoid excessive air entrapment.

  • Degassing (Optional): For critical applications, degas the mixed adhesive in a vacuum chamber to remove any entrapped air bubbles.

Protocol 2: Lap Shear Strength Testing (ASTM D1002)
  • Substrate Preparation: Prepare the test substrates (e.g., aluminum, steel) by cleaning and abrading the surface to ensure good adhesion.

  • Adhesive Application: Apply a thin, uniform layer of the mixed adhesive to the prepared surface of one substrate.

  • Joint Assembly: Assemble the joint by overlapping the two substrates according to the specifications in ASTM D1002.

  • Curing: Cure the assembled joints using the desired cure schedule.

  • Testing: After curing and conditioning, test the lap shear strength of the specimens using a universal testing machine at a specified rate of loading.

Protocol 3: Peel Strength Testing (ASTM D1876 - "T-Peel")
  • Substrate Preparation: Prepare flexible test substrates (e.g., thin gauge aluminum) as per the standard.

  • Adhesive Application and Assembly: Apply the adhesive and assemble the T-peel specimens as described in ASTM D1876.

  • Curing: Cure the specimens according to the determined cure schedule.

  • Testing: Measure the force required to peel the two substrates apart at a constant rate using a universal testing machine.

Visualization of Concepts

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Epoxy Curing Mechanism

Epoxy Epoxy Group (from Resin) Intermediate Intermediate Adduct (Secondary Amine + Hydroxyl) Epoxy->Intermediate Reaction Amine Primary Amine (from Curing Agent) Amine->Intermediate Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Further Reaction with Epoxy

Caption: Simplified reaction scheme of epoxy curing with a primary amine.

Adhesive Formulation and Testing Workflow

cluster_formulation Formulation cluster_preparation Preparation & Curing cluster_testing Performance Testing Resin Epoxy Resin Selection Stoichiometry Stoichiometry Calculation Resin->Stoichiometry CuringAgent Curing Agent Selection (this compound) CuringAgent->Stoichiometry Additives Additive Selection (Fillers, Adhesion Promoters) Mixing Mixing of Components Additives->Mixing Stoichiometry->Mixing Application Adhesive Application Mixing->Application Curing Curing Schedule Application->Curing Mechanical Mechanical Testing (Lap Shear, Peel Strength) Curing->Mechanical Thermal Thermal Analysis (DSC, TGA) Curing->Thermal Chemical Chemical Resistance Testing Curing->Chemical

Caption: Workflow for formulating and testing industrial adhesives.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Adhesive Strength - Incorrect mix ratio (off-stoichiometry)- Incomplete curing- Poor substrate wetting- Contaminated substrate surface- Recalculate and verify the mix ratio- Optimize the cure schedule (increase time and/or temperature)- Consider a lower viscosity formulation or warming the substrates- Ensure proper substrate cleaning and preparation
Brittle Adhesive - Too high cross-link density- Incomplete reaction of flexibilizing components- Adjust stoichiometry slightly towards the resin side- Incorporate a flexibilizing agent or a tougher epoxy resin
Inconsistent Curing - Inadequate mixing- Temperature variations during cure- Ensure thorough mixing of components- Use a calibrated oven with good temperature uniformity

Safety and Handling

This compound is a corrosive substance and can cause severe skin burns and eye damage.[4] It is also toxic if it comes into contact with the skin or is inhaled.[4] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a versatile and high-performance cycloaliphatic amine curing agent for epoxy adhesives. Its unique structure provides a favorable balance of mechanical strength, thermal stability, and chemical resistance. By understanding the formulation principles, carefully controlling the stoichiometry and cure schedule, and employing standardized testing protocols, researchers and formulators can develop robust and reliable industrial adhesives tailored to a wide range of demanding applications.

References

  • PubChem. This compound. [Link]
  • LookChem. This compound. [Link]
  • precisionFDA. This compound. [Link]
  • ChemBK. This compound. [Link]
  • ResearchGate.
  • Australian Industrial Chemicals Introduction Scheme.
  • Rich CN.
  • Google Patents.
  • Google Patents. EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • MDPI. The Influence of Modification with Natural Fillers on the Mechanical Properties of Epoxy Adhesive Compositions after Storage Time. [Link]
  • ResearchGate. Curing of epoxy resins with amines. [Link]
  • OUCI. Influence of fillers on epoxy resins properties: a review. [Link]
  • Xinggao Chemical. What is 3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane?. [Link]
  • Westlake Epoxy.
  • ResearchGate. Influence of fillers on epoxy resins properties: a review | Request PDF. [Link]
  • ResearchG
  • ResearchGate. A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. [Link]
  • MDPI. Mechanical Properties of Selected Epoxy Adhesive and Adhesive Joints of Steel Sheets. [Link]
  • DRC Resins. Cycloaliphatic Amines Hardener To Cure Your Epoxy. [Link]
  • SiSiB Silicones. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. [Link]

Sources

The Cycloaliphatic Diamine Bis(4-amino-3-methylcyclohexyl)methane: A Comprehensive Guide to its Emerging Role in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Bulk—Unveiling New Catalytic and Material Possibilities

For decades, bis(4-amino-3-methylcyclohexyl)methane, a saturated cycloaliphatic diamine, has been a cornerstone in polymer chemistry, primarily recognized for its role as a robust curing agent for epoxy resins.[1] Its unique structural features—a combination of steric bulk, conformational flexibility, and two primary amine functionalities—have been instrumental in imparting desirable mechanical and thermal properties to a wide array of polymeric materials.[1] However, the very attributes that make it an excellent cross-linking agent also position it as a compelling, yet underexplored, ligand in the realm of coordination chemistry. This guide seeks to bridge this knowledge gap, offering researchers, scientists, and drug development professionals a detailed exploration of its potential as a ligand for the synthesis of novel coordination complexes with prospective applications in catalysis and materials science. While direct, extensive literature on the coordination chemistry applications of this specific diamine is nascent, this guide will extrapolate from established principles of coordination chemistry with analogous bulky diamine ligands to provide a forward-looking and practical resource. We will delve into the fundamental properties of this compound, propose detailed synthetic protocols for its coordination complexes, and explore potential applications, thereby providing a roadmap for future research in this promising area.

Ligand Profile: Understanding the Coordination Potential of this compound

The utility of a ligand in coordination chemistry is dictated by its electronic and steric properties. This compound presents a unique combination of characteristics that make it an intriguing candidate for the design of novel metal complexes.

Structural and Electronic Attributes

This compound (molecular formula C15H30N2) is a viscous, colorless to pale yellow liquid at room temperature.[2][3] The molecule consists of two aminomethylcyclohexyl rings linked by a methylene bridge. The primary amine groups serve as the coordination sites, acting as Lewis bases that can donate their lone pair of electrons to a metal center. The presence of two amine groups allows it to function as a bidentate ligand, potentially forming stable chelate rings with a metal ion. The methyl groups on the cyclohexyl rings introduce steric bulk, which can significantly influence the coordination geometry and reactivity of the resulting metal complex.

PropertyValueSource
Molecular Weight238.41 g/mol [4]
Density~0.94 g/mL at 25 °C[3]
Boiling Point~342 °C[2]
Flash Point>230 °F[3]
Solubility in Water2.01 g/L at 20 °C[3]
The Significance of Steric Hindrance and Chirality

The bulky cyclohexyl groups and the methyl substituents are not merely passive components of the ligand's structure. They play a crucial role in defining the steric environment around the coordinated metal center. This steric hindrance can:

  • Stabilize Low-Coordination Numbers: The bulkiness of the ligand can prevent the coordination of additional ligands to the metal center, thereby stabilizing complexes with lower coordination numbers. This can be advantageous in catalysis, as it can create vacant coordination sites for substrate binding and activation.

  • Influence Stereoselectivity: this compound is a chiral molecule, existing as a mixture of stereoisomers. The use of a single, resolved stereoisomer as a ligand can lead to the formation of chiral metal complexes. These chiral complexes are of significant interest in asymmetric catalysis, where they can be used to synthesize enantiomerically pure compounds, a critical aspect of drug development.

Synthetic Protocols for Coordination Complexes: A Practical Guide

While specific literature detailing the synthesis of coordination complexes with this compound is limited, we can extrapolate from established methods for the synthesis of transition metal complexes with other bulky diamine ligands. The following protocols are presented as a starting point for researchers looking to explore this area.

General Considerations for Synthesis
  • Solvent Selection: The choice of solvent is crucial and will depend on the solubility of both the ligand and the metal salt. Alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane, chloroform) are common choices for these types of reactions.

  • Inert Atmosphere: Many transition metal complexes are sensitive to air and moisture. Therefore, it is often necessary to perform the synthesis under an inert atmosphere of nitrogen or argon using Schlenk line techniques.

  • Stoichiometry: The stoichiometry of the reaction (ligand-to-metal ratio) will determine the structure of the resulting complex. A 1:1 ratio will typically favor the formation of a mononuclear complex where one ligand is coordinated to one metal center.

Protocol 1: Synthesis of a Generic Copper(II) Complex

This protocol describes the synthesis of a simple copper(II) complex, which can serve as a foundational experiment.

Objective: To synthesize a copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) chloride (CuCl2) or Copper(II) acetate (Cu(OAc)2)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and other standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Ligand Solution Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound (1 mmol) in anhydrous methanol (20 mL).

  • Metal Salt Solution Preparation: In a separate Schlenk flask, dissolve the copper(II) salt (1 mmol) in anhydrous methanol (20 mL).

  • Reaction: Slowly add the copper(II) salt solution to the ligand solution with vigorous stirring at room temperature.

  • Observation: A color change is typically observed upon addition of the metal salt, indicating complex formation. The reaction mixture may also become cloudy as the complex precipitates.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.

  • Isolation of the Product: Reduce the volume of the solvent in vacuo. Add anhydrous diethyl ether to the concentrated solution to precipitate the complex.

  • Purification: Collect the precipitate by filtration, wash with small portions of cold diethyl ether, and dry under vacuum.

Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to observe changes in the N-H stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.

Diagram: Synthetic Workflow for a Generic Copper(II) Complex

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation ligand Dissolve this compound in anhydrous methanol reaction Combine solutions and stir (4-6 hours at room temperature) ligand->reaction metal Dissolve Copper(II) salt in anhydrous methanol metal->reaction isolation Reduce volume and precipitate with diethyl ether reaction->isolation purification Filter, wash, and dry under vacuum isolation->purification product Characterize the Copper(II) Complex purification->product

Caption: A generalized workflow for the synthesis of a copper(II) complex.

Protocol 2: Synthesis of a Schiff Base Ligand and its Metal Complex

The primary amine groups of this compound can be readily converted into imines through condensation with aldehydes or ketones, forming Schiff base ligands. These multidentate ligands offer enhanced coordination capabilities and are widely used in catalysis.[5][6]

Objective: To synthesize a Schiff base ligand from this compound and salicylaldehyde, followed by the synthesis of its nickel(II) complex.

Part A: Synthesis of the Schiff Base Ligand

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Reflux condenser and heating mantle

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add salicylaldehyde (2.2 mmol, a slight excess) to the solution.

  • Reflux the mixture for 4 hours. A color change to yellow or orange is typically observed.

  • Allow the solution to cool to room temperature. The Schiff base ligand may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, reduce the solvent volume in vacuo to induce crystallization.

Part B: Synthesis of the Nickel(II)-Schiff Base Complex

Materials:

  • Schiff base ligand from Part A

  • Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O)

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in methanol (25 mL) in a round-bottom flask, heating gently if necessary.

  • In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in methanol (15 mL).

  • Slowly add the nickel(II) salt solution to the hot ligand solution with stirring.

  • A colored precipitate should form immediately.

  • Reflux the mixture for 1 hour to ensure complete complexation.

  • Cool the mixture to room temperature, collect the solid complex by filtration, wash with methanol, and dry in a desiccator.

Diagram: Logical Flow for Schiff Base and Metal Complex Synthesis

G start Start diamine This compound start->diamine aldehyde Salicylaldehyde start->aldehyde schiff_base_synthesis Condensation Reaction (Ethanol, Reflux) diamine->schiff_base_synthesis aldehyde->schiff_base_synthesis schiff_base_ligand Schiff Base Ligand schiff_base_synthesis->schiff_base_ligand complex_synthesis Complexation Reaction (Methanol, Reflux) schiff_base_ligand->complex_synthesis metal_salt Nickel(II) Acetate metal_salt->complex_synthesis metal_complex Nickel(II)-Schiff Base Complex complex_synthesis->metal_complex

Caption: Synthesis pathway from starting materials to the final metal complex.

Potential Applications in Catalysis and Materials Science

The coordination complexes of this compound hold promise in several areas of research, particularly in catalysis.

Asymmetric Catalysis

As previously mentioned, the inherent chirality of this compound makes its coordination complexes attractive candidates for asymmetric catalysis. By using an enantiomerically pure form of the ligand, it may be possible to develop catalysts for a variety of stereoselective transformations, such as:

  • Asymmetric Hydrogenation: Chiral rhodium and ruthenium complexes are widely used for the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and other valuable building blocks for the pharmaceutical industry.

  • Asymmetric Epoxidation: Chiral manganese and titanium complexes are known to catalyze the asymmetric epoxidation of alkenes, a key reaction in organic synthesis.

  • Asymmetric Carbon-Carbon Bond Formation: Chiral copper and palladium complexes can be employed in a variety of asymmetric C-C bond-forming reactions, such as aldol and Michael additions.

The bulky nature of the this compound ligand could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in these reactions.

Oxidation Catalysis

Transition metal complexes are widely used as catalysts for oxidation reactions. The development of robust and selective oxidation catalysts is an area of intense research. Copper, iron, and manganese complexes of this compound could be investigated as catalysts for the oxidation of a variety of organic substrates, including alcohols, alkanes, and alkenes. The steric bulk of the ligand could help to prevent catalyst deactivation through the formation of inactive dimeric species.

Polymerization Catalysis

Late transition metal complexes with bulky diamine ligands have been shown to be effective catalysts for olefin polymerization. The steric and electronic properties of the ligand can be tuned to control the molecular weight, branching, and tacticity of the resulting polymer. Complexes of nickel and palladium with this compound could be explored as catalysts for the polymerization of ethylene and propylene to produce new types of polyolefins with unique properties.

Precursors for Novel Materials

Coordination complexes of this compound could also serve as building blocks for the synthesis of new materials. For example, they could be used as nodes in the construction of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. The flexible and bulky nature of the ligand could lead to the formation of MOFs with interesting topologies and properties.

Future Directions and Conclusion

The exploration of this compound as a ligand in coordination chemistry is still in its early stages. However, the unique structural and electronic properties of this readily available diamine suggest that it has the potential to become a valuable tool for the design of new catalysts and materials. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers interested in this exciting and underexplored area. Further research is needed to synthesize and characterize a wider range of coordination complexes with this ligand and to systematically investigate their catalytic activity in a variety of organic transformations. Such studies will undoubtedly uncover new and valuable applications for this versatile molecule, extending its utility far beyond its traditional role in polymer chemistry.

References

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). LookChem.
  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (2013). National Institutes of Health.
  • Preparation of Magnetic Nano-Catalyst Containing Schiff Base Unit and Its Application in the Chemical Fixation of CO 2 into Cyclic Carbonates. (2020). MDPI.
  • Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. (n.d.). Scholarship@Miami.
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2018). National Institutes of Health.
  • The Development of Extremely Bulky Amide Ligands and Their Application to the Synthesis of Group 14 Element(II) Halide Complexes. (n.d.). ResearchGate.

Sources

Application Note: Synthesis of a Novel Coordination Polymer Platform Utilizing p-Aminocyclohexylmethane (PACM) for Advanced Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the rationale, synthesis, and application of a novel class of coordination polymers (CPs) incorporating p-aminocyclohexylmethane (PACM) as a primary building block for fluorescence sensing applications. While aromatic ligands have traditionally dominated the field of fluorescent CPs, the use of aliphatic amines like PACM offers unique structural and functional possibilities. This document provides a comprehensive, step-by-step protocol for the synthesis and characterization of a hypothetical PACM-based CP, herein designated as PACM-CP-1 , and its application in the sensitive detection of metal ions in aqueous solutions. The protocols are designed to be self-validating, with explanations for key experimental choices, catering to researchers, scientists, and professionals in drug development and materials science.

Introduction: The Case for Aliphatic Amine Ligands in Coordination Polymers

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks.[1][2] Their tunable structures and functionalities have led to widespread applications in gas storage, catalysis, and chemical sensing. In the realm of fluorescence sensing, the design of CPs has predominantly relied on ligands with inherent luminescence, such as those containing aromatic moieties.[1] The photophysical properties of these materials typically arise from intraligand or charge-transfer transitions.[1]

However, the incorporation of non-aromatic, aliphatic ligands, such as p-aminocyclohexylmethane (PACM), presents a compelling alternative. While aliphatic amines themselves are generally non-fluorescent, their coordination to a suitable metal center can induce luminescence through mechanisms like ligand-to-metal charge transfer (LMCT). Furthermore, the amine functional groups can serve as active sites for analyte interaction, leading to a measurable fluorescence response, such as quenching or enhancement.[3][4] The flexibility of the cycloaliphatic backbone of PACM can also lead to novel network topologies not achievable with rigid aromatic linkers.

This application note outlines a proposed methodology for the synthesis of a PACM-based coordination polymer, PACM-CP-1 , and its subsequent use as a fluorescent sensor.

Proposed Synthesis of PACM-CP-1

The synthesis of coordination polymers often employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This approach facilitates the crystallization of the product. For our proposed PACM-CP-1 , we will utilize a mixed-ligand strategy, combining PACM with a carboxylate-containing co-ligand to enhance structural stability and create a robust framework.

Materials and Reagents
ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
p-Aminocyclohexylmethane (PACM)C₇H₁₅N≥98%Sigma-Aldrich
Terephthalic Acid (H₂BDC)C₈H₆O₄≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Sigma-Aldrich
Ethanol (EtOH)C₂H₅OHACS Reagent GradeFisher Scientific
Deionized WaterH₂O18.2 MΩ·cmIn-house
Rationale for Component Selection
  • Metal Ion (Zn²⁺): Zinc(II) is a d¹⁰ metal ion, which means it is redox-inactive and less likely to quench fluorescence through electron transfer processes. Its flexible coordination geometry is also well-suited for forming diverse CP structures.

  • Primary Ligand (PACM): The primary amine group of PACM will serve as the coordination site to the metal center and as the potential active site for analyte sensing.

  • Co-ligand (Terephthalic Acid): A rigid dicarboxylic acid like terephthalic acid provides structural stability to the framework, preventing the collapse of the network and ensuring porosity.

  • Solvent (DMF): DMF is a high-boiling point solvent commonly used in solvothermal synthesis due to its ability to dissolve a wide range of organic and inorganic precursors.

Step-by-Step Synthesis Protocol
  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of terephthalic acid (H₂BDC) in 5 mL of DMF.

  • Add 1.0 mmol of p-aminocyclohexylmethane (PACM) to the terephthalic acid solution and stir for 10 minutes. The excess PACM helps to deprotonate the carboxylic acid and also acts as a ligand.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless, crystalline precipitates of PACM-CP-1 should be observed.

  • Collect the crystals by vacuum filtration and wash them three times with fresh DMF (5 mL each) to remove unreacted precursors.

  • Subsequently, wash the crystals three times with ethanol (5 mL each) to remove residual DMF.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Visualization of the Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification A Dissolve Zn(NO₃)₂·6H₂O in DMF D Combine Solutions A->D B Dissolve H₂BDC in DMF C Add PACM to H₂BDC solution B->C C->D E Heat at 120°C for 48h D->E F Controlled Cooling E->F G Vacuum Filtration F->G H Wash with DMF G->H I Wash with EtOH H->I J Vacuum Dry at 60°C I->J K K J->K PACM-CP-1 Product

Figure 1: Workflow for the solvothermal synthesis of PACM-CP-1.

Characterization of PACM-CP-1

Thorough characterization is essential to confirm the successful synthesis and purity of PACM-CP-1 .

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A distinct diffraction pattern that does not match the patterns of the starting materials.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the ligands to the metal center.Shift in the vibrational frequencies of the C=O group of terephthalic acid and the N-H group of PACM upon coordination to Zn²⁺.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer.A decomposition profile indicating the temperature at which the framework collapses.
Fluorescence Spectroscopy To determine the photoluminescent properties of PACM-CP-1 .Identification of excitation and emission maxima, and quantum yield.

Application in Fluorescence Sensing

The uncoordinated amine groups of the PACM ligands within the PACM-CP-1 framework are hypothesized to act as binding sites for certain metal ions, leading to a change in the fluorescence emission of the material. This forms the basis of its application as a fluorescent sensor.

Proposed Sensing Mechanism

The fluorescence of PACM-CP-1 is likely due to a ligand-to-metal charge transfer (LMCT) mechanism. Upon introduction of a target analyte, such as a quenching metal ion (e.g., Fe³⁺ or Cu²⁺), the analyte can coordinate to the available amine groups. This interaction can introduce non-radiative decay pathways, leading to a quenching of the fluorescence. The degree of quenching can be correlated to the concentration of the analyte.

Visualization of the Sensing Mechanism

G cluster_initial Initial State cluster_sensing Sensing Event A A B B A->B Analyte Binding to Amine Sites

Figure 2: Proposed fluorescence quenching mechanism of PACM-CP-1.

Protocol for Fluorescence Sensing of Fe³⁺
  • Preparation of PACM-CP-1 Suspension:

    • Disperse 10 mg of finely ground PACM-CP-1 in 100 mL of deionized water.

    • Sonicate the mixture for 30 minutes to obtain a stable, homogeneous suspension.

  • Preparation of Analyte Solutions:

    • Prepare a 10⁻² M stock solution of FeCl₃ in deionized water.

    • Perform serial dilutions to obtain a range of Fe³⁺ concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, etc.).

    • Prepare 10⁻² M solutions of other metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, NiCl₂, CuCl₂, etc.) to test for selectivity.

  • Fluorescence Measurements:

    • In a quartz cuvette, place 3 mL of the PACM-CP-1 suspension.

    • Record the initial fluorescence emission spectrum (this will be F₀). The excitation wavelength should be set to the determined λ_ex_max of PACM-CP-1 .

    • Add a small aliquot (e.g., 10 µL) of the Fe³⁺ stock solution to the cuvette, mix well, and record the fluorescence emission spectrum (F).

    • Repeat the previous step with increasing concentrations of Fe³⁺.

    • To test for selectivity, repeat the measurement process with the other metal ion solutions.

Data Analysis

The quenching efficiency can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

  • F₀ is the initial fluorescence intensity.

  • F is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (analyte).

A plot of F₀/F versus [Q] should yield a straight line, the slope of which is Kₛᵥ. A higher Kₛᵥ value indicates a more efficient quenching process and a more sensitive sensor.

The limit of detection (LOD) can be calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement.

  • k is the slope of the calibration curve (F₀/F vs. [Q]).

Conclusion and Future Outlook

This application note provides a comprehensive, albeit theoretical, framework for the synthesis and application of a novel coordination polymer, PACM-CP-1 , for fluorescence sensing. The use of the aliphatic amine ligand p-aminocyclohexylmethane offers a departure from traditional aromatic systems and opens up new avenues for the design of functional materials. The proposed protocols for synthesis, characterization, and sensing are based on established principles in coordination chemistry and materials science.[4][5][6][7][8][9][10][11][12][13][14] Experimental validation of these protocols is anticipated to yield a robust and sensitive platform for the detection of metal ions, with potential applications in environmental monitoring and biomedical diagnostics.

References

  • Agarwal, R.A., & Gupta, N.K. (2017). CO2 Sorption Behavior of Imidazole, Benzimidazole and Benzoic Acid Based Coordination Polymers.
  • Chen, X.D., & Du, M. (2005). Controlled Generation of Heterochiral or Homochiral Coordination Polymer: Helical Conformational Polymorphs and Argentophilicity-induced Spontaneous Resolution.
  • Du, M., et al. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
  • Dutta, B., et al. (2022). Designing of Interdigitated Coordination Polymer for Fluorogenic Sensing of Pd(II) in Water with Reversible Nonphase Mechanochromism. Full-text available.
  • Guan, L., et al. (2025). A Cd(Ⅱ) coordination polymer: structure, fluorescent sensing of water pollutants, food additives, urinary biomarkers indicating exposure to these substances. Journal of Molecular Structure.
  • García-España, E., et al. (2021). Fluorescent Chemosensors Based on Polyamine Ligands: A Review. Molecules, 26(24), 7654.
  • Hosseini-Yazdi, S. A., et al. (2023). Multifunctional Zn(II) Coordination Polymer as Highly Selective Fluorescent Sensor and Adsorbent for Dyes. Polymers, 15(9), 2196.
  • Kiskin, M.A., et al. (2024). Coordination Polymer Based on a Triangular Carboxylate Core {Fe(μ3-O)(μ-O2CR)
  • Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers.
  • Li, B.L., & Zhu, X. (2004). Syntheses and Structures of Five Cadmium(II) Coordination Polymers from 1,2-bis(1,2,4-triazol-1-yl)ethane. Polyhedron, 23, 3133–3141.
  • Mallick, A., et al. (2019). A Benzothiadiazole-Decorated UiO-68 for Luminescent Sensing of Volatile Organic Amines. Inorganic Chemistry, 58(15), 9857-9864.
  • Pang, J., et al. (2024).
  • Pardo, E., et al. (2022).
  • Wang, P., et al. (2024). Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties. Polymers, 17(1), 87.
  • Xiao, D., et al. (2010). A pillar-layered coordination network {[Cd3(sdc)2(trz)2(H2O)2]·DMF}n (Htrz—1,2,4-triazole) prepared by Xiao et al. exhibited strong emission band near 443 nm upon excitation at 320 nm, which was attributed to ligand-based fluorescence.
  • Voronina, J.K., et al. (2023). Reactivity of 1,4-Diaza-1,3-Butadienes towards Cu(II) Pivalate: A Rare Case of Polymeric Structure Formed by Bridging Diazabutadiene Ligands.
  • Zaguzin, A.S., et al. (2018). Amine Functionalities in Porous Coordination Polymers for Enhanced CO2 Sorption.
  • Zhang, S., & Cao, Y.N. (2008). Hydrothermal Synthesis of Two Copper Helical Coordination Polymers with Acentric Three-dimensional Framework Constructing from Mixed Pyridine Carboxylates.
  • Zhao, X.Y., et al. (2020). Two novel lead-based coordination polymers for luminescence sensing of anions, cations and small organic molecules. Dalton Transactions, 49, 5695-5702.

Sources

Application Notes & Protocols: Leveraging 4,4'-Methylenebis(2-methylcyclohexylamine) in Advanced Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Versatile Diamine

4,4'-Methylenebis(2-methylcyclohexylamine), often referred to as MACM, is an alicyclic diamine recognized for its role as a robust curing agent in epoxy resins and in the synthesis of high-performance polyamides.[1][2] Its unique molecular structure—featuring two primary amine groups on substituted cyclohexane rings connected by a methylene bridge—imparts a combination of flexibility, thermal stability, and chemical resistance to the polymers it forms.[1][3]

While its applications in coatings, adhesives, and composites are well-established, an emerging and highly promising field is its use as a foundational building block for chemical sensor technologies. The primary amine groups (-NH2) serve as highly effective reactive sites for functionalization, chelation, and interaction with a wide array of analytes.[4] These amine functionalities can directly coordinate with heavy metal ions or serve as anchor points for attaching more complex recognition elements (e.g., chromophores, enzymes), making MACM-derived polymers an excellent platform for sensor development.[5][6]

This guide provides an in-depth exploration of how MACM can be leveraged to create sensitive and selective chemical sensors, with a focus on electrochemical and optical detection modalities for environmental and industrial monitoring. We will detail not only the protocols for sensor fabrication but also the underlying scientific principles that drive their performance.

Core Sensing Principles: Why MACM-Based Polymers are Effective

The efficacy of MACM in chemical sensing stems directly from the chemical properties of its amine groups and the structural nature of the resulting polymer matrix.

  • Chelation and Coordination: The lone pair of electrons on the nitrogen atoms of the primary amine groups makes them excellent Lewis bases. This allows them to form strong coordinate bonds with Lewis acidic species, most notably heavy metal cations like Pb²⁺, Cu²⁺, and Cd²⁺.[4][7] This direct chelation is the basis for many heavy metal sensors, where the binding event can be transduced into a measurable signal.

  • pH Sensitivity: The amine groups can be protonated in acidic conditions, altering the polymer's surface charge and chemical properties.[4] This intrinsic pH sensitivity can be harnessed to create pH sensors or can be a factor to control for when detecting other analytes.

  • Functionalization Hub: Beyond direct interaction, the amine groups are nucleophilic and can be readily modified through reactions like amidation or Schiff base formation. This allows for the covalent attachment of specific molecules:

    • Fluorophores/Chromophores: For developing optical sensors where analyte binding causes a change in fluorescence or color.

    • Biomolecules: Enzymes or antibodies can be immobilized onto the polymer surface to create highly specific biosensors.[8][9]

    • Molecularly Imprinted Polymers (MIPs): MACM can be incorporated into MIPs, where the amine groups help in forming a pre-organized cavity that selectively re-binds a target molecule.[10]

  • Porous Matrix Formation: When used to cross-link other monomers, MACM can contribute to the formation of porous polymer gels or membranes.[4][11] This high surface area is critical for sensor performance, as it maximizes the number of available binding sites and facilitates rapid diffusion of the analyte to those sites.[5]

Application Note 1: Electrochemical Detection of Heavy Metal Ions

This application note details the fabrication of a carbon paste electrode modified with a MACM-based epoxy resin for the sensitive detection of lead ions (Pb²⁺) in aqueous solutions using square wave anodic stripping voltammetry (SWASV).

Principle of Operation

The sensor operates on a two-step electrochemical principle. First, Pb²⁺ ions in the sample are preconcentrated onto the electrode surface through chelation by the amine groups in the MACM-cured epoxy matrix. This occurs at a negative potential. Second, the potential is swept in the positive direction, which "strips" the captured lead from the electrode by oxidizing it back into Pb²⁺. This stripping process generates a current peak whose magnitude is directly proportional to the concentration of lead in the sample.

Experimental Protocol: Sensor Fabrication and Operation

Materials & Reagents:

  • 4,4'-Methylenebis(2-methylcyclohexylamine) (MACM) (CAS: 6864-37-5)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • High-purity graphite powder (<20 μm)

  • Mineral oil (Nujol)

  • Lead (II) nitrate (for standard solutions)

  • Acetate buffer (0.1 M, pH 5.5)

  • Deionized water (18.2 MΩ·cm)

  • Glassy carbon electrode (GCE) body or similar electrode holder

Protocol:

Part A: Preparation of the MACM-Epoxy Sensing Material

  • Prepare the epoxy-amine mixture by combining DGEBA epoxy resin and MACM in a stoichiometric ratio. The exact ratio depends on the equivalent weights of the specific resin and amine used. A common starting point is a 2:1 weight ratio of resin to MACM, but this should be optimized.[12]

  • Thoroughly mix the components in a glass vial for 10 minutes until a homogeneous, viscous liquid is formed.

  • Cure the mixture in an oven at 80°C for 2 hours, followed by a post-cure at 120°C for 2 hours. The result will be a hard, cross-linked polymer.

  • Grind the cured polymer into a fine powder using a mortar and pestle, then sieve to ensure a consistent particle size (<50 μm). This is now the "sensing modifier."

Part B: Fabrication of the Modified Carbon Paste Electrode (MCPE)

  • Create the modified carbon paste by thoroughly mixing 70% (w/w) graphite powder, 10% (w/w) of the sensing modifier powder, and 20% (w/w) mineral oil in a mortar.

  • Homogenize the paste for at least 20 minutes until it has a uniform, dense consistency.

  • Pack a portion of this paste firmly into the cavity of the electrode holder.

  • Smooth the electrode surface by rubbing it on a clean piece of weighing paper until it appears shiny and uniform.

Part C: Electrochemical Detection of Pb²⁺

  • Prepare a series of Pb²⁺ standard solutions in 0.1 M acetate buffer (pH 5.5).

  • Set up a three-electrode electrochemical cell with the fabricated MCPE as the working electrode, a Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.

  • Immerse the electrodes in the test solution.

  • Perform the SWASV measurement with the following typical parameters (optimization is recommended):

    • Preconcentration Step: Apply a potential of -1.2 V for 300 seconds with stirring.

    • Stripping Step: Scan the potential from -1.2 V to -0.2 V using a square wave waveform (e.g., frequency: 25 Hz, amplitude: 50 mV, step potential: 4 mV).

  • Record the resulting voltammogram. A peak around -0.6 V to -0.4 V (vs. Ag/AgCl) should correspond to the stripping of Pb.

  • Construct a calibration curve by plotting the peak current versus the Pb²⁺ concentration.

Data Presentation & Expected Performance

A well-fabricated sensor should exhibit a linear relationship between the stripping peak current and the Pb²⁺ concentration over a defined range.

Parameter Expected Performance
Linear Range 1 µg/L - 100 µg/L (ppb)
Limit of Detection (LOD) < 0.5 µg/L
Response Time ~ 5 minutes (including preconcentration)
Selectivity Good selectivity against common interfering ions like Zn²⁺, Cd²⁺, and Cu²⁺ (though high concentrations of Cu²⁺ may interfere).
Reproducibility (RSD) < 5% for n=5 measurements

The workflow for fabricating this electrochemical sensor is summarized in the diagram below.

G cluster_prep Sensing Material Preparation cluster_fab Electrode Fabrication cluster_detect Electrochemical Detection MACM MACM Diamine Mix Mix & Cure (80°C -> 120°C) MACM->Mix Epoxy DGEBA Epoxy Resin Epoxy->Mix Grind Grind & Sieve Mix->Grind Modifier Sensing Modifier (Fine Powder) Grind->Modifier MixPaste Homogenize Paste Modifier->MixPaste Graphite Graphite Powder Graphite->MixPaste Oil Mineral Oil Oil->MixPaste Pack Pack & Polish MixPaste->Pack MCPE Final MCPE Sensor Pack->MCPE Preconcentrate Step 1: Preconcentrate Pb²⁺ (-1.2 V, 300s) MCPE->Preconcentrate Use in Cell Strip Step 2: Strip Pb (Scan to -0.2 V) Preconcentrate->Strip Signal Measure Peak Current Strip->Signal Calibrate Correlate to Concentration Signal->Calibrate G MACM_POP MACM-based Polymer (Electron-Rich Fluorophore) Emission Fluorescence Emission (High Intensity) MACM_POP->Emission In absence of DNP Interaction Ground-State Complex Formation (Electron Transfer) MACM_POP->Interaction Excitation Light Excitation (e.g., 350 nm) Excitation->MACM_POP DNP DNP Analyte (Electron-Deficient Quencher) DNP->Interaction Quenched Non-Radiative Decay (Low/No Emission) Interaction->Quenched In presence of DNP

Caption: Logical diagram of the fluorescence quenching mechanism.

Troubleshooting & Expert Insights

  • Poor Electrode Reproducibility (Electrochemical Sensor): This is often due to non-homogeneous carbon paste. Ensure extremely thorough mixing of the graphite, modifier, and oil. Also, develop a consistent packing and polishing technique to ensure a uniform surface area for each new electrode.

  • Low Fluorescence Intensity (Optical Sensor): If the synthesized polymer has weak fluorescence, it may indicate incomplete polymerization or the presence of quenching impurities. Ensure all reagents and solvents are of high purity and that the reaction is carried out under strictly anhydrous and inert conditions.

  • Interference from Other Ions: In the heavy metal sensor, high concentrations of ions like Cu²⁺ can sometimes compete for binding sites. This can be mitigated by using a masking agent in the buffer solution or by performing measurements at a pH where the binding affinity for the target ion (Pb²⁺) is maximized relative to interfering ions.

  • Amine Stoichiometry: The ratio of amine to the cross-linker (epoxy or aldehyde) is critical. [12]An off-stoichiometric ratio can lead to an incompletely cured network, which may leach unreacted components or have suboptimal mechanical and chemical properties. Always calculate ratios based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW).

Conclusion and Future Outlook

4,4'-Methylenebis(2-methylcyclohexylamine) is more than a simple curing agent; it is a versatile and powerful building block for creating a new generation of chemical sensors. The inherent reactivity of its amine groups provides a robust platform for developing sensors based on diverse transduction mechanisms, including electrochemistry and fluorescence. The protocols outlined here for detecting heavy metals and nitroaromatics serve as a foundational template for researchers.

Future work in this area will likely focus on integrating these MACM-based polymers with modern sensor platforms, such as screen-printed electrodes or fiber optics, to create low-cost, portable devices for in-field analysis. [10][13]Furthermore, by grafting more sophisticated and highly selective recognition elements onto the MACM polymer backbone, it will be possible to develop advanced sensors for complex applications in medical diagnostics, environmental monitoring, and homeland security.

References

  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023). RSC Sustainability.
  • Highly Efficient Capture of Heavy Metal Ions on Amine-Functionalized Porous Polymer Gels. (2023). Gels.
  • The Effect of Amine-Functional Group on Heavy Metal Ion Detection of a Cu-Based Metal-Organic Framework. (2021). Nanochemistry Research.
  • The synthesis of 4,4'-methylenebis(cyclohexylamine)-based porous organic polymers via nucleophilic substitution reactions for uptaking iodine and fluorescence sensing to dinitrophenol. (2020). ResearchGate.
  • (PDF) Highly Efficient Capture of Heavy Metal Ions on Amine-Functionalized Porous Polymer Gels. (2023). ResearchGate.
  • High-Affinity Detection and Capture of Heavy Metal Contaminants using Block Polymer Composite Membranes. (2018). ACS Central Science.
  • 4,4'-Methylenebis(2-methylcyclohexylamine). MySkinRecipes.
  • (PDF) Aromatic Polyamides. (2018). ResearchGate.
  • Factory Supply 4,4'-Methylenebis(2-methylcyclohexylamine) / MACM CAS 6864-37-5. UCHEM.
  • 4,4'-Methylenebis(2-methylcyclohexylamine) (mixture of isomers). Aladdin.
  • Different approaches for fabrication of low-cost electrochemical sensors. (2021). LSNano.
  • Strategy, Design, and Fabrication of Electrochemical Biosensors: A Tutorial. (2024). Semantic Scholar.
  • (PDF) Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. (2023). ResearchGate.
  • 4,4'-METHYLENEBIS(2-METHYLCYCLOHEXYLAMINE). Chemdad.
  • MXenes-Based Bioanalytical Sensors: Design, Characterization, and Applications. (2020). MDPI.
  • Customizable Fabrication Process for Flexible Carbon-Based Electrochemical Biosensors. (2023). Semantic Scholar.
  • Polyamides derived from cyclohexanebis. (1961). Google Patents.
  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006). Adhesives & Sealants Industry.
  • 4,4'-Methylenebis(2-methylcyclohexylamine), 99%, mixture of isomers 250 mL. Fisher Scientific.
  • Customizable Fabrication Process for Flexible Carbon-Based Electrochemical Biosensors. (2023). MDPI.
  • Multi-enzyme co-embedded organic–inorganic hybrid nanoflowers: synthesis and application as a colorimetric sensor. (2014). Nanoscale.
  • Synthesis, Evaluation, and Electrochemical Detection Application of Magnetic Molecularly Imprinted Polymers for. (2023). ResearchGate.

Sources

Application Notes and Protocols for Polymer Cross-linking with Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Cycloaliphatic Diamine Cross-linker

Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, is a versatile and highly effective cross-linking agent, primarily utilized in the curing of epoxy resins.[1][2] Its unique molecular structure, characterized by two cyclohexyl rings and primary amine functionalities, imparts a desirable combination of properties to the resulting polymer networks. This includes excellent thermal stability, robust mechanical strength, and notable chemical resistance. The cycloaliphatic nature of this cross-linker also contributes to superior color stability and resistance to yellowing, making it a preferred choice for high-performance coatings and composites.[3] Beyond epoxy resins, this diamine also finds applications in the synthesis of fully aliphatic polyimides and polyimide-siloxanes, further highlighting its versatility in advanced polymer synthesis.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound for polymer cross-linking. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and present key data to enable the successful design and execution of your cross-linking experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the cross-linking agent is paramount for accurate formulation and safe handling. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₃₀N₂[1][6]
Molecular Weight 238.41 g/mol [1][6]
Appearance Colorless to light yellow liquid[4]
Density 0.95 g/mL (water = 1)[4]
Boiling Point 342 °C[4]
Melting Point -7 °C[4]
Solubility in Water 0.4 g/100 mL at 20 °C[4]

The Cross-linking Mechanism: A Tale of Two Amines

The primary application of this compound is in the curing of epoxy resins. The cross-linking process is a classic example of nucleophilic addition, where the primary amine groups of the diamine attack the electrophilic carbon atoms of the epoxide rings in the epoxy resin. This reaction leads to the opening of the epoxide ring and the formation of a stable covalent bond, resulting in a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, three-dimensional polymer network.

The reaction proceeds in two main steps:

  • Primary Amine Addition: A primary amine hydrogen atom attacks an epoxide ring, forming a hydroxyl group and a secondary amine.

  • Secondary Amine Addition: The hydrogen atom of the newly formed secondary amine attacks another epoxide ring, further extending the cross-linked network.

It is important to note that the reactivity of the primary and secondary amines can differ, which can influence the curing kinetics and the final properties of the cross-linked polymer.

Cross-linking Mechanism cluster_reactants Reactants cluster_products Products Epoxy_Resin Epoxy Resin (with epoxide groups) Crosslinked_Polymer Cross-linked Polymer Network (with hydroxyl groups and tertiary amines) Epoxy_Resin->Crosslinked_Polymer Ring Opening & Bond Formation Diamine This compound (with primary amine groups) Diamine->Epoxy_Resin Nucleophilic Attack

Caption: The cross-linking of epoxy resins with this compound.

Experimental Protocol: Cross-linking of a Bisphenol A Epoxy Resin

This protocol provides a detailed, step-by-step methodology for the cross-linking of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound. This serves as a foundational procedure that can be adapted for other epoxy systems or more specialized applications.

Materials and Equipment
  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator

  • Programmable oven

  • Analytical balance

  • Personal protective equipment (gloves, safety glasses, lab coat)

Stoichiometry Calculation: The Key to a Well-Cured Network

The optimal properties of a cross-linked polymer are achieved when the epoxy resin and the curing agent are mixed in the correct stoichiometric ratio. The calculation is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

The AHEW of this compound can be calculated as follows:

  • AHEW = Molecular Weight / Number of Active Hydrogens

  • The molecular weight is 238.41 g/mol .

  • Each primary amine group has two active hydrogens, and there are two primary amine groups per molecule, for a total of 4 active hydrogens.

  • AHEW = 238.41 / 4 = 59.6 g/equivalent

The amount of curing agent required per 100 grams of epoxy resin (phr) is then calculated using the following formula:

  • phr = (AHEW / EEW) * 100

For a typical DGEBA resin with an EEW of 188 g/equivalent , the calculation would be:

  • phr = (59.6 / 188) * 100 = 31.7 phr

This means that for every 100 grams of DGEBA epoxy resin, 31.7 grams of this compound should be used.

Experimental Workflow

Experimental_Workflow Start Start Degas 1. Degas Epoxy Resin (Vacuum desiccator) Start->Degas Weigh 2. Weigh Resin and Curing Agent (Analytical balance) Degas->Weigh Mix 3. Mix Thoroughly (Manual or mechanical) Weigh->Mix Degas_Mix 4. Degas Mixture (Vacuum desiccator) Mix->Degas_Mix Pour 5. Pour into Mold Degas_Mix->Pour Cure 6. Curing Schedule (Programmable oven) Pour->Cure Post_Cure 7. Post-Curing (Optional) (Elevated temperature) Cure->Post_Cure Characterize 8. Characterization (Mechanical, Thermal, etc.) Post_Cure->Characterize End End Characterize->End

Sources

Application Note: A Comprehensive Guide to the Characterization of Polyamides Derived from Bis(p-aminocyclohexyl)methane (PACM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyamides (PAs) derived from the cycloaliphatic diamine bis(p-aminocyclohexyl)methane (PACM) represent a unique class of engineering thermoplastics. The incorporation of the bulky, non-planar cyclohexyl rings into the polymer backbone disrupts the extensive hydrogen bonding typically seen in linear aliphatic polyamides like PA66. This structural modification imparts a valuable combination of properties, including excellent optical clarity, high toughness, good thermal stability, and improved dimensional stability due to lower moisture absorption.[1][2] These characteristics make PACM-based polyamides, such as PA PACM12 (derived from PACM and 1,12-dodecanedioic acid), highly desirable for demanding applications in the automotive, industrial, and consumer goods sectors.[3][4]

This application note provides a comprehensive, multi-faceted guide for researchers and scientists on the essential techniques and protocols for the robust characterization of PACM-based polyamides. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a thorough understanding of the structure-property relationships that define these high-performance materials.

Synthesis Overview: The Foundation of Material Properties

A fundamental understanding of the material's synthesis is crucial for its subsequent characterization. PACM-based polyamides are typically synthesized via a step-growth polycondensation reaction. This process involves reacting the PACM diamine with a linear aliphatic dicarboxylic acid (or its diacyl chloride equivalent) at elevated temperatures, leading to the formation of amide linkages and the elimination of a small molecule, such as water.[5][6]

Synthesis PACM Bis(p-aminocyclohexyl)methane (PACM Diamine) Monomers PACM->Monomers Diacid Dicarboxylic Acid (e.g., Dodecanedioic Acid) Diacid->Monomers Polymer PACM-based Polyamide + H₂O Monomers->Polymer Polycondensation (Heat, Vacuum)

Caption: General synthesis scheme for PACM-based polyamides.

A Systematic Workflow for Comprehensive Characterization

A systematic approach is essential to build a complete profile of a PACM-based polyamide. The following workflow outlines the logical progression from fundamental structural verification to performance-based mechanical testing. Each step provides critical data that informs the next, creating a holistic understanding of the material.

Workflow cluster_synthesis Material Genesis cluster_structural 1. Structural & Molecular Verification cluster_thermal 2. Thermal Properties cluster_morphology 3. Solid-State Morphology cluster_mechanical 4. Mechanical Performance Synthesis Polymer Synthesis FTIR FTIR Spectroscopy Synthesis->FTIR Verify Structure NMR NMR Spectroscopy Synthesis->NMR Verify Structure GPC GPC / SEC FTIR->GPC Confirm Polymer & Assess MW Viscometry Solution Viscometry FTIR->Viscometry Confirm Polymer & Assess MW NMR->GPC Confirm Polymer & Assess MW NMR->Viscometry Confirm Polymer & Assess MW DSC Differential Scanning Calorimetry (DSC) GPC->DSC Analyze Thermal Transitions Viscometry->DSC Analyze Thermal Transitions TGA Thermogravimetric Analysis (TGA) DSC->TGA XRD X-Ray Diffraction (XRD) DSC->XRD Investigate Crystallinity DMA Dynamic Mechanical Analysis (DMA) TGA->DMA Tensile Tensile Testing DMA->Tensile XRD->Tensile Correlate to Performance Flexural Flexural Testing Tensile->Flexural Impact Impact Testing Flexural->Impact

Caption: A logical workflow for the characterization of PACM-based polyamides.

Part 1: Molecular and Structural Characterization

This initial phase confirms the successful synthesis of the polyamide and determines its fundamental molecular characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR spectroscopy is a rapid and powerful technique to confirm the formation of the defining amide linkages and verify the presence of key functional groups from the monomers.[7][8] It serves as a primary identity check for the synthesized polymer.

  • Protocol: Attenuated Total Reflectance (ATR-FTIR)

    • Sample Preparation: No specific preparation is needed for solid samples (e.g., pellets, films). Ensure the sample surface is clean.

    • Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

    • Sample Analysis: Place the polyamide sample directly on the ATR diamond crystal. Apply consistent pressure using the built-in clamp to ensure good contact.

    • Data Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is usually sufficient.

  • Data Interpretation: The resulting spectrum should display characteristic peaks confirming the polyamide structure.[9][10]

Wavenumber (cm⁻¹)AssignmentSignificance
~3300N-H stretchingConfirms presence of the amide group.
2925 & 2850Asymmetric & Symmetric C-H stretchingCharacteristic of cyclohexyl and aliphatic CH₂ groups.
~1635C=O stretching (Amide I band)Confirms formation of the amide carbonyl.
~1540N-H bending (Amide II band)Confirms formation of the N-H bond within the amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous, detailed structural information at the atomic level. It is used to confirm the polymer's repeat unit structure and can be used to determine copolymer composition if multiple monomers are used.

  • Protocol: ¹H NMR

    • Solvent Selection: PACM-based polyamides often require strong, acidic solvents for dissolution. Deuterated sulfuric acid (D₂SO₄) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d2) are common choices.

    • Sample Preparation: Dissolve 5-10 mg of the polymer in ~0.7 mL of the deuterated solvent in an NMR tube. Gentle heating may be required.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. The chemical shifts of the protons on the PACM and diacid units can be integrated to confirm a 1:1 stoichiometric incorporation.

Molecular Weight Determination: GPC and Solution Viscosity
  • Rationale: The molecular weight and its distribution (polydispersity) are paramount as they directly influence nearly all end-use properties, including mechanical strength, toughness, and melt processability.[3]

  • Protocol: Gel Permeation Chromatography (GPC/SEC)

    • System: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.

    • Mobile Phase: HFIP containing a salt like sodium trifluoroacetate (e.g., 0.02 M NaTFA) is effective for dissolving polyamides and preventing aggregation on the column.[3]

    • Columns: Use columns specifically designed for polar polymers and aggressive solvents (e.g., modified silica or fluorinated polymer-based columns).

    • Calibration: Create a calibration curve using narrow-polydispersity poly(methyl methacrylate) (PMMA) standards. Note that this provides a relative, not absolute, molecular weight.

    • Sample Preparation: Dissolve the polyamide in the mobile phase at a concentration of ~1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.

    • Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average (Mn), weight-average (Mw), and polydispersity index (PDI = Mw/Mn).

Part 2: Thermal Properties and Stability

The thermal behavior of PACM-based polyamides dictates their processing window and maximum service temperature.

Differential Scanning Calorimetry (DSC)
  • Rationale: DSC is the primary technique for determining key thermal transitions: the glass transition temperature (Tg), where the amorphous regions transition from a rigid to a rubbery state; the crystallization temperature (Tc); and the melting temperature (Tm).[1][11][12] The Tg is particularly important for amorphous or semi-crystalline polymers like PACM-based polyamides as it often defines the upper service temperature.

  • Protocol: Heat-Cool-Heat Cycle

    • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it.

    • First Heating Scan: Heat the sample from ambient temperature to well above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step erases any prior thermal history from processing.

    • Controlled Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting temperature. This allows for observation of the crystallization behavior (Tc).

    • Second Heating Scan: Heat the sample again at 10°C/min. Data from this second scan is used for reporting Tg and Tm, as it reflects the intrinsic material properties.

  • Data Interpretation:

    • Tg: Observed as a step-change in the heat flow curve on the second heating scan.

    • Tc: An exothermic peak observed during the cooling scan.

    • Tm: An endothermic peak observed on the heating scans. For semi-crystalline PACM polyamides, this peak may be broad.[1]

    • Degree of Crystallinity (%Xc): Can be estimated from the second heating scan using the formula: %Xc = (ΔHₘ / ΔHₘ⁰) × 100 where ΔHₘ is the measured heat of fusion and ΔHₘ⁰ is the theoretical heat of fusion for a 100% crystalline sample of the specific polyamide.

Thermogravimetric Analysis (TGA)
  • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability and decomposition temperature (Td).[13][14] This is essential for defining the maximum processing temperature before degradation occurs.

  • Protocol:

    • Sample Preparation: Place 10-15 mg of the polyamide sample into a ceramic or platinum TGA pan.

    • Analysis: Heat the sample from ambient temperature to ~600-800°C at a rate of 10°C or 20°C/min.

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to measure thermal stability. A parallel run in an air atmosphere can be performed to assess oxidative stability.

  • Data Interpretation: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5). PACM-based polyamides generally exhibit high thermal stability, with decomposition often beginning above 400°C.[15]

PropertyTypical Range for PA PACM12Technique
Glass Transition Temp. (Tg)140 - 160 °CDSC
Melting Temp. (Tm)210 - 230 °C (often broad)DSC
Decomposition Temp. (Td5)> 400 °C (in N₂)TGA

Part 3: Solid-State Structure and Mechanical Performance

This final phase connects the molecular and thermal properties to the macroscopic performance of the material, which is critical for its intended application.

Wide-Angle X-Ray Diffraction (WAXD)
  • Rationale: While the bulky PACM monomer promotes amorphous character, some degree of crystallinity can exist, profoundly impacting mechanical properties. WAXD is used to probe this semi-crystalline nature.[11] It can identify the crystal structures present and provide an independent measure of the degree of crystallinity.[16]

  • Protocol:

    • Sample Preparation: A flat sample, such as a compression-molded film or a polished section of an injection-molded part, is required.

    • Data Acquisition: The sample is scanned over a 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).

    • Data Analysis: The resulting diffractogram shows sharp peaks corresponding to crystalline domains superimposed on a broad amorphous halo. The degree of crystallinity is determined by deconvoluting the areas of the crystalline peaks and the amorphous halo.

Mechanical Properties Testing
  • Rationale: Mechanical testing quantifies the material's response to applied forces, providing key engineering data such as strength, stiffness, and toughness.[17][18] For polyamides, it is absolutely critical to control for moisture content, as absorbed water acts as a plasticizer and significantly affects properties.[19][20]

  • Protocols: Standardized test specimens (e.g., "dog bones" for tensile tests) should be produced by injection molding. All testing must be performed according to established international standards.[21][22][23]

    • Conditioning: Prior to testing, all specimens must be conditioned to a consistent state. Common conditions include:

      • Dry-as-molded (DAM): Tested immediately after molding or after drying in a desiccator.

      • Conditioned: Stored at a standard atmosphere (e.g., 23°C, 50% Relative Humidity) until moisture equilibrium is reached.

    • Tensile Test (ISO 527-1/-2): Measures tensile modulus (stiffness), tensile strength (stress at break), and elongation at break (ductility).[24]

    • Flexural Test (ISO 178): Measures flexural modulus (stiffness in bending) and flexural strength.[23]

    • Impact Test (ISO 179, Charpy): Measures the energy absorbed by a notched or unnotched specimen upon impact, indicating the material's toughness.

Mechanical Property (Conditioned)Representative ValueStandard
Tensile Modulus1800 - 2200 MPaISO 527
Tensile Strength60 - 80 MPaISO 527
Elongation at Break> 50%ISO 527
Notched Charpy Impact> 5 kJ/m²ISO 179

Conclusion

The characterization of PACM-based polyamides requires a multi-technique approach that links molecular structure to thermal behavior and, ultimately, to end-use mechanical performance. By following the systematic workflow and detailed protocols outlined in this note, researchers can generate reliable, comprehensive data to fully understand and exploit the unique capabilities of these advanced materials. The interplay between the amorphous nature imparted by the PACM monomer and the potential for limited crystallinity is key to their performance, making a thorough analysis by DSC and WAXD, correlated with mechanical testing, an essential component of any research or development program.

References

  • EUROLAB. (n.d.). EN ISO 307 Plastics - Polyamides - Standard Test Method for Determination of Viscosity Number.
  • ZwickRoell. (n.d.). ISO standards: overview for metals, plastics, composites & the medical industry.
  • ASTM International. (2012). ASTM D6779-12 - Standard Classification System for and Basis of Specification for Polyamide Molding and Extrusion Materials (PA).
  • Leone, N., De Wildeman, S., & Bernaerts, K. (2020). Towards High-performance Materials Based on Carbohydrate-Derived Polyamide Blends. ResearchGate.
  • ASTM International. (2023). WK85670 - New Specification for Polyamide 66 (PA66) Gas Pressure Pipe, Tubing, and Fittings1.
  • Plásticos de Lezo. (2025). ISO Standards for Plastics: Quality, Safety & Sustainability.
  • ASTM International. (2021). D6779 Standard Classification System for and Basis of Specification for Polyamide Molding and Extrusion Materials (PA).
  • ADMET. (2024). 8 Most Used ISO Standards in Material Testing.
  • ResearchGate. (n.d.). The DSC curves of PA66 and PA66/PACM6 copolymers.
  • International Organization for Standardization. (n.d.). ISO 307: Plastics — Polyamides — Determination of viscosity number.
  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
  • ASTM International. (2003). D6779 Standard Classification System for Polyamide Molding and Extrusion Materials (PA).
  • Matmatch. (n.d.). Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins.
  • Patel, K., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry, 17(2).
  • K.D. Feddersen. (n.d.). Polyamide (PA): Properties, applications and processing.
  • ResearchGate. (n.d.). ¹H−NMR spectra of PA66 and PA66/PACM6. (b) FT−IR spectra of....
  • ResearchGate. (n.d.). FTIR spectra of polyamide-6 fiber treated at different temperatures for 2 min.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides.
  • MDPI. (2022). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. Polymers, 14(9), 1833.
  • PolyJarid. (n.d.). Polyamide.
  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • Chemistry For Everyone. (2025). What Are Polyamide Properties?. YouTube.
  • Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • A-Level Chemistry. (n.d.). Polyamides.
  • Lirias. (n.d.). DSC and XRD Crystallinity Measurements for Carbon Fiber-reinforced Polyamide-6 Laminates Processed at Different Cooling Rates.
  • Save My Exams. (2024). Formation of Polyamides - A Level Chemistry Revision Notes.
  • NIH National Center for Biotechnology Information. (2021). Strain-Induced Form Transition and Crystallization Behavior of the Transparent Polyamide. Polymers, 13(6), 978.
  • BioResources. (2016). Thermal analysis of polyamide 6 composites filled by natural fiber blend. BioResources, 11(2), 3505-3517.
  • Neliti. (2014). Thermal Analysis of Polyamide-66/POSS nanocomposite fiber. International Journal of Engineering Research, 3(11), 35-39.
  • Google Patents. (2014). US20140275392A1 - Polyamide moulding compound and moulded articles produced herefrom.
  • MDPI. (2023). Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. Polymers, 15(13), 2841.
  • ResearchGate. (n.d.). Condensation Polyimides: Synthesis, Solution Behavior, and Imidization Characteristics.
  • Arnette Polymers, LLC. (n.d.). Product Information.
  • NASA Technical Reports Server. (n.d.). Crystalline polyimides.
  • ResearchGate. (2021). Strain-Induced Form Transition and Crystallization Behavior of the Transparent Polyamide.
  • ResearchGate. (2004). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane.
  • Syntech Innovation. (n.d.). Application Note AN # 98 Differentiation of polyamides via FT-IR spectroscopy.
  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents.
  • MDPI. (2020). The Effect of Crystallinity on the Toughness of Cast Polyamide 6 Rods with Different Diameters. Polymers, 12(2), 293.
  • Universität Regensburg. (2021). Dissertation: Analytical characterization of polyamide 11 used in the context of selective laser sintering.
  • ScienceDirect. (2017). Synthesis and gas transport properties of polyamide membranes containing PDMS groups. Journal of the Taiwan Institute of Chemical Engineers, 78, 390-399.

Sources

Polyamide Synthesis Utilizing Bis(4-amino-3-methylcyclohexyl)methane: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of high-performance polyamides utilizing the cycloaliphatic diamine, Bis(4-amino-3-methylcyclohexyl)methane (MACM). Polyamides derived from MACM are known for their amorphous nature, leading to excellent transparency, high glass transition temperatures, and good mechanical strength. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols for both interfacial and solution polycondensation methods. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis process.

Introduction: The Significance of MACM-based Polyamides

This compound, also known as MACM, is a cycloaliphatic diamine that serves as a valuable building block in the synthesis of specialty polyamides.[1] Unlike their aliphatic counterparts which are often semi-crystalline and opaque, polyamides synthesized from MACM are typically amorphous. This lack of crystallinity is attributed to the bulky and non-planar structure of the cyclohexyl rings, which hinders chain packing and the formation of a regular crystalline lattice. The resulting amorphous polyamides are characterized by high transparency, good thermal stability, and excellent mechanical properties. These attributes make them suitable for a range of applications, including advanced coatings, transparent engineering plastics, and matrices for composite materials.[2]

This application note will detail two primary methods for the synthesis of polyamides from MACM: interfacial polymerization and solution polycondensation. Each method offers distinct advantages and is suited for different research and development needs.

Reaction Schematics and Overview

The fundamental reaction for polyamide synthesis involves the condensation of a diamine with a diacyl chloride or a dicarboxylic acid. The following scheme illustrates the general reaction using MACM and a generic diacyl chloride.

Figure 1: General Reaction Scheme for Polyamide Synthesis from MACM

G cluster_reactants Reactants cluster_products Products MACM H₂N-R₁-NH₂ This compound (MACM) Plus1 + Diacyl_Chloride ClOC-R₂-COCl Diacyl Chloride Polyamide -[HN-R₁-NH-CO-R₂-CO]n- Polyamide Diacyl_Chloride->Polyamide Polycondensation Plus2 + HCl 2n HCl

Caption: Polycondensation reaction of MACM with a diacyl chloride to form a polyamide and hydrochloric acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of polyamides from MACM. Safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed. All manipulations involving diacyl chlorides should be performed in a well-ventilated fume hood.

Method A: Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[3][4] This technique is particularly useful for demonstrating the principles of step-growth polymerization and for producing polymer films or fibers.[5]

  • Two-Phase System: The use of an aqueous phase for the diamine and an organic phase for the diacyl chloride is central to this technique. The reaction is confined to the interface, allowing for high reaction rates.

  • Base in Aqueous Phase: Sodium hydroxide is added to the aqueous phase to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the amine groups, which would render them unreactive.

  • Solvent Choice: A non-polar organic solvent like hexane is chosen for the diacyl chloride as it is immiscible with water and does not react with the acyl chloride.

ReagentFormulaM.W. ( g/mol )Quantity
This compound (MACM)C₁₅H₃₀N₂238.422.38 g
Sebacoyl chlorideC₁₀H₁₆Cl₂O₂239.142.39 g
Sodium hydroxide (NaOH)NaOH40.000.80 g
HexaneC₆H₁₄86.18100 mL
Deionized WaterH₂O18.02100 mL
  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.38 g of MACM and 0.80 g of sodium hydroxide in 100 mL of deionized water. Stir until all solids are dissolved.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 2.39 g of sebacoyl chloride in 100 mL of hexane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to create two distinct layers. A polymer film will form at the interface.

  • Isolate the Polyamide: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards in a continuous motion. A "rope" of polyamide will be formed.

  • Wash the Polymer: Wash the collected polyamide thoroughly with deionized water to remove any unreacted monomers and salts. A final wash with acetone can aid in drying.

  • Dry the Product: Dry the polyamide in a vacuum oven at 60-80 °C overnight.

  • Characterize the Polymer: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Figure 2: Interfacial Polymerization Workflow

G A Prepare Aqueous Phase: MACM + NaOH in Water C Layer Organic Phase onto Aqueous Phase A->C B Prepare Organic Phase: Sebacoyl Chloride in Hexane B->C D Polymer Film Forms at Interface C->D E Withdraw Polyamide 'Rope' D->E F Wash with Water and Acetone E->F G Dry in Vacuum Oven F->G H Characterization (FTIR, NMR, DSC, TGA) G->H

Caption: Workflow for interfacial polymerization of MACM and sebacoyl chloride.

Method B: Solution Polycondensation

Solution polycondensation is a homogeneous reaction where both monomers are dissolved in a common solvent. This method allows for better control over stoichiometry and reaction temperature, often yielding polymers with a more uniform molecular weight distribution.

  • Solvent: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is used to dissolve both the diamine and the resulting polyamide.

  • Condensing Agent: The Yamazaki-Higashi reaction conditions, employing triphenyl phosphite (TPP) and pyridine in the presence of a salt like calcium chloride (CaCl₂), are effective for the direct polycondensation of dicarboxylic acids and diamines at moderate temperatures. This avoids the need for highly reactive and moisture-sensitive diacyl chlorides.

  • Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate and to maintain the polymer in solution.

ReagentFormulaM.W. ( g/mol )Quantity
This compound (MACM)C₁₅H₃₀N₂238.422.38 g (10 mmol)
Dodecanedioic acidC₁₂H₂₂O₄230.302.30 g (10 mmol)
N-methyl-2-pyrrolidone (NMP)C₅H₉NO99.1340 mL
PyridineC₅H₅N79.108 mL
Triphenyl phosphite (TPP)C₁₈H₁₅O₃P310.286.21 g (20 mmol)
Calcium chloride (CaCl₂)CaCl₂110.982.0 g
MethanolCH₄O32.04500 mL
  • Set up the Reaction: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add MACM (2.38 g), dodecanedioic acid (2.30 g), calcium chloride (2.0 g), and NMP (40 mL).

  • Purge with Nitrogen: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Add Reagents: While stirring, add pyridine (8 mL) and triphenyl phosphite (6.21 g) to the reaction mixture.

  • Heat the Reaction: Heat the mixture to 100-120 °C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the Polymer: After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a white solid.

  • Isolate and Wash: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol to remove any unreacted monomers and byproducts.

  • Dry the Product: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterize the Polymer: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, in addition to FTIR, NMR, DSC, and TGA.

Figure 3: Solution Polycondensation Workflow

G A Combine Reactants in NMP: MACM, Dodecanedioic Acid, CaCl₂ B Purge with Nitrogen A->B C Add Pyridine and TPP B->C D Heat at 100-120 °C for 3-4 hours C->D E Cool to Room Temperature D->E F Precipitate Polymer in Methanol E->F G Filter and Wash with Hot Methanol F->G H Dry in Vacuum Oven G->H I Characterization (GPC, FTIR, NMR, DSC, TGA) H->I

Caption: Workflow for solution polycondensation of MACM and dodecanedioic acid.

Characterization of MACM-based Polyamides

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polyamide.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond. Look for characteristic peaks:

    • N-H stretching: ~3300 cm⁻¹

    • C=O stretching (Amide I): ~1640 cm⁻¹

    • N-H bending (Amide II): ~1540 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). MACM-based polyamides are typically amorphous and will show a Tg but not a melting point (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.

Conclusion

The synthesis of polyamides from this compound offers a pathway to high-performance amorphous polymers with desirable properties such as transparency and high thermal stability. Both interfacial polymerization and solution polycondensation are effective methods for this synthesis, with the choice of method depending on the desired scale and control over the polymer properties. The protocols detailed in this application note provide a solid foundation for researchers to explore and optimize the synthesis of novel MACM-based polyamides for a variety of applications.

References

  • Scribd. (n.d.). Synthesis of Polyamide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
  • Justia Patents. (1986, January 7). Transparent copolyamide from bis(4-amino-3,5-diethyl cyclohexyl) methane.
  • Chemistry LibreTexts. (2020, June 22). Experiment 1: Polymers - Nylon 6 - 10.
  • One Part of Chemistry. (2013, July 28). Preparation of polyamide by condensation polymerization.
  • eGyanKosh. (n.d.). 1. Polycondensation.
  • CHEM 30 Organic Lab. (n.d.). Organic Polymers: The Synthesis of Nylon.

Sources

Application Notes & Protocols: Synthesis of Aqueous Polyurethane Dispersions for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aqueous polyurethane dispersions (PUDs) represent a significant advancement in polymer technology, offering a versatile platform for creating high-performance coatings, adhesives, and biomaterials. By replacing volatile organic compounds (VOCs) with water as the primary solvent, PUDs provide an environmentally responsible alternative without compromising on properties like flexibility, toughness, and abrasion resistance.[1] Their unique structure, consisting of polyurethane nanoparticles dispersed in a continuous aqueous phase, allows for the formation of durable films upon drying.[2][3] This guide provides a comprehensive overview of the synthesis of PUDs, focusing on the underlying chemical principles, common laboratory-scale methodologies, and characterization techniques. For researchers in drug development and biomedical science, the tunable biocompatibility and biodegradability of PUDs make them particularly attractive for applications such as drug delivery vehicles, medical device coatings, and tissue engineering scaffolds.[4][5][6][7]

Part 1: Fundamental Principles of PUD Synthesis

The synthesis of a stable polyurethane dispersion is a multi-step process rooted in the fundamental reaction between a diisocyanate and a polyol.[5][8] The defining feature of PUDs is the incorporation of hydrophilic groups into the polyurethane backbone, which enables self-emulsification in water.[8]

The Isocyanate-Hydroxyl Reaction

The core of polyurethane chemistry is the polyaddition reaction between a diisocyanate, which contains two isocyanate (-NCO) groups, and a polyol, which has two or more hydroxyl (-OH) groups. This reaction forms the characteristic urethane linkage (-NH-COO-). The reaction is highly sensitive to water, which can react with isocyanates to form an unstable carbamic acid that decomposes into an amine and carbon dioxide.[8]

Key Components and Their Roles

The final properties of the PUD and the resulting film are dictated by the careful selection of its constituent monomers.

  • Isocyanates: These provide the "hard segments" of the polyurethane, contributing to properties like hardness and tensile strength.[9] Common choices include aliphatic isocyanates like isophorone diisocyanate (IPDI) and 4,4′-dicyclohexylmethane diisocyanate (H12MDI) for light-stable, flexible coatings, and aromatic isocyanates like 4,4′-methylene diphenyl diisocyanate (MDI) for more rigid applications.[1][5] Aliphatic diisocyanates are often preferred for biomedical applications as they avoid the formation of potentially toxic aromatic diamines upon degradation.[5]

  • Polyols: These form the "soft segments," imparting flexibility, elasticity, and chemical resistance. The choice of polyol is critical.

    • Polyether polyols (e.g., polytetramethylene ether glycol, PTMEG) offer good hydrolytic stability and low-temperature flexibility.[1]

    • Polyester polyols (e.g., polycaprolactone, PCL) provide excellent tensile strength and abrasion resistance but are more susceptible to hydrolysis.[2]

    • Polycarbonate polyols offer a balance of properties with excellent hydrolytic stability and mechanical strength.

  • Internal Emulsifiers (Hydrophilic Monomers): This is the key component that allows the hydrophobic polyurethane to be dispersed in water.[8] The most common internal emulsifier is Dimethylolpropionic acid (DMPA) .[1][10] DMPA contains two hydroxyl groups that can react with isocyanates to become part of the polymer backbone, and a carboxylic acid group that does not react.[10] After polymerization, this carboxylic acid group is neutralized with a tertiary amine (like triethylamine, TEA) to form a carboxylate salt (-COO⁻), creating an anionic center on the polymer chain that confers water dispersibility.[1][2][10] The amount of DMPA directly influences particle size and dispersion stability; higher DMPA content generally leads to smaller, more stable particles but can also increase the water sensitivity of the final film.[9][11]

  • Chain Extenders: After the initial prepolymer is formed, a low molecular weight diol or diamine is added to increase the molecular weight. Diamines (e.g., ethylenediamine, EDA) react with the remaining isocyanate groups to form urea linkages, which create strong hydrogen bonds and significantly enhance the mechanical properties of the final polymer.[1][12]

Part 2: Common Synthetic Methodologies

While several methods exist, the two most prevalent lab-scale techniques for synthesizing PUDs are the Prepolymer Mixing Process and the Acetone Process .[1][13][14] Both begin by forming an isocyanate-terminated prepolymer.[1][13]

Comparative Overview
FeaturePrepolymer Mixing ProcessAcetone Process
Solvent Use Minimal or no organic solvent required.[13]Requires a water-miscible solvent (acetone) to control viscosity.[8][15]
Process Steps 1. Prepolymer formation. 2. Dispersion in water. 3. Chain extension in water.[13]1. Prepolymer formation in acetone. 2. Chain extension in acetone. 3. Dispersion in water. 4. Acetone removal.[1][13]
Viscosity Control Can be challenging for high solid content or high molecular weight prepolymers.[8]Acetone effectively reduces viscosity, allowing for better process control.[8][15]
Advantages Environmentally friendlier (less solvent), simpler process.[8][13]Good control over molecular weight and particle size, suitable for a wider range of formulations.[13]
Disadvantages High viscosity can be an issue; potential for side reactions of NCO with water.Requires an additional solvent removal step, increasing process time and energy.[1]
General Synthesis Workflow

The following diagram illustrates the general logical flow common to both the Prepolymer Mixing and Acetone processes for creating an anionic PUD.

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Neutralization cluster_2 Step 3: Dispersion & Chain Extension cluster_3 Final Product reactants Diisocyanate + Polyol + DMPA reactor Reaction under N2 (e.g., 80-90°C) reactants->reactor prepolymer NCO-Terminated Prepolymer reactor->prepolymer neutralization Add Tertiary Amine (e.g., TEA) Cool to ~50-60°C prepolymer->neutralization dispersion High-Shear Dispersion in Water (Phase Inversion) neutralization->dispersion chain_extension Add Diamine Chain Extender (e.g., EDA) dispersion->chain_extension pud Stable Aqueous Polyurethane Dispersion chain_extension->pud

Caption: General workflow for anionic PUD synthesis.

Part 3: Detailed Experimental Protocols

Safety Precaution: Isocyanates are sensitizers and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 3.1: Synthesis of a Polyester-Urethane Dispersion via the Acetone Process

This protocol describes the synthesis of a PUD based on a polyester polyol, IPDI, and DMPA, using acetone to manage viscosity.

Materials & Equipment:

  • Polyester polyol (e.g., Polycaprolactone diol, Mn = 2000 g/mol ), dried under vacuum.

  • Isophorone diisocyanate (IPDI).

  • Dimethylolpropionic acid (DMPA).

  • Triethylamine (TEA).

  • Ethylenediamine (EDA).

  • Acetone, anhydrous.

  • Dibutyltin dilaurate (DBTDL) catalyst (optional).

  • Four-neck round-bottom flask with mechanical stirrer, condenser, nitrogen inlet, and thermometer.

  • Heating mantle.

  • Rotary evaporator.

Experimental Workflow Diagram:

G start Charge Flask: Polyester Polyol, DMPA, Acetone heat1 Heat to 50°C Stir until dissolved start->heat1 add_ipdi Add IPDI & DBTDL (optional) heat1->add_ipdi react1 Heat to 80°C React for ~3 hrs add_ipdi->react1 test_nco Monitor NCO content (Dibutylamine back-titration) react1->test_nco cool1 Cool to 50°C test_nco->cool1 When NCO is at target value neutralize Add TEA Stir for 30 min cool1->neutralize disperse Add DI Water under high-speed stirring (e.g., 1000 rpm) neutralize->disperse chain_extend Add EDA solution dropwise Stir for 1 hr disperse->chain_extend remove_solvent Remove Acetone (Rotary Evaporator) chain_extend->remove_solvent end Final PUD Product (Filter and Store) remove_solvent->end

Caption: Workflow for the Acetone Process PUD synthesis.

Step-by-Step Procedure:

  • Prepolymer Formation: a. Charge the flask with the polyester polyol, DMPA, and a sufficient amount of acetone to achieve a manageable viscosity (typically to achieve ~70-80% solids content). b. Fit the flask with the mechanical stirrer, condenser, nitrogen inlet, and thermometer. Begin purging with dry nitrogen. c. Heat the mixture to 50°C and stir until all components are dissolved. d. Add the IPDI to the flask, followed by a catalytic amount of DBTDL if desired. e. Heat the reaction to 80°C and maintain for 2-4 hours. The progress of the reaction is monitored by titrating for the isocyanate (NCO) content until it reaches the theoretical value.

  • Neutralization and Dispersion: a. Once the target NCO content is reached, cool the prepolymer solution to 50°C. b. Add TEA to neutralize the carboxylic acid groups of the DMPA. Stir for 30 minutes. c. In a separate beaker, measure the required amount of deionized water. d. While stirring the prepolymer solution vigorously (e.g., >1000 rpm), add the deionized water quickly. This phase inversion step is critical for forming a stable dispersion.[12]

  • Chain Extension and Solvent Removal: a. Prepare a dilute solution of EDA in water. b. Add the EDA solution dropwise to the dispersion over 15-30 minutes. A slight increase in viscosity may be observed. c. Continue stirring for an additional 1 hour to complete the chain extension reaction. d. Remove the acetone using a rotary evaporator under reduced pressure. e. The final product is a milky-white polyurethane dispersion. Filter through cheesecloth to remove any small coagulum.

Protocol 3.2: Synthesis of a Polyether-Urethane Dispersion via the Prepolymer Mixing Process

This protocol uses a low-viscosity polyether polyol, which makes it suitable for the solvent-free prepolymer mixing process.

Materials & Equipment:

  • Polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 1000 g/mol ), dried under vacuum.

  • H12MDI (or other aliphatic diisocyanate).

  • Dimethylolpropionic acid (DMPA).

  • Triethylamine (TEA).

  • Ethylenediamine (EDA).

  • Four-neck round-bottom flask with mechanical stirrer, condenser, nitrogen inlet, and thermometer.

  • High-shear mixer or homogenizer.

Step-by-Step Procedure:

  • Prepolymer Formation: a. Charge the flask with the PTMEG, DMPA, and H12MDI. b. Begin stirring under a dry nitrogen atmosphere and heat to 90°C. c. Maintain the reaction for 2-3 hours, monitoring the NCO content until it reaches the calculated theoretical value.

  • Neutralization and Dispersion: a. Cool the NCO-terminated prepolymer to 60°C. b. Add the stoichiometric amount of TEA and stir for 30 minutes to ensure complete neutralization. c. The warm, neutralized prepolymer is then added to vigorously stirred, deionized water at room temperature. High shear is essential during this step to achieve a fine and stable dispersion.

  • Chain Extension: a. Once the prepolymer is fully dispersed, add a dilute aqueous solution of EDA dropwise. b. Continue stirring for 1 hour at a moderate speed to complete the chain extension. c. The resulting translucent or milky dispersion is the final product.

Part 4: Characterization of Polyurethane Dispersions

Verifying the successful synthesis and understanding the properties of the PUD are crucial. A combination of techniques is typically employed.[16]

TechniqueProperty MeasuredTypical Expected Results / Observations
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical structure confirmation.[16][17]Disappearance of the strong NCO peak (~2270 cm⁻¹) after chain extension. Appearance of urethane C=O (~1730 cm⁻¹) and urea C=O (~1640 cm⁻¹) peaks.
Dynamic Light Scattering (DLS) Average particle size and particle size distribution.[16][17]Stable PUDs typically exhibit a narrow, monomodal distribution with particle sizes in the range of 20-200 nm.
Zeta Potential Colloidal stability of the dispersion.[17]For anionic (DMPA-based) PUDs, a zeta potential of ≤ -30 mV indicates good electrostatic stability.[17]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.[3][9]Provides information on the onset of thermal degradation, which is related to the bond strengths within the hard and soft segments.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) of soft and hard segments.[9][16][17]Helps to assess the degree of phase separation between the soft (polyol) and hard (isocyanate/chain extender) segments.
Transmission Electron Microscopy (TEM) Particle morphology and size verification.[16]Visual confirmation of spherical nanoparticles and their size distribution.[1][14]
Tensile Testing (on cast films) Mechanical properties (tensile strength, elongation at break, Young's modulus).[9][16]Quantifies the film's strength and flexibility, which are directly related to the monomer composition.

Part 5: Applications in Biomedical and Drug Development

The versatility of PUDs allows for their use in a wide range of advanced applications.[4][18] Their excellent biocompatibility, combined with tunable mechanical properties and biodegradability, makes them prime candidates for medical and pharmaceutical research.[5][6][7]

  • Medical Device Coatings: PUDs can form smooth, durable, and biocompatible coatings on devices like catheters, stents, and surgical instruments to improve lubricity and reduce thrombogenicity.[4][5]

  • Wound Dressings: The ability to form flexible, breathable, yet protective films makes PUDs ideal for advanced wound dressings that maintain a moist healing environment.[6][7]

  • Drug Delivery: PUD nanoparticles can encapsulate therapeutic agents for controlled and targeted drug release. The polymer chemistry can be tailored to control the degradation rate and subsequent release profile.[4][5]

  • Tissue Engineering: Biodegradable PUDs can be fabricated into porous scaffolds that support cell adhesion and proliferation, gradually degrading as new tissue forms.[4][5][6] This is particularly promising for bone and nerve regeneration.[5][6]

Part 6: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Gelation during Prepolymer Synthesis Reaction temperature too high; incorrect stoichiometry (NCO/OH ratio < 1); presence of moisture.Control temperature carefully; ensure accurate weighing of reactants; use dried reagents and a dry nitrogen atmosphere.
High Viscosity of Prepolymer High molecular weight of prepolymer; insufficient solvent (Acetone Process).Reduce reaction time; increase NCO/OH ratio slightly; add more anhydrous acetone.
Unstable Dispersion (Phase Separation) Insufficient hydrophilic monomer (DMPA); incomplete neutralization; inadequate shear during dispersion.Increase DMPA content; ensure stoichiometric addition of TEA; increase stirring speed during phase inversion.
Large Particle Size Low DMPA content; low degree of neutralization; slow addition of water during dispersion.Increase DMPA or TEA content; add water rapidly under high shear.[11]
Gritty or Sandy Texture Localized gelation during chain extension.Dilute the chain extender (EDA) further and add it more slowly to the stirred dispersion.

References

  • Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions.
  • Fundamental insight into anionic aqueous polyurethane dispersions. SciEngine. [Link]
  • Polyurethane medical applications: biocompatibility and resistance. Synthesia. [Link]
  • Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method. MDPI. [Link]
  • Influence of the 2,2-Dimethylol Propionic Acid Content on the Structure-Properties of Waterborne Polyurethane. Scientific.Net. [Link]
  • Biomedical applications of polyurethane materials and co
  • Polyurethane (PU)
  • Influence of the 2,2-Dimethylol Propionic Acid Content on the Structure-Properties of Waterborne Polyurethane.
  • Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors.
  • Synthesis and characterization of high solid content aqueous polyurethane dispersion.
  • Effect of Acetone on the Particle Size and Storage Stability of Polyurethane Emulsion. Wiley Online Library. [Link]
  • Morphology Control in Waterborne Polyurethane Dispersion Nanocomposites through Tailored Structure, Formulation, and Processing.
  • Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA)
  • Biomedical Polyurethane-Based Materials.
  • Synthesis, morphology, and particle size control of acidic aqueous polyurethane dispersions. White Rose Research Online. [Link]
  • Upcycled Polyurethane Products Based Waterborne Polyurethane Dispersions.
  • Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions.
  • Biomedical applications of polyurethane materials and coatings.
  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace. [Link]
  • Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling W
  • Preparation of Aqueous Polyurethane Dispersions Using Aromatic Diisocyan
  • Development of a modified pre-polymer method to produce NMP-free polyurethane-urea aqueous dispersions. Biblioteca Digital do IPB. [Link]
  • Method for the preparation of aqueous polyurethane dispersions.
  • The preparation method of nonionic w
  • Polyurethane Dispersion Process by Hydrophilic Monomer Dissolution. PCI Magazine. [Link]
  • Preparation of aqueous dispersible polyurethane: Effect of acetone on the particle size and storage stability of polyurethane emulsion.

Sources

The Strategic Integration of Bis(4-amino-3-methylcyclohexyl)methane in High-Performance Polyurethane Elastomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chain Extenders in Polyurethane Architecture

Polyurethane (PU) systems are renowned for their remarkable versatility, offering a spectrum of materials from flexible foams to rigid elastomers. This adaptability is primarily governed by the phase-separated morphology of polyurethanes, which consist of alternating soft and hard segments. The soft segments, typically composed of high-molecular-weight polyols, impart flexibility and elastomeric properties. Conversely, the hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, dictate the material's hardness, thermal stability, and mechanical strength through physical crosslinking via hydrogen bonding.[1][2]

Chain extenders are, therefore, not merely passive components but crucial determinants of the final polymer's performance characteristics.[1][3] Among the various classes of chain extenders, cycloaliphatic diamines have garnered significant attention for their ability to produce light-stable and durable polyurethanes. This guide focuses on a particularly effective cycloaliphatic diamine, Bis(4-amino-3-methylcyclohexyl)methane (CAS No: 6864-37-5), also known as MACM, and its application in formulating high-performance polyurethane elastomers.

This compound (MACM): A Profile

MACM is a colorless to light-yellow viscous liquid with the chemical formula C₁₅H₃₀N₂.[4] Its unique molecular structure, featuring two cycloaliphatic rings and two primary amine groups, is central to its efficacy as a chain extender.

Key Physicochemical Properties of MACM:

PropertyValue
Molecular Weight 238.41 g/mol [4]
Appearance Colorless to yellow liquid[4]
Density 0.95 g/cm³[4]
Boiling Point 342 °C[4]
Melting Point -7 °C[4]
Solubility in Water 0.4 g/100ml at 20°C[4]

The presence of the methyl-substituted cyclohexyl groups introduces steric hindrance and a non-planar structure, which can disrupt hard segment crystallization to some extent, leading to transparent and tough elastomers. The primary amine groups exhibit high reactivity with isocyanate groups, ensuring a rapid and efficient chain extension reaction.

Causality of Performance Enhancement with MACM

The selection of MACM as a chain extender imparts several desirable attributes to the resulting polyurethane, stemming directly from its molecular architecture:

  • Enhanced Mechanical Properties: The rigid and bulky cycloaliphatic structure of MACM contributes significantly to the hard segment content, resulting in polyurethanes with high tensile strength, tear resistance, and hardness.[1]

  • Improved Thermal Stability: The stable cycloaliphatic rings enhance the thermal stability of the hard segments, leading to polymers with higher service temperatures compared to those made with linear aliphatic diamines.

  • Excellent Light Stability: Unlike aromatic diamines, which can lead to yellowing upon exposure to UV light, the aliphatic nature of MACM results in polyurethanes with superior color stability, making them suitable for outdoor applications and coatings.

  • Controlled Reactivity: While highly reactive, the steric hindrance provided by the methyl groups can modulate the reaction rate with isocyanates, allowing for better processing control compared to some linear diamines.

The following diagram illustrates the fundamental reaction in polyurethane synthesis where MACM acts as a chain extender.

polyurethane_synthesis cluster_prepolymer Isocyanate-Terminated Prepolymer cluster_chain_extender Chain Extender cluster_polyurethane Polyurethane-Urea Elastomer Prepolymer OCN-R-NHCOO-Polyol-OCONH-R-NCO Polyurethane -[CONH-R-NHCOO-Polyol-OCONH-R-NHCONH-(C₆H₁₀(CH₃))-CH₂-(C₆H₁₀(CH₃))-NHCO]n- Prepolymer->Polyurethane + MACM H₂N-(C₆H₁₀(CH₃))-CH₂-(C₆H₁₀(CH₃))-NH₂ This compound MACM->Polyurethane caption Figure 1: Polyurethane-Urea Synthesis with MACM.

Caption: Figure 1: Polyurethane-Urea Synthesis with MACM.

Comparative Performance Data

The choice of diamine chain extender significantly influences the final properties of the polyurethane elastomer. Shorter, more rigid diamines tend to produce harder, stronger materials, while longer, more flexible diamines can increase elongation. MACM, with its bulky cycloaliphatic structure, provides a unique balance of properties.

Diamine Chain ExtenderChemical StructureRelative Tensile StrengthRelative Elongation at BreakRelative Hardness (Shore A)
Ethylenediamine (EDA)H₂N-(CH₂)₂-NH₂HighLowHigh
1,4-Butanediamine (BDA)H₂N-(CH₂)₄-NH₂MediumMediumMedium
This compound (MACM) C₁₅H₃₀N₂ (Cycloaliphatic)High Medium High
Hexamethylenediamine (HMDA)H₂N-(CH₂)₆-NH₂LowHighLow

Note: This table presents a qualitative comparison based on established principles of polyurethane chemistry. Actual values will vary depending on the specific polyol, isocyanate, and synthesis conditions.[5]

Experimental Protocol: Synthesis of a High-Performance Polyurethane Elastomer

This protocol details the synthesis of a polyurethane elastomer using a two-step prepolymer method with MACM as the chain extender.

Materials
  • Polyol: Polytetramethylene ether glycol (PTMEG), hydroxyl number 56 mg KOH/g (Mw ≈ 2000 g/mol ) - dried under vacuum at 100°C for 2 hours prior to use.

  • Diisocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI) - handle with care in a well-ventilated fume hood.

  • Chain Extender: this compound (MACM) - handle with care, corrosive.[4]

  • Catalyst: Dibutyltin dilaurate (DBTDL) - use in minute quantities.

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) - ensure dryness to prevent side reactions.

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

  • Syringes for accurate liquid transfer.

  • Molds for casting the final elastomer (e.g., Teflon-coated plates).

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure

Step 1: Prepolymer Synthesis

  • Set up the reaction flask in a fume hood and ensure a dry nitrogen atmosphere is maintained throughout the reaction.

  • Charge the flask with a specific amount of dried PTMEG (e.g., 100g, 0.05 mol).

  • Begin stirring and heat the PTMEG to 70°C.

  • Slowly add H₁₂MDI to the flask using a syringe. The molar ratio of NCO/OH should be 2:1. For this example, add approximately 26.2 g (0.1 mol) of H₁₂MDI.

  • Add one drop of DBTDL catalyst to the mixture.

  • Increase the temperature to 80°C and maintain for 2-3 hours with continuous stirring. The viscosity of the mixture will increase as the prepolymer forms.

  • Monitor the reaction progress by determining the NCO content via standard titration methods (e.g., dibutylamine back-titration). The reaction is complete when the experimental NCO content matches the theoretical value.

Step 2: Chain Extension

  • Once the prepolymer synthesis is complete, cool the reactor to 60°C.

  • In a separate beaker, dissolve the stoichiometric amount of MACM in anhydrous DMAc to create a 50% (w/w) solution. The amount of MACM should be calculated to react with the remaining NCO groups (amine to isocyanate ratio of 1:1). For this example, you would need approximately 5.96 g (0.025 mol) of MACM.

  • Add the MACM solution dropwise to the stirred prepolymer over 10-15 minutes. An exothermic reaction will occur, and the viscosity will increase significantly.

  • Continue stirring for an additional 30 minutes to ensure complete mixing and reaction.

Step 3: Casting and Curing

  • Degas the resulting polyurethane-urea solution under vacuum for 10-15 minutes to remove any entrapped air bubbles.

  • Pour the viscous solution into the preheated molds.

  • Cure the cast polymer in an oven at 100°C for 16 hours.

  • After curing, allow the elastomer to cool to room temperature before demolding.

  • Post-cure the demolded elastomer sheets at room temperature for 7 days to allow for the completion of any residual reactions and for the material properties to stabilize.

Workflow Diagram

synthesis_workflow cluster_prep Prepolymer Synthesis (Step 1) cluster_ext Chain Extension (Step 2) cluster_cure Casting & Curing (Step 3) a Dry PTMEG in Flask b Add H₁₂MDI (NCO:OH = 2:1) a->b c Add DBTDL Catalyst b->c d React at 80°C for 2-3h c->d e Monitor NCO Content d->e f Cool Prepolymer to 60°C e->f g Dissolve MACM in DMAc f->g h Add MACM Solution Dropwise g->h i Stir for 30 min h->i j Degas Polymer Solution i->j k Pour into Molds j->k l Cure at 100°C for 16h k->l m Demold and Post-Cure l->m caption Figure 2: Workflow for Polyurethane Elastomer Synthesis.

Caption: Figure 2: Workflow for Polyurethane Elastomer Synthesis.

Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also toxic if it comes into contact with the skin or is inhaled.[4] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur away from incompatible materials and ignition sources. In case of spills, absorb the material with inert paper and dispose of it as hazardous waste.

Conclusion

This compound is a highly effective chain extender for the formulation of high-performance polyurethane elastomers. Its unique cycloaliphatic structure provides an excellent combination of mechanical strength, thermal stability, and light resistance. The provided protocol offers a reliable method for synthesizing these advanced materials. By understanding the structure-property relationships and adhering to safe handling practices, researchers and scientists can leverage the benefits of MACM to develop innovative polyurethane solutions for a wide range of demanding applications.

References

  • ResearchGate. (n.d.). Basic Recipe for the Synthesis of Polyurethane Dispersions.
  • ResearchGate. (2025). Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments.
  • American Chemical Society. (n.d.). Polyurethanes with a diamine-diamide chain extender.
  • API Polyurethane. (n.d.). The Role of PU Chain Extenders in Polyurethane Elastomers.
  • ResearchGate. (2025). Design-properties relationships of polyurethanes elastomers depending on different chain extenders structures.
  • Taylor & Francis eBooks. (n.d.). Polyurethane Elastomers with Multiple Chain Extenders.
  • ResearchGate. (2015). Synthesis and characterization of Polyurethane-Urea elastomer with dianiline chain extender.
  • MDPI. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane.
  • Google Patents. (n.d.). US5821316A - Polyurethane prepolymers for making elastomers having improved dynamic properties.
  • Google Patents. (n.d.). US6133415A - Process for making polyurethane prepolymers.
  • IDOSI Journals. (2013). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions.
  • MDPI. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications.
  • ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?.
  • ResearchGate. (n.d.). Materials Wed In the synthesis of these polyurethane elastomers.
  • Google Patents. (n.d.). US4931487A - Chain extenders for polyurethanes.
  • ResearchGate. (2025). Synthesis and Characterization of Polyurethane Elastomers.
  • DTIC. (n.d.). Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate).
  • Google Patents. (n.d.). WO2012078322A1 - Polyurethane elastomers made using mixtures of aliphatic diol chain extender and secondary amine.
  • MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
  • ResearchGate. (2009). Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane.
  • PubChem. (n.d.). This compound.
  • Biblioteka Nauki. (n.d.). Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Epoxy Cure Speed with Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for epoxy systems utilizing Bis(4-amino-3-methylcyclohexyl)methane as a curing agent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cure speed of their epoxy formulations. Here, we address common issues encountered during experimentation through a detailed question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: My epoxy formulation is curing much slower than expected. What are the primary factors I should investigate?

A1: A slower-than-expected cure rate with this compound, a cycloaliphatic amine, can be attributed to several key factors.[1] Cycloaliphatic amines inherently have a more stable reactivity profile compared to aliphatic amines.[2][3] The primary areas to investigate are:

  • Temperature: The curing reaction between an epoxy resin and an amine hardener is highly temperature-dependent. Low ambient temperatures will significantly slow down the reaction rate.

  • Stoichiometry: An incorrect mix ratio of epoxy resin to the amine hardener is a common cause of curing issues. An excess or deficiency of the curing agent can lead to an incomplete reaction and poor polymer network formation.[4]

  • Moisture Contamination: Amines can react with atmospheric carbon dioxide and moisture, a phenomenon known as "amine blush," which can interfere with the curing process and affect surface quality.[4]

Q2: How does temperature specifically affect the cure speed of this system?

A2: Temperature is a critical catalyst for the epoxy-amine reaction. Increasing the temperature provides the necessary activation energy for the amine hydrogens to react with the epoxy groups. For this compound, elevated temperatures are often required to achieve a full and efficient cure. A typical approach involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure maximum cross-linking and optimal final properties.[5][6]

Q3: I'm unsure about the correct mix ratio. How do I calculate the proper stoichiometry?

A3: The correct stoichiometric ratio is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.[7] The goal is to have one active amine hydrogen for every epoxy group. The calculation is as follows:

Parts by Weight of Amine per 100 Parts of Resin (PHR) = (AHEW / EEW) x 100

The molecular weight of this compound is approximately 238.41 g/mol .[8] Since it has four active amine hydrogens (two per primary amine group), its AHEW is approximately 59.6 g/eq. You will need to obtain the EEW from your epoxy resin's technical data sheet.

Q4: Can I use accelerators to speed up the cure? If so, what are the potential trade-offs?

A4: Yes, accelerators can be used to increase the cure rate. Common accelerators include tertiary amines, certain alcohols, and some organometallic compounds. However, their use can have trade-offs:

  • Reduced Pot Life: The working time of the mixed system will be significantly shorter.

  • Increased Exotherm: The curing reaction is exothermic, and an accelerator can increase the peak temperature, potentially leading to thermal stresses or degradation.

  • Altered Final Properties: The final mechanical and thermal properties of the cured epoxy may be altered. It is crucial to perform thorough testing to ensure the final product meets your requirements.

Q5: My cured epoxy has a tacky or greasy surface. What causes this and how can I prevent it?

A5: A tacky or greasy surface is often due to "amine blush." This occurs when the amine curing agent reacts with carbon dioxide and moisture in the air to form carbamates on the surface.[4] This is more common with slower-curing systems and at lower temperatures or high humidity.

Prevention Strategies:

  • Control the Environment: Cure in a controlled environment with lower humidity.

  • Increase Cure Temperature: A higher initial cure temperature can accelerate the surface cure and reduce the time available for blushing to occur.

  • Post-Cure: A proper post-cure at an elevated temperature can often remedy a slightly tacky surface by driving the reaction to completion.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues with epoxy cure speed when using this compound.

Issue 1: Extremely Slow or No Curing at Ambient Temperature
Potential Cause Verification Step Recommended Solution
Low Ambient Temperature Measure the temperature of your curing environment.Increase the ambient temperature to a minimum of 20-25°C. For optimal results, consider a heated cure schedule.[5]
Incorrect Stoichiometry Recalculate the required PHR using the AHEW of your amine and the EEW of your resin.[9] Verify your weighing procedure.Prepare a new batch with the corrected mix ratio. Small test batches are recommended.
Expired or Contaminated Materials Check the expiration dates on your resin and hardener. Inspect for any signs of crystallization or discoloration.Use fresh, unexpired materials. Ensure all mixing equipment is clean and dry.[10]
Issue 2: Cured Epoxy is Brittle or has Poor Mechanical Properties
Potential Cause Verification Step Recommended Solution
Incomplete Curing Perform a thermal analysis (e.g., DSC) to determine the glass transition temperature (Tg) and check for any residual exotherm.Implement a post-curing step at a temperature above the initial Tg. A common schedule is 2-4 hours at 120-150°C.[6]
Off-Ratio Mixing Even slight deviations from the optimal stoichiometry can lead to a less cross-linked and more brittle network.[4]Re-evaluate your mix ratio calculation and weighing accuracy.
Thermal Stress from Rapid Curing If using a very high initial cure temperature, thermal stresses can build up.Use a step-cure process: an initial cure at a moderate temperature (e.g., 70-90°C) followed by a ramp-up to a higher post-cure temperature (e.g., 165-185°C).[5]
Issue 3: Variable Cure Speeds Between Batches
Potential Cause Verification Step Recommended Solution
Inconsistent Temperature Control Monitor and log the temperature throughout the curing process for different batches.Use a calibrated oven or curing chamber with precise temperature control.
Variations in Component Weighing Review your weighing procedures and the accuracy of your balance.Calibrate your balance regularly. For smaller batches, use a balance with higher precision.
Incomplete Mixing Visually inspect the mixed components for any streaks or areas of uneven color.Mix thoroughly for a specified amount of time, scraping the sides and bottom of the mixing container.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Determining Optimal Stoichiometry
  • Obtain EEW and AHEW: Find the Epoxide Equivalent Weight (EEW) from the technical data sheet of your epoxy resin. The Amine Hydrogen Equivalent Weight (AHEW) for this compound is approximately 59.6 g/eq.

  • Calculate Theoretical PHR: Use the formula: PHR = (AHEW / EEW) x 100.

  • Prepare Test Batches: Prepare a series of small batches with varying amine concentrations around the calculated PHR (e.g., 90%, 95%, 100%, 105%, 110% of the theoretical amount).

  • Cure and Test: Cure all batches under the same conditions. Evaluate the cured samples for hardness, glass transition temperature (Tg) via DSC, and visual appearance. The optimal stoichiometry will typically yield the highest Tg and best overall properties.

Protocol 2: Optimizing Cure Schedule
  • Prepare Stoichiometrically Correct Samples: Use the optimal mix ratio determined in Protocol 1.

  • Initial Cure Study: Cure samples at different initial temperatures (e.g., 60°C, 80°C, 100°C) for a set time (e.g., 1-2 hours).

  • Post-Cure Study: Take the samples from the initial cure study and subject them to different post-cure temperatures (e.g., 125°C, 150°C, 175°C) for a set time (e.g., 2-3 hours).

  • Analyze Properties: Measure the Tg and mechanical properties (e.g., tensile strength, flexural modulus) for each cure schedule. The optimal schedule will provide the desired balance of properties in the shortest time.

Visualizing the Curing Process

CuringProcess cluster_Inputs Inputs cluster_Process Curing Stages cluster_Outputs Outputs Resin Epoxy Resin (with EEW) Mixing Accurate Stoichiometric Mixing Resin->Mixing Hardener This compound (AHEW ≈ 59.6) Hardener->Mixing InitialCure Initial Cure (e.g., 70-90°C, 1-2 hrs) Mixing->InitialCure Heat Input PostCure Post-Cure (e.g., 125-185°C, 2-4 hrs) InitialCure->PostCure Ramp Temperature CuredEpoxy Fully Cured Epoxy PostCure->CuredEpoxy Properties Desired Mechanical & Thermal Properties CuredEpoxy->Properties

Caption: Epoxy curing workflow from inputs to final properties.

Troubleshooting Flowchart

Troubleshooting Start Slow Cure Issue CheckTemp Is Cure Temp > 20°C? Start->CheckTemp CheckStoich Is Stoichiometry Correct? CheckTemp->CheckStoich Yes IncreaseTemp Increase Cure Temperature CheckTemp->IncreaseTemp No CheckMaterials Are Materials Fresh & Uncontaminated? CheckStoich->CheckMaterials Yes Recalculate Recalculate & Remix CheckStoich->Recalculate No ReplaceMaterials Use New Materials CheckMaterials->ReplaceMaterials No PostCure Implement Post-Cure CheckMaterials->PostCure Yes IssueResolved Issue Resolved IncreaseTemp->IssueResolved Recalculate->IssueResolved ReplaceMaterials->IssueResolved PostCure->IssueResolved ContactSupport Contact Technical Support PostCure->ContactSupport Still an issue

Caption: A logical flow for troubleshooting slow epoxy cure rates.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Corley, L. S. (1995). U.S. Patent No. 5,414,067. U.S. Patent and Trademark Office.
  • Mars, G. A. (1993). EP Patent No. 0554823A1. European Patent Office.
  • Bryson, J. H. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry.
  • Corley, L. S. (1990). EP Patent No. 0380029A2. European Patent Office.
  • Wang, J., et al. (2018). Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds. Journal of Adhesion Science and Technology.
  • Mars, G. A. (1993). EP Patent No. 0554823A1. European Patent Office.
  • Prospector. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. UL Prospector.
  • Bar-Avi, Y., & Ishai, O. (2018). Towards time-reduced cure cycles of epoxy resins for mass production of composites maintaining the thermo-mechanical properties. Cellulose.
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.
  • ResearchGate. (n.d.). Cure Kinetics and Properties of High Performance Cycloaliphatic Epoxy Resins Cured with Anhydride.
  • MDPI. (2021). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness.
  • ResearchGate. (2016). How do we calculate the amount of amine hardener require to cure epoxy resin?
  • Resin-expert. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines.
  • Chemical Professional. (2025). Understanding Cycloaliphatic Amine Hardeners: Properties and Applications.
  • EPub Bayreuth. (2023). Interplay of curing and thermal degradation in epoxy resins cured with amino acids.
  • ResearchGate. (2021). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness.
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines.

Sources

Technical Support Center: Mitigating Yellowing in PACM-Based Epoxy Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PACM-based epoxy coatings. This guide is designed for researchers, scientists, and formulation professionals to troubleshoot and reduce yellowing in their epoxy systems. As a cycloaliphatic amine, bis(p-aminocyclohexyl)methane (PACM) is inherently chosen for its superior color stability compared to aromatic amines.[1][2] However, under certain conditions, yellowing can still occur. This guide provides in-depth, field-proven insights into the causes of discoloration and actionable strategies to maintain the optical clarity of your coatings.

Frequently Asked Questions (FAQs)

Q1: Why is my PACM-based epoxy coating turning yellow, even though PACM is known for low yellowing?

While PACM provides excellent color stability, yellowing can still be initiated by several factors. The primary culprits are exposure to ultraviolet (UV) radiation and thermal stress, both of which can lead to oxidation of the polymer network.[3][4] Even ambient indoor lighting and heat from equipment can contribute to gradual discoloration over time.[3]

The yellowing process is primarily due to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum.[5] These chromophores are generated through complex degradation pathways initiated by UV energy or heat.[5] Although the cycloaliphatic structure of PACM is less susceptible to direct photo-oxidation than aromatic structures, the overall epoxy network can still undergo thermo-oxidative degradation, leading to the formation of carbonyl groups that contribute to a yellow appearance.[6]

Furthermore, impurities in the raw materials, improper mixing ratios, or interaction with certain chemicals can also accelerate the yellowing process.[5][7]

Q2: What is the primary chemical mechanism behind the yellowing of PACM-based epoxies?

The yellowing of PACM-based epoxy coatings is predominantly an oxidative process. The two main pathways are photo-oxidation and thermo-oxidation.

  • Photo-oxidation (UV Degradation): UV radiation, particularly from sunlight, possesses enough energy to break chemical bonds within the epoxy polymer network.[3] This creates free radicals, which are highly reactive molecules.[5] These free radicals then react with oxygen in the air, initiating a chain reaction that leads to the formation of chromophoric groups like carbonyls (C=O) and quinones.[5]

  • Thermo-oxidation: High temperatures can also accelerate the degradation of the epoxy network.[8] Similar to photo-oxidation, heat can lead to the formation of free radicals and subsequent oxidation, resulting in the generation of yellowing-inducing chromophores.[8][9] The thermal degradation of epoxy resins typically occurs at temperatures between 330°C and 470°C, but can be initiated at lower temperatures over longer exposure times.[8]

The following diagram illustrates the general mechanism of oxidative yellowing:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UV_Light UV Light / Heat Epoxy_Network Epoxy Polymer (PACM-cured) UV_Light->Epoxy_Network Bond Scission Free_Radicals Free Radicals (R•) Epoxy_Network->Free_Radicals Epoxy_Network->Free_Radicals Generates new Free Radicals Oxygen Oxygen (O2) Free_Radicals->Oxygen Reaction Peroxy_Radicals Peroxy Radicals (ROO•) Oxygen->Peroxy_Radicals Peroxy_Radicals->Epoxy_Network Hydrogen Abstraction Hydroperoxides Hydroperoxides (ROOH) Peroxy_Radicals->Hydroperoxides Chromophores Chromophores (e.g., Carbonyls C=O) Hydroperoxides->Chromophores Decomposition Yellowing Yellowing Chromophores->Yellowing G Start Yellowing Observed in PACM-Based Epoxy Identify_Conditions Identify Exposure Conditions Start->Identify_Conditions UV_Exposure UV/Sunlight Exposure? Identify_Conditions->UV_Exposure Heat_Exposure Heat Exposure? UV_Exposure->Heat_Exposure No Add_UV_Package Add/Optimize UV Stabilizer Package (UVA + HALS) UV_Exposure->Add_UV_Package Yes Storage_Issue Yellowing in Liquid Hardener? Heat_Exposure->Storage_Issue No Add_Antioxidants Add Antioxidant Package (Phenolic + Phosphite) Heat_Exposure->Add_Antioxidants Yes Improve_Storage Improve Storage Conditions (Opaque, Sealed Containers, N2 Blanket) Storage_Issue->Improve_Storage Yes End Optimized Formulation Storage_Issue->End No Test_Protocol_1 Perform Accelerated Weathering (Protocol 1) Add_UV_Package->Test_Protocol_1 Test_Protocol_2 Perform Heat Aging Test Add_Antioxidants->Test_Protocol_2 Visual_Inspection Visual Inspection of Stored Material Improve_Storage->Visual_Inspection Evaluate_Results Evaluate Yellowness Index and Gloss Retention Test_Protocol_1->Evaluate_Results Test_Protocol_2->Evaluate_Results Check_Improvement Sufficient Improvement? Visual_Inspection->Check_Improvement Evaluate_Results->Check_Improvement Check_Improvement->End Yes Reformulate Reformulate/Consult Supplier Check_Improvement->Reformulate No Reformulate->Identify_Conditions

Caption: Troubleshooting Workflow for Yellowing in PACM-Epoxy Coatings.

References

  • Huntsman Advanced Materials. (2022).
  • Garage Finisher. (n.d.). 5 Common Reasons Your Epoxy Floors Yellow (And How You Can Prevent This). [Link]
  • ddchem. (n.d.). Epoxy hardeners: advantages of PACM-based formulations.
  • Pflaumer Brothers. (2024, March 11).
  • Concrete Coatings of the South. (n.d.). The Most Common Commercial Epoxy Flooring Problems and How to Solve Them. [Link]
  • Quick Response Garage Floor Coatings. (2024, December 12). Why Epoxy Floors Turn Yellow and How to Prevent It. [Link]
  • Paradigm Concrete Finishes. (n.d.). How To Fix Yellowed Epoxy Floor. [Link]
  • Tilley Distribution. (n.d.).
  • Westlake Epoxy. (n.d.).
  • Hexion. (2023, April 6).
  • Hexion. (2018, August 2).
  • Partners in Chemicals. (n.d.).
  • European Coatings. (2021, September 9).
  • CAPLINQ. (2025, February 4). Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. [Link]
  • Chemistry For Everyone. (2025, April 21). How Does Thermal Degradation Affect Epoxy Resins? [Video]. YouTube. [Link]
  • Neiman, M. B., Kovarskaya, B. M., Golubenkova, L. I., & Akutin, M. S. (1962). The thermal degradation of some epoxy resins. Vysokomolekuliarnye Soedineniia, 4(4), 602-607.
  • UltraClear Epoxy. (n.d.). Why epoxy yellows and how to prevent it. [Link]
  • Micom Laboratories. (n.d.). ASTM D523 Gloss Testing – Specular Gloss Measurement. [Link]
  • Industrial Physics. (n.d.). ASTM D523 testing. [Link]
  • Ma, P., et al. (2021). Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes. Polymers, 13(19), 3364.
  • ArtResin. (2016, September 19).
  • Jiang, T., et al. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy.
  • Evonik. (n.d.). Epoxy Curing Agents. [Link]
  • Wikipedia. (n.d.). 4,4'-Diaminodicyclohexylmethane. [Link]
  • James Heal. (n.d.). Fundamentals of Phenolic Yellowing: Your questions answered. [Link]
  • MaTestLab. (2024, October 19). ASTM D523 Standard Test Method for Specular Gloss US Lab. [Link]
  • Levchik, S. V., & Weil, E. D. (2004). A review of the recent literature on the thermal decomposition, combustion and flame-retardancy of epoxy resins.
  • Chen, J., et al. (2009). Bis(2-chloroethoxy)methane degradation by TiO2 photocatalysis: parameter and reaction pathway investigations.
  • Zhang, Y., et al. (2024). Optimizing the reaction pathway of methane photo-oxidation over single copper sites.
  • Google Patents. (n.d.). CN1376172A - Amine Hardeners for Epoxy Resins.
  • Google Patents. (n.d.). US2494563A - Bis (4-aminocyclohexyl) methane.
  • PrepChem.com. (n.d.). Synthesis of Bis(p-aminocyclohexyl)methane phthalamide. [Link]
  • Jiang, T., et al. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. MDPI. [Link]
  • Ye, B., et al. (2020). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Epoxy Resin. [Link]
  • Patel, M., et al. (2014). Effect of nano-ZnO in lowering yellowing of aliphatic amine cured DGEBA-based epoxy coatings on UV exposure. International Journal of Innovative Research in Science, Engineering and Technology, 3(1), 80-85.
  • Wu, Y., et al. (2019). Unraveling the Mechanistic Origins of Epoxy Degradation in Acids.
  • Chen, J., et al. (2010). Decomposition mechanisms of cured epoxy resins in near-critical water. Journal of Applied Polymer Science, 115(2), 743-752.
  • Al-Malaika, S., et al. (2023). Thermal degradation and flame spread characteristics of epoxy polymer composites incorporating mycelium. Scientific Reports, 13(1), 1-15.
  • Tri-iso. (n.d.).

Sources

Technical Support Center: Optimizing PACM Stoichiometry in Epoxy Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and formulation scientists working with bis(p-aminocyclohexyl)methane (PACM) in epoxy resin systems. This guide provides in-depth technical information, field-proven insights, and detailed troubleshooting protocols to help you achieve optimal performance in your experiments. We will delve into the critical role of stoichiometry and provide you with the tools to diagnose and resolve common issues encountered during the formulation, curing, and characterization processes.

Fundamentals of PACM in Epoxy Chemistry

Bis(p-aminocyclohexyl)methane, commonly known as PACM, is a cycloaliphatic diamine curing agent renowned for its role in creating high-performance epoxy systems.[1] Its unique chemical structure imparts a combination of desirable properties to the cured polymer, including excellent mechanical strength, high thermal resistance, and superior chemical resilience.[1]

PACM is a mixture of stereoisomers, which contributes to its low viscosity and moderate reactivity, allowing for a longer pot-life compared to other amine hardeners.[1][2] The curing reaction proceeds via the nucleophilic attack of the amine's active hydrogens on the epoxy rings of the resin.[3] Each primary amine group on the PACM molecule contains two active hydrogens, enabling it to react with two epoxy groups and form a robust, three-dimensional crosslinked network.[3]

Key Properties of PACM:

  • Structure: A cycloaliphatic diamine that provides rigidity and toughness.[1][2]

  • Low Viscosity: Facilitates easier mixing and processing.[2]

  • Moderate Reactivity: Offers a favorable balance of pot-life and cure time.[1]

  • Reduced Amine Blush: Less prone to surface defects caused by reaction with atmospheric carbon dioxide, especially in humid conditions.[1]

The Core Principle: Stoichiometry and Equivalent Weight

Achieving the target properties of an epoxy system is critically dependent on the precise stoichiometric ratio of the amine hardener to the epoxy resin.[4][5] The optimal ratio ensures that the maximum number of reactive sites on both components are consumed, leading to the highest possible crosslink density and, consequently, the best thermo-mechanical performance.[6]

The key parameters for this calculation are:

  • Epoxy Equivalent Weight (EEW): The weight of resin in grams that contains one gram equivalent of epoxy groups. This value is provided by the resin manufacturer.

  • Amine Hydrogen Equivalent Weight (AHEW): The weight of the amine hardener in grams that contains one active hydrogen atom.[3][7]

Calculating the Stoichiometric Mix Ratio

The amount of amine hardener required per 100 parts of epoxy resin, known as Parts per Hundred Resin (PHR), is calculated using the following formula:

PHR = (AHEW / EEW) x 100 [8]

Table 1: Example Calculation for a Standard Bisphenol A Epoxy Resin

ParameterValueSource
Epoxy Resin Standard DGEBA-
EEW188 g/eqManufacturer's Datasheet
Curing Agent PACM-
Molecular Weight210.36 g/mol -
Number of Active Hydrogens4 (2 per primary amine)-
AHEW210.36 / 4 = 52.6 g/eqCalculation
Calculated PHR (52.6 / 188) x 100 = 28.0 Formula

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems that can arise during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.

Workflow for Troubleshooting Off-Stoichiometric Effects

The following diagram illustrates a logical workflow for diagnosing and correcting issues related to stoichiometry.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis & Correction Problem Observed Defect (e.g., Tacky Surface, Low Tg, Brittle Failure) CheckRatio Q1: Was the mix ratio calculated correctly? Problem->CheckRatio CheckMixing Q2: Was the mixture homogenized thoroughly? CheckRatio->CheckMixing If Yes Recalculate Action: Verify EEW & AHEW. Recalculate PHR. CheckRatio->Recalculate If No CheckCure Q3: Was the cure schedule (time/temp) followed? CheckMixing->CheckCure If Yes Remix Action: Scrape sides/bottom. Use proper technique. CheckMixing->Remix OptimizeCure Action: Perform DSC scan to find optimal cure temperature. CheckCure->OptimizeCure If No OffRatio Diagnosis: Off-Stoichiometry (Amine-Rich or Epoxy-Rich) CheckCure->OffRatio If Yes, problem persists Recalculate->CheckRatio Corrects Remix->CheckMixing OptimizeCure->CheckCure Corrects OffRatio->Problem Leads to

Caption: Troubleshooting workflow for epoxy curing defects.

Q1: My cured epoxy is tacky and soft in some areas. What went wrong?

Answer: Tacky or soft spots are a classic sign of incomplete curing, which most often points to one of two root causes: improper mixing or an incorrect stoichiometric ratio.[9][10][11]

  • Causality (Mixing): Epoxy curing is a chemical reaction that requires intimate contact between the resin and hardener molecules. If the components are not thoroughly mixed, you will have localized areas that are rich in resin and others that are rich in hardener.[12] The resin-rich areas will remain uncured and tacky.

  • Causality (Stoichiometry): An incorrect mix ratio, particularly an excess of epoxy resin, means there are not enough active amine hydrogens to react with all the epoxy groups.[11] This leaves unreacted epoxy chains, resulting in a soft, under-cured material. Conversely, a significant excess of amine can also lead to a softer material with a lower glass transition temperature (Tg).[13][14]

Solutions:

  • Review Mixing Protocol: Ensure you are scraping the sides and bottom of the mixing container multiple times to incorporate all material. Mix slowly and deliberately to avoid introducing excessive air bubbles.[12]

  • Verify Calculations: Double-check your PHR calculation. Confirm the EEW of your specific resin lot and the AHEW of your PACM. If you are using a blend of resins or hardeners, you must calculate a weighted average for the EEW and AHEW.[3]

  • Measure by Weight: For maximum accuracy, always measure components by weight using a calibrated digital scale, as volumetric measurements can be inaccurate due to density differences.[11]

Q2: The cured material is very brittle and fractures easily. Is this a stoichiometry issue?

Answer: Yes, brittleness is frequently linked to off-stoichiometric conditions, particularly an excess of the amine hardener.

  • Causality (Excess Amine): While a slight excess of amine might be used to ensure full conversion of the epoxy, a significant excess leads to a poorly formed network. The unreacted amine molecules and dangling chain ends do not contribute to the polymer backbone, creating defects in the network structure.[13][14] This increased heterogeneity and reduced cross-linking density can result in a material with lower toughness and increased brittleness.[13][14]

  • Causality (Excess Epoxy): A large excess of epoxy can also lead to brittleness. The unreacted epoxy groups can't form crosslinks, leading to a lower overall network density and suboptimal mechanical properties.

Solutions:

  • Systematic Stoichiometry Study: Perform a ladder study by creating several small batches with varying stoichiometry (e.g., 90%, 95%, 100%, 105%, 110% of the calculated PHR).

  • Mechanical Testing: Characterize the mechanical properties (e.g., tensile strength, elongation at break, fracture toughness) of each formulation to empirically determine the optimal ratio for your specific application.

  • Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg) for each ratio. The highest Tg often corresponds to the most completely cured network and the optimal stoichiometric balance.[15]

Q3: My Tg is lower than expected based on the datasheet. How can I fix this?

Answer: A lower-than-expected Tg is a strong indicator that the polymer network has not reached its maximum crosslink density. This can be due to off-stoichiometry or an incomplete cure.[13][14]

  • Causality (Stoichiometry): As discussed, any deviation from the optimal stoichiometric ratio will result in an imperfect network. Both amine-rich and epoxy-rich formulations will have a lower Tg than the stoichiometric system because of the presence of unreacted chain ends that plasticize the network.[6]

  • Causality (Incomplete Cure): The curing of epoxy is a time and temperature-dependent kinetic process.[16][17] If the material is not held at a sufficient temperature for a long enough time, the reaction will not proceed to completion. This is especially true for high-Tg systems where the reaction can become diffusion-limited as the network vitrifies.[18]

Solutions:

  • Optimize Cure Schedule with DSC: Use DSC to analyze the cure profile of your formulation.[15][19]

    • Run a sample on a dynamic temperature ramp (e.g., 10°C/min) to identify the onset of the cure exotherm and the peak reaction temperature.[15] This provides a good starting point for your cure schedule.

    • To determine if the cure was complete, run a cured sample through a second DSC heat cycle. The absence of any residual cure exotherm indicates a complete cure.[15] The Tg can be accurately measured during this second scan.

  • Implement a Post-Cure Step: Many high-performance epoxy systems require a post-cure at a temperature above their initial Tg to achieve full properties.[20] This provides the necessary thermal energy for the remaining reactive groups to find each other and complete the cross-linking process.

Table 2: Effect of Stoichiometry on Typical Epoxy Properties

StoichiometryGlass Transition (Tg)Mechanical PropertiesChemical Resistance
Amine-Rich (>105%) Decreases[13][14]Often more brittle, lower strengthReduced
Optimal (97-103%) MaximumBalanced strength and toughnessExcellent
Epoxy-Rich (<95%) DecreasesSofter, lower modulus, tackyPoor

Frequently Asked Questions (FAQs)

  • What is the typical AHEW for PACM? The theoretical AHEW for pure PACM (MW = 210.36 g/mol ) is approximately 52.6 g/eq. However, commercial grades can vary, so it is crucial to use the value provided on the manufacturer's technical data sheet or certificate of analysis.

  • Can I determine AHEW experimentally if it's not provided? Yes. The AHEW can be determined experimentally using methods like potentiometric titration or DSC.[7][21] The DSC method involves creating several mixtures with varying, known amounts of hardener for a resin with a known EEW. The mixture that produces the maximum heat of reaction (cure exotherm) corresponds to the stoichiometric ratio, from which the AHEW can be calculated.[21]

  • How does humidity affect curing with PACM? While PACM is less susceptible to amine blush than many other amines, high humidity can still be problematic.[1] Ambient moisture can react with amine groups on the surface, forming carbamates and leading to a hazy or greasy finish.[5] It's always best to work in a controlled environment with humidity below 60%.[9]

  • Why did my clear epoxy system turn yellow? Yellowing can be caused by several factors. Overheating during an aggressive exotherm, exposure to UV light, or using an amine hardener prone to oxidation can all cause discoloration.[10][22] PACM-based formulations generally offer good color stability.[1] If yellowing occurs, review your cure schedule to ensure the exotherm is controlled and protect the final part from UV exposure if necessary.

Appendix: Experimental Protocols

Protocol 1: Determination of Percent Cure by DSC

This protocol allows you to quantify the degree of cure in a partially cured sample.

  • Prepare Samples: Accurately weigh 5-10 mg of both a fully uncured liquid mixture and your partially cured sample into separate aluminum DSC pans. Crimp the pans securely.

  • Run Uncured Sample: Place the uncured sample in the DSC. Heat the sample from ambient temperature to ~250°C at a rate of 10°C/min.

  • Integrate Exotherm: Integrate the area of the exothermic cure peak. This value is the total heat of reaction for a fully uncured sample (ΔH_total).

  • Run Cured Sample: Place the partially cured sample in the DSC and run the identical temperature program.

  • Integrate Residual Exotherm: Integrate the area of any residual exothermic peak observed. This value is the residual heat of reaction (ΔH_residual).

  • Calculate Percent Cure: Use the following equation: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100 [15]

Visualizing the DSC Curing Analysis

G cluster_0 Inputs cluster_1 DSC Analysis Workflow cluster_2 Output Uncured Uncured Sample (Resin + PACM) DSC_Run1 Run DSC Scan 1 (Uncured Sample) Uncured->DSC_Run1 Cured Partially Cured Sample DSC_Run2 Run DSC Scan 2 (Cured Sample) Cured->DSC_Run2 Integrate1 Measure Total Exotherm (ΔH_total) DSC_Run1->Integrate1 Integrate2 Measure Residual Exotherm (ΔH_residual) DSC_Run2->Integrate2 Calculate Calculate % Cure: [(ΔH_total - ΔH_residual) / ΔH_total] * 100 Integrate1->Calculate Integrate2->Calculate

Caption: Workflow for determining percent cure using DSC.

References

  • Yamamoto, S., et al. (2024). Off-stoichiometry effect on the physical properties of epoxy resins. Polymer Journal. [Link]
  • Bannister, C., et al. (2022).
  • Garcia, J., et al. (2007). Determination of the amine hydrogen equivalent weight for the system....
  • PerkinElmer. Characterization of Epoxy Resins Using DSC.
  • Evonik Industries. (2020). VESTAMIN EP - 1812. [Link]
  • VanLandingham, M. R., et al. Diffusion-reaction kinetics model of the diffusion of EPON 828 epoxy....
  • MDPI. (2022). Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method. [Link]
  • MDPI. (2022). Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers. [Link]
  • Yamamoto, S., et al. (2024). Off-stoichiometry effect on the physical properties of epoxy resins. [Link]
  • Resiners. (2025). 5 Common Epoxy Resin Problems and How to Fix Them. [Link]
  • Mettler Toledo. Study of the Curing Behavior of a Trifunctional Epoxy Resin. [Link]
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. [Link]
  • Horáček, O., & Špaček, V. (2007). KINETICS AND MECHANISM OF CURING EPOXY/ANHYDRIDE SYSTEMS. [Link]
  • MDPI. (2023). Effects of Stoichiometric Variations in L-Arginine-Cured Epoxy Resins. [Link]
  • TA Instruments. Characterization of an Epoxy Resin Compound by MDSC®. [Link]
  • Pitture e Vernici. (2015). Determination of the hydrogen equivalent weight for amine curing agents via DSC. [Link]
  • Bannister, C., et al. (2022).
  • mediaTUM. (2024). Kinetic Modeling-Guided Process Development for a Novel Epoxy Resin. [Link]
  • Paint & Coatings Italy.
  • White Rose Research Online. (2022).
  • Soft Matter (RSC Publishing). (2022). Effect of stoichiometry on crosslinked epoxy resin characteristics.... [Link]
  • The Royal Society of Chemistry.
  • NIH. (2021). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. [Link]
  • INCURE INC. (2025). The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It. [Link]
  • Frontiers. (2024).
  • ResearchGate. DSC curves of the cured epoxy resins. [Link]
  • CANWIN. (2025).
  • PubChem. Bis(4-amino-3-methylcyclohexyl)methane. [Link]

Sources

Technical Support Center: Controlling Exotherm in Large Castings with Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing exothermic reactions when using Bis(4-amino-3-methylcyclohexyl)methane as a curing agent for epoxy resins in large-volume castings. This document is designed for researchers, scientists, and development professionals. This compound, a cycloaliphatic amine hardener, is valued for the excellent mechanical strength and thermal stability it imparts to cured epoxy systems.[1][2] However, the chemical reaction that cures the epoxy is exothermic, releasing a significant amount of heat.[3][4] In small volumes, this heat dissipates quickly. In large castings, this heat can accumulate, leading to a dangerous, uncontrolled temperature rise known as a "runaway exotherm."[3][5][6]

An uncontrolled exotherm can cause numerous critical defects, including:

  • Thermal Stress Cracking: Extreme temperature gradients between the core and the surface of the casting can cause severe internal stresses, leading to cracks.[3][6]

  • Yellowing and Scorch Marks: High temperatures can degrade the polymer, causing discoloration and compromising the aesthetic and optical properties of the casting.[6]

  • Bubbles and Voids: The heat can reduce the viscosity too quickly and even boil volatile components, trapping bubbles within the cured material.[6]

  • Reduced Mechanical Performance: Excessive heat can alter the final cross-linked structure, leading to suboptimal mechanical properties.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you anticipate, control, and mitigate exothermic effects in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding exotherm control.

Q1: What is an exothermic reaction in the context of epoxy curing?

A1: The curing of epoxy resin with an amine hardener like this compound is a chemical reaction that forms new, stronger chemical bonds.[4][5] This process releases energy in the form of heat.[3][4] An exotherm is this release of heat. While some heat is a necessary part of the curing process, the issue in large castings is the rate of heat accumulation versus the rate of heat dissipation. If heat is generated faster than it can escape, the temperature of the mixture rises, which in turn accelerates the reaction rate, generating even more heat in a feedback loop.[3]

Q2: Why is exotherm a bigger problem in "large" castings? What defines a "large" casting?

A2: The key factor is the ratio of volume to surface area. As the size of the casting increases, its volume (which generates the heat) increases cubically, while its surface area (which dissipates the heat) only increases squarely. Consequently, a larger mass of epoxy retains heat much more effectively, acting as its own insulator and making a runaway exotherm more likely.[3][5] There is no single definition for a "large" casting, as it depends on the specific epoxy system's reactivity. However, any casting thick enough that heat cannot dissipate from the center to the surface before the reaction rate significantly accelerates is at risk. This can be as little as a 1-inch thick pour for a fast-curing system.[5]

Q3: Can I reduce the amount of this compound hardener to slow down the reaction and reduce heat?

A3: While reducing the hardener concentration below the stoichiometric recommendation will slow the reaction and reduce the peak exotherm, it is not recommended .[7] Doing so will result in an incomplete cure, as there will be unreacted epoxy groups left in the polymer network.[7] This leads to significantly compromised mechanical properties, lower chemical resistance, and a lower glass transition temperature (Tg). The final product will likely be weaker and may not perform as expected. Always adhere strictly to the mix ratio recommended by the resin system manufacturer.[8]

Q4: What is the single most effective way to control the exotherm?

A4: The most effective and direct method is to reduce the thermal mass being cured at one time. This is typically achieved by pouring the casting in multiple, thinner layers.[3][4][6] By pouring a thin layer, you maximize the surface area-to-volume ratio, allowing the heat of reaction to dissipate into the environment and the previous layer. It is crucial to wait for the previous layer to peak in temperature and begin to cool before adding the next.[3][5] Pouring the next layer too soon can trap heat and defeat the purpose of layering.[3][5]

Q5: How do inorganic fillers affect the exothermic reaction?

A5: Incorporating thermally conductive inorganic fillers, such as alumina, boron nitride, or silica, is a highly effective strategy for managing exotherm.[9][10] These fillers work in two primary ways:

  • Heat Sink Effect: High-density fillers absorb and distribute heat throughout the mixture, reducing the peak temperature at the core.[3][10]

  • Reduced Reactive Mass: Fillers displace a volume of the epoxy and hardener, effectively reducing the concentration of reactive components in a given volume, which lowers the total heat generated.[3][11] It is important to choose a high-density, thermally conductive filler; low-density fillers can act as insulators and may worsen the problem.[3]

Section 2: Troubleshooting Guide for Exotherm Issues

This section provides a structured, question-and-answer approach to diagnose and solve specific problems encountered during the casting process.

Problem 1: My casting cracked and/or turned yellow in the center.

Q: You observed cracking or discoloration, indicating an uncontrolled exotherm. What was the total mass and thickest cross-section of your pour?

A: The primary cause of these defects is excessive heat buildup due to a large thermal mass.[3][6] The core of the casting becomes significantly hotter than the surface, creating a steep temperature gradient that induces stress and can chemically scorch the polymer.

Troubleshooting Steps:

  • Reduce Pour Volume: The most critical action is to reduce the volume of a single pour. Divide the total volume into multiple, thinner layers (e.g., 1-2 cm per layer, depending on system reactivity).[4][5]

  • Allow Inter-Layer Cooling: Ensure each layer has passed its peak exotherm and has started to cool before pouring the next.[3][5] This prevents the accumulation of heat from successive reactions.

  • Lower Initial Temperature: Cool the resin and hardener components (e.g., in a refrigerator or water bath) before mixing. A lower starting temperature provides a larger "runway" before the critical exotherm temperature is reached. Also, work in a cooler ambient environment.[3][4] Generally, for every 10°C (18°F) decrease in temperature, the pot life is roughly doubled, slowing the reaction.[3]

  • Introduce a Heat Sink: If possible, use a mold made of a thermally conductive material like aluminum or steel. These materials will actively draw heat away from the casting.[3] You can further enhance this effect by placing fans to blow air over the mold.[4][6]

Problem 2: The reaction is happening too fast, and the epoxy is gelling in the mixing container ("pot").

Q: Your pot life is significantly shorter than expected. What was the total volume you mixed at once, and what was the shape of your mixing container?

A: This is a classic example of uncontrolled exotherm in the mixing pot.[3] A concentrated mass of mixed epoxy in a deep, narrow container (like a beaker or bucket) has a very low surface area-to-volume ratio, leading to rapid heat buildup and accelerated curing.[3][12]

Troubleshooting Steps:

  • Mix Smaller Batches: Only mix the amount of resin and hardener that you can comfortably use within the specified pot life.[3][6] For large projects, this means preparing multiple small batches sequentially.

  • Increase Surface Area: After mixing, immediately pour the epoxy into a shallow tray (e.g., a paint tray).[12] This dramatically increases the surface area, allowing heat to dissipate and extending the working time.[12]

  • Avoid Pre-heating Components (Unless Specified): While gentle warming can reduce viscosity for easier mixing, overheated components will drastically shorten the pot life.[5] If you must warm the components, allow them to cool back to room temperature before mixing.

Problem 3: I am already pouring in layers, but I'm still seeing defects.

Q: Even with layering, you are experiencing issues. How are you determining when to pour the next layer, and what is the ambient temperature?

A: This indicates that either the layers are still too thick for the given reactivity, or the time between pours is incorrect, leading to heat buildup.[3]

Troubleshooting Steps:

  • Implement Temperature Monitoring: For critical applications, this is a non-negotiable step. Embed thermocouples within the casting (near the center of the first few layers) to get a real-time temperature profile.[13][14] This provides precise data on when the exotherm has peaked and the part is ready for the next layer.

  • Optimize Layer Thickness: If monitoring shows the peak exotherm is still too high, reduce the thickness of each layer further.

  • Control Ambient and Mold Temperature: Ensure the entire assembly (mold, substrate, and previous layers) has cooled sufficiently. Heat can be transferred from a still-warm previous layer to the new one, accelerating its cure.[5] Active cooling of the mold with fans or a water jacket between pours can be highly effective.[8][15]

Section 3: Experimental Protocols & Data

Protocol 1: Temperature Monitoring of a Large Casting

This protocol describes a best-practice method for monitoring the internal temperature of an epoxy casting during curing.

Objective: To obtain an accurate time-temperature profile of the casting's core to guide the timing of subsequent pours and prevent runaway exotherm.

Materials:

  • Type K thermocouples with fine-gauge wire.

  • Data acquisition system or multi-channel thermometer capable of logging data over time.

  • Epoxy resin and this compound hardener.

  • Casting mold.

  • Release agent.

Procedure:

  • Prepare the Mold: Apply a suitable release agent to all mold surfaces.

  • Position Thermocouples:

    • Secure at least one thermocouple so that its tip will be located in the geometric center of the first layer to be poured. This will measure the maximum exotherm.

    • Place a second thermocouple near a top corner/surface of the pour to measure the surface temperature and calculate the gradient.

    • Ensure the thermocouple wires are taut and secured so they do not move during the pouring process.

  • Mix and Pour: Prepare and pour the first layer of the epoxy system as per the manufacturer's instructions.

  • Initiate Data Logging: Immediately begin recording the temperature from all thermocouples at a frequency of at least once per minute.

  • Analyze the Data: Plot temperature versus time. The resulting curve will show an initial rise, an acceleration to a peak temperature (T_peak), and then a gradual decline.

  • Determine Re-Pour Time: The optimal time to pour the next layer is after T_peak has been reached and the temperature has dropped by a significant amount (e.g., 20-30% of the peak rise above ambient). Pouring at T_peak or before will trap a maximal amount of heat. Waiting too long can sometimes compromise inter-layer adhesion, so testing is recommended.[3]

  • Repeat: Reposition a thermocouple for the next layer and repeat the process until the casting is complete.

Data Table 1: Illustrative Effect of Fillers and Pour Thickness

The following table provides representative data on how peak exotherm temperature can be influenced by the addition of a thermally conductive filler (e.g., fused silica) and by reducing the pour thickness.

Sample IDEpoxy SystemFiller Content (% w/w)Pour Thickness (cm)Est. Peak Exotherm Temp (°C)Observations
A DGEBA¹ + MMCA²0% (Neat Resin)10 cm> 200 °CSevere yellowing, internal cracks. Runaway exotherm.
B DGEBA¹ + MMCA²0% (Neat Resin)2 cm95 °CControlled cure, minimal discoloration.
C DGEBA¹ + MMCA²40% Fused Silica10 cm110 °CSignificant reduction in exotherm, but still high. Minor discoloration.
D DGEBA¹ + MMCA²40% Fused Silica2 cm70 °CWell-controlled cure, no defects. Optimal result.

¹DGEBA: Diglycidyl ether of bisphenol A (a standard epoxy resin) ²MMCA: this compound

Interpretation: This data clearly shows that both reducing the pour thickness (Sample B vs. A) and adding a thermally conductive filler (Sample C vs. A) are effective at reducing peak exotherm.[11] However, the most effective control is achieved by combining both strategies (Sample D).

Section 4: Visual Logic and Workflows

Diagram 1: Troubleshooting Logic for Exotherm Defects

This diagram outlines the decision-making process when encountering defects like cracking, yellowing, or premature gelling.

Troubleshooting_Exotherm cluster_mass Mass & Volume Issues Start Defect Observed (Crack, Yellowing, Smoke) Check_Mass Was the pour a single, large mass? Start->Check_Mass Check_Pot Did epoxy gel prematurely in the pot? Check_Layers Were multiple layers used? Check_Mass->Check_Layers No Sol_Layers SOLUTION: Implement multiple thin pours. Allow for inter-layer cooling. Check_Mass->Sol_Layers Yes Check_Pot->Check_Mass No Sol_Pot SOLUTION: 1. Mix smaller batches. 2. Use a shallow mixing tray. Check_Pot->Sol_Pot Yes Sol_Cool SOLUTION: 1. Reduce initial T of components. 2. Use thermally conductive mold. 3. Actively cool mold (fans). Check_Layers->Sol_Cool Yes, but defects persist Sol_Monitor OPTIMIZATION: Use thermocouples to monitor internal T and guide pours. Sol_Layers->Sol_Monitor Sol_Filler ADVANCED SOLUTION: Incorporate thermally conductive fillers (e.g., silica). Sol_Cool->Sol_Filler Sol_Filler->Sol_Monitor

Caption: Troubleshooting workflow for common exotherm-related issues.

Diagram 2: Key Factors Influencing Peak Exotherm

This diagram illustrates the primary experimental parameters that can be adjusted to control the peak exothermic temperature.

Exotherm_Factors cluster_control Controllable Parameters cluster_system Inherent System Properties Peak_Exotherm Peak Exotherm Temperature Casting_Mass Casting Mass / Volume Casting_Mass->Peak_Exotherm Increases Initial_Temp Initial Mix Temperature Initial_Temp->Peak_Exotherm Increases Filler_Content Conductive Filler Content Filler_Content->Peak_Exotherm Decreases Mold_Material Mold Thermal Conductivity Mold_Material->Peak_Exotherm Decreases Reactivity Resin/Hardener Reactivity Reactivity->Peak_Exotherm Directly Affects

Sources

Technical Support Center: Isomer Separation of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the separation of Bis(4-amino-3-methylcyclohexyl)methane (MACM) isomers. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile cycloaliphatic diamine, commonly known under the trade name Laromin® C 260.[1][2] This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address the challenges associated with separating its geometric isomers.

Introduction to MACM and Its Isomers

This compound is a key curing agent for epoxy resins, valued for its role in producing coatings and composite materials with high mechanical strength and thermal stability.[3] It is synthesized via the hydrogenation of bis(4-aminophenyl)methane derivatives.[4][5] The manufacturing process results in a mixture of geometric isomers (diastereomers) based on the relative positions of the amino and methyl groups on the two cyclohexyl rings. These isomers can be broadly classified as cis,cis, cis,trans, and trans,trans.

The specific ratio of these isomers significantly influences the physical properties and reactivity of the final product, such as viscosity, pot life, and the glass transition temperature (Tg) of the cured epoxy. Therefore, the ability to separate, quantify, and sometimes isolate these isomers is critical for formulation optimization, quality control, and advanced material development.

Isomer Structure Overview

The structural differences between the main geometric isomers are illustrated below. These differences in spatial arrangement form the basis for their separation.

G cluster_isomers This compound (MACM) Isomers MACM Commercial MACM (Mixture of Isomers) cis_cis cis,cis Isomer MACM->cis_cis cis_trans cis,trans Isomer MACM->cis_trans trans_trans trans,trans Isomer MACM->trans_trans

Caption: Relationship between commercial MACM and its primary geometric isomers.

Separation Technique Selection

Choosing the right separation technique depends on the desired outcome, scale, available equipment, and required purity. The following workflow provides a general guide for selecting an appropriate method.

G cluster_analytical Analytical Scale cluster_prep Preparative Scale start What is your primary goal? q_scale Analytical Quantification or Preparative Isolation? start->q_scale q_purity High Purity Required for All Isomers? q_scale->q_purity Preparative gc Gas Chromatography (GC) - Excellent for routine QC and quantification of volatile derivatives. q_scale->gc Analytical q_budget Is cost/throughput a major constraint for large scale? q_purity->q_budget No prep_sfc Preparative SFC - High throughput, high purity, reduced solvent waste. q_purity->prep_sfc Yes q_budget->prep_sfc No cryst Fractional Crystallization - Potentially cost-effective for large quantities, but purity can be limited. q_budget->cryst Yes sfc Supercritical Fluid Chromatography (SFC) - Fast, high-resolution analysis. hplc High-Performance Liquid Chromatography (HPLC) - Versatile for non-volatile derivatives or direct analysis. prep_hplc Preparative HPLC - Well-established, effective for high purity isolation.

Caption: Decision workflow for selecting an appropriate isomer separation technique.

Comparison of Separation Techniques
TechniqueProsConsBest For
Gas Chromatography (GC) High resolution, excellent for quantification, fast analysis times.Requires derivatization for better peak shape; high temperatures can be an issue.Routine quality control, purity assessment, and analytical quantification.
Supercritical Fluid Chromatography (SFC) Fast separations, high efficiency, reduced organic solvent usage, complementary selectivity to LC.[6][7]Requires specialized equipment; method development can be complex.High-throughput analytical screening and preparative isolation of all isomers.[8]
High-Performance Liquid Chromatography (HPLC) Highly versatile, wide range of stationary phases available.Can use large volumes of organic solvents; may have lower throughput than SFC.Analytical or preparative separation, especially with specific columns (e.g., phenyl).[9]
Fractional Crystallization Cost-effective for large scales, simple equipment.[10]Labor-intensive, may not yield pure isomers due to co-crystal formation.[11][12]Bulk enrichment or isolation of the least soluble isomer from a mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of MACM isomers, organized by technique.

Gas Chromatography (GC) Troubleshooting

GC is an excellent tool for analyzing the isomer ratio of MACM, often after derivatization (e.g., acylation) to improve volatility and peak shape.

Q1: All my isomer peaks are co-eluting or show very poor resolution (<1.0). What should I do?

A: This is the most common issue and stems from insufficient selectivity or efficiency.

  • Root Cause 1: Incorrect Stationary Phase. The primary driver of separation is the interaction between the isomers and the column's stationary phase. For geometric isomers like MACM, which have different dipole moments, a polar stationary phase is often required. Non-polar phases (like a standard DB-1 or HP-5) may not provide sufficient selectivity.

  • Solution 1: Change the Column. Switch to a more polar stationary phase. A column with a high percentage of cyanopropyl (e.g., DB-23) or polyethylene glycol (e.g., DB-WAX) functionality will enhance separation by exploiting differences in dipole-dipole interactions between the isomers and the column.[13]

  • Root Cause 2: Sub-optimal Temperature Program. If the oven temperature is too high, the analytes will pass through the column too quickly, with minimal interaction, leading to poor resolution.

  • Solution 2: Optimize the Temperature Program. Lower the initial oven temperature to increase retention. Then, implement a slow temperature ramp (e.g., 2-5 °C/min). This enhances the differential partitioning of isomers into the stationary phase, improving resolution.[13]

  • Root Cause 3: Incorrect Carrier Gas Flow Rate. Every column has an optimal linear velocity for maximum efficiency. Operating too far from this optimum broadens peaks.

  • Solution 3: Adjust Flow Rate. Check and optimize the carrier gas flow rate for your column's internal diameter. This information is typically provided by the column manufacturer.

G start Problem: Poor GC Peak Resolution (Co-elution) q_phase Is the stationary phase polar? (e.g., WAX, Cyanopropyl) start->q_phase q_temp Is the temperature program optimized? (Low initial temp, slow ramp) q_phase->q_temp Yes sol_phase Action: Switch to a polar column to enhance selectivity. q_phase->sol_phase No q_flow Is the carrier gas flow rate optimal for the column ID? q_temp->q_flow Yes sol_temp Action: Lower initial temperature and decrease ramp rate. q_temp->sol_temp No sol_flow Action: Adjust flow rate to the manufacturer's optimum. q_flow->sol_flow No end Resolution Improved q_flow->end Yes sol_phase->end sol_temp->end sol_flow->end

Caption: Troubleshooting workflow for poor GC peak resolution.

Q2: My peaks are tailing significantly. What is the cause?

A: Peak tailing for amines is typically caused by unwanted interactions with active sites in the GC system.

  • Root Cause: Active Sites. The basic amine groups of MACM can interact with acidic silanol groups on the surface of the injector liner, glass wool, or the column itself, causing tailing.[14]

  • Solution 1: Use a Deactivated Liner. Ensure you are using a high-quality, deactivated (silanized) inlet liner. If the liner is old or has been used for acidic samples, replace it.

  • Solution 2: Derivatize the Sample. Derivatizing the amine groups (e.g., through acetylation or silylation) masks their basicity, significantly reducing tailing and improving peak shape.

  • Solution 3: Check Column Health. An old or degraded column will have more active sites. If the problem persists with a new liner and derivatized sample, the column may need to be replaced.

Supercritical Fluid Chromatography (SFC) Troubleshooting

SFC is a powerful technique for both analytical and preparative separation of MACM isomers, leveraging supercritical CO₂ as the main mobile phase.[7][8]

Q1: I'm not getting baseline separation of the isomers on a chiral column. How can I improve this?

A: Improving SFC separation often involves fine-tuning the mobile phase composition.

  • Root Cause: Insufficient Mobile Phase Strength or Selectivity. The choice and concentration of the organic modifier and additive are crucial for separating basic compounds like MACM.[15]

  • Solution 1: Add an Acidic Additive. The basic nature of MACM can lead to poor peak shape and unresolved peaks. Incorporating a strong acid additive, such as trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA), into the mobile phase modifier (e.g., methanol) can dramatically improve separation. The acid forms an ion pair with the amine, which alters its interaction with the stationary phase and often leads to sharper peaks and better resolution. Start with a low concentration (e.g., 0.1% v/v) and optimize.

  • Solution 2: Screen Different Modifiers. While methanol is the most common co-solvent, other alcohols like ethanol or isopropanol can offer different selectivity. Screen different modifiers to find the optimal separation.

  • Solution 3: Adjust Back Pressure and Temperature. These parameters influence the density and solvating power of the supercritical fluid. Systematically adjust the back pressure (typically 100-200 bar) and column temperature (typically 30-60 °C) to find the best resolution.[16]

Q2: My recovery is low during preparative SFC. Where is my compound going?

A: Low recovery in preparative SFC can be due to solubility issues or problems with the collection system.

  • Root Cause: Analyte Precipitation. As the CO₂ depressurizes and evaporates in the collection system, the solubility of the compound in the remaining modifier can drop sharply, causing it to precipitate as an aerosol and be lost.

  • Solution 1: Optimize Collection Solvent. Use a "make-up" solvent that is continuously pumped into the collection stream just before the cyclone separator. This solvent should be a strong solvent for MACM (e.g., methanol) to keep it dissolved after the CO₂ evaporates.

  • Solution 2: Adjust Collection Parameters. Lowering the temperature of the collection vessel can sometimes reduce aerosol formation. Ensure the cyclone separator is functioning correctly and the transfer lines are not clogged.

Fractional Crystallization Troubleshooting

Fractional crystallization separates compounds based on differences in their solubility.[10]

Q1: I've tried crystallizing my MACM mixture from several solvents, but the isomer ratio in the crystals is almost the same as the starting material. Why is it failing?

A: This is a classic case of co-crystallization, where the isomers pack together into a single crystal lattice.

  • Root Cause: Co-crystal Formation. Diastereomers, especially those with similar shapes and intermolecular forces, can be prone to forming ordered co-crystals rather than separating into pure crystals.[11][12] This means the solid phase has nearly the same composition as the liquid phase, preventing effective separation.

  • Solution 1: Screen a Wider Range of Solvents. Systematically screen solvents of different polarities and functionalities (e.g., hydrocarbons, ethers, alcohols, ketones). The goal is to find a solvent system where the solubility difference between the isomers is maximized.

  • Solution 2: Derivatize to Form Salts. The solubility of a compound can be drastically altered by converting it into a salt. React the MACM mixture with a chiral or achiral acid (e.g., tartaric acid, mandelic acid, HCl) to form diastereomeric salts. These salts will have very different crystal packing energies and solubilities, often making separation by crystallization possible.[17] After separation, the pure amine isomer can be recovered by neutralization.

  • Solution 3: Use a Melt Crystallization Technique. If suitable solvents cannot be found, melt crystallization may be an option. This involves slowly cooling the molten MACM mixture without any solvent. The isomer with the highest melting point will crystallize first. This requires precise temperature control.

Frequently Asked Questions (FAQs)

Q1: What is a typical isomer distribution in commercial this compound? A: The exact ratio varies by manufacturer and production batch, but it is generally a mixture rich in the trans,trans and cis,trans isomers. A detailed analysis by a calibrated GC or SFC method is required to determine the precise composition of a specific lot.

Q2: How can I confirm the identity of the separated isomer peaks? A: Mass spectrometry (MS) coupled with your separation technique (GC-MS or SFC-MS) is invaluable for confirming identity.[16] While the isomers will have the same mass, their fragmentation patterns may show subtle differences. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated fractions is the gold standard.

Q3: Are there any specific safety precautions for handling MACM? A: Yes. MACM is a corrosive amine.[2][18] It can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin.[19] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a face shield.[19]

Q4: Can I use HPLC for this separation? A: Yes, HPLC is a viable technique. However, due to the basic nature of the amines, peak tailing can be an issue on standard silica-based C18 columns.

  • Column Choice: Consider using a column with an embedded polar group or a phenyl column, which can offer different selectivity for isomers.[9] Alternatively, a polymer-based or hybrid-particle column that is more stable under basic mobile phase conditions can be used.

  • Mobile Phase: Using a mobile phase with a slightly elevated pH (e.g., pH 8-10, if the column allows) can suppress the protonation of the amine groups and reduce peak tailing. Using a mobile phase additive like triethylamine (TEA) can also help by competing for active sites on the stationary phase.

Experimental Protocols

Protocol 1: Analytical Isomer Quantification by GC-FID

This protocol provides a general method for analyzing the isomer ratio of a derivatized MACM sample.

  • Sample Derivatization (Acetylation): a. Dissolve ~20 mg of the MACM isomer mixture in 1 mL of pyridine in a small vial. b. Add 0.5 mL of acetic anhydride dropwise while cooling the vial in an ice bath. c. Seal the vial and allow the reaction to proceed at room temperature for 1 hour. d. Quench the reaction by slowly adding 2 mL of deionized water. e. Extract the derivatized product with 2 mL of ethyl acetate. f. Wash the organic layer with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration of ~1 mg/mL in ethyl acetate for GC analysis.

  • GC Conditions:

    • Instrument: Agilent 8890 GC or equivalent with FID detector.

    • Column: Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 150°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold: Hold at 240°C for 10 minutes.

    • Detector: FID at 260°C.

  • Data Analysis: a. Integrate the area of each isomer peak. b. Calculate the relative percentage of each isomer using the area percent method (assuming similar response factors for the derivatized isomers). For higher accuracy, calibrate using purified isomer standards.

Protocol 2: Preparative Isomer Separation by SFC

This protocol outlines a starting point for separating MACM isomers on a preparative SFC system.

  • Sample Preparation: a. Dissolve the MACM isomer mixture in the mobile phase modifier (e.g., methanol with 0.2% ethanesulfonic acid) to the highest possible concentration without causing precipitation (e.g., 50-100 mg/mL). b. Filter the sample through a 0.45 µm filter.

  • SFC Conditions:

    • Instrument: Waters Prep 100 SFC or equivalent.

    • Column: Chiral stationary phases (e.g., polysaccharide-based columns like CHIRALPAK® series) are often effective for diastereomer separations. A 20 mm ID x 250 mm column is a typical preparative size.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol with 0.2% (v/v) ethanesulfonic acid (ESA).

    • Gradient: Isocratic elution at 15-25% Modifier B. (Note: This must be optimized based on analytical screening runs).

    • Flow Rate: 80-100 mL/min.

    • Back Pressure: 120 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

  • Fraction Collection: a. Set the fraction collection triggers based on UV signal threshold and/or peak time windows determined from analytical runs. b. Use a make-up solvent (e.g., methanol) at a flow rate of ~10% of the main flow rate to improve collection efficiency.

  • Post-Processing: a. Evaporate the solvent from the collected fractions under reduced pressure. b. Analyze the purity of each fraction using the analytical GC or SFC method. c. Combine fractions of like purity.

References
  • Vertex AI Search. (2023).
  • SpecialChem. (2022). Laromin® C 260 (Curing Agent)
  • BASF Dispersions & Pigments Asia Pacific. Laromin® C260.
  • BASF Dispersions & Pigments Asia Pacific. Laromin® C260.
  • PubChem. This compound.
  • LookChem. This compound.
  • Echemi. This compound.
  • Benchchem. Application Notes and Protocols for the Separation of Geometric Isomers of Pheromones.
  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Chromatography Today. (2024).
  • Smolecule. Buy this compound.
  • Taylor & Francis Online. (2021).
  • ResearchGate.
  • Benchchem.
  • Cosmos Plastics and Chemicals. (2015).
  • Thermo Fisher Scientific.
  • Chromatography Forum. (2009).
  • Kelley, S. P., Fábián, L., & Brock, C. P. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B, 67(Pt 1), 79–93.
  • Sulzer.
  • ChemBK. This compound.
  • White Rose eTheses Online.
  • ResearchGate. Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF.
  • PrepChem.com. Synthesis of bis (4-aminocyclohexyl)methane.

Sources

Technical Support Center: Enhancing the Mechanical Properties of Polyamides Made with PACM

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to researchers, scientists, and professionals in drug development working with polyamides synthesized from bis(p-aminocyclohexyl)methane (PACM). This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered when aiming to enhance the mechanical properties of these specialized polymers. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design and interpretation.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that can arise during the formulation and processing of PACM-based polyamides, leading to suboptimal mechanical performance.

Issue 1: Reduced Tensile Strength and Stiffness

You've synthesized or procured a PACM-based polyamide, but your tensile tests show lower strength and modulus values than expected.

Potential Causes and Troubleshooting Steps:

  • Moisture-Induced Plasticization: Polyamides are notoriously hygroscopic, and PACM-based variants are no exception.[1][2] Absorbed water molecules disrupt the hydrogen bonds between polymer chains, acting as a plasticizer.[1][3] This increased chain mobility leads to a decrease in tensile strength and stiffness.[4][5]

    • Troubleshooting Protocol:

      • Pre-Drying: Thoroughly dry the polyamide pellets in a vacuum or desiccant dryer before processing. A common starting point is 80-120°C for 4-6 hours, but this should be optimized for your specific grade.[5]

      • Moisture Analysis: Use a Karl Fischer titrator or a moisture analyzer to confirm that the moisture content is within the manufacturer's recommended limits (typically below 0.2%).

      • Controlled Conditioning: For consistent mechanical testing, condition your test specimens according to ASTM D618 or ISO 291 standards to ensure a standardized moisture content.

  • Inadequate Crystallinity: The degree of crystallinity is a critical factor governing the mechanical properties of semi-crystalline polymers like polyamides.[6][7] Insufficient or poorly controlled crystallization can result in a more amorphous structure with reduced strength and stiffness.[8] PACM-based polyamides, such as PAPACM12, are known to exhibit complex crystallization behaviors, including cold crystallization and strain-induced crystallization.[9][10]

    • Troubleshooting Protocol:

      • Optimize Processing Temperatures: The mold temperature during injection molding plays a significant role in crystallization. A higher mold temperature allows for more organized crystal growth, which can enhance mechanical properties. Experiment with mold temperatures in the recommended range for your specific polymer grade.

      • Differential Scanning Calorimetry (DSC): Use DSC to analyze the melting and crystallization behavior of your material. This will help you understand the crystallization kinetics and determine optimal processing windows.

      • Consider Nucleating Agents: The addition of nucleating agents can promote faster and more uniform crystallization, leading to improved mechanical performance.

  • Poor Dispersion of Reinforcements/Fillers: If you are incorporating reinforcing agents like glass or carbon fibers, their effectiveness is highly dependent on their dispersion and interfacial adhesion with the polyamide matrix.[11][12] Agglomerates of fillers can act as stress concentration points, leading to premature failure.

    • Troubleshooting Protocol:

      • Compounding Technique: Utilize a twin-screw extruder for melt compounding. The high shear forces generated in a twin-screw extruder are effective in breaking down agglomerates and achieving a homogeneous dispersion.

      • Surface Treatment of Fillers: Consider using fillers that have been surface-treated with silane coupling agents. These agents improve the compatibility and adhesion between the inorganic filler and the organic polymer matrix.

      • Microscopy Analysis: Employ Scanning Electron Microscopy (SEM) to examine the fracture surface of your composite. This will allow you to visually assess the quality of dispersion and identify any voids or agglomerates.

Issue 2: Brittleness and Low Impact Strength

Your PACM-based polyamide exhibits high stiffness but is brittle and has poor impact resistance, as measured by Izod or Charpy tests.

Potential Causes and Troubleshooting Steps:

  • Insufficient Toughening Mechanism: Many high-strength polymers are inherently brittle. To improve toughness, a second phase of elastomeric particles, known as impact modifiers, is often introduced.[13][14][15] The goal is to create a material that can effectively dissipate energy upon impact.[16]

    • Troubleshooting Protocol:

      • Incorporate Impact Modifiers: Blend the PACM-based polyamide with a suitable impact modifier. Common choices for polyamides include maleic anhydride-grafted elastomers (e.g., SEBS-g-MA, EPDM-g-MA).[17][18] The maleic anhydride functionality promotes adhesion to the polyamide matrix.

      • Optimize Modifier Concentration: The concentration of the impact modifier is critical. Too little will not provide sufficient toughening, while too much can lead to a significant decrease in stiffness and strength.[19] A typical starting range is 5-20 wt%.

      • Control Particle Size: The effectiveness of an impact modifier is also dependent on the size and distribution of the rubbery domains within the polyamide matrix. The goal is to achieve a fine and uniform dispersion of the modifier.[20]

  • Processing-Induced Degradation: Excessive processing temperatures or residence times can lead to thermal degradation of the polymer, resulting in chain scission and a reduction in molecular weight. This can lead to embrittlement.

    • Troubleshooting Protocol:

      • Monitor Melt Temperature: Use a calibrated pyrometer to measure the actual melt temperature during processing and ensure it is within the recommended range.

      • Minimize Residence Time: Reduce the time the molten polymer spends in the extruder or injection molding machine barrel to minimize thermal exposure.

      • Check for Discoloration: Yellowing or browning of the polymer is often an indicator of thermal degradation.

Issue 3: Warpage and Dimensional Instability in Molded Parts

You are injection molding parts from a PACM-based polyamide, but they are warping or exhibiting poor dimensional stability.

Potential Causes and Troubleshooting Steps:

  • Differential Shrinkage: Warpage is often caused by non-uniform cooling and shrinkage throughout the molded part.[21] This can be exacerbated by variations in wall thickness.

    • Troubleshooting Protocol:

      • Optimize Cooling: Ensure that the cooling channels in your mold are designed and operating effectively to provide uniform cooling across the part.

      • Adjust Packing Pressure and Time: Insufficient packing pressure or time can lead to higher shrinkage in thicker sections.[22][23] Experiment with increasing these parameters to compensate for shrinkage.

      • Part Design: If possible, design the part with uniform wall thickness to minimize differential shrinkage.

  • Anisotropic Shrinkage with Fiber Reinforcement: When using fiber reinforcements, the fibers tend to align in the direction of flow. This leads to lower shrinkage in the flow direction and higher shrinkage in the transverse direction, causing warpage.

    • Troubleshooting Protocol:

      • Gate Location and Design: The location and design of the gate can significantly influence the fiber orientation. Experiment with different gate locations to control the flow pattern and minimize warpage.

      • Use Mineral Fillers: In some cases, incorporating mineral fillers in addition to fibers can help to create a more isotropic material with more uniform shrinkage.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is moisture control so critical for PACM-based polyamides?

Moisture acts as a plasticizer in polyamides, including those made with PACM.[1][2] The water molecules interfere with the hydrogen bonding between the polymer chains, which is a primary source of their strength and stiffness.[3] This leads to a reduction in tensile strength, modulus, and glass transition temperature (Tg), while increasing ductility and impact strength to a certain extent.[4][5][24] For applications requiring high mechanical performance, maintaining a low and consistent moisture content is essential.

Q2: What are the primary methods for reinforcing PACM-based polyamides?

The most common methods for reinforcing polyamides are the incorporation of fibrous or particulate fillers.[25]

  • Glass Fibers: These are a cost-effective way to significantly increase the strength, stiffness, and heat distortion temperature of the polyamide.[26][27]

  • Carbon Fibers: Carbon fibers offer a higher strength-to-weight ratio than glass fibers, resulting in even greater stiffness and strength improvements.[28][29] They also impart electrical conductivity.

  • Mineral Fillers: Minerals like talc, calcium carbonate, and wollastonite can be used to increase stiffness and dimensional stability, often at a lower cost than fibers.

Q3: How do I choose the right impact modifier for my PACM-based polyamide?

The key is to select an impact modifier that has good compatibility with the polyamide matrix. For polyamides, this is typically achieved by using an elastomer that has been functionalized with maleic anhydride.[15] The maleic anhydride groups can react with the amine end groups of the polyamide, creating a strong interfacial bond. This ensures efficient stress transfer from the rigid polyamide matrix to the soft, energy-absorbing rubbery phase.[17] The choice between different types of functionalized elastomers (e.g., SEBS-g-MA, EPDM-g-MA) will depend on the specific performance requirements of your application, such as the desired balance of toughness, stiffness, and cost.

Q4: What is the role of crystallinity in the mechanical properties of PACM-based polyamides?

Crystallinity plays a crucial role in determining the mechanical properties of semi-crystalline polymers like PACM-based polyamides.[6][7] The crystalline regions are highly ordered and provide strength and stiffness, while the amorphous regions contribute to toughness and ductility.[8] The degree of crystallinity can be influenced by factors such as the chemical structure of the polymer, processing conditions (e.g., cooling rate), and the presence of nucleating agents. For PACM-based polyamides like PAPACM12, specific crystalline forms (α-form and γ-form) can be induced by thermal treatment or mechanical stretching, which in turn affects the final mechanical properties.[9][10]

Q5: Can I use recycled PACM-based polyamide, and how will it affect the mechanical properties?

Mechanical recycling of polyamides can be a viable option, but it's important to be aware of the potential for property degradation.[5] Each reprocessing cycle can expose the polymer to thermal and shear stresses, which may lead to a reduction in molecular weight and a corresponding decrease in mechanical properties, particularly toughness and elongation at break. It is crucial to properly dry the regrind material, as any absorbed moisture can exacerbate degradation during reprocessing. The percentage of recycled material that can be blended with virgin resin without significantly compromising performance will depend on the specific application and should be determined through experimental validation.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Tensile Testing of PACM-Based Polyamides

This protocol outlines the steps for conducting tensile tests on injection-molded specimens according to ASTM D638.

  • Specimen Preparation:

    • Injection mold Type I tensile bars using a properly dried PACM-based polyamide.

    • Condition the specimens at 23°C and 50% relative humidity for at least 48 hours prior to testing.

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with a suitable load cell.

    • Set the crosshead speed to 5 mm/min.

    • Secure the specimen in the grips of the UTM.

    • Start the test and record the load and displacement data until the specimen fractures.

  • Data Analysis:

    • Calculate the tensile strength, modulus of elasticity, and elongation at break from the stress-strain curve.

    • Test a minimum of five specimens and report the average and standard deviation.

Data Table: Effect of Glass Fiber Reinforcement on Polyamide Properties

The following table provides a representative example of how glass fiber reinforcement can enhance the mechanical properties of a polyamide. While this data is for a general-purpose polyamide, similar trends can be expected for PACM-based polyamides.

PropertyUnreinforced Polyamide30% Glass Fiber Reinforced Polyamide
Tensile Strength (MPa)80180
Tensile Modulus (GPa)2.89.0
Notched Izod Impact (J/m)50120
Heat Deflection Temp. @ 1.8 MPa (°C)70200

Note: These are typical values and can vary depending on the specific grade of polyamide and processing conditions.

Section 4: Visualizations

Diagram 1: Moisture-Induced Plasticization of Polyamides

Moisture_Effect cluster_0 Dry Polyamide cluster_1 Conditioned Polyamide PolymerChains_Dry Polymer Chains with Strong Hydrogen Bonds HighStrength High Tensile Strength and Stiffness PolymerChains_Dry->HighStrength Results in PolymerChains_Wet Water Molecules Disrupt Hydrogen Bonds LowStrength Reduced Tensile Strength and Stiffness PolymerChains_Wet->LowStrength Leads to Moisture Moisture (H2O) Moisture->PolymerChains_Wet Absorbed by

Caption: The effect of moisture on the mechanical properties of polyamides.

Diagram 2: Troubleshooting Workflow for Low Tensile Strength

Troubleshooting_Workflow Start Low Tensile Strength Observed CheckMoisture 1. Verify Moisture Content (Is it < 0.2%?) Start->CheckMoisture CheckCrystallinity 2. Analyze Crystallinity (Is it optimal?) CheckMoisture->CheckCrystallinity Yes DryMaterial Action: Dry Material Thoroughly CheckMoisture->DryMaterial No CheckDispersion 3. Assess Filler Dispersion (Is it uniform?) CheckCrystallinity->CheckDispersion Yes OptimizeProcessing Action: Optimize Mold Temp & Consider Nucleants CheckCrystallinity->OptimizeProcessing No Solution Mechanical Properties Improved CheckDispersion->Solution Yes ImproveCompounding Action: Use Twin-Screw Extruder & Surface-Treated Fillers CheckDispersion->ImproveCompounding No DryMaterial->CheckMoisture OptimizeProcessing->CheckCrystallinity ImproveCompounding->CheckDispersion

Caption: A step-by-step guide to troubleshooting low tensile strength in PACM-based polyamides.

References

  • MPB. (n.d.). Impact modifiers for plastics, PA and engineering plastics.
  • Isa, M. A. C., et al. (2023). Mechanical Analysis of 3D Printed Polyamide Composites under Different Filler Loadings. Polymers, 15(8), 1910.
  • Isa, M. A. C., et al. (2023). Shear Test Characterization of 3D Printed Polyamide Reinforced Carbon Fiber Composites. Jurnal Kejuruteraan, 35(2), 431-436.
  • Zhang, Y., et al. (2024). Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding. RSC Advances, 14(7), 4867-4875.
  • Lu, M., & Keskkula, H. (1995). Reactive coupling of core-shell impact modifiers to polyamide matrices using styrene-maleic anhydride copolymers. Polymer, 36(13), 2557-2565.
  • Polymers. (2025). Why Does Nylon Absorb Water? How Moisture Affects Mechanical Properties. Polymers.
  • Ensinger. (n.d.). Glass filled polyamides (PA GF).
  • SACO AEI Polymers. (n.d.). Impact Modifiers.
  • The Compound Company. (n.d.). Impact Modifiers.
  • ResearchGate. (n.d.).
  • Kim, D., et al. (2020). Effect of the Compounding Conditions of Polyamide 6, Carbon Fiber, and Al2O3 on the Mechanical and Thermal Properties of the Composite Polymer. Polymers, 12(10), 2329.
  • Intech. (n.d.). Effects of Moisture Absorption on Nylon 6 through Nylon12 vs Power-Core.
  • Oshinski, A. J., Keskkula, H., & Paul, D. R. (1992). Rubber toughening of polyamides with functionalized block copolyrners: 1. Nylon-6. Polymer, 33(2), 268-283.
  • Wróblewski, R., et al. (2022). Bending Strength of Polyamide-Based Composites Obtained during the Fused Filament Fabrication (FFF) Process.
  • RTP Company. (2019). Troubleshooting Guide for Injection Molding.
  • Brown, S. (2018). Moisture Absorption and Desorption Effects on Mechanical Behavior in Specialty Polyamide Products.
  • Google Patents. (n.d.). US20160053091A1 - Polyamide resin composition reinforced with glass fiber.
  • Wang, Y., et al. (2024). Investigation of Dual Network Construction for Toughening in Bio-Based Polyamide Composites. Polymers, 16(16), 2164.
  • TA Instruments. (n.d.). Measurement of moisture effects on the mechanical properties of 66 nylon, TA-133.
  • Kárpáti, Z., & Nyírő, J. (2020). The Effect of Crystallinity on the Toughness of Cast Polyamide 6 Rods with Different Diameters. Polymers, 12(2), 350.
  • Al-Malaika, S., et al. (2023). Mechanical Recycling and Its Effects on the Physical and Mechanical Properties of Polyamides. Polymers, 15(23), 4567.
  • RJG, Inc. (2024). How to Troubleshoot 9 Common Defects in Injection Molded Parts.
  • Valino, A. D., et al. (2023). Influence of Filament Moisture on 3D Printing Nylon. Polymers, 15(21), 4254.
  • SpecialChem. (2022).
  • Useful Nylon. (n.d.). PA Polyamide Comprehensive Overview.
  • ResearchGate. (n.d.). Toughening of polyamide 6 with a maleic anhydride functionalized acrylonitrile–butadiene–styrene copolymer.
  • Google Patents. (n.d.). US3920879A - Glass fiber filled polyamide composites.
  • Zhang, Y., et al. (2021). Strain-Induced Form Transition and Crystallization Behavior of the Transparent Polyamide. Polymers, 13(7), 1046.
  • ResearchGate. (n.d.). Mechanical Characterization and Fractography of Glass Fiber/Polyamide (PA6) Composites.
  • b-plastic. (n.d.). Polyamide - PA.
  • University of Akron. (n.d.).
  • Polimery. (n.d.). Thermal and mechanical properties of polyamide 12/modified carbon nanotubes composites prepared via the in situ ring-opening.
  • Chemistry For Everyone. (2025).
  • Elastron. (n.d.). 11 Injection Molding Defects and Troubleshooting.
  • Wikipedia. (n.d.). Plastic.
  • K.D. Feddersen. (n.d.). Polyamide (PA)
  • ResearchGate. (n.d.). (PDF) Strain-Induced Form Transition and Crystallization Behavior of the Transparent Polyamide.
  • ResearchGate. (n.d.). (PDF) Mechanical and Tribological Characterization of Polyamide 66/Graphite Nanocomposites.
  • ResearchGate. (n.d.). Mechanical properties of polyamide 12 manufactured by means of SLS: Influence of wall thickness and build direction.
  • ResearchGate. (n.d.). Effect of Polyamide-12 Material Compositions on Mechanical Properties and Surface Morphology of SLS 3D Printed Part.
  • Chemistry For Everyone. (2025). How Does Chain Length Affect Polyamide Properties?.
  • Wang, Y., et al. (2023). Crystallization and Performance of Polyamide Blends Comprising Polyamide 4, Polyamide 6, and Their Copolymers. Polymers, 15(16), 3416.
  • Universiti Teknologi MARA. (2022). Effect of Polyamide-12 Material Compositions on Mechanical Properties and Surface Morphology of SLS 3D Printed Part.
  • Krasinskyi, V., et al. (2023). Study of Crystalline and Thermal Properties of Nanocomposites Based on Polyamide-6 and Modified Montmorillonite. Advances in Science and Technology. Research Journal, 17(4), 118-126.
  • Ensinger. (n.d.). PA plastic - Polyamide (nylon).
  • ACO Mold. (2022). Plastic Injection Molding Troubleshooting Guide.
  • Advances in Polymer Technology. (n.d.). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review.
  • Unionfab. (2025). What Is Polyamide (PA)?

Sources

Technical Support Center: Modifying the Reactivity of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-amino-3-methylcyclohexyl)methane, a versatile cycloaliphatic diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound, particularly in the context of modifying its reactivity for applications such as epoxy curing and polymer synthesis.[1][2][3][4][5]

Section 1: Foundational Understanding

What is this compound and what dictates its reactivity?

This compound, also known as 4,4'-Methylenebis(2-methylcyclohexylamine), is a cycloaliphatic diamine with the chemical formula C₁₅H₃₀N₂.[2] Its reactivity is primarily governed by the two primary amine (-NH₂) groups attached to the cyclohexyl rings. These amine groups are nucleophilic and will readily react with electrophilic functional groups.

Several structural features influence its reactivity:

  • Alicyclic Structure: The cyclohexyl rings provide a non-aromatic, flexible, yet bulky structure, which imparts distinct properties to the final polymer, such as good thermal stability and mechanical strength.[2][3]

  • Primary Amines: As a primary amine, it reacts with epoxy groups to form secondary amines, which can then react further to form tertiary amines, leading to a cross-linked network.[6]

  • Steric Hindrance: The methyl groups adjacent to the amine groups introduce steric hindrance, which can modulate the reactivity of the amine hydrogens.[7][8] This steric hindrance can be a tool to control the reaction rate.

  • Isomerism: Commercial grades are often a mixture of stereoisomers (cis/trans). The spatial arrangement of the amine groups in different isomers can lead to variations in reactivity, particularly in the second stage of epoxy-amine reactions.[7]

Section 2: Troubleshooting Guide for Epoxy Formulations

FAQ: My epoxy formulation with this compound is curing too slowly. How can I accelerate the reaction?

A slow cure rate is a common issue, especially at ambient temperatures. Here are several strategies to increase the curing speed:

Option 1: Temperature Adjustment

  • Explanation: The reaction between amines and epoxides is temperature-dependent.[9] Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate.[9]

  • Protocol:

    • After mixing the epoxy resin and this compound at the desired stoichiometric ratio, apply an external heat source.

    • A post-cure schedule of 2-4 hours at 60-80°C is a typical starting point. The optimal temperature will depend on the specific epoxy resin and desired properties.

    • Monitor the curing process using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and ensure complete curing.[7]

Option 2: Use of Accelerators

  • Explanation: Certain compounds can catalyze the epoxy-amine reaction. Tertiary amines and some weak acids are effective accelerators.[6] For example, 2,4,6-Tris(dimethylaminomethyl)phenol contains both phenolic and tertiary amine groups and can effectively promote the ring-opening of the epoxide.[6]

  • Protocol:

    • Incorporate a small amount of an accelerator (e.g., 0.5-2% by weight of the total resin and curative mixture) into the epoxy resin component before adding the this compound.

    • Thoroughly mix to ensure uniform distribution of the accelerator.

    • Proceed with the curing process at ambient or elevated temperature. Be aware that the pot life of the mixture will be significantly reduced.

Experimental Workflow for Curing Rate Modification

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Implementation & Validation P Slow Cure Rate S1 Increase Temperature P->S1 S2 Add Accelerator (e.g., Tertiary Amine) P->S2 S3 Modify Amine Structure (Less Hindered) P->S3 I1 Post-Cure at Elevated T S1->I1 I2 Incorporate Catalyst S2->I2 I3 Blend with Faster Amine S3->I3 V Monitor Cure Profile (DSC) Measure Mechanical Properties I1->V I2->V I3->V

Caption: Troubleshooting workflow for slow epoxy cure rates.

FAQ: The final cured epoxy exhibits poor mechanical properties (e.g., brittleness, low Tg). What could be the cause?

Poor mechanical properties often indicate incomplete curing or a non-ideal network structure.

Possible Cause 1: Incorrect Stoichiometry

  • Explanation: The ratio of amine hydrogen to epoxy groups is critical for achieving a well-cross-linked polymer network. An excess or deficit of the curative can lead to unreacted functional groups, resulting in a lower cross-link density and inferior properties. The Amine Hydrogen Equivalent Weight (AHEW) of this compound is crucial for this calculation.

  • Troubleshooting:

    • Calculate the correct mix ratio using the AHEW of this compound and the Epoxide Equivalent Weight (EEW) of your resin.

    • Ensure accurate weighing and thorough mixing of the components.

Possible Cause 2: Steric Hindrance and Incomplete Reaction

  • Explanation: The methyl groups on the cyclohexyl rings can sterically hinder the reaction of the secondary amines formed after the initial reaction of the primary amines.[7] This can be more pronounced in certain isomers.

  • Troubleshooting:

    • Implement a post-cure at a temperature above the initial Tg of the material. This provides the necessary mobility for the sterically hindered groups to react.

    • Consider blending this compound with a less hindered aliphatic amine to create a more heterogeneous and potentially tougher network.

Section 3: Modifying Reactivity for Polyurethane/Polyurea Synthesis

FAQ: I am synthesizing a polyurea with an aliphatic isocyanate, but the reaction with this compound is too fast and unmanageable. How can I slow it down?

The reaction between primary amines and isocyanates is typically very rapid. The steric hindrance from the methyl groups in this compound already slows this down compared to less hindered primary amines, but further control may be needed.[8]

Option 1: Temperature Control

  • Explanation: Lowering the reaction temperature will decrease the reaction rate.

  • Protocol:

    • Conduct the reaction in a cooled vessel (e.g., an ice bath) to dissipate the exothermic heat of reaction.

    • Add the isocyanate dropwise to the solution of the diamine to maintain better temperature control.

Option 2: Solvent Selection

  • Explanation: The choice of solvent can influence the reaction rate. Using a less polar solvent can sometimes slow down the reaction. Avoid solvents with reactive groups like alcohols.[6]

  • Troubleshooting:

    • Experiment with a range of aprotic solvents of varying polarity.

    • Ensure all reactants and solvents are anhydrous, as water reacts with isocyanates to form unstable carbamic acids, which decompose to form amines and CO₂, potentially causing foaming.[10][11]

Option 3: Partial Conversion to a Ketimine

  • Explanation: Primary amines can be reversibly blocked by reacting them with a ketone to form a ketimine. These blocked amines are unreactive towards isocyanates. The ketimine can then be de-blocked by the presence of atmospheric moisture, freeing the amine to react at a controlled rate.

  • Protocol:

    • React this compound with a ketone (e.g., methyl isobutyl ketone) with azeotropic removal of water to form the corresponding diketimine.

    • Mix the ketimine with the isocyanate. The curing process will initiate upon exposure to atmospheric moisture.

Reaction Pathway: Amine vs. Isocyanate

G cluster_0 Reactants cluster_1 Reaction cluster_2 Controlling Factors Amine R-NH₂ (this compound) Urea R-NH-CO-NH-R' (Polyurea Linkage) Amine->Urea Isocyanate R'-NCO Isocyanate->Urea Temp Temperature Temp->Urea affects rate Sterics Steric Hindrance Sterics->Urea affects rate Solvent Solvent Polarity Solvent->Urea affects rate

Caption: Key factors influencing the polyurea formation rate.

Section 4: Quantitative Data and Physical Properties

PropertyValueSource
Molecular Weight 238.41 g/mol [1][2]
Appearance Colorless to light yellow liquid[2][4]
Boiling Point ~342 °C[4]
Melting Point -7 °C[2][4]
Density ~0.95 g/cm³[2][4]
Water Solubility 0.4 g/100ml at 20°C[2][4]

Section 5: Safety and Handling

  • Hazard Summary: this compound is corrosive and can cause severe skin burns and eye damage.[1] It is also toxic if it comes into contact with the skin or is inhaled.[1] The substance is toxic to aquatic life with long-lasting effects.[1][12]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[12] Use in a well-ventilated area or with local exhaust ventilation.[4]

  • Handling: Avoid all contact.[4] In case of accidental exposure, seek immediate medical attention.[12] Store in a sealed container in a cool, dry place below +30°C.[4][5]

References

  • This compound | C15H30N2 | CID 91555 - PubChem.
  • The Reactivity of Amines with Epoxy Resins: Factors and Optimization.
  • Chemistry of Ambient Cure Epoxy Resins and Hardeners - Chemical Dynamics, LLC.
  • The Chemistry Behind Amine-Cured Epoxy Systems.
  • This compound - LookChem.
  • Cis/Trans Reactivity: Epoxy-Amine Systems - PubMed.
  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
  • Synthesis of bis (4-aminocyclohexyl)methane - PrepChem.com.
  • This compound - ChemBK.
  • Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea - Tri-iso.

Sources

Technical Support Center: Viscosity Management of Epoxy Systems Cured with 4,4'-Methylenebis(2-methylcyclohexylamine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formulating with 4,4'-methylenebis(2-methylcyclohexylamine). This guide is designed for researchers, scientists, and development professionals who are utilizing this versatile cycloaliphatic amine curing agent and need to precisely control the viscosity of their epoxy systems. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts you need to know when working with 4,4'-methylenebis(2-methylcyclohexylamine).

Q1: What is 4,4'-methylenebis(2-methylcyclohexylamine) and why is it used in epoxy systems?

A1: 4,4'-methylenebis(2-methylcyclohexylamine), also known as MACM, is a cycloaliphatic diamine used as a curing agent or hardener for epoxy resins.[1][2][3] Its chemical structure, featuring two cyclohexyl rings, imparts a unique combination of properties to the cured epoxy, including excellent mechanical strength, high thermal stability, and good chemical resistance.[4] Unlike some other amine types, cycloaliphatic amines are known for providing a good balance of strength and flexibility, a lower tendency to "blush" (a surface defect), and a more moderate reactivity, which can allow for a longer working time or "pot life".[5][6]

Q2: What is the typical initial viscosity of an epoxy system using this amine?

A2: The initial mixed viscosity of an epoxy system is dependent on several factors, including the viscosity of the base epoxy resin, the ambient temperature, and the specific isomer distribution of the 4,4'-methylenebis(2-methylcyclohexylamine) used.[7] Generally, this amine is a colorless, transparent viscous liquid at room temperature.[1][2] When mixed with a standard liquid epoxy resin (like a Bisphenol-A based resin), the initial viscosity can range from several hundred to a few thousand centipoise (cP). Systems formulated with it are often lower in viscosity compared to those using some aromatic or polyamidoamine hardeners.

Q3: How does temperature critically affect the viscosity and cure rate?

A3: Temperature is a critical processing parameter.

  • Viscosity: As temperature increases, the viscosity of the uncured epoxy-amine mixture decreases significantly.[8] A general rule of thumb is that for every 10°C (18°F) increase in temperature, the viscosity is reduced by approximately half.[9][10] This makes the mixture easier to pour, mix, and degas. Conversely, colder temperatures will increase viscosity, making processing more difficult.[8]

  • Cure Rate: The chemical reaction between the epoxy resin and the amine hardener is an exothermic (heat-generating) process.[8] Higher ambient temperatures will accelerate this reaction, leading to a faster cure and a shorter pot life.[8][11][12] Lower temperatures will slow the reaction, extending the working time but also prolonging the time required to achieve full cure.[8]

Section 2: Troubleshooting Guide: Common Viscosity-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during formulation and application.

Problem 1: The initial mixed viscosity of my epoxy system is too high to process effectively.

High initial viscosity can lead to difficulties in mixing, pouring, and substrate wet-out, and can increase the likelihood of entrapping air bubbles.

  • Explanation: The mobility of the epoxy and amine molecules is restricted at lower temperatures, resulting in a thicker, more viscous liquid.[8] Processing in a cold environment or using cold raw materials is a common cause of unexpectedly high viscosity.

  • Solution:

    • Condition Materials: Store the epoxy resin and the 4,4'-methylenebis(2-methylcyclohexylamine) hardener at a consistent room temperature (e.g., 20-25°C) for at least 24 hours before use.

    • Gentle Warming: If necessary, gently warm the individual components before mixing. Pre-heating the resin (Part A) is often most effective.[9] A water bath or a temperature-controlled oven set to 30-40°C can be used. Caution: Overheating can significantly shorten the pot life once the components are mixed.

    • Warm the Substrate/Mold: Pre-heating the mold or substrate can help the resin flow better upon application without reducing the working time during the mixing stage.[9]

  • Explanation: Epoxy resins themselves vary widely in viscosity. High molecular weight resins or those with multifunctional structures will inherently have a higher viscosity.[13]

  • Solution:

    • Consult Datasheets: Always refer to the technical datasheets for your epoxy resins.

    • Select a Lower-Viscosity Resin: If high viscosity is a persistent issue, reformulate with a lower-viscosity base resin. A standard, unmodified Bisphenol A diglycidyl ether (DGEBA) resin is a common starting point.

    • Introduce Reactive Diluents: Consider adding a small percentage (e.g., 5-15% by weight) of a low-viscosity reactive diluent. These are low-molecular-weight epoxy-functional materials that become part of the cured polymer network. Common examples include monofunctional (e.g., C12-C14 glycidyl ether) or difunctional (e.g., 1,4-butanediol diglycidyl ether) diluents. Caution: The addition of diluents can sometimes impact the final mechanical and thermal properties of the cured system.

Table 1: Effect of Temperature on Epoxy System Viscosity (Illustrative Example)

Temperature (°C)Mixed System Viscosity (cP)Observations
15~8,000Very thick, difficult to pour and mix. High potential for air entrapment.
25~2,500Moderately viscous, suitable for many hand-mixing applications.
40~700Low viscosity, flows easily. Ideal for applications requiring good penetration or for vacuum infusion.
Problem 2: The viscosity builds too quickly, resulting in a pot life that is too short for my application.

A short pot life can lead to wasted material and incomplete application as the epoxy gels prematurely in the mixing container.

  • Explanation: The curing reaction is exothermic. In larger mixed volumes, this generated heat cannot dissipate quickly, leading to a rapid temperature increase within the mixture.[8] This self-heating effect dramatically accelerates the reaction and viscosity build-up.

  • Solution:

    • Reduce Batch Size: Mix smaller quantities of resin and hardener at a time.

    • Use a Different Mixing Vessel: Use a container with a larger surface area (e.g., a wide, shallow pan instead of a tall, narrow cup) to help dissipate heat more effectively.

    • Cooling Bath: For critical applications, place the mixing container in a cool water or ice bath immediately after mixing to manage the exotherm.

    • Work in a Climate-Controlled Environment: Lowering the ambient temperature will slow the cure rate.[14]

Diagram 1: Troubleshooting Workflow for High Viscosity

G start Problem: Initial Viscosity Too High check_temp Check Material and Ambient Temperature start->check_temp check_resin Evaluate Epoxy Resin Choice start->check_resin check_ratio Verify Mix Ratio (Stoichiometry) start->check_ratio temp_low Is Temperature < 20°C? check_temp->temp_low resin_viscous Is Resin Viscosity > 15,000 cP? check_resin->resin_viscous recalculate Solution: Recalculate AHEW and Measure Accurately check_ratio->recalculate warm_mats Solution: Condition/Warm Materials and Workspace temp_low->warm_mats Yes select_resin Solution: Select Lower Viscosity Resin or Add Reactive Diluent resin_viscous->select_resin Yes

Caption: A logical workflow for diagnosing and solving high initial viscosity issues.

Problem 3: My cured part has bubbles and voids.

These defects compromise the mechanical integrity and aesthetic appearance of the final product.

  • Explanation: A thick, viscous mixture has a high resistance to flow, which prevents entrapped air bubbles from rising to the surface and escaping.[15] Vigorous mixing can introduce a large number of bubbles, and if the viscosity is high, they will be trapped as the epoxy cures.[14]

  • Solution:

    • Optimize Mixing Technique: Mix the components slowly and deliberately, scraping the sides and bottom of the container to ensure a thorough but gentle blend.[15] Avoid "whipping" or overly aggressive stirring.

    • Reduce Viscosity with Gentle Heat: As described in Problem 1, slightly warming the components before mixing can significantly lower the viscosity, making it easier for bubbles to escape.[15]

    • Vacuum Degassing: The most effective method for removing bubbles is to place the mixed epoxy in a vacuum chamber. Apply a vacuum until the mixture rises, foams, and then collapses. Hold the vacuum for a few more minutes to ensure all air is removed. This step should be performed quickly, well within the system's pot life.

Section 3: Experimental Protocols

Protocol 3.1: Standard Method for Viscosity Measurement

This protocol describes how to measure the initial viscosity and track its increase over time to determine pot life.

  • Equipment and Materials:

    • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

    • Temperature-controlled water bath or chamber.

    • Mixing container, stir rod, and timer.

    • Epoxy resin and 4,4'-methylenebis(2-methylcyclohexylamine) hardener.

  • Procedure:

    • Equilibrate: Ensure both resin and hardener are at the desired test temperature (e.g., 25°C) for at least 12 hours.

    • Measure: Accurately weigh the correct amounts of resin and hardener into the mixing container based on the calculated stoichiometric ratio (Amine Hydrogen Equivalent Weight, AHEW).

    • Mix: Mix the components thoroughly but gently for 2-3 minutes, scraping the sides and bottom of the container.

    • Initial Measurement: Immediately transfer the specified volume of the mixture to the viscometer's sample chamber, which has been pre-heated to the test temperature. Select a spindle and speed that gives a torque reading between 20-80%. Record this as the T=0 viscosity.

    • Monitor: Continue to take viscosity readings at regular intervals (e.g., every 5-10 minutes).

    • Determine Pot Life: The pot life is often defined as the time it takes for the initial viscosity to double or quadruple, or to reach a specific viscosity value that is no longer processable for your application.

Diagram 2: Epoxy-Amine Curing Reaction

G cluster_reactants Reactants cluster_product Product epoxy Epoxy Group (from Resin) linkage Cross-linked Polymer Network (Increased Viscosity & Strength) epoxy->linkage Reaction amine Primary Amine Group (from Hardener) amine->linkage

Caption: The reaction between epoxy and amine groups creates a cross-linked network.

References

  • Part Consulting. (2019, August 31). Formulating with Amines.
  • Google Patents. (n.d.). EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • Rich Chemical. (2025, February 3). Understanding Cycloaliphatic Amine Hardeners: Properties and Applications.
  • Polymer Innovation Blog. (2022, July 25). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines.
  • DRC Resins. (n.d.). Cycloaliphatic Amines Hardener To Cure Your Epoxy.
  • Ottokemi. (n.d.). 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers ,99%.
  • ResearchGate. (2012). Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems.
  • National Institutes of Health. (n.d.). Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems.
  • Jamestown Distributors. (2022, April 1). Is epoxy affected by changes in temperature?.
  • Troubleshooting Epoxy Resin Issues. (2018, December 16). Troubleshooting Epoxy Resin Issues.
  • MySkinRecipes. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine).
  • Hapco, Inc. (n.d.). A Helpful Guide to Processing High Viscosity Resins.
  • MDPI. (2024, September 7). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend.
  • WEST SYSTEM. (2025, July 27). Temperatures Impact Epoxy's Cure Time: How Do I Adapt?.
  • PCI Magazine. (2012, May 1). Troubleshooting High-Performance Epoxy Systems.
  • Jinzong Machinery. (2024, July 14). Epoxy Resin Reactors: Troubleshooting Tips.
  • INCURE INC. (2025, September 10). High Viscosity Epoxy Resins: A Manufacturer's Guide.
  • ChemSrc. (n.d.). 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers | CAS 6864-37-5.
  • Manufacturer Insights. (2026, January 4). Quality Control for 4,4'-Methylenebis(2-methylcyclohexylamine).
  • YouTube. (2023, October 3). Viscosity of Epoxy Resins: Measurements and Standards- Session 8.
  • Semantic Scholar. (n.d.). Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine.

Sources

Technical Support Center: Long-Term Stability Testing of Polymers Synthesized with p-Aminocyclohexylmethane (PACM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for long-term stability testing of polymers synthesized with p-aminocyclohexylmethane (PACM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the long-term stability of these specialized polymers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Polymers synthesized with PACM, often a key component in high-performance polyamides and polyurethanes, are valued for their mechanical strength and thermal resistance. However, like all polymers, they are susceptible to degradation over time due to various environmental factors.[1] Understanding and predicting these changes are critical, especially in regulated industries such as medical devices and pharmaceuticals.

This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design and data interpretation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the long-term stability testing of PACM-based polymers in a question-and-answer format.

Discoloration (Yellowing) of the Polymer

Question: My PACM-based polymer is turning yellow during accelerated aging. What is causing this, and how can I investigate it?

Answer:

Yellowing is a common sign of polymer degradation, often indicating chemical changes within the polymer structure.[2] The primary causes are typically thermo-oxidative degradation or photo-degradation.[3]

Causality:

  • Thermo-oxidative Degradation: At elevated temperatures, the presence of oxygen can lead to the formation of free radicals on the polymer backbone.[4] These radicals can initiate a chain reaction, leading to the formation of chromophores (color-causing groups) within the polymer structure. For PACM-containing polymers, the amine groups can be susceptible to oxidation.

  • Photo-degradation: Exposure to ultraviolet (UV) radiation, even from ambient laboratory light over long periods, can provide the energy to break chemical bonds and initiate degradation pathways similar to thermo-oxidation.[5]

Troubleshooting Protocol:

  • Isolate the Cause (Thermal vs. Photo-degradation):

    • Conduct parallel aging studies: one in a dark, temperature-controlled oven and another in an oven with a controlled light source (e.g., a xenon arc or fluorescent UV lamp).[6]

    • If yellowing is significantly more pronounced in the light-exposed sample, photo-degradation is the primary driver.

  • Chemical Characterization:

    • FTIR Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to identify changes in functional groups. Look for the appearance or increase in carbonyl (C=O) peaks, which are a hallmark of oxidation.[7]

    • UV-Vis Spectroscopy: Quantify the yellowing by measuring the absorbance of the polymer in the visible spectrum. This can provide a quantitative measure of degradation over time.

  • Mitigation Strategies:

    • Antioxidants: If thermo-oxidation is the cause, consider incorporating antioxidants into the polymer formulation.

    • UV Stabilizers: If photo-degradation is confirmed, the addition of UV absorbers or hindered amine light stabilizers (HALS) can be effective.

    • Inert Atmosphere: Storing and aging the polymer under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

Changes in Mechanical Properties (Brittleness or Softening)

Question: My polymer has become brittle (or soft and sticky) after aging. How do I quantify this and determine the cause?

Answer:

Changes in mechanical properties are a direct reflection of alterations at the molecular level, such as chain scission, cross-linking, or loss of plasticizers.[8][9]

Causality:

  • Brittleness: Often caused by chain scission, where the polymer chains are broken, leading to a decrease in molecular weight and a reduction in ductility.[10] It can also result from an increase in crystallinity.[11]

  • Softening/Stickiness: This can occur due to the breakdown of the polymer into lower molecular weight fragments or the loss of volatile components like plasticizers.[12] In some cases, it can also be a result of the sorption of volatilized plasticizers.[12]

Troubleshooting Protocol:

  • Quantify Mechanical Property Changes:

    • Tensile Testing: Measure the tensile strength, elongation at break, and Young's modulus before and after aging. A significant decrease in elongation at break is a key indicator of embrittlement.[13]

    • Dynamic Mechanical Analysis (DMA): DMA can provide insights into the viscoelastic properties of the polymer and determine the glass transition temperature (Tg). Changes in Tg can indicate alterations in the polymer structure.[14]

  • Investigate Molecular Changes:

    • Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is essential for measuring changes in molecular weight and molecular weight distribution.[15] A decrease in average molecular weight strongly suggests chain scission.

    • Differential Scanning Calorimetry (DSC): DSC can be used to measure changes in crystallinity, melting temperature (Tm), and glass transition temperature (Tg).[7] An increase in crystallinity can contribute to brittleness.

Experimental Workflow for Investigating Mechanical Property Changes

G start Observe Change in Mechanical Properties tensile Tensile Testing (ASTM D638) start->tensile dma Dynamic Mechanical Analysis (DMA) start->dma brittle Brittleness Observed tensile->brittle soft Softening Observed tensile->soft crosslinking Cross-linking Possible dma->crosslinking gpc Gel Permeation Chromatography (GPC/SEC) scission Chain Scission Likely gpc->scission dsc Differential Scanning Calorimetry (DSC) brittle->gpc brittle->dsc soft->gpc plasticizer Plasticizer Loss/Degradation soft->plasticizer

Caption: Troubleshooting workflow for changes in mechanical properties.

Unexpected Peaks in Chromatographic Analysis

Question: I'm seeing new peaks in my HPLC/GC analysis of extracts from the aged polymer. What could these be, and how should I identify them?

Answer:

The appearance of new peaks in chromatographic analysis of polymer extracts is a strong indication that new chemical entities are being formed as a result of degradation or are being released from the polymer matrix. These are often referred to as leachables.[16]

Causality:

  • Degradation Products: These are new molecules formed from the breakdown of the polymer backbone or side chains.[17]

  • Residual Monomers and Oligomers: The aging process might facilitate the migration of unreacted monomers (like PACM) or short polymer chains (oligomers) to the surface.[18]

  • Additives and Their Byproducts: Additives such as antioxidants, plasticizers, or stabilizers can degrade over time, forming new compounds.[17]

Troubleshooting Protocol:

  • Conduct an Extractables and Leachables (E&L) Study:

    • Extractables: Perform an exhaustive extraction under aggressive conditions (e.g., using various solvents and elevated temperatures) on the unaged polymer to create a "worst-case" profile of all potential migrants.[18][19]

    • Leachables: Analyze the extracts from the aged polymer under simulated use conditions to identify what is actually migrating out during its shelf life.[20] The new peaks you are observing are leachables.

  • Identification of Unknowns:

    • Mass Spectrometry (MS): Couple your liquid chromatography (LC) or gas chromatography (GC) system to a mass spectrometer (LC-MS or GC-MS).[17] This will provide mass-to-charge ratio information, which is crucial for identifying the molecular weight and fragmentation patterns of the unknown compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated unknowns, NMR is the gold standard.[21]

  • Toxicological Risk Assessment:

    • Once identified, the concentration of these leachables must be determined.[18] This information is then used in a toxicological risk assessment to ensure they do not pose a safety concern, which is a critical step for medical devices and pharmaceutical packaging.[16][20]

Data Presentation: Typical Changes in PACM-based Polyamide Properties After Accelerated Aging

PropertyConditionTime 0After 1000 hours at 70°C, 50% RH
Appearance VisualTransparent, colorlessSlight yellowing
Tensile Strength (MPa) ASTM D6388072 (-10%)
Elongation at Break (%) ASTM D63815090 (-40%)
Molecular Weight (Mw, kDa) GPC/SEC12095 (-20.8%)
Glass Transition Temp. (Tg, °C) DSC150155 (+3.3%)

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard accelerated aging conditions for PACM-based polymers intended for medical devices?

A1: There is no single standard that fits all applications. However, a common starting point is guided by ASTM F1980 , the "Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices."[22] The protocol is based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[23] A common practice is to use an elevated temperature (e.g., 55°C or 60°C) and assume a Q10 factor of 2 (meaning the reaction rate doubles for every 10°C increase in temperature) to simulate real-time aging.[23] However, the chosen temperature must not cause physical changes in the polymer, such as melting or crossing the glass transition temperature, which would not be representative of real-world storage.[12]

Q2: How do I choose the right analytical techniques for my stability study?

A2: The choice of techniques depends on the properties you need to evaluate. A comprehensive stability program typically includes:

  • Visual Inspection: For changes in color, clarity, and surface texture.

  • Spectroscopy (FTIR, UV-Vis): To detect chemical changes and degradation.[24]

  • Chromatography (GPC/SEC, HPLC, GC-MS): To measure molecular weight changes and identify extractables and leachables.[24]

  • Thermal Analysis (DSC, TGA): To assess changes in thermal properties like Tg, Tm, and thermal stability.[14][21]

  • Mechanical Testing (Tensile, DMA): To evaluate changes in physical strength and viscoelastic properties.[8][9]

Logical Relationship of Analytical Techniques in a Stability Study

G stability_study Long-Term Stability Study chemical Chemical Stability stability_study->chemical physical Physical Stability stability_study->physical ftir FTIR chemical->ftir gpc GPC/SEC chemical->gpc el E&L Studies (LC/GC-MS) chemical->el tensile Tensile Testing physical->tensile dsc DSC physical->dsc dma DMA physical->dma

Caption: Interrelation of analytical methods in stability assessment.

Q3: My polymer is intended for a biodegradable implant. How does this affect my stability testing?

A3: For biodegradable polymers, stability testing is more complex. You need to assess not only the stability on the shelf but also the degradation profile in a simulated physiological environment. Key considerations include:

  • In Vitro Degradation: Studies should be conducted in a relevant medium (e.g., phosphate-buffered saline at 37°C) to monitor the rate of degradation.

  • Degradation Products: It is crucial to identify and quantify the degradation products to ensure they are non-toxic.[25] This often involves techniques like LC-MS.

  • Mechanical Property Retention: The device must maintain its mechanical integrity for the required duration of its function.[25] Therefore, mechanical testing at various degradation time points is essential.

  • Regulatory Guidance: Follow guidelines such as ISO 10993-13 ("Identification and quantification of degradation products from polymeric medical devices") and ASTM F1635 for in vitro degradation testing.[19][25]

Q4: Can I use data from a similar, non-PACM-based polymer to support the stability of my new formulation?

A4: While data from similar polymers can be used as supporting information, it is generally not sufficient for regulatory submissions. The incorporation of PACM can significantly alter the polymer's properties, including its degradation pathways. Regulatory bodies like the FDA will typically require a full stability study on the final, sterilized formulation of your specific device.[26][27] Any changes to the formulation, even seemingly minor ones, may necessitate a new or revised stability study.

References

  • SGS PSI. (n.d.). Extractables Leachables Testing. Polymer Solutions.
  • Metravib Material Testing. (n.d.). Effect of Aging on Mechanical Properties of Polymers.
  • Verdu, J. (1994). Effect of Aging on the Mechanical Properties of Polymeric Materials. Journal of Macromolecular Science, Part C: Polymer Reviews, 34(4), 577-615.
  • Taylor & Francis Online. (1994). Effect of Aging on the Mechanical Properties of Polymeric Materials.
  • Micom. (n.d.). ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.
  • AZoM. (2024, August 22). How to Determine Leachables and Extractables in Polymers.
  • Andersen, E. K., et al. (2022). Evaluation of Changes in Polymer Material Properties Due to Aging in Different Environments. Polymers, 14(8), 1629.
  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts.
  • ResolveMass Laboratories Inc. (2025, August 8). Extractables vs Leachables in Medical Devices.
  • Cambridge Polymer Group. (n.d.). Extractables/Leachables.
  • TA Instruments. (2025, January 7). Material Analysis Techniques for Every Stage of Polymer Development.
  • ResolveMass Laboratories. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
  • National Physical Laboratory. (2023, June 2). Accelerated ageing of polymers.
  • Jordi Labs. (n.d.). ASTM-F1980: Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices.
  • Polymer Testing. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
  • Chabira, S., et al. (2023). Influence of Ageing on Optical, Mechanical, and Thermal Properties of Agricultural Films. Polymers, 15(17), 3638.
  • Innovatech Labs. (2023, May 4). 4 Polymer Testing Methods for Better Development of Products.
  • ASTM International. (2018). D3045 Standard Practice for Heat Aging of Plastics Without Load.
  • ResearchGate. (2025, August 6). Accelerated Ageing of Crosslinked Polyamide Membranes.
  • Medical Device Consulting. (n.d.). Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues.
  • Scribd. (n.d.). Aging of Polymers Eg Polyamides.
  • Polymer Properties. (n.d.). Understanding Polymer Degradation: Challenges and Solutions in the Plastics Industry.
  • ResearchGate. (n.d.). (PDF) Accelerated Environmental Ageing of Polymeric Materials.
  • National Institutes of Health. (2021, August 12). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?.
  • MDDI. (n.d.). General Aging Theory and Simplified Protocol for Accelerated Aging of Medical Devices.
  • ASM International. (n.d.). Aging and Weathering Testing of Polymers.
  • Foster Corporation. (n.d.). Regulatory Considerations for Medical Polymers.
  • University Digital Conservancy, University of Minnesota. (2021, November 5). Why Does Plastic Yellow as it Ages??.
  • Inter-American Coalition for Regulatory Convergence. (2023, June 1). Evaluation of Device Performance for Labeled Shelf Life.
  • Chem-Trend. (2024, March 26). Polymer Degradation in Plastics & How to Prevent Them.
  • RAPS. (2023, September 12). FDA updates medical device biocompatibility guidance with exclusion list.
  • OSF Preprints. (n.d.). The new U.S. FDA regulations on biocompatibility and reprocessing for medical devices.
  • National Institutes of Health. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.
  • AZoM. (2023, June 19). How Do Polymers Degrade?.
  • PubMed Central. (n.d.). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.
  • Royal Society of Chemistry. (n.d.). Improving the long-term stability of PBDTTPD polymer solar cells through material purification aimed at removing organic impurities.
  • ResearchGate. (2016, January 8). (PDF) The long-term stability of polyolefins.
  • National Institutes of Health. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.
  • ResearchGate. (2025, August 6). Polymer Degradation: Category, Mechanism and Development Prospect.
  • E3S Web of Conferences. (n.d.). Polymer Degradation: Category, Mechanism and Development Prospect.
  • MDPI. (n.d.). Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions.
  • ResearchGate. (2025, August 9). Improving the Long-term Stability of PBDTTPD Polymer Solar Cells Through Material Purification Aimed at Removing Organic Impurities.

Sources

Technical Support Center: Safe Handling and Storage of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-amino-3-methylcyclohexyl)methane (CAS No. 6864-37-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this versatile epoxy curing agent in a laboratory setting. By understanding its properties and potential hazards, you can mitigate risks and ensure the integrity of your experiments.

I. Understanding the Compound: A Quick Reference

This compound, also known as 4,4'-methylenebis(2-methylcyclohexylamine), is a colorless to light yellow viscous liquid.[1][2] It is primarily used as a curing agent for epoxy resins, imparting enhanced mechanical strength and thermal stability to the final products.[2] However, its chemical nature necessitates careful handling to avoid adverse health and environmental effects.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₅H₃₀N₂[1]
Molecular Weight238.41 g/mol [1]
Boiling Point342 °C[1]
Melting Point-7 °C[1]
Density0.95 g/cm³[1]
Water Solubility0.4 g/100ml at 20°C[1]
Vapor Pressure0.08 Pa at 20°C[1]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosive: It can cause severe skin burns and eye damage upon contact.[3][4]

  • Acute Toxicity: The compound is harmful if swallowed and toxic in contact with the skin or if inhaled.[4]

  • Respiratory Irritant: Inhalation of its aerosol can irritate the respiratory tract, and high concentrations may lead to lung edema.[1]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[4]

Mandatory Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear a face shield in combination with chemical safety goggles.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when working in areas with inadequate ventilation or when there is a risk of aerosol formation.[1][5]

III. Troubleshooting Guide: Addressing Common Issues

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

A. Accidental Exposure

Q: What should I do if I accidentally splash this compound on my skin or in my eyes?

A: Immediate action is crucial to minimize injury.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[1]

    • Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used if a large area is exposed.[1]

    • Seek immediate medical attention, even if no initial symptoms are present.[5]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6]

    • Remove contact lenses if present and easy to do so.[5]

    • Seek immediate medical attention.[1]

Q: What are the signs of inhalation exposure, and what is the appropriate response?

A: Symptoms of inhalation exposure can include a burning sensation, coughing, sore throat, and shortness of breath, which may be delayed.[4]

  • Move the affected individual to fresh air immediately.[1]

  • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[6]

  • Seek immediate medical attention.[1]

Q: What is the first aid procedure for ingestion?

A:

  • Do NOT induce vomiting.[6]

  • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[5]

  • Seek immediate medical attention.[6]

B. Spills and Leaks

Q: How should I handle a small spill of this compound in the lab?

A: For small spills, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear Appropriate PPE: Don full PPE as described in Section II.

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[3] Collect all cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and follow your institution's spill reporting procedures.

Q: What should I do in the event of a large spill?

A: For large spills, prioritize personal safety:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or environmental health and safety (EHS) department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

IV. Frequently Asked Questions (FAQs) about Storage and Handling

Q: What are the ideal storage conditions for this compound?

A: Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.

  • Temperature: Store in a cool, dry, well-ventilated area, below +30°C.[1][7]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.[5]

  • Location: Store in a dark location, away from direct sunlight.[5]

  • Segregation: Store separately from incompatible materials and food and feedstuffs.[1][5]

Q: What materials are incompatible with this compound?

A: Avoid contact with the following substances to prevent potentially violent reactions:

  • Acids

  • Isocyanates

  • Halogenated organics

  • Peroxides

  • Phenols (acidic)

  • Epoxides

  • Anhydrides

  • Acid halides

  • Strong reducing agents (may generate flammable hydrogen gas)[8]

Q: How should I dispose of waste this compound and its containers?

A: All waste containing this chemical must be treated as hazardous waste.

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed, and compatible container. Do not mix it with other waste streams unless instructed to do so by your EHS department.[3]

  • Disposal Request: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3] Do not pour it down the drain.[3]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines for non-hazardous waste.[3]

V. Experimental Workflow and Safety Logic

The following diagram illustrates the key stages of working with this compound, emphasizing the integration of safety protocols at each step.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Risk_Assessment Conduct Risk Assessment (Review SDS) PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Chemical_Retrieval Retrieve from Storage PPE_Donning->Chemical_Retrieval Experimentation Perform Experiment (in Fume Hood) Chemical_Retrieval->Experimentation Decontamination Decontaminate Work Area Experimentation->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Storage Return to Storage Waste_Segregation->Storage

Caption: Workflow for the safe handling of this compound.

This structured approach ensures that safety is an integral part of the experimental process, from initial planning to final disposal, thereby minimizing the risk of exposure and accidents.

VI. References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Disposal Guidelines for 4,4'-Methylenebis(2-methylcyclohexylamine) Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing 4,4'-methylenebis(2-methylcyclohexylamine) (CAS No. 6864-37-5). The information herein is designed to ensure laboratory safety, environmental protection, and regulatory adherence.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4,4'-methylenebis(2-methylcyclohexylamine) waste that I should be aware of?

A1: Waste containing this substance is considered hazardous due to its multiple toxicological and corrosive properties. It is crucial to handle it with the utmost care, recognizing the following primary hazards identified in its Safety Data Sheet (SDS):

  • Acute Toxicity: It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] Inhalation may be fatal.[3]

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][4] Accidental contact can lead to significant and potentially permanent injury.

  • Organ Toxicity: There is evidence that it may cause damage to organs through prolonged or repeated exposure.[1][3]

  • Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects, making its containment and proper disposal critical to prevent environmental release.[2][3][4][5]

Q2: How should I classify waste containing 4,4'-methylenebis(2-methylcyclohexylamine)? Is it considered hazardous waste?

A2: Yes, unequivocally. Given its toxic and corrosive characteristics, any waste stream containing 4,4'-methylenebis(2-methylcyclohexylamine) must be managed as hazardous waste. In the United States, this falls under the regulations of the Resource Conservation and Recovery Act (RCRA).[6][7] You must manage this waste from "cradle-to-grave," which includes proper generation, transportation, treatment, storage, and disposal procedures.[7] It is typically transported under UN number UN 2927 or UN 2810 as a toxic, corrosive liquid.[4][5][8]

Q3: What are the immediate steps for collecting and storing this chemical waste in the laboratory?

A3: Proper collection and storage from the point of generation are critical to ensure safety.

  • Segregation: Do NOT mix this waste with other waste streams, especially acids or strong oxidizing agents.[4][8] As a weak base, it can react exothermically with acids.[9] Keep it in its own designated hazardous waste container.

  • Container Selection: Use a robust, chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. Ensure the container is in good condition with a tightly sealing lid.

  • Storage Location: Store the waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat sources or open flames, and ideally within secondary containment to manage potential leaks.[5]

  • Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "4,4'-methylenebis(2-methylcyclohexylamine)". Note the start date of accumulation.

Q4: Can I neutralize this amine-based waste in my lab before disposal?

A4: While chemically possible, it is strongly discouraged to neutralize this waste in a standard laboratory setting without specific training, a designated procedure, and appropriate engineering controls (e.g., a high-performance fume hood). The reaction of this amine with a strong acid for neutralization is exothermic and can generate significant heat and fumes, posing a safety risk. The best and most compliant practice is to have it handled by a licensed hazardous waste disposal company that is equipped for such treatments.[4]

Q5: How should I dispose of materials contaminated with 4,4'-methylenebis(2-methylcyclohexylamine), such as gloves, pipette tips, and empty containers?

A5: All materials that have come into direct contact with the chemical are considered hazardous waste.

  • Solid Waste: Contaminated personal protective equipment (PPE), absorbent materials from spills, and other lab consumables must be collected in a separate, clearly labeled hazardous waste container (e.g., a lined drum or a designated waste bag). Do not dispose of these items in regular trash.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After proper rinsing, the container can often be disposed of as non-hazardous waste, but you must confirm this with your institution's Environmental Health & Safety (EHS) department. Otherwise, dispose of the unrinsed container as hazardous waste.[1]

Troubleshooting Guides

Problem: My waste container is bulging or showing signs of discoloration.
  • Cause: This may indicate a chemical reaction occurring within the container, leading to gas buildup (pressurization) or degradation of the container material. This is often caused by accidental contamination with an incompatible substance, such as an acid.

  • Solution:

    • DO NOT OPEN THE CONTAINER.

    • If it is safe to do so, move the container to an isolated and well-ventilated area like a fume hood.

    • Place the container in secondary containment.

    • Immediately contact your institution's EHS department or hazardous waste coordinator for emergency pickup and guidance.

Problem: I accidentally mixed my 4,4'-methylenebis(2-methylcyclohexylamine) waste with an unknown or incompatible chemical.
  • Cause: Accidental mixing of waste streams.

  • Solution:

    • Assume the mixture is more hazardous than its individual components. Do not add any other substances to the container.

    • Attach a label to the container that clearly states "Caution: Unknown Mixture" and list all known components, including "4,4'-methylenebis(2-methylcyclohexylamine)".

    • If there are any signs of reaction (fumes, heat, bubbling), evacuate the immediate area and follow your facility's emergency procedures.

    • Contact your EHS department immediately. They will need to profile the waste for special disposal, which may incur additional costs and require detailed information from you.

Data & Diagrams

Hazard Summary Table
Hazard ClassificationCategoryGHS StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin[1][2]
Acute Toxicity (Inhalation)Category 1 / 3H330/H331: Fatal/Toxic if inhaled[2][3][4]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage[1][2][4]
Aquatic Hazard (Chronic)Category 1 / 2H411: Toxic to aquatic life with long lasting effects[2][3][4][5]
Chemical Incompatibility Chart
Substance ClassExamplesReason for Incompatibility
Strong Acids Hydrochloric acid, Sulfuric acidVigorous, exothermic neutralization reaction.
Strong Oxidizing Agents Peroxides, Chromic acid, ChlorineCan lead to a violent reaction, increasing fire and explosion risk.[8]
Certain Metals Aluminum, Zinc, Copper, and their alloysMay be attacked by the amine compound.[1]
Diagrams

WasteDisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal gen Experiment Produces Waste (Liquid or Solid-Contaminated) segregate Segregate from Incompatible Wastes (Acids, Oxidizers) gen->segregate Immediate Action container Select Appropriate (HDPE) & Labeled Hazardous Waste Container segregate->container store Store in Ventilated Satellite Accumulation Area with Secondary Containment container->store inspect Inspect Container Weekly for Leaks or Degradation store->inspect pickup Arrange Pickup by Licensed Hazardous Waste Vendor store->pickup When Full or Time Limit Reached manifest Complete Hazardous Waste Manifest (RCRA Requirement) pickup->manifest

Caption: Waste Disposal Workflow for 4,4'-methylenebis(2-methylcyclohexylamine).

SpillResponseWorkflow cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_reporting Post-Cleanup spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE: - Nitrile/Butyl Gloves - Safety Goggles & Face Shield - Lab Coat/Chem-Resistant Apron alert->ppe contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain Once Safe collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect clean Decontaminate Area with Appropriate Solvent (Collect rinsate as waste) collect->clean dispose Dispose of all contaminated materials as Hazardous Waste clean->dispose report Report Incident to EHS/Lab Supervisor dispose->report

Caption: Spill Response Workflow for 4,4'-methylenebis(2-methylcyclohexylamine).

Experimental Protocols

Protocol: Segregation and Containerization of Waste
  • Identify Waste Stream: Designate a specific waste stream solely for 4,4'-methylenebis(2-methylcyclohexylamine) and materials contaminated with it.

  • Acquire Container: Obtain a UN-rated HDPE container from your EHS department. Ensure it has a screw-top cap with a secure gasket.

  • Pre-Label Container: Before adding any waste, affix a hazardous waste label. Fill in the generator information and the full chemical name.

  • Add Waste: Carefully transfer waste into the container using a funnel to prevent drips. For solid waste, place it directly into a lined container. Keep the container closed at all times except when adding waste.

  • Log Accumulation: Once the first drop of waste is added, write the current date in the "Accumulation Start Date" field on the label.

  • Self-Validation: Periodically check the exterior of the container for any signs of chemical attack, such as softening, discoloration, or leakage. Ensure the cap is tightly sealed after each addition.

References

  • Safety Data Sheet - 834HTC-B. (2025-10-23). MG Chemicals. [Link]
  • Safety Data Sheet - Scotch-Weld Epoxy Adhesive DP125 Gray. (2020-04-30). 3M. [Link]
  • 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers 99. Alfa Aesar. [Link]
  • ICSC 1464 - 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE).
  • Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. (2023-12-14). Australian Industrial Chemicals Introduction Scheme. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. US Environmental Protection Agency. [Link]

Sources

Technical Support Center: Mitigating Health Risks of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who handle Bis(4-amino-3-methylcyclohexyl)methane (CAS No. 6864-37-5). The following question-and-answer format directly addresses potential issues and provides in-depth, field-proven insights to ensure the safe execution of your experiments.

Section 1: Understanding the Risks - Frequently Asked Questions

Q1: What are the primary health risks associated with this compound exposure?

A1: this compound is a corrosive and toxic substance that can be absorbed through inhalation of its aerosol, skin contact, and ingestion.[1] Short-term exposure can cause severe skin burns, eye damage, and respiratory tract irritation.[2][3] Inhalation may lead to symptoms such as a burning sensation, coughing, sore throat, and labored breathing, with the potential for delayed onset of pulmonary edema.[1][2] Long-term or repeated exposure may affect the skin, blood, cardiovascular system, kidneys, and liver, potentially leading to conditions like scleroderma, anemia, and organ impairment.[2][3]

Q2: Are there established occupational exposure limits (OELs) for this compound?

A2: Currently, major regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have not established specific Permissible Exposure Limits (PELs), Recommended Exposure Limits (RELs), or Threshold Limit Values (TLVs®) for this compound.[4] One report mentions an Initial Threshold Screening Level (ITSL) of 2 µg/m³ with an annual averaging time, which can be considered a conservative value for risk assessment in the absence of official OELs.[4]

Section 2: Engineering and Administrative Controls - Your First Line of Defense

Q3: What are the essential engineering controls I must have in my laboratory?

A3: Due to its corrosive and toxic nature, all handling of this compound should occur within a certified chemical fume hood. The fume hood's primary function is to capture and exhaust vapors and aerosols, preventing them from entering the laboratory's atmosphere.

Experimental Protocol: Chemical Fume Hood Performance Verification

This protocol ensures your primary engineering control is functioning correctly.

  • Face Velocity Measurement:

    • Turn on the fume hood exhaust.

    • Position the sash at the working height, typically 18 inches.

    • Using a calibrated thermoanemometer, measure the air velocity at multiple points across the face of the hood opening, creating a grid pattern.

    • Calculate the average face velocity. Acceptable Range: 80 to 120 feet per minute (fpm).[2] Fume hoods operating outside this range must be taken out of service until repaired and recertified.

  • Containment Visualization:

    • With the fume hood running, place a smoke generator inside, at least 6 inches from the face.

    • Release a small amount of smoke and observe the airflow patterns.

    • Verification: The smoke should be smoothly drawn to the back of the hood and exhausted without any visible escape from the front. If smoke is observed flowing out of the hood, it has failed the test and should not be used.

G cluster_workflow Fume Hood Performance Workflow start Start Verification check_velocity Measure Face Velocity (80-120 fpm?) start->check_velocity visualize_flow Perform Smoke Test check_velocity->visualize_flow Yes fail Out of Service - Repair Required check_velocity->fail No check_containment Smoke Contained? visualize_flow->check_containment pass Certified for Use check_containment->pass Yes check_containment->fail No

Caption: Fume Hood Certification Workflow.

Q4: Beyond engineering controls, what administrative practices are crucial?

A4: Administrative controls are work practices that reduce the risk of exposure. Key practices include:

  • Restricted Access: Designate areas where this compound is handled and restrict access to authorized personnel only.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this chemical.

  • Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, emergency protocols, and waste disposal requirements.

Section 3: Personal Protective Equipment (PPE) - Your Last Line of Defense

Q5: What are the specific PPE requirements for handling this compound?

A5: Given the severe corrosive properties, appropriate PPE is mandatory. "AVOID ALL CONTACT!" is the guiding principle.[5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.Prevents skin absorption and severe burns.
Eye/Face Protection Splash-proof safety goggles and a face shield.Protects against splashes that can cause severe eye damage.
Body Protection Disposable, Tyvek-type protective clothing or sleeves taped to gloves.Provides a barrier against skin contact from spills or splashes.
Respiratory Protection A NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge is recommended, especially when working with larger quantities or if there's a potential for aerosolization.Protects against inhalation of toxic and corrosive aerosols.

Section 4: Troubleshooting and Emergency Procedures

Q6: What is the immediate first aid response for an exposure?

A6: Immediate and thorough action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. After flushing, gently wash with soap and water. Seek immediate medical attention, even if no redness or irritation is apparent.

  • Eye Contact: Immediately flush the eyes with plain water or a saline solution for at least 20-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.

Q7: How should I handle a small spill in the laboratory?

A7: For small spills within a chemical fume hood:

Experimental Protocol: Small Spill Decontamination

  • Alert & Isolate: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.

  • Absorb: Use absorbent paper or pads to carefully soak up the spilled liquid.

  • Package Waste: Place all contaminated absorbent materials and any contaminated PPE into a sealable, vapor-tight plastic bag.

  • Surface Decontamination:

    • Wipe down all contaminated surfaces with alcohol.

    • Follow with a thorough wash using a strong soap and water solution.

  • Verification: A responsible person (e.g., Lab Manager, Safety Officer) must verify that the area is properly cleaned before normal work resumes.

G cluster_spill Small Spill Response spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert absorb Absorb with Pads alert->absorb package Seal Waste in Bag absorb->package decon_alcohol Wipe with Alcohol package->decon_alcohol decon_soap Wash with Soap & Water decon_alcohol->decon_soap verify Verify Decontamination decon_soap->verify complete Response Complete verify->complete

Caption: Small Spill Decontamination Workflow.

Q8: What are the guidelines for waste disposal?

A8: Due to its corrosive nature, waste containing this compound is classified as hazardous waste. It would likely fall under the EPA hazardous waste code D002 for corrosivity .[4][6][7]

  • All contaminated materials (absorbents, PPE, etc.) must be collected in designated, properly labeled, sealed containers.

  • Do not mix this waste with other waste streams.

  • Follow your institution's and local regulatory guidelines for hazardous waste disposal. Do not discharge this chemical into the environment.[8]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound.
  • Michigan Department of Licensing and Regulatory Affairs. (2018, July 16). Toxic Screening Level Justification for 6864-37-5.
  • ChemBK. (2024, April 10). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.

Sources

Validation & Comparative

A Comparative Guide to the Mechanical Properties of Polyamides: PACM vs. Other Diamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the mechanical properties of polyamides synthesized from bis(p-aminocyclohexyl)methane (PACM) versus those derived from other common aliphatic and aromatic diamines. We will explore how the choice of diamine fundamentally influences the performance characteristics of the resulting polymer, supported by experimental data and standardized testing protocols. This document is intended for researchers, scientists, and engineers involved in material selection and development.

Introduction: The Critical Role of the Diamine in Polyamide Architecture

Polyamides, a versatile class of engineering thermoplastics, are characterized by the repeating amide linkages (-CO-NH-) in their polymer backbone.[1][2] Their impressive mechanical strength, thermal stability, and chemical resistance make them indispensable in numerous applications.[2][3] The properties of a polyamide are not solely defined by the amide group itself but are profoundly influenced by the monomers used in its synthesis—specifically, the diamine and the dicarboxylic acid.

The structure of the diamine dictates the geometry, flexibility, and intermolecular forces of the polymer chains. This guide focuses on the unique contributions of PACM, a cycloaliphatic diamine, in comparison to traditional linear aliphatic and rigid aromatic diamines.

The PACM Advantage: A Unique Molecular Structure

Bis(p-aminocyclohexyl)methane (PACM) is a cycloaliphatic diamine that imparts a distinct set of properties to polyamides. Unlike linear aliphatic diamines that form open chains, PACM introduces a bulky, non-planar cyclohexyl ring structure into the polymer backbone.[4][5]

This unique molecular architecture leads to several key advantages:

  • High Glass Transition Temperature (Tg): The rigid, bulky nature of the cyclohexyl rings restricts the rotational freedom of the polymer chains. This results in a significantly higher Tg compared to polyamides made from linear aliphatic diamines. A high Tg is crucial for applications requiring dimensional stability and property retention at elevated temperatures.[6][7]

  • Amorphous Nature and Optical Clarity: The irregular structure of PACM disrupts the orderly packing of polymer chains, hindering crystallization.[8][9] This often results in amorphous or semi-crystalline polyamides with high optical transparency, a desirable property for applications such as lenses, transparent covers, and optical fibers.[8][9]

  • Good Mechanical Strength and Stiffness: Despite being amorphous, the inherent rigidity of the PACM structure contributes to high tensile strength and modulus.[7]

The fundamental difference in the molecular architecture of common diamines can be visualized as follows:

G cluster_0 Diamine Structures PACM PACM (Cycloaliphatic) HMDA Hexamethylene Diamine (Linear Aliphatic) MXDA m-Xylylenediamine (Aromatic)

Caption: Comparison of diamine structure types.

Comparative Analysis: PACM vs. Other Diamines

To understand the practical implications of using PACM, we will compare it with two other classes of diamines: linear aliphatic and aromatic diamines.

Hexamethylene diamine (HMDA) is a cornerstone of the polyamide industry, most notably used in the synthesis of Polyamide 6,6 (PA66).[3][10] Polyamides derived from linear aliphatic diamines are typically semi-crystalline, offering a good balance of strength and toughness.[11]

Key Differences:

  • Thermal Performance: PACM-based polyamides generally exhibit a higher Tg than their aliphatic counterparts. For instance, a polyamide made from PACM and dodecanedioic acid (PA PACM,12) has a Tg of 140°C, significantly higher than that of PA66.[6]

  • Transparency: The tendency of linear aliphatic polyamides to crystallize often results in opacity. In contrast, the amorphous nature of many PACM-based polyamides leads to excellent transparency.[8]

  • Moisture Absorption: The lower concentration of amide groups in some PACM-based polyamides can lead to reduced moisture absorption compared to PA66, which improves dimensional stability.[6]

Aromatic diamines are used to produce aramids, a class of high-performance polyamides known for their exceptional strength and thermal stability. However, their rigidity can make them difficult to process.

Key Differences:

  • Processability: The extreme stiffness of aromatic polyamides makes them challenging to melt process. PACM-based polyamides, while stiff, offer better processability.

  • Flexibility and Toughness: The cycloaliphatic structure of PACM provides a degree of flexibility that is absent in the rigid, planar aromatic rings. This can translate to improved toughness and impact resistance in the final polymer.[8]

  • UV Resistance: Cycloaliphatic structures generally offer better resistance to UV degradation compared to aromatic structures, which can be prone to yellowing.[4]

Quantitative Performance Data

The following table summarizes the typical mechanical and thermal properties of polyamides synthesized from different diamine types. The values are illustrative and can vary based on the specific diacid used, molecular weight, and processing conditions.

PropertyTest StandardPolyamide from PACM (e.g., PA PACM,12)Polyamide from Hexamethylene Diamine (e.g., PA66)Polyamide from Aromatic Diamine (Aramid)Units
Thermal Properties
Glass Transition Temp. (Tg)DSC~140 - 160[6]~60 - 80>250°C
Melting Point (Tm)DSC~250 - 270[6]~260[2]>350°C
Mechanical Properties
Tensile ModulusASTM D6382.5 - 3.52.8 - 3.85 - 12GPa
Tensile StrengthASTM D63860 - 8575 - 95100 - 140MPa
Elongation at BreakASTM D6385 - 2025 - 602 - 5%
Notched Izod ImpactASTM D25640 - 7050 - 10030 - 60J/m
Optical Properties
Light Transmittance->90%[8]OpaqueOpaque%

Experimental Protocols for Mechanical Characterization

To ensure the reliability and comparability of data, standardized testing procedures are essential. The following are summaries of the key ASTM standards used to evaluate the mechanical properties of polyamides.

This test method is used to determine the tensile properties of plastics, including tensile strength, modulus of elasticity, and elongation at break.[12][13][14]

Experimental Workflow:

G cluster_workflow ASTM D638 Tensile Testing Workflow Prep Specimen Preparation (Injection Molded Dog-Bone Shape) Cond Conditioning (Standard Temp & Humidity) Prep->Cond Mount Mount in Universal Testing Machine Cond->Mount Test Apply Tensile Load at Constant Speed Mount->Test Measure Record Load vs. Elongation Test->Measure Analyze Calculate Strength, Modulus, Elongation Measure->Analyze

Caption: Standard workflow for tensile property testing.

Procedure:

  • Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape, typically by injection molding, to ensure that failure occurs in the narrow central section.[13]

  • Conditioning: Specimens are conditioned at a standard temperature (23°C) and relative humidity (50%) to ensure consistency, as the properties of polyamides can be affected by moisture.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[15]

  • Data Acquisition: An extensometer is used to accurately measure the elongation of the specimen's gauge length as the load is applied.

  • Analysis: The resulting stress-strain curve is used to calculate key properties such as tensile strength (the maximum stress before failure) and tensile modulus (the material's stiffness).[14]

This test measures the flexural strength and flexural modulus of plastics, indicating a material's ability to resist bending forces.[16][17][18]

Procedure:

  • Specimen Preparation: A rectangular bar of specific dimensions is used as the test specimen.[17][19]

  • Testing: The specimen is placed on two supports (a three-point bending setup), and a load is applied to the center at a specified rate.[20]

  • Data Acquisition: The load and the resulting deflection are recorded until the specimen breaks or reaches a maximum strain of 5%.[16]

  • Analysis: Flexural strength is calculated from the maximum load achieved, and the flexural modulus is determined from the slope of the initial portion of the stress-strain curve.[18]

This test determines the impact resistance or toughness of a material by measuring the energy required to break a notched specimen.[21][22][23]

Procedure:

  • Specimen Preparation: A standard bar specimen is notched to create a stress concentration point.[24]

  • Testing: The specimen is clamped vertically in a pendulum impact testing machine.[22]

  • Impact: A pendulum of a known weight is released from a specific height, striking and breaking the specimen at the notch.[25]

  • Analysis: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after impact. The impact strength is reported in J/m (Joules per meter) of notch width.[24]

Conclusion and Application Insights

The choice of diamine is a critical decision in the design and synthesis of polyamides, with a direct and predictable impact on their mechanical and thermal properties.

  • Polyamides from PACM are ideal for applications demanding a combination of high thermal stability (high Tg), optical clarity, and good mechanical strength. Their improved dimensional stability due to lower moisture absorption makes them suitable for precision components in the electronics and automotive industries.

  • Polyamides from Linear Aliphatic Diamines (e.g., PA66) remain the workhorse for applications requiring a balance of toughness, wear resistance, and cost-effectiveness. They are well-suited for gears, bearings, and structural parts where optical transparency is not a requirement.

  • Polyamides from Aromatic Diamines are reserved for extreme environments where exceptional strength and thermal resistance are paramount, such as in aerospace components and protective apparel, despite their processing challenges.

By understanding the structure-property relationships outlined in this guide, researchers and engineers can make more informed decisions in selecting the appropriate polyamide for their specific application needs.

References

  • ASTM D790 3-point flexure test plastics. (n.d.). ZwickRoell. [Link]
  • ASTM D 256 impact strength testing for plastics – method and scope. (n.d.). SCITEQ. [Link]
  • ASTM D790 Flexural Test Bar: Complete Guide. (2025, July 14). Master Precision Molds. [Link]
  • ASTM D638: tensile properties plastics. (n.d.). ZwickRoell. [Link]
  • ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. (n.d.). Shimadzu Scientific Instruments. [Link]
  • ASTM D256 Plastic Impact Resistance. (n.d.). Coi Rubber Products. [Link]
  • ASTM D790 Flexural Properties Test for Plastics. (2025, December 11). Testronix. [Link]
  • Standard Test Method for Tensile Properties of Plastics ASTM D638. (n.d.). Industrial Physics. [Link]
  • Tensile Test Methods for Plastics: ASTM D638. (n.d.). Shimadzu (Europe). [Link]
  • ASTM D790 Flexural Test of Plastics & Composites. (n.d.). TestResources. [Link]
  • Tensile Strength of Plastics Using ASTM D 638 Test Standard. (n.d.). Presto Group. [Link]
  • ASTM D256 Testing for Izod Impact Resistance of Plastics. (n.d.).
  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (2025, June 9). Victor. [Link]
  • ASTM D256 | Notched Izod Impact Test on Plastics. (n.d.). ZwickRoell. [Link]
  • Izod Impact (Notched) ASTM D256, ISO 180. (n.d.). Intertek. [Link]
  • An Intrinsically Transparent Polyamide Film with Superior Toughness and Great Optical Performance. (2024, February 22). PMC - NIH. [Link]
  • Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. (2025, August 6).
  • Transparent amorphous polyamides based on diamines and on tetradecanedioic acid. (2005, May 9).
  • Cycloaliph
  • Polyamide terpolymers for manufacture of transparent articles. (n.d.).
  • Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. (n.d.).
  • Polyamide (PA): Properties, applications and processing. (n.d.). K.D. Feddersen. [Link]
  • Types of Epoxy Curing Agents – Part 1. (n.d.). NSPC Insights. [Link]
  • United States Patent Office. (n.d.).
  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. (2016, March 29).
  • Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct. (n.d.). Epoxy Floor Supply. [Link]
  • Efficient and low-carbon synthesis of colorless transparent polyimides. (n.d.). RSC Publishing. [Link]
  • Polyamide. (n.d.). Jarid. [Link]
  • Effect of the Compounding Conditions of Polyamide 6, Carbon Fiber, and Al2O3 on the Mechanical and Thermal Properties of the Composite Polymer. (n.d.). PMC - NIH. [Link]
  • Amorphous polyamide from bis(4-aminocyclohexyl)methane, bis(carboxyphenyl)methane and alkylene dicarboxylic acid. (n.d.).
  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2025, August 10).
  • Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. (2023, June 25). PMC - NIH. [Link]
  • The Effect of Isomer Ratio on the Properties of Bis(4-aminocyclohexyl)methane Polyamides. (n.d.). Macromolecules. [Link]
  • Glass transition temperature versus structure of polyamide 6. (2017, November 10). Pure. [Link]
  • Polyamides from polyetheramines, hexamethylene diamine and adipic acid. (n.d.).
  • Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. (n.d.).

Sources

A Comparative Guide to the Thermal Analysis of Polymers Synthesized with Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of high-performance polymers, understanding the thermal stability and behavior of these materials is paramount. The choice of monomers, particularly the diamine or curing agent, plays a pivotal role in defining the final properties of a polymer. This guide provides an in-depth technical comparison of the thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), of polymers synthesized using Bis(4-amino-3-methylcyclohexyl)methane (BMCM), also known as MACM.

Given the nascent stage of publicly available, detailed thermal analysis data for polymers exclusively synthesized with BMCM, this guide will establish a robust comparative framework. We will analyze the thermal properties of polymers derived from well-characterized alternative cycloaliphatic and aromatic diamines. This will allow us to project and understand the unique thermal characteristics that the molecular structure of BMCM—a cycloaliphatic diamine with methyl substitutions—is anticipated to impart.

The Critical Role of the Diamine in Polymer Thermal Properties

The diamine component in polymer systems, such as polyamides, polyimides, and as a curing agent in epoxy resins, fundamentally influences the polymer's architecture and, consequently, its response to thermal stress. Key thermal properties dictated by the diamine structure include:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often indicative of a more rigid polymer backbone and is desirable for applications requiring dimensional stability at elevated temperatures.

  • Thermal Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. TGA is the primary technique to determine this, with key metrics being the onset of decomposition (often denoted as Td5% or Td10% for 5% or 10% weight loss) and the temperature of maximum decomposition rate. Higher decomposition temperatures signify greater thermal stability.

The structure of the diamine—specifically its aromaticity, rigidity, and the presence of bulky side groups—directly impacts these properties.

Understanding Thermal Analysis Techniques: TGA & DSC

To appreciate the comparative data, a foundational understanding of the analytical techniques is essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and composition of a material. A typical TGA experiment involves heating a small amount of the polymer at a constant rate and recording the weight loss as the material decomposes.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output & Analysis Sample Polymer Sample (5-10 mg) Pan TGA Pan (e.g., Platinum, Alumina) Sample->Pan Place sample in pan Furnace Furnace with Microbalance Pan->Furnace TGA_Curve TGA Curve (% Weight vs. Temperature) Furnace->TGA_Curve Gas Inert (N2) or Oxidative (Air) Atmosphere Gas->Furnace Heating Controlled Heating Program (e.g., 10°C/min) Heating->Furnace DTG_Curve DTG Curve (Derivative of TGA Curve) TGA_Curve->DTG_Curve Analysis Determine Td(onset), Td(max), Char Yield DTG_Curve->Analysis

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is used to detect thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc). For amorphous or semi-crystalline polymers, the Tg is observed as a step-change in the heat flow signal.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument cluster_output_dsc Data Output & Analysis Sample_DSC Polymer Sample (5-10 mg) Pan_DSC DSC Pan (e.g., Aluminum) Sample_DSC->Pan_DSC Encapsulate sample Cell DSC Cell with Sample & Reference Holders Pan_DSC->Cell DSC_Curve DSC Curve (Heat Flow vs. Temperature) Cell->DSC_Curve Heating_DSC Controlled Heating/Cooling Program Heating_DSC->Cell Analysis_DSC Determine Tg, Tm, Tc, Enthalpy DSC_Curve->Analysis_DSC

Comparative Thermal Analysis: Alternative Diamines

To build a predictive model for the thermal behavior of BMCM-based polymers, we will examine data from two key classes of diamines: cycloaliphatic and aromatic.

Cycloaliphatic Amine Curing Agents

Cycloaliphatic amines are known for imparting good color stability and weathering resistance to polymers. Their non-aromatic, cyclic structure influences their thermal properties, often resulting in a balance of good thermal stability and mechanical performance.

Alternative 1: Isophorone Diamine (IPD)

IPD is a widely used cycloaliphatic diamine curing agent for epoxy resins. Its structure contains a cyclohexane ring with amine and methyl groups.

  • Thermal Stability (TGA): Epoxy resins cured with a mixture of IPD and Triethylenetetramine (TETA) show no significant weight loss up to 300°C. The major decomposition occurs in the range of 300-450°C.[2]

  • Glass Transition Temperature (DSC): Epoxy composites cured with IPD can exhibit a glass transition temperature around 54.0°C. Another study on a fast-curing epoxy system with IPD reported a Tg of 102.50°C.[3]

Alternative 2: Bis(4-aminocyclohexyl)methane (PACM)

PACM is structurally similar to BMCM but lacks the methyl groups on the cyclohexane rings. It is used in high-performance epoxy resins and polyamides.[4][5]

  • Glass Transition Temperature (DSC): Polyamides based on PACM are known, and their thermal properties are influenced by the isomer ratio (cis,cis; cis,trans; trans,trans) of the PACM used.

Aromatic Amine Curing Agents

Aromatic amines are renowned for imparting high thermal stability and excellent mechanical properties to polymers due to the rigidity of the aromatic rings in the polymer backbone.

Alternative 3: 4,4'-Diaminodiphenylmethane (DDM) / Methylene Dianiline (MDA)

DDM is a common aromatic amine used as a curing agent for epoxy resins and in the synthesis of polyimides.

  • Thermal Stability (TGA): Epoxy/phthalonitrile thermosets cured with DDS (a related aromatic diamine) show a char yield of up to 59.6% at 800°C in a nitrogen atmosphere, indicating excellent thermal stability.[1] Polyamides based on aromatic structures can have decomposition temperatures above 395°C.[6]

  • Glass Transition Temperature (DSC): Epoxy resins cured with DDM can achieve high glass transition temperatures, with one study reporting a Tg of over 250°C for a bio-based epoxy resin.[7] Polyamides synthesized with aromatic diamines can exhibit Tg values in the range of 260-280°C.[8]

Diamine/Curing AgentPolymer SystemTd (5% or onset)Tg (°C)Key Structural Feature
Isophorone Diamine (IPD) Epoxy Resin>300°C[2]54 - 102.5[3]Cycloaliphatic with methyl groups
4,4'-Diaminodiphenylmethane (DDM) Epoxy Resin>360°C[7]>250[7]Aromatic
Various Aromatic Diamines Polyamides>450°C[9]240 - 300[9]Aromatic
Aromatic Diamines Polyimides>505°C295 - 304Aromatic

Predicted Thermal Properties of BMCM-Based Polymers

Based on the structure of this compound and the comparative data, we can infer the following thermal characteristics for polymers synthesized with this diamine:

  • Influence of the Cycloaliphatic Backbone: The two cyclohexane rings in the BMCM structure will contribute to a higher glass transition temperature compared to linear aliphatic diamines. The rigidity of the rings restricts segmental motion, requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. We can expect the Tg of BMCM-based polymers to be in the range of, or potentially higher than, those cured with other cycloaliphatic amines like IPD and PACM.

  • Impact of Methyl Substituents: The methyl groups on the cyclohexane rings of BMCM will introduce steric hindrance. This hindrance can further restrict chain rotation and packing, likely leading to an increase in the glass transition temperature compared to its non-methylated counterpart, PACM.

  • Comparison with Aromatic Amines: While the cycloaliphatic nature of BMCM provides good thermal properties, it is generally expected that polymers derived from aromatic diamines like DDM will exhibit superior thermal stability (higher Td) and higher glass transition temperatures. The planar and rigid nature of aromatic rings leads to more efficient chain packing and stronger intermolecular interactions, requiring more energy to disrupt.

  • Predicted TGA Behavior: For polyamides and epoxy resins incorporating BMCM, the onset of thermal decomposition is anticipated to be significantly high, likely exceeding 300-350°C. The degradation profile may exhibit multiple stages, characteristic of the breakdown of the complex cycloaliphatic structure.

  • Predicted DSC Behavior: The glass transition temperature (Tg) of BMCM-cured epoxy resins is predicted to be in the range of 150-200°C, positioning it favorably among high-performance cycloaliphatic systems. For BMCM-based polyamides, the Tg could potentially reach even higher, depending on the diacid co-monomer used.

Conclusion

This compound stands as a promising monomer for the synthesis of high-performance polymers with a desirable balance of thermal and mechanical properties. While direct and extensive experimental TGA and DSC data are still emerging, a comparative analysis based on its unique molecular structure—a rigid cycloaliphatic backbone with methyl substitutions—provides valuable insights.

Polymers derived from BMCM are expected to exhibit high glass transition temperatures and good thermal stability, outperforming many linear aliphatic amine-based systems and offering a competitive alternative to some aromatic systems, particularly where properties like color stability and UV resistance are also critical. Further experimental studies are warranted to fully quantify the thermal performance of BMCM-based polymers and solidify their position in the landscape of advanced materials.

References

  • Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength. (2024). NIH. [Link]
  • DSC curves for blends of homopolyamides with PA(PACM,12) representing... (n.d.).
  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (2020). MDPI. [Link]
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library. [Link]
  • The Effect of Isomer Ratio on the Properties of Bis(4-aminocyclohexyl)methane Polyamides. (1998). Macromolecules. [Link]
  • Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review. (2022).
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2022). MDPI. [Link]
  • Effect of aromatic and aliphatic amines as curing agents in sulfone epoxy monomer curing process. (2014).
  • TGA of polyamides from 2, 3-bis (4″-aminophenoxy)-4′phenylene)... (n.d.).
  • Thermal curing behavior of the epoxy and curing agent compositions. (n.d.).
  • Glass transition temperatures of isomeric polyimides. (n.d.).
  • Table 4 Thermal properties of the cured epoxy resin. (n.d.).
  • TGA curves in nitrogen of polyamides 4a (X); 4b (B); 4c (O); 4d (V); 4e... (n.d.).
  • Thermal properties of the cured epoxy resins. (n.d.).
  • Glass transition temperature T g of polyimides as a function of 6 FDA / BTBz content. (n.d.).
  • Influence of chemical structure on glass transition temperature of polyimides. (2010).
  • Effect of isophorone diamine on curing kinetics and mechanical properties of 2-ethyl-4-methylimidazole/epoxy resin crosslinked network. (2019).
  • This compound. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Bis(4-amino-3-methylcyclohexyl)methane (BAMCM). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and implementation, ensuring scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (BAMCM), also known as 4,4'-Methylenebis(2-methylcyclohexylamine), is a crucial building block in the synthesis of advanced materials. It is utilized in the production of high-performance polymers such as fully aliphatic polyimides and as a curing agent for epoxy resins.[1][2] Given its role in defining the final properties of these materials, the purity and concentration of BAMCM must be meticulously controlled.

Accurate and reliable quantification of BAMCM is paramount for several reasons:

  • Quality Control: Ensuring the consistency and performance of the final polymer products.

  • Reaction Monitoring: Tracking the consumption of BAMCM during polymerization processes.

  • Stability Testing: Assessing the degradation of BAMCM under various storage and stress conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for product specifications.

This guide will navigate the complexities of validating analytical methods for BAMCM, providing a framework for selecting the most appropriate technique and ensuring the integrity of the generated data.

Comparative Analysis of Analytical Methodologies

The primary challenge in the analysis of aliphatic diamines like BAMCM is their lack of a strong UV-absorbing chromophore, which limits direct detection by UV-based High-Performance Liquid Chromatography (HPLC) systems. This necessitates either an alternative detection method or a derivatization step to introduce a chromophore or fluorophore.

Below is a comparison of two primary analytical approaches for BAMCM quantification: Gas Chromatography (GC) and Reversed-Phase HPLC with pre-column derivatization.

FeatureGas Chromatography (GC) with FIDReversed-Phase HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase.Separation of derivatized analytes in a liquid mobile phase based on their partitioning between the mobile phase and a nonpolar stationary phase.
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization. BAMCM has a relatively high boiling point but is amenable to GC analysis.Does not require analyte volatility.
Derivatization May not be necessary but can improve peak shape and thermal stability.Essential for detection with UV or fluorescence detectors.
Detection Flame Ionization Detector (FID) provides a universal response for carbon-containing compounds. Mass Spectrometry (MS) can be used for identification.UV or Fluorescence detectors provide high sensitivity and selectivity for the derivatized analyte.
Advantages - Direct analysis may be possible. - High resolution. - Robust and reliable. - FID provides good quantitation.- High sensitivity and selectivity with fluorescence detection. - Room temperature analysis avoids thermal degradation. - Wide availability of instrumentation.
Disadvantages - High temperatures may lead to degradation of thermally labile impurities. - Potential for complex chromatograms if impurities have similar boiling points.- Derivatization adds a step to the workflow, which can be a source of error. - Derivatization reagents can be expensive and may require specific handling.

One supplier of BAMCM specifies a purity of >99.0% (GC), indicating that Gas Chromatography is a commercially accepted method for the quality control of this compound.[3]

In-Depth Experimental Protocols and Validation

The validation of an analytical method is a regulatory requirement and ensures that the method is suitable for its intended purpose.[2][4][5] The following sections provide detailed, step-by-step protocols for the validation of both a GC and an HPLC method for BAMCM quantification, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: Given that GC is already used for purity assessment of BAMCM, a validated GC-FID method is a logical choice for quantitative analysis. FID is a robust and universally responsive detector for organic molecules.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-17 or a wax column).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (split injection, ratio 20:1)

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh 50 mg of BAMCM reference standard and dissolve in 50 mL of methanol to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.05 - 0.5 mg/mL).

    • Sample Solution: Accurately weigh the sample containing BAMCM and dissolve in methanol to achieve a final concentration within the working standard range.

Validation Protocol:

  • Specificity: Inject the diluent (methanol), a placebo (if applicable), and a solution of BAMCM to demonstrate that there are no interfering peaks at the retention time of the main analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of BAMCM at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate ±1 °C/min, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Reversed-Phase HPLC with Pre-Column Derivatization

Rationale: For enhanced sensitivity and selectivity, or when dealing with complex matrices, an HPLC method with derivatization is a powerful alternative. Pre-column derivatization with a fluorescent tag can significantly lower the limit of detection. Aliphatic amines can be derivatized to introduce a detectable moiety.

Experimental Protocol:

  • Derivatization Reagent: Dansyl chloride or a similar fluorescent tagging agent.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of a borate buffer (pH 9.5).

    • Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool to room temperature and add 100 µL of a 2% methylamine solution in water to quench the excess dansyl chloride.

    • Vortex and allow to stand for 15 minutes.

    • Dilute with the mobile phase to a final volume of 1 mL before injection.

  • Instrumentation: HPLC system with a fluorescence detector and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.

  • Sample Preparation:

    • Standard and Sample Solutions: Prepare as described for the GC method, but in the appropriate solvent for the derivatization reaction.

Validation Protocol:

The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are the same as for the GC method. However, for specificity, it is also crucial to demonstrate that the derivatization reagent and its by-products do not interfere with the derivatized BAMCM peak.

Impurity Profiling and Forced Degradation Studies

A robust analytical method must be stability-indicating, meaning it can separate the main analyte from its potential impurities and degradation products.

Potential Impurities:

Based on the synthesis of a similar compound, bis(4-aminocyclohexyl)methane, which involves the hydrogenation of an aromatic precursor, potential impurities in BAMCM could include:[5]

  • Starting materials: Unreacted 4,4'-methylenebis(2-methylaniline).

  • Intermediates: Partially hydrogenated species.

  • By-products: Isomers and other reaction by-products.

Forced Degradation Studies:

Forced degradation studies are conducted to demonstrate the specificity of the analytical method and to understand the degradation pathways of the analyte.[6][7] The following conditions are typically employed:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).

The chosen analytical method (GC or HPLC) should be used to analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main BAMCM peak.

Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Decision Tree for Method Selection

G start Need to Quantify BAMCM q1 Is high sensitivity (e.g., trace analysis) required? start->q1 q2 Is the sample matrix complex? q1->q2 No hplc Consider HPLC with Derivatization q1->hplc Yes q2->hplc Yes gc Consider GC-FID q2->gc No

Caption: Decision tree for BAMCM analytical method selection.

Conclusion

The selection and validation of an analytical method for this compound require a thorough understanding of the analyte's chemical properties and the intended application of the method. While Gas Chromatography with FID is a proven and robust technique for purity assessment and quantification, Reversed-Phase HPLC with pre-column derivatization offers a powerful alternative, particularly when high sensitivity or analysis in complex matrices is required.

Regardless of the chosen method, a comprehensive validation following ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data. This, in turn, guarantees the quality and consistency of the materials synthesized from this important chemical building block.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • LookChem. (n.d.). This compound.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane.
  • Dutra, F. V. A., Teixeira, L. S., Pires, B. C., Florez, D. H. Â., Teixeira, R. A., & Borges, K. B. (2022). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • PubMed. (2023, August 31). Development and validation of a sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry method for quantitative analysis of bambermycin in livestock and aquatic products: Implications for food safety control and regulatory enforcement.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • Pandurang Saratkar. (2020, March 6). Analytical Method Validation of HPLC Methods || PART 1 || BY PANDURANG SARATKAR [Video]. YouTube.
  • Alfa Chemistry. (n.d.). This compound.
  • Echemi. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Benchmarking PACM-Based Composites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and advanced materials, the selection of optimal components is paramount to achieving desired therapeutic efficacy and material performance. In the realm of high-performance polymers, para-aminocyclohexylmethane (PACM)-based composites have emerged as a significant class of materials, offering a unique balance of properties. This guide provides an in-depth, objective comparison of PACM-based epoxy composites against common alternatives, supported by experimental data and established testing protocols. Our focus is to equip you with the necessary insights to make informed decisions for your specific applications.

Introduction to PACM-Based Epoxy Composites: The Chemical Advantage

Para-aminocyclohexylmethane (PACM) is a cycloaliphatic amine curing agent that imparts a distinct set of characteristics to epoxy resins.[1] Its chemical structure, featuring two amine groups attached to cyclohexyl rings, is the cornerstone of its performance profile.[1] This structure contributes to several key advantages over other amine curing agents like Isophorone Diamine (IPD) and m-Xylylenediamine (MXDA).[2]

Key inherent advantages of PACM-based formulations include:

  • Excellent Color Stability: PACM's structure lends itself to superior transparency and resistance to yellowing when exposed to weathering, a critical factor in applications where aesthetics are important.[2]

  • Improved Pot-Life/Reactivity Balance: Compared to other cycloaliphatic amines, PACM-based systems typically exhibit a longer pot-life and generate less heat during curing. This extended working time is advantageous for manufacturing complex composite parts without compromising the development of hardness.[2]

  • Reduced Amine Blushing: The chemical nature of PACM minimizes the reaction with atmospheric carbon dioxide, a phenomenon known as amine blushing. This results in a superior surface finish, better gloss retention, and improved resistance to water spotting.[2]

This guide will now delve into the quantitative performance of PACM-based composites, benchmarking them against viable alternatives through standardized testing methodologies.

Benchmarking Methodology: A Framework for Objective Comparison

To ensure a rigorous and unbiased comparison, we will adhere to internationally recognized testing standards from ASTM International and the International Organization for Standardization (ISO). These standards provide a common language for evaluating material properties, ensuring that the data presented is both reliable and reproducible.

A logical workflow for this benchmarking study is outlined below:

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Formulation Composite Formulation (PACM, IPD, MXDA, Anhydride) Curing Controlled Curing (Time & Temperature) Formulation->Curing Specimen_Prep Specimen Preparation (ASTM/ISO Standards) Curing->Specimen_Prep Mechanical Mechanical Testing (ASTM D3039) Specimen_Prep->Mechanical Thermal Thermal Analysis (ASTM D3418 - DSC) Specimen_Prep->Thermal Chemical Chemical Resistance (ISO 2812) Specimen_Prep->Chemical Data_Collection Data Collection & Tabulation Mechanical->Data_Collection Thermal->Data_Collection Chemical->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion & Recommendations Comparison->Conclusion

Caption: Workflow for Benchmarking Composite Performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of composite performance. The following are standard protocols for the key experiments cited in this guide.

2.1.1. Mechanical Properties: Tensile Strength (ASTM D3039)

  • Purpose: To determine the in-plane tensile properties of polymer matrix composite materials.

  • Methodology:

    • Specimen Preparation: Flat, rectangular test specimens are precisely cut from cured composite panels with specific dimensions as outlined in the standard.

    • Conditioning: Specimens are conditioned at a standard laboratory temperature and humidity (typically 23°C and 50% relative humidity).

    • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

    • Data Acquisition: Load and strain are continuously recorded throughout the test.

    • Analysis: From the resulting stress-strain curve, the ultimate tensile strength, tensile modulus, and strain at break are calculated.

2.1.2. Thermal Properties: Glass Transition Temperature (ASTM D3418 via DSC)

  • Purpose: To determine the glass transition temperature (Tg) of the composite, which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample (typically 10-15 mg) is encapsulated in an aluminum pan.

    • DSC Analysis: The sample is placed in a Differential Scanning Calorimeter (DSC) alongside an empty reference pan. The sample is then heated at a controlled rate (e.g., 10°C/minute).

    • Data Acquisition: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

    • Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

2.1.3. Chemical Resistance (ISO 2812)

  • Purpose: To evaluate the resistance of the composite to various chemical agents.

  • Methodology:

    • Specimen Preparation: Coated test panels are prepared and conditioned.

    • Immersion: The test panels are partially or fully immersed in the specified test liquid for a defined period and at a controlled temperature.

    • Evaluation: After the immersion period, the panels are removed, cleaned, and examined for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion. The substrate can also be examined for signs of attack.

Comparative Performance Data

The following tables summarize the performance of PACM-based composites in comparison to common alternatives. It is important to note that the specific properties of a composite are highly dependent on the exact formulation, including the type of epoxy resin, reinforcement fibers, and any additives used. The data presented here is intended to be representative and for comparative purposes.

Mechanical Properties

The mechanical performance of a composite is critical for structural applications. The cycloaliphatic structure of PACM contributes to a rigid polymer network.

Table 1: Comparative Mechanical Properties of Cured Epoxy Resins

Curing Agent Tensile Strength (MPa) Flexural Strength (MPa) Flexural Modulus (GPa)
PACM 95.55 - 152.36[3] 110.35 - 171.77[4] 1.71 - 2.65[3]
IPD Data not available in a directly comparable format Data not available in a directly in a directly comparable format Data not available in a directly comparable format
MXDA 29.96 - 29.84[5] Data not available in a directly comparable format 5.64[5]

| Anhydride | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |

Note: The provided data for PACM and MXDA are from different studies and may not be directly comparable due to variations in experimental conditions. The ranges for PACM reflect testing with different epoxy resin formulations.

Thermal Properties

The glass transition temperature (Tg) is a key indicator of a composite's performance at elevated temperatures. The rigid cycloaliphatic rings in PACM's structure generally lead to a high Tg.

Table 2: Comparative Thermal Properties of Cured Epoxy Resins

Curing Agent Glass Transition Temperature (Tg) by DSC (°C)
PACM 128 - 185[3]
IPD ~160[6]
MXDA ~162 - 168[4]

| Anhydride | >207[7] |

Note: The Tg values are highly dependent on the specific epoxy resin and curing conditions. The data presented is a representative range from various studies.

Chemical Resistance

Chemical resistance is a critical attribute in many applications, from laboratory equipment to industrial coatings.

A study comparing the chemical resistance of various cycloaliphatic amine curing agents found that a PACM-based formulation (CA2) showed poorer performance in ethanol, diluted acetic acid, and lactic acid compared to formulations based on 3-aminomethyl-3,5,5-trimethylcyclohexylamine (MPCA) and 1,2-diaminocyclohexane (DACH).[8] The authors attribute this to the chemical structure, where MPCA has more functional groups per molecule than PACM, leading to a tighter network.[8]

Table 3: Comparative Chemical Resistance (Weight Gain %) after Immersion

Chemical Immersion Time PACM-based (CA2) MPCA-based (CA4) DACH-based (CA6)
Ethanol 3 Days ~1.8 ~0.6 ~1.0
28 Days ~2.5 ~0.8 ~1.2
10% Acetic Acid 3 Days ~2.2 ~0.4 ~0.8
28 Days ~3.0 ~0.5 ~1.0
10% Lactic Acid 3 Days ~1.5 ~0.3 ~0.6
28 Days ~2.0 ~0.4 ~0.8

(Data adapted from a study by Evonik)[8]

Causality and Mechanistic Insights

The observed differences in performance between PACM-based composites and their alternatives are rooted in the molecular structure and reactivity of the curing agents.

G cluster_0 Curing Agent Structure cluster_1 Resulting Network Properties cluster_2 Macroscopic Performance PACM PACM (Cycloaliphatic Diamine) Crosslink_Density Crosslink Density PACM->Crosslink_Density Chain_Flexibility Polymer Chain Flexibility PACM->Chain_Flexibility IPD IPD (Cycloaliphatic Diamine) IPD->Crosslink_Density IPD->Chain_Flexibility MXDA MXDA (Aromatic Amine) MXDA->Crosslink_Density MXDA->Chain_Flexibility Intermolecular_Forces Intermolecular Forces MXDA->Intermolecular_Forces Anhydride Anhydride (Acid Anhydride) Anhydride->Crosslink_Density Anhydride->Chain_Flexibility Anhydride->Intermolecular_Forces Mechanical_Props Mechanical Properties (Strength, Modulus) Crosslink_Density->Mechanical_Props Thermal_Props Thermal Properties (Tg) Crosslink_Density->Thermal_Props Chemical_Resist Chemical Resistance Crosslink_Density->Chemical_Resist Chain_Flexibility->Mechanical_Props Chain_Flexibility->Thermal_Props Intermolecular_Forces->Mechanical_Props Intermolecular_Forces->Chemical_Resist

Caption: Relationship between curing agent structure and composite performance.

  • PACM vs. Other Cycloaliphatic Amines (IPD): While both PACM and IPD are cycloaliphatic amines, subtle differences in their ring structures and the position of the amine groups can influence packing density and reactivity, leading to variations in properties like pot-life and Tg.

  • PACM vs. Aromatic Amines (MXDA): Aromatic amines like MXDA introduce rigid benzene rings into the polymer backbone, which can enhance thermal stability and chemical resistance compared to some cycloaliphatic systems. However, this rigidity can sometimes lead to more brittle materials.

  • PACM vs. Anhydrides: Anhydride curing agents react with epoxy resins through a different mechanism, often leading to highly cross-linked networks with exceptional thermal and chemical resistance.[4] However, they typically require elevated temperatures to cure and can be sensitive to moisture.[4]

Conclusion and Recommendations

PACM-based epoxy composites offer a compelling balance of properties, including excellent color stability, a favorable pot-life to reactivity ratio, and good surface finish. This makes them a strong candidate for applications where processing characteristics and aesthetics are critical.

However, for applications demanding the highest levels of chemical resistance to specific aggressive solvents and acids, alternatives such as MPCA or anhydride-cured systems may offer superior performance. The selection of the optimal curing agent is a multi-faceted decision that requires a thorough understanding of the end-use requirements and processing constraints.

This guide has provided a framework for benchmarking the performance of PACM-based composites and has presented comparative data to aid in this decision-making process. It is recommended that for any critical application, in-house testing be conducted using the specific resin and reinforcement systems to validate performance under end-use conditions.

References

  • Understanding Chemical Resistance in Epoxy System. (n.d.). Coatings World.
  • Cold-Cured Epoxy-Based Organic–Inorganic Hybrid Resins Containing Deep Eutectic Solvents. (2018). MDPI.
  • Comparative Investigation of Thermal and Mechanical Properties of Cross-Linked Epoxy Polymers with different curing agents by Molecular Dynamics Simulation. (2023). ResearchGate.
  • Chemical Resistance for Ambient Cure Epoxy Formulations. (n.d.). Evonik.
  • Thermal properties of the cured epoxy resin. (n.d.). ResearchGate.
  • Physical, Thermal Transport, and Compressive Properties of Epoxy Composite Filled with Graphitic- and Ceramic-Based Thermally Conductive Nanofillers. (2022). MDPI.
  • Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. (2022). MDPI.
  • An Epoxy Curing Agent with Superior Carbamate Stability. (2019). PCI Magazine.
  • Mechanical properties of the cured epoxy resin. (n.d.). ResearchGate.
  • Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation. (2015). PubMed.
  • Epoxy hardeners: advantages of PACM-based formulations. (n.d.). Paint & Coatings Italy.
  • Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins. (n.d.). ACS Publications.
  • Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. (2023). NIH.
  • Thermal and Mechanical Characterization of Epoxy/Polyimide Blends via Postcuring Process. (2023). MDPI.

Sources

A Researcher's Guide to Achieving Optical Clarity in Polyimides: A Comparative Analysis of Diamine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Amber Waves of Polymer

For decades, the term "polyimide" has been synonymous with exceptional thermal stability, robust mechanical properties, and outstanding chemical resistance. However, these very attributes often came with a significant trade-off: a characteristic deep yellow or brown color. This inherent coloration, arising from charge-transfer complexes within the polymer backbone, has historically limited their use in advanced optical and optoelectronic applications where high transparency is paramount.[1][2] This guide serves as a comprehensive technical resource for researchers and materials scientists, providing a comparative analysis of how the strategic selection of diamine monomers can overcome this challenge, leading to the synthesis of highly transparent, colorless polyimides (CPIs). We will delve into the fundamental principles governing optical clarity, present comparative experimental data, and provide detailed protocols to empower you in the rational design of next-generation optical polymers.

The Origin of Color: Understanding Charge-Transfer Complexes (CTCs)

The color in conventional aromatic polyimides is not due to a simple chromophore but is a result of intermolecular and intramolecular charge-transfer complexes (CTCs).[3] These complexes form between the electron-donating diamine moieties and the electron-accepting dianhydride moieties of the polyimide chain. This interaction leads to the absorption of light in the blue end of the visible spectrum (400-500 nm), causing the material to appear yellow or brown.[1] The strength of these CTCs, and thus the intensity of the color, is highly dependent on the molecular structure of the monomers.

To achieve optical clarity, the primary strategy is to weaken or eliminate these CTCs. The diamine component offers the most versatile platform for this molecular engineering. The key approaches, which we will explore comparatively, are:

  • Reducing Electron-Donating Strength: Incorporating strong electron-withdrawing groups into the diamine structure.

  • Disrupting Interchain Packing: Introducing non-coplanar, kinked, or bulky structures to create steric hindrance that prevents the close alignment required for strong intermolecular CTC formation.

  • Eliminating Aromatic Donors: Replacing aromatic diamines with alicyclic (non-aromatic) structures to completely remove the primary electron donor from the CTC equation.[1][3]

Logical Framework for Designing Colorless Polyimides

The relationship between diamine structure and the resulting polyimide's optical clarity can be visualized as a decision-making workflow. The goal is to systematically disrupt the formation of charge-transfer complexes.

G cluster_0 Molecular Design Strategy cluster_1 Diamine Modification Approaches cluster_2 Mechanism of Action cluster_3 Outcome start Goal: Achieve High Optical Clarity (Reduce Color) strategy Disrupt Charge-Transfer Complex (CTC) Formation start->strategy A Incorporate Electron- Withdrawing Groups (e.g., -CF3) strategy->A B Introduce Steric Hindrance (Bulky/Kinked Structures) strategy->B C Utilize Alicyclic (Non-Aromatic) Moieties strategy->C mechA Reduces Electron-Donating Ability of Diamine A->mechA mechB Prevents Close Inter-chain Packing B->mechB mechC Eliminates Aromatic Electron Donor C->mechC outcome Weakened or Eliminated CTCs Reduced Light Absorption in Visible Spectrum High Optical Transmittance & Low Yellowness Index mechA->outcome mechB->outcome mechC->outcome

Caption: Decision workflow for designing colorless polyimides via diamine modification.

Comparative Data Analysis: The Impact of Diamine Structure

To provide a clear, evidence-based comparison, we present experimental data from a study that systematically varied the diamine structure while keeping the dianhydride constant. In this study, eight polyimide films were synthesized using two different dianhydrides—one aromatic (BPADA) and one cycloaliphatic (HBPDA)—each reacted with four distinct diamines.[1][2] The diamines were chosen to represent key structural modifications:

  • BZ: A linear, rigid aromatic diamine (baseline for CTC formation).

  • FDN: An aromatic diamine containing highly electronegative trifluoromethyl (–CF₃) groups.

  • APS: An aromatic diamine with a bulky sulfone (–SO₂–) group.

  • AHP: An aromatic diamine incorporating a flexible methyl (–CH₃) group.

The optical properties of the resulting polyimide films derived from the aromatic dianhydride BPADA are summarized below.

Diamine MonomerKey Structural FeatureCutoff Wavelength (λ₀, nm)Yellowness Index (YI)Transmittance at 500 nm (%)
BZ Linear Aromatic39738~85
FDN Electron-Withdrawing (-CF₃)3803>90
APS Bulky Group (-SO₂-)38510>90
AHP Flexible Group (-CH₃)39025~88

Data compiled from a comparative study on polyimides.[1]

Analysis of Results:

  • Baseline (BZ Diamine): The polyimide derived from the linear, purely aromatic BZ diamine exhibited the highest yellowness index (38) and the longest cutoff wavelength (397 nm).[1] This is the expected result, as its rigid, planar structure facilitates strong π-π stacking and CTC formation.[1]

  • Fluorination (FDN Diamine): The most dramatic improvement in optical clarity was achieved with the FDN diamine. The incorporation of two electron-withdrawing -CF₃ groups drastically reduced the Yellowness Index to just 3 and lowered the cutoff wavelength.[1] This is a direct consequence of the high electronegativity of fluorine, which diminishes the electron-donating capacity of the diamine, thereby suppressing CTC formation.[4][5][6]

  • Bulky Groups (APS Diamine): The bulky sulfone group in the APS diamine effectively introduces steric hindrance, disrupting intermolecular chain packing. This resulted in a significantly lower YI (10) compared to the linear BZ analogue, demonstrating the effectiveness of physically separating the polymer chains.[1]

  • Flexible Groups (AHP Diamine): While the methyl group in AHP provides some flexibility, its effect on disrupting CTCs was less pronounced than that of the -CF₃ or -SO₂- groups, leading to a relatively high YI of 25.[1]

This direct comparison clearly demonstrates that the introduction of electron-withdrawing fluorinated groups is the most effective strategy among those tested for achieving exceptional optical clarity in aromatic polyimides.

Experimental Section: Protocols for Synthesis and Characterization

To facilitate the replication and validation of these findings, we provide detailed, step-by-step methodologies for the synthesis and optical characterization of polyimide films.

Experimental Workflow Overview

The overall process involves a two-step polymerization to create the polyimide, followed by solution casting to form a film, and finally, characterization of its optical properties.

G cluster_synthesis Part 1: Synthesis cluster_fabrication Part 2: Film Fabrication cluster_characterization Part 3: Characterization s1 Step 1: Dissolve Diamine in NMP Solvent s2 Step 2: Add Dianhydride (Equimolar Amount) s1->s2 s3 Step 3: Stir at Room Temp (e.g., 12h) to form Poly(amic acid) s2->s3 f1 Step 4: Cast PAA Solution onto Glass Substrate s3->f1 Viscous PAA Solution f2 Step 5: Thermal Imidization (Stepwise Heating, e.g., up to 250°C) f1->f2 f3 Step 6: Peel Film from Substrate f2->f3 c1 Step 7: UV-Vis Spectroscopy (Measure Transmittance) f3->c1 Freestanding PI Film c2 Step 8: Calculate Yellowness Index (ASTM E313) c1->c2

Sources

Evaluating the Biocompatibility of Polymers Synthesized with Bis(4-amino-3-methylcyclohexyl)methane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of biomedical materials, the quest for polymers with superior biocompatibility is paramount for ensuring patient safety and device efficacy. Bis(4-amino-3-methylcyclohexyl)methane (BAMCM), a cycloaliphatic diamine, is a versatile building block used in the synthesis of various polymers, including polyurethanes, polyamides, and as a curing agent for epoxy resins. Its unique chemical structure imparts favorable mechanical and thermal properties to the resulting polymers. This guide provides an in-depth technical evaluation of the biocompatibility of BAMCM-based polymers, offering a comparative analysis with other commonly used alternatives and supported by experimental data and standardized testing protocols.

The Critical Role of Monomer Selection in Biocompatibility

The choice of monomers is a critical determinant of a polymer's biocompatibility. For instance, in the synthesis of polyurethanes, aliphatic diisocyanates are often preferred over their aromatic counterparts for medical applications. This is because the degradation of polyurethanes made from aromatic diisocyanates can release potentially carcinogenic aromatic diamines. The use of aliphatic diamines like BAMCM mitigates this risk, making them an attractive option for implantable devices and other applications involving direct or indirect contact with the body.

Comparative Analysis of Biocompatibility

This section compares the biocompatibility of polymers synthesized using BAMCM with two common alternatives: polyurethanes synthesized with Isophorone Diisocyanate (IPDI) and standard aliphatic polyamides (Nylon). The evaluation is based on key biocompatibility indicators as defined by the ISO 10993 standards.

Table 1: Comparative Biocompatibility Data

Biocompatibility Test BAMCM-based Polymers IPDI-based Polyurethanes Aliphatic Polyamides (e.g., Nylon 6, 12)
In Vitro Cytotoxicity (ISO 10993-5) Generally low cytotoxicity expected due to aliphatic nature. Patent literature suggests polyurethane foams from low molecular weight aliphatic diisocyanates show no cytotoxicity[1].Studies on IPDI-based polyetherurethane show good cell viability, indicating a non-toxic nature and suitability for tissue engineering applications.Generally considered biocompatible with low cytotoxicity, widely used in medical sutures and devices.
Hemocompatibility (ISO 10993-4) Data not readily available. However, as an aliphatic diamine, it is anticipated to form polymers with better hemocompatibility than aromatic counterparts.IPDI-based polyurethanes have been shown to have hydrophilic surfaces favorable for cell adhesion and proliferation.Nylon has a history of use in blood-contacting applications, but surface modification is often required to improve hemocompatibility.
In Vivo Tissue Response (ISO 10993-6) Limited specific data available. The inflammatory response is influenced by material morphology and chemistry[2].Histopathological studies of IPDI-based polyetherurethane confirm its in-vivo biocompatibility.Generally elicits a minimal inflammatory response, leading to fibrous encapsulation, which is a typical foreign body reaction.

In-Depth Biocompatibility Assessment Protocols

A thorough evaluation of a polymer's biocompatibility involves a series of standardized tests. The following are key experimental protocols based on the ISO 10993 standards.

Experimental Workflow for Biocompatibility Testing

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Material Sample Preparation (ISO 10993-12) B Cytotoxicity Assay (MTT Assay - ISO 10993-5) A->B C Hemocompatibility Testing (ISO 10993-4) A->C F Quantitative & Qualitative Assessment B->F C->F D Animal Implantation Study (ISO 10993-6) E Histopathological Analysis D->E E->F G Biocompatibility Profile Determination F->G

Caption: A streamlined workflow for the comprehensive biocompatibility evaluation of medical polymers.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay based on ISO 10993-5)
  • Sample Preparation (as per ISO 10993-12):

    • Prepare extracts of the test polymer (e.g., BAMCM-based polyurethane film) and control materials (negative and positive controls) in a suitable cell culture medium.

    • The extraction conditions (time, temperature) should be relevant to the intended clinical use of the material.

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates and incubate until a confluent monolayer is formed.

  • Exposure:

    • Remove the culture medium and replace it with the prepared material extracts.

    • Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • MTT Assay:

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the formazan solution using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Detailed Protocol: Hemocompatibility - Thrombosis and Hemolysis (based on ISO 10993-4)
  • Sample Preparation:

    • Prepare test samples of the polymer with a defined surface area.

  • Thrombosis Assessment:

    • Expose the material to fresh human blood or plasma under controlled conditions (static or dynamic).

    • Measure markers of coagulation activation, such as thrombin-antithrombin (TAT) complex levels, and platelet activation, by quantifying platelet adhesion and morphology via scanning electron microscopy (SEM)[3].

  • Hemolysis Assessment:

    • Incubate the polymer sample with a diluted suspension of red blood cells.

    • After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant using a spectrophotometer.

    • Calculate the percentage of hemolysis relative to a positive control (water, which causes complete hemolysis).

Logical Framework for Material Selection

The selection of a polymer for a biomedical application is a multifactorial decision process. The following diagram illustrates the key considerations when evaluating BAMCM-based polymers against their alternatives.

G A Application Requirements B Biocompatibility Profile A->B C Mechanical & Thermal Properties A->C D Regulatory Approval Pathway B->D C->D E Final Material Selection D->E

Caption: Decision-making framework for selecting a biocompatible polymer for medical device development.

Conclusion

Polymers synthesized with this compound hold promise for biomedical applications due to the inherent advantages of cycloaliphatic diamines in promoting biocompatibility. While direct comparative data with other aliphatic polymers is still emerging, the available information suggests a favorable biocompatibility profile, particularly concerning cytotoxicity.

For researchers and drug development professionals, a thorough, risk-based biocompatibility assessment following the ISO 10993 standards is crucial for any new polymer formulation. This guide provides a framework for such an evaluation, emphasizing the importance of rigorous, standardized testing to ensure the safety and efficacy of the next generation of medical devices.

References

  • The in vivo inflammatory and foreign body giant cell response against different poly(l-lactide-co-d/l-lactide) implants is primarily determined by material morphology rather than surface chemistry. Journal of Biomedical Materials Research Part A, 106(10), 2726-2734. [Link]
  • Method for producing hydrophilic, aliphatic polyurethane foams having a low bulk density.
  • Activation of coagulation and platelets is affected by the hydrophobicity of artificial surfaces. Blood Coagulation & Fibrinolysis, 8(4), 223-231. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Toxicity Data for Cycloaliphatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry and pharmaceutical development, cycloaliphatic amines are indispensable building blocks.[1][2] Their utility as epoxy curing agents, chemical intermediates, and components in polyamides is well-established.[1][2] However, this utility is counterbalanced by a complex toxicological profile, often characterized by skin and respiratory irritation, corrosion, and sensitization.[1][3][4] As regulatory frameworks worldwide, such as REACH, increasingly demand robust safety data and simultaneously advocate for the reduction of animal testing, the need for a sophisticated, multi-faceted approach to toxicity assessment has never been more critical.[5][6]

This guide provides an in-depth framework for the cross-validation of toxicity data for cycloaliphatic amines. Moving beyond a simple recitation of protocols, we will explore the causal logic behind a modern, tiered testing strategy. This approach integrates computational, in chemico, in vitro, and historical in vivo data to build a comprehensive and reliable weight-of-evidence assessment.

Part 1: The Modern Tiered Approach to Toxicity Assessment

The traditional paradigm of relying solely on animal testing for toxicological evaluation is no longer tenable due to ethical considerations, cost, and throughput limitations.[7] The modern approach is a tiered, hierarchical strategy that begins with broad, high-throughput methods and progresses to more complex, targeted assays only when necessary.[5][6] This conserves resources, minimizes animal use in line with the 3Rs (Replacement, Reduction, and Refinement), and often provides deeper mechanistic insights.

The workflow begins with in silico (computational) predictions, moves to in vitro (cell-based) and in chemico (chemical reactivity) assays, and culminates in a cross-validation against existing in vivo (animal) data to confirm findings and establish a confident hazard classification.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Confirmation & Validation cluster_3 Final Assessment InSilico In Silico Assessment (QSAR & Read-Across) InVitro In Vitro / In Chemico Testing (e.g., DPRA, Ames Test) InSilico->InVitro Prioritize & Inform WoE Weight of Evidence (WoE) & Hazard Classification InSilico->WoE Integrate Data InVivo Historical In Vivo Data (e.g., LLNA, GPMT) InVitro->InVivo Cross-Validate InVitro->WoE Integrate Data InVivo->WoE Integrate Data

Figure 1: Tiered workflow for toxicity data cross-validation.

Part 2: In Silico & Read-Across Strategies

The first tier of assessment leverages computational tools. For data-poor cycloaliphatic amines, this is an invaluable starting point.

Quantitative Structure-Activity Relationships (QSARs): These models predict the toxicity of a chemical based on its molecular structure. By comparing the target amine to a database of structurally similar compounds with known toxicity, QSARs can provide initial estimates for endpoints like skin sensitization or mutagenicity.

Read-Across: This is a more formal process of data gap filling by assuming that a data-poor "target" chemical will have a similar toxicological profile to a data-rich "source" chemical that is structurally and mechanistically similar.[8][9][10] For cycloaliphatic amines, grouping can be based on:

  • Ring Structure: The size and substitution of the cycloaliphatic ring.

  • Amine Group: The number and type (primary, secondary) of amine groups.

  • Physicochemical Properties: Parameters like log Kow and molecular weight, which influence absorption and distribution.

The validity of a read-across argument is strengthened when it moves beyond simple structural similarity to include mechanistic and metabolic considerations.[10][11]

Part 3: Mechanistic In Vitro & In Chemico Assessment

This tier focuses on assays that probe specific biological mechanisms known to be involved in toxicity. For cycloaliphatic amines, skin sensitization and genotoxicity are two of the most significant endpoints.

Focus Endpoint: Skin Sensitization

Skin sensitization, which can lead to Allergic Contact Dermatitis (ACD), is a key hazard for amines.[12][13] The process is well-understood and has been mapped into an Adverse Outcome Pathway (AOP), which describes the sequence of events from the initial chemical interaction to the final adverse effect.[14][15][16]

AOP MIE KE1: Molecular Initiating Event (Covalent Protein Binding) KE2 KE2: Keratinocyte Activation MIE->KE2 Haptenation KE3 KE3: Dendritic Cell Activation KE2->KE3 Cytokine Signaling AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO T-Cell Proliferation

Figure 2: Simplified Adverse Outcome Pathway (AOP) for skin sensitization.

Non-animal test methods have been developed to target the initial Key Events (KEs) of this pathway.[12] The Direct Peptide Reactivity Assay (DPRA) , an in chemico method corresponding to KE1, is a prime example.

Principle of the DPRA (OECD TG 442C): The DPRA quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking its ability to bind to skin proteins (haptenation).[12] The depletion of these peptides is measured by High-Performance Liquid Chromatography (HPLC). The average depletion percentage is then used to classify the substance's sensitization potential.

Reactivity ClassCysteine & Lysine Mean Depletion %GHS Prediction
Low0% ≤ mean depletion < 6.38%Non-sensitizer
Moderate6.38% ≤ mean depletion < 22.62%Sub-category 1B
High22.62% ≤ mean depletion ≤ 100%Sub-category 1A
Table 1: DPRA Prediction Model for GHS Classification.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

1. Reagent Preparation:

  • Prepare a 100 mM solution of the cysteine peptide (Ac-RFAACAA-COOH) in phosphate buffer.
  • Prepare a 100 mM solution of the lysine peptide (Ac-RFAAKAA-COOH) in ammonium acetate buffer.
  • Prepare a 100 mM solution of the test cycloaliphatic amine in a suitable solvent (e.g., acetonitrile). A positive control (e.g., cinnamaldehyde) and a negative control (solvent only) must be run in parallel.

2. Incubation:

  • For each peptide, mix the test chemical solution with the peptide solution to achieve a final concentration ratio of 1:10 (peptide:chemical) for cysteine and 1:50 for lysine.
  • Incubate the mixtures for 24 hours ± 1 hour at 25°C ± 1°C with constant agitation.

3. HPLC Analysis:

  • Following incubation, quench the reaction and dilute the samples.
  • Analyze each sample using a reverse-phase HPLC system with UV detection (typically at 220 nm).
  • Record the peak area corresponding to the undepleted peptide in both the control and test samples.

4. Data Interpretation:

  • Calculate the percent peptide depletion for both cysteine and lysine using the formula: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Control Sample)] * 100
  • Calculate the mean of the cysteine and lysine depletion values.
  • Use the mean depletion value to determine the reactivity class and predicted GHS sub-category as per Table 1.
Focus Endpoint: Genotoxicity

Genotoxicity assessment is crucial for identifying chemicals that can cause genetic mutations, potentially leading to cancer or heritable diseases. The Bacterial Reverse Mutation Test, or Ames test, is the gold-standard in vitro screen for this endpoint.

Principle of the Ames Test (OECD TG 471): The Ames test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).[17] The test evaluates a chemical's ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing to become active.[17][18] A significant, dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive (mutagenic) result.

Experimental Protocol: Ames Test (Plate Incorporation Method)

1. Strain Preparation & Pre-incubation:

  • Grow overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[18]
  • For the main experiment, prepare test tubes containing:
  • 0.1 mL of bacterial culture.
  • 0.1 mL of the test cycloaliphatic amine at various concentrations (in a non-toxic solvent like DMSO).
  • 0.5 mL of phosphate buffer (for tests without metabolic activation) or 0.5 mL of S9 mix (for tests with metabolic activation).

2. Plate Incorporation:

  • Briefly vortex the tubes and add 2.0 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few initial cell divisions).
  • Immediately pour the contents onto the surface of minimal glucose agar plates. Gently tilt and rotate the plate to ensure even distribution.

3. Incubation:

  • Allow the top agar to solidify.
  • Invert the plates and incubate at 37°C for 48-72 hours.

4. Colony Counting & Data Analysis:

  • Count the number of revertant colonies on each plate.
  • The test is considered positive if there is a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the background (typically a ≥2-fold increase over the negative control value).

Part 4: Cross-Validation with In Vivo Data

The ultimate goal is to build a weight of evidence that supports a reliable hazard classification without resorting to new animal tests. This is achieved by cross-validating the in vitro and in silico results against high-quality historical in vivo data.

For skin sensitization, results from assays like the DPRA and KeratinoSens™ (OECD 442D) can be compared to data from the murine Local Lymph Node Assay (LLNA, OECD 429) or the Guinea Pig Maximisation Test (GPMT, OECD 406).[16][19][20] For genotoxicity, a positive Ames test might be cross-referenced with data from an in vivo micronucleus test.

Comparative Data for Select Cycloaliphatic Amines:

Chemical NameCAS No.In Vitro: DPRA Reactivity[12]In Vivo: GPMT/LLNA ResultGHS Classification
Isophorone diamine (IPDA) 2855-13-2High ReactivityPositive (Sensitizer)[21]Skin Sens. 1[21]
1,2-Diaminocyclohexane (DCH) 694-83-7Moderate to High ReactivityPositive (Sensitizer)[13][22]Skin Sens. 1[13]
N,N-dimethyl-cyclohexanamine 98-94-2Not AvailableCorrosive (Irritant)[3]Skin Corr. 1B[3]

Table 2: Example cross-validation of in vitro and in vivo data for skin sensitization. Note: Corrosive substances are often not tested for sensitization potential in vivo due to severe skin damage.

When in vitro and in vivo data are concordant, as with IPDA and DCH, confidence in the hazard classification is high. Discrepancies, however, require careful scientific judgment. A positive in vitro result and a negative in vivo result might indicate that the chemical is reactive but has poor bioavailability through the skin, a nuance that can only be understood by integrating multiple data types.

Conclusion

The cross-validation of toxicity data for cycloaliphatic amines is a dynamic, evidence-based process. By strategically integrating in silico, in chemico, and in vitro methods, researchers can build a robust mechanistic understanding of a chemical's potential hazards. This tiered approach, grounded in the AOP framework and validated against historical animal data, not only satisfies regulatory requirements but also upholds the principles of ethical and efficient science. It allows for confident decision-making in drug development and chemical safety, ensuring that the utility of these important compounds can be harnessed safely and responsibly.

References

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. PubMed.
  • Full article: The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis Online.
  • OECD adopts new Guideline on Defined Approaches on Skin Sensitis
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • Test No.
  • Skin Sensitisation. The Joint Research Centre - EU Science Hub.
  • MATERIAL SAFETY DATA SHEET - N,N-dimethylcyclohexanamine. Tri-iso.
  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method.
  • Covalent Protein binding leading to Skin Sensitis
  • Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing.
  • Applying the adverse outcome pathway (AOP)
  • Skin sensitisation, OECD Test guideline 406 .pptx. Slideshare.
  • Genetic toxicity: Bacterial reverse mut
  • Isophorone diamine SDS, 2855-13-2 Safety D
  • 1,2-Diaminocyclohexane - Hazardous Agents. Haz-Map.
  • (1S,2S)-(+)-1,2-Diaminocyclohexane - Hazardous Agents. Haz-Map.
  • Occupational contact sensitization to 1,2-diaminocyclohexane. Request PDF.
  • Ames Mutagenicity Testing (OECD 471). CPT Labs.
  • Toxicological Profile for Isophorone. NCBI Bookshelf - NIH.
  • GLP OECD 471 Ames Test. Scantox.
  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirm
  • Safety Data Sheet: trans-1,2-Diaminocyclohexane. Chemos GmbH&Co.KG.
  • ISOPHORONE DIAMINE. CAMEO Chemicals.
  • Toxicological Profile for Isophorone.
  • SAFETY DATA SHEET - (1R,2R)-(-)-1,2-Diaminocyclohexane. Sigma-Aldrich.
  • Amines, Cycloaliphatic.
  • Material Safety Data Sheet - DB EPOXY Pot CMPD E-60NC 50ML. Farnell.
  • Isophorone Fact Sheet. EPA.
  • Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Co
  • Toxicity of aliphatic amines: Structure-activity relationship.
  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Future Science.
  • A Revised Read-across Framework and its Application for the Development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs). US EPA.
  • The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Pl
  • Guidance on the use of read‐across for chemical safety assessment in food and feed. PMC.
  • Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. PubMed.
  • Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. PMC - NIH.
  • Chemical Categories and Read Across.
  • Read-across – State of the art and next level!. ToxMinds.
  • Toxicity Tests: In Vitro and In Vivo.

Sources

Navigating the Catalytic Landscape: A Comparative Performance Guide to Metal Complexes with Bis(4-aminocyclohexyl)methane (PACM) as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast field of coordination chemistry and catalysis, the choice of ligand is paramount to tailoring the activity, selectivity, and stability of a metal complex. While a host of diamine ligands have been extensively studied, bis(4-aminocyclohexyl)methane (PACM), a cycloaliphatic diamine, presents a unique combination of stereochemical complexity and structural rigidity that warrants a closer examination of its potential in catalysis. This guide provides an in-depth technical comparison of the anticipated and observed performance of metal complexes featuring PACM as a ligand, drawing upon available data and analogous systems to offer valuable insights for researchers in catalyst design and application.

Introduction: The Allure of PACM in Coordination Chemistry

Bis(4-aminocyclohexyl)methane, also known as p-aminocyclohexylmethane, is a C2-symmetric chiral diamine that exists as a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans. This inherent chirality, coupled with the rigid cyclohexyl backbones, distinguishes PACM from more flexible linear diamines like ethylenediamine (en) or conformationally less complex cyclic diamines like 1,2-diaminocyclohexane. The methylene bridge between the two cyclohexyl rings imparts a defined spatial arrangement of the two amino donor groups, which can significantly influence the geometry and, consequently, the catalytic behavior of its metal complexes.

While direct, side-by-side comparative studies on the catalytic performance of PACM-metal complexes are not abundant in the current literature, this guide aims to synthesize available information and draw logical comparisons with well-established ligand systems. The primary applications for such complexes are anticipated in asymmetric catalysis, where the chiral scaffold of the ligand can induce enantioselectivity in a variety of transformations.

Synthesis and Coordination Chemistry of PACM-Metal Complexes

The synthesis of metal complexes with PACM as a ligand generally follows standard procedures for the coordination of diamines to metal centers. The amino groups of PACM readily coordinate to a variety of transition metals, including but not limited to ruthenium, rhodium, palladium, nickel, and copper.

General Synthetic Protocol

A typical synthesis involves the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with PACM in an appropriate solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal center.

Experimental Protocol: Synthesis of a Generic [M(PACM)Cl₂] Complex

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve the metal precursor (e.g., [M(COD)Cl]₂ or MCl₂) (1.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) (20 mL).

  • Ligand Addition: In a separate flask, dissolve bis(4-aminocyclohexyl)methane (PACM) (1.0 mmol) in the same anhydrous solvent (10 mL).

  • Reaction: Slowly add the PACM solution to the stirring solution of the metal precursor at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

  • Isolation: Upon completion, the resulting complex may precipitate from the solution. If so, it can be collected by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized complex should be confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

G cluster_synthesis Synthesis of [M(PACM)Cl₂] Metal Precursor Metal Precursor PACM Ligand PACM Ligand Solvent Solvent Reaction Mixture Reaction Mixture Isolation & Purification Isolation & Purification Characterization Characterization Final Complex Final Complex

Performance Comparison: PACM vs. Alternative Diamine Ligands

The performance of a metal complex in catalysis is intricately linked to the electronic and steric properties of its ligands. Here, we compare the anticipated performance of PACM-based complexes with those of two widely used diamine ligands: ethylenediamine (en) and (1R,2R)-diaminocyclohexane (DACH).

LigandStructureKey FeaturesAnticipated Impact on Catalytic Performance
PACM Mixture of cis,cis, cis,trans, and trans,trans isomers- C₂-symmetric chiral scaffold- Rigid cyclohexyl rings- Defined spatial orientation of amino groups- Potential for high enantioselectivity in asymmetric catalysis.- The rigidity of the backbone can lead to well-defined active sites, potentially enhancing selectivity.- The steric bulk of the cyclohexyl groups may influence substrate accessibility and product dissociation rates.
Ethylenediamine (en) H₂N-CH₂-CH₂-NH₂- Flexible acyclic structure- Achiral- Forms stable five-membered chelate rings.- The flexibility can be a disadvantage in asymmetric catalysis as it may lead to multiple conformations of the catalytic species and lower enantioselectivity.
(1R,2R)-DACH (1R,2R)-C₆H₁₀(NH₂)₂- C₂-symmetric chiral scaffold- Single stereoisomer commonly used- Rigid cyclohexane backbone- A well-established ligand for asymmetric catalysis, often providing high enantioselectivities.- The defined chirality and rigidity are key to its success. PACM can be considered a more sterically demanding analogue.
Electronic Effects

The electron-donating ability of the amino groups in PACM is comparable to that of other aliphatic diamines. This property influences the electron density at the metal center, which in turn affects its reactivity in catalytic cycles, particularly in oxidative addition and reductive elimination steps.

Steric Effects and Chirality

The most significant contribution of PACM to the performance of its metal complexes lies in its steric profile and inherent chirality. The bulky cyclohexyl groups can create a well-defined chiral pocket around the metal center. This is expected to be highly beneficial in asymmetric catalysis, where the ligand framework dictates the stereochemical outcome of the reaction.

G cluster_comparison Ligand Property Comparison PACM PACM en Ethylenediamine (en) DACH (1R,2R)-DACH

Potential Catalytic Applications and Performance Insights

Based on the structural features of PACM, its metal complexes are promising candidates for a range of catalytic transformations, particularly those requiring a chiral environment.

Asymmetric Hydrogenation

Ruthenium and rhodium complexes are workhorses in asymmetric hydrogenation. While specific data for PACM complexes is limited, the performance of complexes with other chiral diamines provides a strong indication of their potential. For instance, Ru(II) and Rh(I) complexes of DACH are highly effective catalysts for the asymmetric hydrogenation of ketones and olefins. It is plausible that PACM-based catalysts could offer similar or even enhanced enantioselectivity for certain substrates due to their unique steric environment. A key research question would be how the different stereoisomers of PACM influence the catalytic outcome.

Cross-Coupling Reactions

Palladium and nickel complexes are central to C-C and C-N bond-forming reactions. Diamine ligands can act as ancillary ligands in these reactions, influencing the stability and activity of the catalyst. While phosphine ligands are more common in this context, diamines have been shown to be effective in certain cases. The steric bulk of PACM could potentially promote reductive elimination, a key step in many cross-coupling catalytic cycles. However, it might also hinder the initial oxidative addition step, especially with bulky substrates. Experimental investigation is needed to determine the net effect.

Oxidation Catalysis

Copper complexes with diamine ligands are known to catalyze a variety of oxidation reactions. The well-defined coordination geometry that can be enforced by a rigid ligand like PACM could lead to highly selective oxidation catalysts. For example, in the oxidation of alcohols or phenols, a PACM-copper complex might exhibit enhanced substrate selectivity compared to a complex with a more flexible ligand.

Experimental Protocols for Performance Evaluation

To facilitate further research in this area, we provide detailed protocols for evaluating the performance of PACM-metal complexes in a representative catalytic reaction: the asymmetric transfer hydrogenation of a ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: Prepare a stock solution of the [Ru(PACM)(p-cymene)Cl]Cl catalyst (or a similar PACM-metal complex) in an appropriate anhydrous solvent (e.g., isopropanol).

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine acetophenone (1.0 mmol), the catalyst solution (0.01 mmol, 1 mol%), and a hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol) (5 mL).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 24 hours).

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Analysis:

    • Conversion: Determine the conversion of acetophenone to 1-phenylethanol using gas chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.

    • Enantiomeric Excess (ee): Purify the product by column chromatography. Determine the enantiomeric excess of the 1-phenylethanol product by chiral high-performance liquid chromatography (HPLC).

G cluster_workflow Performance Evaluation Workflow Reaction_Setup Reaction Setup (Substrate, Catalyst, H-source) Reaction Reaction (Stirring, Temp, Time) Workup Work-up (Quenching, Extraction) Analysis Analysis Conversion Conversion (GC/NMR) ee Enantiomeric Excess (HPLC)

Conclusion and Future Outlook

Metal complexes of bis(4-aminocyclohexyl)methane (PACM) represent a largely unexplored area in catalysis. The unique structural and stereochemical features of PACM suggest significant potential, particularly in the realm of asymmetric synthesis. While direct experimental comparisons with established ligand systems are currently scarce, this guide provides a framework for understanding and predicting the performance of PACM-based catalysts.

The future of this research area lies in the systematic synthesis and catalytic screening of a variety of PACM-metal complexes. Key research directions should include:

  • The separation of PACM into its pure stereoisomers and the evaluation of their individual performance as ligands.

  • A comprehensive investigation of the catalytic activity of PACM-metal complexes in a broader range of reactions, including various cross-coupling and oxidation reactions.

  • Computational studies to model the structure and reactivity of PACM-metal complexes to guide rational catalyst design.

By filling the existing knowledge gap, the scientific community can unlock the full potential of this intriguing and promising class of ligands.

References

Due to the limited number of direct studies on the catalytic performance of PACM-metal complexes, this reference list includes sources on the synthesis and applications of PACM, as well as key papers on the use of analogous diamine ligands in catalysis that provide a basis for comparison.

  • Bis(4-aminocyclohexyl)methane.Wikipedia. [Link]
  • Synthesis of bis(4-aminocyclohexyl)methane.PrepChem.com. [Link]
  • Hydrogenation of methylenedianiline to produce bis(para-aminocyclohexyl)methane.
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction.
  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling.University of Rochester, Department of Chemistry. [Link]
  • Synthesis of ruthenium complexes and their catalytic applic
  • Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species.PubMed. [Link]
  • Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship.Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions.D-Scholarship@Pitt. [Link]

A Comparative Guide to the Industrial Applications of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-performance polymers, the selection of a diamine curing agent or monomer is a critical decision that dictates the ultimate physical and chemical properties of the end material. This guide provides an in-depth technical comparison of Bis(4-amino-3-methylcyclohexyl)methane, a cycloaliphatic diamine, with its prevalent industrial alternatives: Isophorone diamine (IPDA), 4,4'-Diaminodicyclohexylmethane (PACM), and m-Xylylenediamine (MXDA). Through a presentation of case studies and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed material selection decisions.

Introduction to this compound and its Industrial Significance

This compound, also known as DMDC, is a cycloaliphatic amine distinguished by its unique molecular structure, which features two primary amine groups attached to methylated cyclohexane rings bridged by a methylene group.[1] This structure imparts a combination of desirable properties when it is used as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyurethanes.[2][3]

Its primary industrial applications include:

  • Epoxy Curing Agent: It serves as a hardener for epoxy resins, enhancing mechanical strength, thermal stability, and chemical resistance.[2] These enhanced properties are sought after in high-performance coatings for marine and heavy anti-corrosion applications, as well as in composite materials for industries like wind energy.[2]

  • Polyamide Synthesis: As a diamine monomer, it can be reacted with dicarboxylic acids to form transparent, high-performance polyamides with good mechanical properties and thermal stability.

  • Polyurethane Production: It is also utilized in the synthesis of polyurethanes, contributing to the flexibility and durability of the final product.[1]

The cycloaliphatic nature of this compound provides enhanced flexibility and thermal resistance compared to some other amine-based curing agents.[2] Its dual amine functionality allows for efficient cross-linking in epoxy formulations.[2]

Comparative Analysis with Key Alternatives

The performance of this compound is best understood in the context of its alternatives. This section provides a comparative analysis against IPDA, PACM, and MXDA, focusing on their application as epoxy curing agents.

Overview of the Alternatives
  • Isophorone Diamine (IPDA): A widely used cycloaliphatic diamine known for imparting good chemical resistance, mechanical strength, and UV stability to epoxy systems.[4] It is a popular choice for flooring and protective coatings where low color and weatherability are important.[4][5]

  • 4,4'-Diaminodicyclohexylmethane (PACM): Another cycloaliphatic diamine that offers excellent transparency, color stability, and good chemical resistance, particularly to organic acids and solvents.[1][6] It is often favored for applications demanding a balance of reactivity and pot life.[1]

  • m-Xylylenediamine (MXDA): An araliphatic amine that combines some of the characteristics of both aliphatic and aromatic amines. It is known for providing fast curing at low temperatures and excellent chemical resistance.[7]

Performance Data in Epoxy Systems

A direct comparative study was conducted to evaluate the performance of this compound (referred to as DMDC in the study), IPDA, and a polyether amine (D-230) in curing a low-viscosity epoxy resin. The following table summarizes the key findings from this research.[8]

Performance MetricThis compound (DMDC)Isophorone Diamine (IPDA)Polyether Amine (D-230)
Curing Activation Energy (Ea) 54.9 kJ·mol⁻¹50.9 kJ·mol⁻¹59.6 kJ·mol⁻¹
Tensile Strength HigherHighLower
Elongation at Break HighestHighLower

Data sourced from a comparative study on the effect of amine curing agents on the curing behavior and properties of cured epoxy compounds.[8]

Interpretation of Results:

  • Curing Reactivity: The lower activation energy of IPDA suggests it has a higher reaction activity compared to DMDC and D-230.[8] DMDC, in turn, is more reactive than the polyether amine.[8]

  • Mechanical Properties: The products cured with the cycloaliphatic amines, IPDA and DMDC, exhibited higher tensile strength and greater elongation at break compared to the aliphatic amine D-230.[8] Notably, DMDC, with its bicyclic structure, provided the most excellent toughness, as indicated by the highest elongation.[8]

While direct quantitative data for PACM in the same comparative study is unavailable, qualitative comparisons from other sources indicate that PACM-based curing agents offer an improved pot-life/reactivity balance compared to IPDA and MXDA, without negatively impacting hardness development.[6]

Case Study: Epoxy Resin Curing

The selection of a curing agent is a critical step in formulating an epoxy system, as it dictates the processing characteristics and the final performance of the cured material.

Causality Behind Experimental Choices

In a typical laboratory setting, a standard liquid epoxy resin such as Bisphenol A diglycidyl ether (DGEBA) is chosen for comparative studies due to its wide availability and well-understood chemistry. The amine curing agents are then mixed with the epoxy resin at a stoichiometric ratio to ensure a complete reaction and optimal network formation. The curing schedule (temperature and time) is a crucial parameter that is often varied to understand its effect on the final properties. For cycloaliphatic amines, an elevated temperature cure is often employed to achieve a high glass transition temperature (Tg) and fully develop the mechanical properties.[6]

Experimental Workflow for Epoxy Curing and Testing

The following diagram illustrates a typical workflow for the preparation and testing of epoxy resin samples cured with different amine hardeners.

Figure 1: Experimental workflow for epoxy curing and testing.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized testing protocols are essential. The following are summaries of key experimental procedures.

Determination of Glass Transition Temperature (Tg) by DSC
  • Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[9]

  • Procedure:

    • A small, cured sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is placed in a Differential Scanning Calorimeter (DSC) instrument.

    • The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, at a constant heating rate (e.g., 10°C/min).

    • The heat flow to the sample is monitored as a function of temperature.

    • The glass transition is observed as a step change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[9]

Determination of Tensile Properties
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[7]

  • Procedure:

    • Cured epoxy samples are machined into a standard "dog-bone" shape (Type I is common for rigid plastics).[10]

    • The dimensions of the narrow section of the specimen are precisely measured.

    • The specimen is mounted in the grips of a Universal Testing Machine (UTM).

    • An extensometer is attached to the specimen to accurately measure strain.

    • The specimen is pulled apart at a constant rate of crosshead movement until it fractures.

    • The load and displacement data are recorded to calculate tensile strength, modulus of elasticity, and elongation at break.[11]

Evaluation of Chemical Resistance
  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[12]

  • Procedure:

    • Cured epoxy specimens of known weight and dimensions are prepared.

    • The specimens are fully immersed in the selected chemical reagents in sealed containers.

    • The immersion is carried out for a specified duration and at a controlled temperature.

    • After immersion, the specimens are removed, cleaned, and dried.

    • Changes in weight, dimensions, and appearance are recorded.

    • Optionally, mechanical properties such as hardness or flexural strength can be measured to assess the extent of degradation.

Case Study: Polyamide Synthesis

This compound and its alternatives can also be used as monomers for the synthesis of high-performance polyamides.

Rationale for Monomer Selection

The choice of diamine and diacid monomers in polyamide synthesis directly influences the polymer's properties. The use of cycloaliphatic diamines like this compound can lead to amorphous or semi-crystalline polyamides with high transparency, good mechanical strength, and improved processability compared to fully aromatic polyamides.

Experimental Protocol for Polyamide Synthesis (Yamazaki-Higashi Method)

The Yamazaki-Higashi phosphorylation method is a direct polycondensation technique that avoids the need for highly reactive and moisture-sensitive acid chlorides.[13]

  • Procedure:

    • In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dicarboxylic acid (1.0 mmol) and the diamine (e.g., this compound, 1.0 mmol).

    • Add a solution of calcium chloride (e.g., 0.3 mmol) and lithium chloride (e.g., 0.2 mmol) in N-methyl-2-pyrrolidone (NMP, e.g., 7.0 mL) to act as a solubility promoter.

    • Add pyridine (Py, e.g., 0.5 mL) and triphenyl phosphite (TPP, e.g., 2.0 mmol) as the condensing agent.

    • Heat the reaction mixture with stirring (e.g., at 110°C) under an inert atmosphere for a specified time (e.g., 15 hours).

    • After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as a water/methanol mixture to precipitate the polyamide.

    • Collect the polymer by filtration, wash it thoroughly with water and methanol, and dry it under vacuum at an elevated temperature (e.g., 110°C).[13]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. Bis(4-amino-3-methylcyclohexyl)methane, a versatile epoxy curing agent and synthesis intermediate, requires meticulous handling and disposal due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.

Immediate Safety Profile & Hazard Identification

Before any handling or disposal, a clear understanding of the risks is paramount. This compound is a corrosive, toxic, and environmentally hazardous substance.[1][2][3] Improper disposal can lead to severe environmental damage, particularly to aquatic ecosystems, and pose significant health risks.[1][3]

Hazard Class GHS Pictogram Signal Word Key Hazard Statements
Acute Toxicity (Oral, Dermal)💀Danger H302: Harmful if swallowed.[3] H311: Toxic in contact with skin.[3]
Skin Corrosion/IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage.[3]
Environmental Hazardmôi trườngWarning H412: Harmful to aquatic life with long-lasting effects.[4]

This table summarizes the primary hazards associated with this compound, providing a quick reference for laboratory personnel.

The "Why": Understanding the Risks of Improper Disposal

The stringent disposal protocols for this compound are rooted in its chemical nature. As a corrosive amine, it can cause severe burns upon contact.[2][5] Its most significant long-term threat is environmental. The substance is toxic to aquatic organisms, and its entry into waterways can disrupt ecosystems.[1] Furthermore, many aliphatic amines are stable against hydrolysis and exhibit slow biodegradability, meaning they can persist in the environment.[6] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash .[7][8]

Core Disposal Workflow: A Decision-Making Framework

The correct disposal path depends on the nature and quantity of the waste. This workflow provides a logical sequence for decision-making.

DisposalWorkflow start Identify Waste Stream (this compound) q_type What is the nature of the waste? start->q_type unused Unused/Expired Pure Product q_type->unused Pure Chemical contaminated_solid Contaminated Solids (PPE, absorbents, glassware) q_type->contaminated_solid Solid Waste contaminated_liquid Contaminated Liquids (Solutions, reaction mixtures) q_type->contaminated_liquid Liquid Waste empty_container Empty Container q_type->empty_container Container collect_waste Collect in a Designated, Labeled, Compatible Hazardous Waste Container unused->collect_waste contaminated_solid->collect_waste contaminated_liquid->collect_waste decontaminate Decontaminate Container (Triple rinse with appropriate solvent) empty_container->decontaminate disposal_path Dispose of as Hazardous Waste via Certified Vendor collect_waste->disposal_path disposal_rinsate Collect Rinsate as Hazardous Waste decontaminate->disposal_rinsate disposal_container Dispose of Decontaminated Container per Institutional Policy (May be non-hazardous) decontaminate->disposal_container disposal_rinsate->collect_waste

Caption: Decision workflow for segregating and managing different waste streams of this compound.

Step-by-Step Disposal Protocols

Prerequisite: All handling and disposal procedures must be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Protocol 4.1: Managing Unused Product and Contaminated Waste

This protocol applies to pure, unused, or expired chemicals, as well as solutions and contaminated solids (e.g., absorbent pads, gloves, glassware).

  • Designate a Waste Container:

    • Select a High-Density Polyethylene (HDPE) or other chemically resistant container that is compatible with amines.[9]

    • Ensure the container is in good condition, with a secure, leak-proof lid.[10]

    • Rationale: Using an incompatible container can lead to degradation, leaks, and dangerous reactions.

  • Label the Container:

    • Clearly label the container as "Hazardous Waste."[10]

    • List all contents, including "this compound" and any solvents or other chemicals present.

    • Add appropriate hazard pictograms (Corrosive, Toxic, Environmental Hazard).

    • Rationale: Accurate labeling is a regulatory requirement and is critical for safe handling by waste management personnel.

  • Waste Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Keep halogenated and non-halogenated solvent wastes separate if possible, as this can impact disposal costs.[11]

    • Keep the container closed at all times, except when adding waste.[10][11]

    • Rationale: Segregation of waste streams can facilitate more efficient and cost-effective disposal. Keeping containers closed minimizes vapor exposure.

  • Storage and Disposal:

    • Store the waste container in a designated, secure satellite accumulation area.[10]

    • Ensure segregation from incompatible materials, particularly acids, acid anhydrides, and strong oxidizing agents.[12][13]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

    • Rationale: This compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15] Disposal must be handled by permitted facilities to ensure environmental protection.

Protocol 4.2: Decontamination of Empty Containers

An "empty" container that held this chemical is still considered hazardous until properly decontaminated.

  • Triple Rinse Procedure:

    • Rinse the container three times with a suitable solvent (e.g., alcohol or a solvent in which the compound is soluble).[13][16]

    • Expert Insight: Do not use water for the initial rinse of a container with significant residue, as the reaction can generate heat. A solvent wash is more effective.

    • Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.

  • Collect Rinsate:

    • All rinsate from this procedure is considered hazardous waste.[16]

    • Collect the rinsate in the designated liquid hazardous waste container as described in Protocol 4.1.

  • Final Disposal of Container:

    • After triple rinsing, the container may be considered non-hazardous, depending on local and institutional regulations.

    • Deface or remove the original label.

    • Dispose of the container as regular solid waste or recycling, as permitted by your facility's policies.

Emergency Spill & Leak Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your facility's emergency response team.[7]

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator if ventilation is inadequate.[2]

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to dike the spill and prevent it from spreading or entering drains.

  • Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[13][16]

  • Decontaminate Area: Wipe the spill area with a solvent-moistened cloth, followed by soap and water.[13][16] All cleaning materials must be disposed of as hazardous waste.

  • Seek Consultation: For any significant spill, it is crucial to consult an expert and follow your institution's specific emergency procedures.[1][2]

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the corrosive and toxic nature of this chemical, stringent PPE is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[2]

  • Body Protection: A lab coat, apron, or chemical-resistant coveralls are required to prevent skin contact.[2]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is insufficient.[16]

By adhering to these rigorous, scientifically-grounded procedures, you ensure not only your own safety but also the protection of our shared environment, upholding the highest standards of professional responsibility.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). This compound.
  • National Science Teaching Association. (2018). How to Properly Dispose Chemical Hazardous Waste.
  • Chemical Substances Control Law. (n.d.). Bis (4-aminocyclohexyl) methane. Japan Ministry of the Environment.
  • HAZWOPER OSHA Training. (2024). How to Safely Dispose Hazardous Waste?.
  • HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.
  • ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • MG Chemicals. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual).
  • Pharos. (n.d.). This compound.
  • ACTenviro. (2024). Proper Waste Management of RCRA 8 Metals.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ChemBK. (2024). This compound.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Bis(4-amino-3-methylcyclohexyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Handling Bis(4-amino-3-methylcyclohexyl)methane, a potent amine curing agent also known as Laromin C 260 or 4,4'-Methylenebis(2-methylcyclohexylamine), demands a meticulous approach to personal safety.[1][2] Its utility in the synthesis of polymers and as a curing agent for epoxy resins is paralleled by its significant health hazards.[2][3] This guide provides an in-depth, procedural framework for researchers and drug development professionals, ensuring that every interaction with this compound is underpinned by the highest standards of safety. The protocols outlined here are designed to be a self-validating system, where understanding the causality behind each step reinforces its critical importance.

Hazard Analysis: The Foundation of Effective PPE Strategy

A thorough understanding of the risks associated with this compound is non-negotiable. This compound is not merely an irritant; it is aggressively corrosive and toxic.[4][5] The primary routes of exposure are inhalation of its aerosol, skin contact, and ingestion.[5][6] The substance can cause severe, deep burns to the skin and eyes upon contact.[3][5] Inhalation may lead to corrosive damage to the respiratory tract and potentially cause lung edema, the symptoms of which can be delayed.[4][6] Systemically, it is classified as harmful if swallowed and toxic in contact with the skin.[1][5]

Long-term or repeated exposure carries the risk of systemic effects on the blood, cardiovascular system, kidneys, and liver.[3][4][6] Furthermore, this chemical is recognized as being toxic to aquatic organisms with long-lasting effects, mandating stringent containment to prevent environmental release.[1][2][5]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed
Acute Toxicity, DermalH311DangerToxic in contact with skin
Acute Toxicity, InhalationH331DangerToxic if inhaled
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage
Hazardous to the Aquatic Environment, Long-TermH411Toxic to aquatic life with long lasting effects
Source: Information synthesized from PubChem and Smolecule.[1][5]

Core Protective Equipment: A Multi-Layered Defense

Given the severe corrosive and toxic properties of this compound, a "zero contact" policy is the guiding principle.[4] This is achieved through a comprehensive PPE ensemble. All handling of this compound must occur within a certified chemical fume hood.[7][8]

Hand Protection
  • Rationale: The chemical is toxic upon skin contact and causes severe burns.[1][5] Standard laboratory gloves may not offer sufficient protection or resistance.

  • Protocol:

    • Primary Gloves: Wear nitrile gloves as a base layer.

    • Secondary Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) over the primary nitrile gloves. Ensure the glove material is rated for protection against aliphatic amines.

    • Sleeve Integration: For extensive handling, disposable Tyvek-type sleeves should be worn, securely taped to the outer glove to prevent any skin exposure between the glove and lab coat.[7][9]

Body Protection
  • Rationale: Protects the skin from potential splashes and aerosol deposition, which can cause severe burns and systemic toxicity.

  • Protocol:

    • Primary Layer: A standard, clean lab coat.

    • Secondary Layer: A chemical-resistant apron or, preferably, a disposable Tyvek-type protective suit to provide full-body coverage.[4] This is especially critical when handling larger quantities or during procedures with a high risk of splashing.

    • Footwear: Closed-toe, chemical-resistant shoes are mandatory. Shoe covers should be used if there is a significant risk of spills.

Eye and Face Protection
  • Rationale: The substance is extremely corrosive and can cause severe, deep burns to the eyes.[5] Vapors and aerosols also pose a significant threat.

  • Protocol:

    • Primary Protection: Splash-proof safety goggles are the minimum requirement.[7][9]

    • Enhanced Protection: A full-face shield must be worn over the safety goggles.[4] This provides a barrier against splashes and protects the entire face. In situations where respiratory protection is also needed, a full-face respirator offers integrated eye and face protection.[7]

Respiratory Protection
  • Rationale: Inhalation of aerosols or vapors is a primary exposure route, leading to corrosive damage to the respiratory tract and potential systemic toxicity.[4][6] While a fume hood is the primary engineering control, respiratory protection is a necessary secondary measure.

  • Protocol:

    • Standard Operations: For routine handling of small quantities inside a fume hood, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge is required.[7][9]

    • High-Risk Operations: In cases of spills, poor ventilation, or when handling large volumes, a full-face respirator or a Self-Contained Breathing Apparatus (SCBA) is essential.[4][9]

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common cause of exposure. The following sequence must be followed rigorously.

Donning Sequence
  • Footwear: Put on chemical-resistant shoes and shoe covers.

  • Body Protection: Don the lab coat and chemical-resistant apron or Tyvek suit.

  • Respiratory Protection: Fit-test and don the respirator.

  • Eye/Face Protection: Put on safety goggles, followed by the full-face shield.

  • Gloves: Don the inner nitrile gloves, followed by the outer chemical-resistant gloves. Ensure the outer gloves go over the cuff of the lab coat or suit.

Doffing Sequence (Contamination Removal)

This process should ideally be performed in a designated anteroom or area.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.

  • Body Protection: Untape and remove disposable sleeves. Remove the face shield, handling it only by the back strap. Remove the apron or Tyvek suit, rolling it outwards and away from the body.

  • Inner Gloves: Remove the inner gloves.

  • Respiratory and Eye Protection: Remove the respirator and goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Integrated Safety Workflow

The entire process, from preparation to disposal, must be viewed as a single, controlled workflow.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep Verify Fume Hood Operation Assemble All Materials ppe_don Don Full PPE (Donning Protocol) prep->ppe_don Safety First handle Perform Weighing, Dilution, or Reaction ppe_don->handle Begin Work decon Decontaminate Surfaces & Equipment handle->decon Work Complete waste_collect Segregate & Seal Contaminated Waste decon->waste_collect ppe_doff Remove PPE (Doffing Protocol) waste_collect->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash Final Step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-amino-3-methylcyclohexyl)methane
Reactant of Route 2
Bis(4-amino-3-methylcyclohexyl)methane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.